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  • Product: 5-Bromo-1,2,3-trichlorobenzene
  • CAS: 21928-51-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-1,2,3-trichlorobenzene

CAS Number: 21928-51-8 Introduction: The Strategic Importance of Polychlorinated Aryl Halides 5-Bromo-1,2,3-trichlorobenzene is a polyhalogenated aromatic hydrocarbon, a class of molecules that serves as foundational bui...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 21928-51-8

Introduction: The Strategic Importance of Polychlorinated Aryl Halides

5-Bromo-1,2,3-trichlorobenzene is a polyhalogenated aromatic hydrocarbon, a class of molecules that serves as foundational building blocks in modern synthetic chemistry.[1] The specific arrangement of three chlorine atoms and one bromine atom on the benzene scaffold creates a unique electronic and steric environment. This substitution pattern is not arbitrary; it is strategically designed to direct subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex, high-value molecules.[2] Its primary utility is found in the pharmaceutical and agrochemical industries, where it serves as a key precursor for the synthesis of biologically active compounds, most notably isoxazole derivatives used in antiparasitic agents.[1]

This guide provides an in-depth exploration of 5-Bromo-1,2,3-trichlorobenzene, moving beyond basic properties to elucidate the causality behind its synthesis, reactivity, and analysis. The protocols and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively and safely utilize this versatile intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development. These characteristics dictate purification strategies, reaction conditions, and analytical methodologies.

Core Properties

The fundamental physicochemical properties of 5-Bromo-1,2,3-trichlorobenzene are summarized in the table below. This data is essential for predicting its behavior in various solvents and thermal conditions.

PropertyValueReference(s)
CAS Number 21928-51-8[2]
Molecular Formula C₆H₂BrCl₃[2]
Molecular Weight 260.34 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 60 °C[1]
Boiling Point 266 °C[1]
Density 1.840 g/cm³[1]
Solubility Slightly soluble in water; Soluble in chloroform, methanol[1]
Flash Point 127 °C[1]
Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. For 5-Bromo-1,2,3-trichlorobenzene, the key techniques are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent, resulting in a characteristic singlet in the ¹H NMR spectrum.

    • Expected Chemical Shift: A singlet is observed at approximately δ 7.55 ppm when measured in CDCl₃.

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is a powerful tool for confirming the molecular weight and halogenation pattern. The presence of chlorine and bromine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) creates a distinctive isotopic cluster for the molecular ion peak.[4]

    • Molecular Ion (M⁺): A complex cluster of peaks will be observed around m/z 258, 260, 262, and 264, reflecting the various combinations of chlorine and bromine isotopes.

    • Key Fragmentation: A common fragmentation pathway for aryl halides is the loss of a halogen atom. A significant fragment observed is the phenyl cation at m/z 77 , resulting from the loss of all halogen atoms.[5] The loss of a bromine radical (M-79 or M-81) is also a probable fragmentation pathway.[6]

Synthesis Protocols: A Tale of Two Pathways

The synthesis of 5-Bromo-1,2,3-trichlorobenzene can be approached via several routes, each with distinct advantages concerning starting material availability, reaction conditions, and scalability. Two prominent, field-proven methods are detailed below.

Method 1: The "Halogen Dance" Pathway via Isomerization

This patented two-step process is a compelling example of leveraging reaction mechanisms to achieve a specific, less accessible isomer. It begins with the electrophilic bromination of 1,2,3-trichlorobenzene, which preferentially yields the 1-bromo-2,3,4-trichloro isomer, followed by a base-catalyzed isomerization to the desired product.

Halogen_Dance_Synthesis cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Halogen Dance Isomerization Start 1,2,3-Trichlorobenzene Intermediate 1-Bromo-2,3,4-trichlorobenzene Start->Intermediate Br₂, FeBr₃ 60°C, 3 hrs Product 5-Bromo-1,2,3-trichlorobenzene Intermediate->Product t-BuOK (catalytic) THF, 20°C Product->Intermediate Equilibrium (~20:80)

Caption: Synthesis of 5-Bromo-1,2,3-trichlorobenzene via the Halogen Dance pathway.

Causality and Experimental Choices:

  • Step 1 (Bromination): The initial electrophilic aromatic substitution is directed by the existing chloro groups. The formation of 1-bromo-2,3,4-trichlorobenzene is the kinetically favored product. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is essential to polarize the bromine molecule, generating a potent electrophile (Br⁺).

  • Step 2 (Isomerization): This is the core of the method. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is used in catalytic amounts. It abstracts a proton from the aromatic ring, initiating a "halogen dance" where the bromine atom migrates to the thermodynamically more stable 5-position. Tetrahydrofuran (THF) is a crucial solvent choice as it effectively solvates the potassium cation and stabilizes the reaction intermediates. The reaction reaches an equilibrium of approximately 80:20 in favor of the desired product. Unreacted starting material can be separated by distillation and recycled, making this an efficient, albeit multi-step, process.

Detailed Protocol (Method 1):

  • Step 1: Synthesis of 1-Bromo-2,3,4-trichlorobenzene a. To a solution of 1,2,3-trichlorobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or no solvent), add iron(III) bromide (FeBr₃, ~0.05 equivalents). b. Heat the mixture to 60°C. c. Add bromine (Br₂, 1.1 equivalents) dropwise over 30 minutes. d. Stir the reaction mixture at 60°C for 3 hours, monitoring by GC for the disappearance of the starting material. e. Cool the reaction to room temperature and quench by pouring into a mixture of saturated aqueous NaHCO₃ and 1M Na₂S₂O₃. f. Extract the aqueous phase with dichloromethane. g. Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure. h. The crude product can be purified by silica gel chromatography or distillation.

  • Step 2: Isomerization to 5-Bromo-1,2,3-trichlorobenzene a. Dissolve the purified 1-bromo-2,3,4-trichlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF). b. Add potassium tert-butoxide (t-BuOK, 0.1 equivalents) to the solution. c. Stir the mixture at ambient temperature, monitoring the isomerization by GC. d. Once equilibrium is reached (typically after several hours), acidify the reaction with aqueous HCl. e. Extract the product with an organic solvent (e.g., dichloromethane). f. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure. g. The final product is separated from the remaining starting material by distillation under reduced pressure.

Method 2: Direct Synthesis from Sulfanilamide Derivatives

An alternative, more direct route has been developed that avoids the use of expensive 1,2,3-trichlorobenzene and the need for isomerization. This pathway leverages the directing effects of amine and sulfonamide groups to achieve the desired substitution pattern before converting these directing groups into the desired chloro substituents.

Direct_Synthesis cluster_1 Step 1: Chlorination cluster_2 Step 2: Bromination cluster_3 Step 3: Sandmeyer Reaction Start Sulfanilamide Step1_Out 4-Amino-3,5-dichloro- benzenesulfonamide Start->Step1_Out H₂O₂, HCl DMF Step2_Out 4-Bromo-2,6-dichloroaniline Step1_Out->Step2_Out NBS DMF, 0-10°C Product 5-Bromo-1,2,3-trichlorobenzene Step2_Out->Product 1. NaNO₂, H₂SO₄ 2. CuCl, HCl

Caption: Direct synthesis pathway starting from sulfanilamide.

Causality and Experimental Choices:

  • Step 1 & 2 (Chlorination & Bromination): This sequence strategically installs the halogen atoms. The powerful directing effects of the amino and sulfonamide groups guide the chlorination and subsequent bromination to the desired positions. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, ideal for this transformation.

  • Step 3 (Sandmeyer Reaction): This classic transformation is used to replace the amino group with a chlorine atom. The amine is first converted to a diazonium salt using sodium nitrite and a strong acid. This diazonium salt is then displaced by a chloride ion, a reaction catalyzed by copper(I) chloride. This final step completes the synthesis of the fully substituted aromatic ring. This method is often preferred for its high regioselectivity and milder conditions in the initial steps.

Detailed Protocol (Method 2):

  • Step 1: Synthesis of 4-Amino-3,5-dichlorobenzenesulfonamide a. Dissolve sulfanilamide (1 equivalent) in dimethylformamide (DMF). b. Add hydrogen peroxide and hydrochloric acid, maintaining the temperature below 30°C. c. Stir until the reaction is complete (monitor by TLC or LC-MS). d. Isolate the product by precipitation and filtration.

  • Step 2: Synthesis of 4-Bromo-2,6-dichloroaniline a. Suspend 4-amino-3,5-dichlorobenzenesulfonamide (1 equivalent) in DMF. b. Cool the mixture to 0-10°C. c. Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise. d. Stir for 1-3 hours at 0-10°C. e. Isolate the product by filtration.

  • Step 3: Synthesis of 5-Bromo-1,2,3-trichlorobenzene a. Dissolve 4-bromo-2,6-dichloroaniline (1 equivalent) in a mixture of sulfuric acid and water at 0-5°C. b. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. c. In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. d. Add the cold diazonium salt solution to the CuCl solution. e. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. f. Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or distillation.

Reactivity and Applications in Synthesis

The synthetic utility of 5-Bromo-1,2,3-trichlorobenzene stems from the differential reactivity of its C-Br and C-Cl bonds. This allows for selective transformations, making it a powerful tool for building molecular complexity.

Grignard Reagent Formation

The carbon-bromine bond is more reactive towards magnesium metal than the carbon-chlorine bonds. This allows for the selective formation of a Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.[7]

Reaction Scheme:

5-Bromo-1,2,3-trichlorobenzene + Mg (in dry THF/ether) → (3,4,5-Trichlorophenyl)magnesium bromide

Experimental Considerations:

  • Anhydrous Conditions: Grignard reactions are notoriously sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.[1]

  • Initiation: The reaction can sometimes be difficult to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[7]

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophiles, the presence of multiple electron-withdrawing chlorine atoms makes the aromatic ring of 5-Bromo-1,2,3-trichlorobenzene susceptible to nucleophilic aromatic substitution, particularly under forcing conditions.[8] The reaction proceeds via an addition-elimination mechanism.[9]

General Reaction:

5-Bromo-1,2,3-trichlorobenzene + Nu⁻ → 5-Nu-1,2,3-trichlorobenzene + Br⁻

  • Activating Groups: The three chlorine atoms act as electron-withdrawing groups, activating the ring for nucleophilic attack.[8]

  • Common Nucleophiles: Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH) can be used.[9]

Core Application: Synthesis of Isoxazoline-based Antiparasitics

The most significant application of 5-Bromo-1,2,3-trichlorobenzene is as a key intermediate in the synthesis of isoxazoline-class veterinary drugs like Sarolaner and Lotilaner. In these syntheses, the (3,4,5-Trichlorophenyl) moiety, derived from this starting material, is crucial for the molecule's biological activity.

The general synthetic strategy involves converting 5-bromo-1,2,3-trichlorobenzene into a suitable nucleophile or electrophile, which is then used to construct the final complex molecule. A plausible pathway involves forming the Grignard reagent, which then reacts with a suitable electrophile to build out the carbon skeleton. The final isoxazoline ring is typically formed in a later step via a cyclization reaction, for example, from an oxime precursor reacting with an alkene.[10][11]

Drug_Synthesis_Logic Start 5-Bromo-1,2,3-trichlorobenzene Grignard (3,4,5-Trichlorophenyl)magnesium bromide Start->Grignard Mg, THF Intermediate Key Synthetic Intermediate (e.g., ketone or alcohol) Grignard->Intermediate + Electrophile (e.g., acyl chloride) Oxime Oxime Derivative Intermediate->Oxime Hydroxylamine API Active Pharmaceutical Ingredient (e.g., Sarolaner) Oxime->API Cyclization (e.g., with an alkene)

Caption: Logical workflow for the application of 5-Bromo-1,2,3-trichlorobenzene in API synthesis.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of 5-Bromo-1,2,3-trichlorobenzene in reaction mixtures and as a final product. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds like 5-Bromo-1,2,3-trichlorobenzene.

Hypothetical GC-MS Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[13]

    • Scan Mode: Full Scan (m/z 50-350) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring key ions like m/z 260, 262, and 77.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is effective for purity assessment, especially for separating the target compound from non-volatile impurities or isomers.

Hypothetical HPLC Protocol:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[14][15]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 70:30 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm or 228 nm.[15]

Safety & Handling

As a halogenated aromatic compound, 5-Bromo-1,2,3-trichlorobenzene requires careful handling to minimize exposure and environmental release.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H413: May cause long lasting harmful effects to aquatic life.[2]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-1,2,3-trichlorobenzene (CAS No. 21928-51-8) is more than just a chemical intermediate; it is a product of strategic synthetic design. Its unique substitution pattern allows for selective chemical manipulations, such as Grignard formation and nucleophilic aromatic substitution, that are critical for the construction of complex molecular architectures. The synthetic pathways to this compound, particularly the elegant "halogen dance" isomerization, highlight the power of mechanistic understanding in achieving specific chemical targets. For researchers in the pharmaceutical and agrochemical sectors, a comprehensive grasp of its synthesis, reactivity, and analytical characterization is essential for leveraging its full potential in the development of novel, high-value compounds. Adherence to strict safety protocols is mandatory to ensure the well-being of researchers and the protection of the environment.

References

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  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • synthesis of isoxazoles. (2019). YouTube. [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. [Link]

  • Grignard addition to aldehyde via chlorobenzene metalation. (2012). ChemSpider Synthetic Pages. [Link]

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  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). PubMed. [Link]

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  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]

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  • 5 Bromo 1 2 3 Trichlorobenzene. Pharmaceutical Intermediates in Hyderabad. [Link]

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  • 13C NMR Chemical Shifts. Oregon State University. [Link]

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  • mass spectrometry examples 2. (2018). YouTube. [Link]

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  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • 5-bromo-1,2-dichloro-3-methylbenzene - Optional[13C NMR] - Chemical Shifts. Chemical Shifts. [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

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  • Method 524.4: Measurement of Purgeable Organic Compounds in Water by Gas Chromatography/Mass Spectrometry Using Nitrogen Purge G. Shimadzu Scientific Instruments. [Link]

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Sources

Exploratory

5-Bromo-1,2,3-trichlorobenzene molecular weight

An In-Depth Technical Guide to 5-Bromo-1,2,3-trichlorobenzene Introduction 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1][2][3] This polysubstituted benzene der...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1,2,3-trichlorobenzene

Introduction

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1][2][3] This polysubstituted benzene derivative is a solid at room temperature and serves as a critical intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique substitution pattern, featuring one bromine and three adjacent chlorine atoms, imparts distinct chemical reactivity that is leveraged in the pharmaceutical and agrochemical industries.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, key applications, and safety protocols for 5-Bromo-1,2,3-trichlorobenzene, offering a technical resource for researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties

The specific arrangement of halogen atoms on the benzene ring defines the compound's physical and chemical characteristics. These properties are crucial for determining appropriate solvents, reaction conditions, and storage requirements. The key physicochemical data for 5-Bromo-1,2,3-trichlorobenzene are summarized below.

PropertyValue
Molecular Weight 260.34 g/mol [1][2]
Molecular Formula C₆H₂BrCl₃[1][5]
CAS Number 21928-51-8[1][2][4]
Appearance Solid, Off-white Powder/Crystalline[1][6][7]
Melting Point 60 °C[1][6][8]
Boiling Point 265.8 - 266 °C at 760 mmHg[6][8][9]
Density ~1.84 g/cm³[1][6][9]
Solubility Slightly soluble in water.[1][9][10] Soluble in chloroform and methanol.[1]
Flash Point 127 °C[1][6]
Storage Temperature Room temperature, in a sealed container.[1][2][6]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#4285F4"];

// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2.25!", label="C"]; C4 [pos="0.8,-2.25!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0.8,0.75!", label="C"]; // Dummy node for H position// Substituent nodes Cl1 [pos="0,3!", label="Cl", fontcolor="#34A853"]; Cl2 [pos="-2.6,-1.5!", label="Cl", fontcolor="#34A853"]; Cl3 [pos="-1.6,-3.75!", label="Cl", fontcolor="#34A853"]; Br5 [pos="2.6,-1.5!", label="Br", fontcolor="#EA4335"]; H4 [pos="1.6,-3.75!", label="H"]; H6 [pos="1.6,1.5!", label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; // Simplified representation// Substituent bonds C1 -- Cl1; C2 -- Cl2; C3 -- Cl3; C5 -- Br5; C4 -- H4; C1 -- H6; // Simplified H bond }

Caption: Molecular structure of 5-Bromo-1,2,3-trichlorobenzene.

Synthesis Methodologies

The preparation of 5-Bromo-1,2,3-trichlorobenzene can be achieved through several synthetic routes. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. Two prominent methods involve a "halogen dance" reaction and a direct bromination approach.

Halogen Dance Reaction via 1-Bromo-2,3,4-trichlorobenzene Intermediate

This pathway is a sophisticated method that leverages a base-catalyzed isomerization to achieve the desired substitution pattern.[4][11] The underlying principle of the "halogen dance" is the migration of a halogen atom to a more thermodynamically stable position on the aromatic ring, often driven by the formation of a benzyne-like intermediate.[4]

Causality of Experimental Choices:

  • Step 1 (Bromination): 1,2,3-Trichlorobenzene is first brominated using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).[11] The Lewis acid polarizes the Br-Br bond, making one bromine atom strongly electrophilic and facilitating electrophilic aromatic substitution to yield 1-bromo-2,3,4-trichlorobenzene.

  • Step 2 (Isomerization): The intermediate is then treated with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tetrahydrofuran (THF).[11][12][13] The base abstracts a proton from the ring, initiating the halogen migration to the thermodynamically favored 5-position. Using only catalytic amounts of the base is advantageous as it minimizes waste.[4]

synthesis_workflow start 1,2,3-Trichlorobenzene reagent1 Br₂, FeBr₃ (Lewis Acid Catalyst) start->reagent1 intermediate Intermediate: 1-Bromo-2,3,4-trichlorobenzene reagent1->intermediate reagent2 Potassium tert-butoxide (t-BuOK) in THF intermediate->reagent2 product Final Product: 5-Bromo-1,2,3-trichlorobenzene reagent2->product byproduct Byproduct: 1-Bromo-3,5-dichlorobenzene reagent2->byproduct

Caption: Halogen Dance reaction workflow for synthesis.

Experimental Protocol: Isomerization of 1-Bromo-2,3,4-trichlorobenzene [12][13]

  • Preparation: To a solution of 1-bromo-2,3,4-trichloro-benzene (50.0 g, 192 mmol) in dry tetrahydrofuran (25 ml), add 1.0M potassium tert-butoxide (KOtBu) in THF (52 g, 58 mmol).

  • Reaction: Stir the resulting solution at ambient temperature for 1 hour.

  • Workup: Acidify the reaction mixture with aqueous HCl.

  • Extraction: Extract the aqueous phase twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purification: The crude product contains a mixture of 5-bromo-1,2,3-trichloro-benzene and the starting material. These can be separated by distillation under reduced pressure. The unreacted 1-bromo-2,3,4-trichloro-benzene can be recycled.[13]

Direct Bromination of a Sulfonamide Derivative

This method offers a more direct, single-step approach that avoids expensive starting materials like 1,2,3-trichlorobenzene.[4][14]

Causality of Experimental Choices:

  • Precursor Synthesis: The process starts with sulfanilamide, which is treated with hydrogen peroxide and hydrochloric acid in dimethylformamide (DMF) to produce 4-amino-3,5-dichloro-benzenesulfonamide.[14]

  • Bromination & Deprotection: This intermediate is then treated with a brominating agent like N-Bromosuccinimide (NBS) in a solvent. This step yields 4-bromo-2,6-dichloroaniline, which subsequently undergoes deprotection to form the final product.[4][14] This route is advantageous due to its mild reaction conditions (0–20°C) and high reported yield (79.94%).[4]

Applications in Research and Drug Development

5-Bromo-1,2,3-trichlorobenzene is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block for constructing more complex, biologically active molecules.[1][4]

  • Pharmaceutical Intermediates: The compound is a key intermediate for preparing isoxazole derivatives, a class of compounds with diverse biological activities.[1][4][10] These derivatives have shown potential as antiparasitic agents, for instance, in developing treatments targeting tick nymphs (Rhipicephalus sanguineus), which are vectors for diseases like canine babesiosis.[1][4][10] It is also a building block for halo-substituted-l-aryl-2,2,2-trifluoro-ethanones, which are key intermediates in the synthesis of veterinary drugs like Sarolaner and Lotilaner.[14]

  • Agrochemical Synthesis: Its halogenated structure is valuable in the agrochemical industry for creating new pesticides and herbicides. The specific arrangement of halogens can enhance the biological activity and stability of the final agrochemical product.[4]

  • Organic Synthesis: In a broader context, the compound facilitates the creation of complex molecules through reactions like electrophilic and nucleophilic aromatic substitution, where the halogen atoms can be replaced by other functional groups.[4]

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed when handling 5-Bromo-1,2,3-trichlorobenzene.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[6][15]

  • Skin Irritation: Causes skin irritation.[6][7][15]

  • Eye Irritation: Causes serious eye irritation.[6][7][15]

  • Respiratory Irritation: May cause respiratory irritation.[6][7][15]

  • Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[5]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][7][15] Use a respirator with appropriate cartridges if dust formation is likely or ventilation is inadequate.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[6][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7] Keep away from incompatible materials.[6]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7][15]

    • Skin: Wash off with soap and plenty of water.[7][15]

    • Inhalation: Move the person to fresh air.[7][15]

    • Ingestion: Rinse mouth with water and consult a physician.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

References

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene. National Center for Biotechnology Information.

  • IndiaMART. 5 Bromo 1 2 3 Trichlorobenzene.

  • Benchchem. 5-Bromo-1,2,3-trichlorobenzene.

  • Pharmaffiliates. 5-Bromo-1,2,3-trichlorobenzene.

  • Google Patents. Process for the preparation of 5-bromo-1,2,3-trichlorobenzene (US10065902B2).

  • ChemUniverse. 5-BROMO-1,2,3-TRICHLOROBENZENE.

  • ChemicalBook. 5-Bromo-1,2,3-trichlorobenzene.

  • Chemsrc. 5-Bromo-1,2,3-trichlorobenzene.

  • European Patent Office. PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE (EP3207008B1).

  • ChemicalBook. 5-Bromo-1,2,3-trichlorobenzene CAS#: 21928-51-8.

  • Google Patents. Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene (WO2021152435A1).

  • Google Patents. Process for the preparation of 5-bromo-1,2,3-trichlorobenzene (WO2016058897A1).

  • LookChem. 5-Bromo-1,2,3-trichlorobenzene Industrial Grade.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • Indagoo Research Chemicals. SAFETY DATA SHEET.

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Foundational

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1,2,3-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrCl₃. Halogenated benzenes are a critical clas...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrCl₃. Halogenated benzenes are a critical class of compounds in organic synthesis and medicinal chemistry, frequently serving as versatile intermediates in the creation of more complex molecules.[1] The specific substitution pattern of one bromine and three chlorine atoms on the benzene ring gives 5-Bromo-1,2,3-trichlorobenzene distinct physicochemical properties that are crucial for its application in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed overview of the core physical properties of 5-Bromo-1,2,3-trichlorobenzene, methodologies for their determination, and essential safety and handling information.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Bromo-1,2,3-trichlorobenzene is presented in the table below. These values have been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₆H₂BrCl₃
Molecular Weight 260.34 g/mol
CAS Number 21928-51-8
Appearance Off-white to white solid/powder[2]
Melting Point 60 °C[3]
Boiling Point 266 °C at 760 mmHg[3][4]
Density 1.840 g/cm³[3]
Solubility Slightly soluble in water; Soluble in chloroform and methanol.[3][3]
Flash Point 127 °C[3]
Storage Temperature Room Temperature, sealed in a dry environment.[3][3]

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical research. The following section details standardized, field-proven protocols for measuring the key physical parameters of 5-Bromo-1,2,3-trichlorobenzene.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol using a Mel-Temp Apparatus:

  • Sample Preparation: A small amount of finely powdered 5-Bromo-1,2,3-trichlorobenzene is introduced into a capillary tube, which is then sealed at one end.[3] The tube is tapped gently to pack the sample to a height of 1-2 mm.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of 60°C.

  • Observation: The heating rate is then reduced to about 2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a liquid is the end of the range.[2]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Pack in Capillary Tube A->B C Place in Mel-Temp B->C D Rapid Heating C->D E Slow Heating & Observation D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale)

For determining the boiling point of small quantities of a liquid, a microscale method is employed. Since 5-Bromo-1,2,3-trichlorobenzene is a solid at room temperature, it would first need to be melted.

Protocol:

  • Sample Preparation: A small amount (approximately 0.2 mL) of molten 5-Bromo-1,2,3-trichlorobenzene is placed in a small test tube.[5]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This acts as a micro boiling stone. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube or a melting point apparatus.[5]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.[5]

  • Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

BoilingPoint_Workflow A Melt Solid Sample B Place in Test Tube with Inverted Capillary A->B C Heat Apparatus B->C D Observe Steady Bubbles C->D E Cool and Observe Liquid Entry D->E F Record Boiling Point E->F

Caption: Microscale Boiling Point Determination Workflow.

Solubility Assessment

A qualitative assessment of solubility provides valuable information about the polarity of a compound.

Protocol:

  • Sample Preparation: Approximately 0.1 g of 5-Bromo-1,2,3-trichlorobenzene is placed in a small test tube.[6]

  • Solvent Addition: 3 mL of the solvent (e.g., water, chloroform, methanol) is added in portions while shaking the test tube.[6]

  • Observation: The mixture is observed to determine if the solid dissolves completely. The compound is classified as soluble, partially soluble, or insoluble.[6]

Solubility_Workflow A Weigh 0.1g of Sample B Add 3mL of Solvent A->B C Shake Vigorously B->C D Observe and Classify Solubility C->D

Caption: Qualitative Solubility Assessment Workflow.

Density Determination

The density of a solid organic compound can be determined by measuring the mass of a known volume.

Protocol:

  • Mass Measurement: A known mass of 5-Bromo-1,2,3-trichlorobenzene is accurately weighed using an analytical balance.

  • Volume Measurement: The volume of the solid can be determined by the displacement of a liquid in which it is insoluble (and does not react with), such as water for this compound, in a graduated cylinder.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of displaced liquid.

Spectral Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A patent document reports the ¹H NMR spectrum of 5-Bromo-1,2,3-trichlorobenzene in CDCl₃, showing a singlet at δ 7.55 ppm for the two aromatic protons.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon environments in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-Cl and C-Br stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

As a halogenated aromatic compound, 5-Bromo-1,2,3-trichlorobenzene requires careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[1]

  • Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

  • Disposal: Dispose of as halogenated organic waste in accordance with institutional and local regulations. Do not dispose of down the drain.[1]

Synthesis Overview

5-Bromo-1,2,3-trichlorobenzene can be synthesized through various methods, with two notable pathways being:

  • Halogen Dance Reaction: This involves the bromination of 1,2,3-trichlorobenzene to form 1-bromo-2,3,4-trichlorobenzene, followed by a base-catalyzed isomerization using potassium tert-butoxide to yield the desired product.[7]

  • Direct Bromination: A more direct, single-step method involves the bromination of 4-amino-3,5-dichlorobenzenesulfonamide using N-bromosuccinimide (NBS).[8]

Conclusion

5-Bromo-1,2,3-trichlorobenzene is a valuable chemical intermediate with a distinct set of physical properties that dictate its handling, application, and reaction conditions. This guide has provided a comprehensive overview of these properties, standardized methods for their determination, and essential safety protocols. A thorough understanding of this information is crucial for researchers and professionals in the fields of chemistry and drug development to ensure the safe and effective utilization of this compound.

References

  • SR Innovations India. (n.d.). 5 Bromo 1 2 3 Trichlorobenzene. IndiaMART. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025, December 18). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). Process for preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.

Sources

Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 5-Bromo-1,2,3-trichlorobenzene: Synthesis, Characterization, and Applications This guide provides a comprehensive technical overview of 5-Bromo-1,2,3-trichlorobenzene, a key halogenated aro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1,2,3-trichlorobenzene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-1,2,3-trichlorobenzene, a key halogenated aromatic intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's fundamental properties, validated synthesis protocols, analytical characterization, and critical applications. The methodologies described are grounded in established chemical principles to ensure reproducibility and safety.

Compound Overview and Physicochemical Properties

5-Bromo-1,2,3-trichlorobenzene (CAS No: 21928-51-8) is a polysubstituted aromatic hydrocarbon with the molecular formula C₆H₂BrCl₃.[1][2][3] The specific arrangement of one bromine and three chlorine atoms on the benzene ring dictates its chemical reactivity and utility as a precursor in complex organic synthesis.[1] It is a solid at room temperature and is slightly soluble in water but soluble in organic solvents like chloroform and methanol.[4]

This compound is a crucial building block for creating more complex molecules, primarily through electrophilic aromatic substitution reactions.[1] Its halogenated structure is pivotal in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical sectors.[4][5]

Table 1: Physicochemical Properties of 5-Bromo-1,2,3-trichlorobenzene

PropertyValueSource(s)
CAS Number 21928-51-8[1][2][6]
Molecular Formula C₆H₂BrCl₃[1][2][3]
Molecular Weight 260.34 g/mol [1][3]
Appearance White to off-white solid/powder[6][7]
Melting Point 60 °C[4][7]
Boiling Point 265.8 ± 35.0 °C at 760 mmHg[6]
Density 1.8 ± 0.1 g/cm³[6][7]
Solubility Slightly soluble in water; Soluble in organic solvents[4][6][8]
InChI Key VZUMVBQMJFFYRM-UHFFFAOYSA-N[1][2]

Synthesis Methodologies: A Field-Proven Approach

The synthesis of 5-bromo-1,2,3-trichlorobenzene can be approached through several routes. The most notable and industrially relevant method involves a "halogen dance" reaction, which leverages a base-catalyzed isomerization of a brominated intermediate. This process is favored for its high yield and favorable environmental profile.[5][9]

Synthesis via Halogen Dance Reaction: A Two-Step Protocol

This robust method begins with the bromination of 1,2,3-trichlorobenzene to form an intermediate, 1-bromo-2,3,4-trichlorobenzene. This intermediate is then isomerized using a catalytic amount of a strong base to yield the desired product. The causality behind this two-step process lies in directing the substitution pattern and then efficiently rearranging it to the thermodynamically favored product, minimizing byproducts.[5][9]

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Halogen Dance Isomerization A 1,2,3-Trichlorobenzene B 1-Bromo-2,3,4-trichlorobenzene A->B Br₂, FeBr₃ 60°C, 3 hrs C 1-Bromo-2,3,4-trichlorobenzene D 5-Bromo-1,2,3-trichlorobenzene C->D cat. KOtBu THF, Ambient Temp.

Caption: Workflow for the synthesis of 5-Bromo-1,2,3-trichlorobenzene via a two-step bromination and isomerization process.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1,2,3-trichlorobenzene

Step 1: Preparation of 1-Bromo-2,3,4-trichlorobenzene (Intermediate III)

  • Reaction Setup: Heat 1,2,3-trichlorobenzene to 60°C in a suitable reaction vessel.

  • Catalyst Addition: Add iron(III) bromide (FeBr₃), a Lewis acid catalyst, to the vessel.[5][10]

  • Bromination: Slowly add bromine (Br₂) to the reaction mixture. The electrophilic substitution is driven by the polarization of Br₂ by FeBr₃.

  • Reaction Monitoring: Maintain the mixture at 60°C and stir for 3 hours.[5][10] Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After cooling to ambient temperature, dilute the mixture with dichloromethane. Quench the reaction by pouring it into a biphasic mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and 1M sodium thiosulfate (Na₂S₂O₃) to neutralize the acid and remove excess bromine.

  • Purification: Filter the mixture through celite to remove solids. Separate the organic layer, extract the aqueous phase with dichloromethane, and combine the organic layers. Dry over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to afford pure 1-bromo-2,3,4-trichlorobenzene.[10]

Step 2: Isomerization to 5-Bromo-1,2,3-trichlorobenzene (Product I)

  • Reaction Setup: Dissolve the intermediate, 1-bromo-2,3,4-trichlorobenzene, in dry tetrahydrofuran (THF).[9][10] THF is the preferred solvent as it stabilizes the reaction intermediates.[5]

  • Base Addition: Add a solution of potassium tert-butoxide (KOtBu) in THF to the mixture. Catalytic amounts are sufficient, which minimizes waste.[9] The strong base deprotonates the aromatic ring, initiating the halogen dance.

  • Isomerization: Stir the resulting solution at ambient temperature for 1 hour.[9][10] The mechanism proceeds via a benzyne-like intermediate, allowing the bromine atom to migrate.[1]

  • Work-up: Acidify the reaction with aqueous HCl. Extract the aqueous phase twice with dichloromethane.

  • Final Purification: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.[10] The crude product contains a mixture of 5-bromo-1,2,3-trichloro-benzene and the starting intermediate. These can be separated by distillation under reduced pressure.[5][9]

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized 5-bromo-1,2,3-trichlorobenzene must be confirmed through a suite of analytical techniques. Each method provides orthogonal data, creating a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to be simple. The two protons on the aromatic ring are chemically equivalent, resulting in a singlet in the aromatic region. In a patent describing the synthesis, the ¹H NMR spectrum in CDCl₃ showed a singlet at δ 7.55 ppm for the two aromatic protons.[5][9]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all six carbon atoms in the molecule. Four signals are expected for the carbon atoms attached to halogens (C-Br and C-Cl) and two signals for the carbons attached to hydrogen (C-H). Decoupling experiments can further aid in peak assignment.[11]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify characteristic functional groups and the aromatic substitution pattern. Key expected absorptions include:

  • C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

  • C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

  • C-Cl stretching: Strong absorptions for C-Cl bonds are typically found in the 800-600 cm⁻¹ range.

  • C-Br stretching: The C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region. The overall pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to the specific substitution pattern of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a complex but predictable pattern that confirms the presence of one bromine and three chlorine atoms. The nominal molecular weight is 260.3 g/mol .[1][3]

Key Applications in Research and Development

5-Bromo-1,2,3-trichlorobenzene is not an end-product but a versatile intermediate with significant value in synthesizing high-value compounds.

  • Pharmaceuticals: It is a crucial precursor in the preparation of isoxazole derivatives.[1][4][8] These derivatives have shown diverse biological activities, including potential as antiparasitic agents for controlling vectors like Rhipicephalus sanguineus nymphs, which are responsible for canine babesiosis.[1][8]

  • Agrochemicals: The compound is used to synthesize active ingredients for agrochemicals designed to control pests and crop diseases.[1][5] The halogenated structure often enhances the biological efficacy of the final product.[1]

  • Veterinary Medicines: It serves as a building block for halo-substituted-l-aryl-2,2,2-trifluoro-ethanones, which are key intermediates in the preparation of isoxazoline derivatives used in veterinary drugs like Sarolaner and Lotilaner.[12]

G A 5-Bromo-1,2,3-trichlorobenzene B Halo-substituted-l-aryl- 2,2,2-trifluoro-ethanones A->B Intermediate Synthesis C Isoxazole & Isoxazoline Derivatives B->C Cyclization Reactions D Pharmaceuticals (e.g., Antiparasitics) C->D E Agrochemicals (e.g., Pest Control) C->E F Veterinary Medicines (e.g., Sarolaner) C->F

Caption: Application workflow of 5-Bromo-1,2,3-trichlorobenzene in the synthesis of bioactive compounds.

Safety, Handling, and Storage

Proper handling of 5-Bromo-1,2,3-trichlorobenzene is essential due to its potential hazards.

GHS Hazard Classification:

  • H302: Harmful if swallowed.[13]

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

  • H335: May cause respiratory irritation.[13]

  • H413: May cause long lasting harmful effects to aquatic life.[2]

Table 2: Recommended Safety and Handling Procedures

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Use a respirator if dust formation is likely.[7][13][14]
Handling Use in a well-ventilated area or a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7][13][14]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep at room temperature.[7][8]
Spill Response Evacuate the area. Use personal protective equipment. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13][14]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][14]

Conclusion

5-Bromo-1,2,3-trichlorobenzene is a high-value chemical intermediate whose synthesis and application require a deep understanding of organic chemistry principles. The halogen dance reaction provides an efficient and scalable route to its production. Rigorous analytical characterization is paramount to ensure the quality required for its critical applications in the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling. This guide serves as a foundational resource for scientists and researchers working with this important compound.

References

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents. Google Patents.
  • 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8 | Chemsrc. Chemsrc.com. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE - European Patent Office - EP 3207008 B1 - EPO. European Patent Office. Available at: [Link]

  • 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400 - PubChem. PubChem. Available at: [Link]

  • WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents. Google Patents.
  • WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents. Google Patents.
  • Buy 5-Bromo-1,2,3-trichlorobenzene Industrial Grade from Hangzhou Royalchem Co.,LTD. LookChem. Available at: [Link]

  • SAFETY DATA SHEET. Indagoo Research Chemicals. Available at: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. Magritek. Available at: [Link]

  • 1-Bromo-2,3,5-trichlorobenzene | C6H2BrCl3 | CID 4382903 - PubChem. PubChem. Available at: [Link]

  • 5 Bromo 1 2 3 Trichlorobenzene at ₹ 4800/kg | Pharmaceutical Intermediates in Hyderabad. IndiaMART. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2,3-trichlorobenzene

Introduction 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1][2][3] Its unique substitution pattern makes it a valuable intermediate in the synthesis of a variety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1][2][3] Its unique substitution pattern makes it a valuable intermediate in the synthesis of a variety of biologically active molecules within the pharmaceutical and agrochemical industries.[1][4][5] This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Bromo-1,2,3-trichlorobenzene, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the rationale behind the procedural choices.

The synthesis of polysubstituted benzene derivatives often presents challenges in achieving the desired regioselectivity. Direct electrophilic substitution on a pre-substituted ring can lead to a mixture of isomers, necessitating complex purification procedures. The pathway detailed herein circumvents some of these challenges by employing a strategic isomerization of an accessible intermediate, thereby maximizing the yield of the desired product.

Strategic Approach to Synthesis: Electrophilic Bromination Followed by Base-Catalyzed Isomerization

The chosen synthetic route proceeds in two key stages:

  • Electrophilic Aromatic Bromination: 1,2,3-Trichlorobenzene is subjected to electrophilic bromination to yield 1-bromo-2,3,4-trichlorobenzene as the primary, albeit undesired, isomeric product.

  • Base-Catalyzed Isomerization (Halogen Dance): The resulting 1-bromo-2,3,4-trichlorobenzene undergoes a base-catalyzed isomerization in the presence of potassium tert-butoxide to furnish the thermodynamically more stable 5-bromo-1,2,3-trichlorobenzene.[1][4][5]

This strategy is particularly insightful as it leverages the formation of a kinetically favored product in the first step and then directs its conversion to the desired thermodynamically favored isomer in the second step. This approach offers a significant advantage over methods that might produce complex and difficult-to-separate isomeric mixtures directly.

Mechanistic Insights

Part 1: Electrophilic Aromatic Bromination of 1,2,3-Trichlorobenzene

The initial step is a classic electrophilic aromatic substitution (SEAr) reaction.[6][7] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the bromine molecule (Br₂), generating a potent electrophile, the bromonium ion (Br⁺) or a Br₂-FeBr₃ complex.[8]

The benzene ring of 1,2,3-trichlorobenzene, although deactivated by the electron-withdrawing inductive effect of the three chlorine atoms, acts as a nucleophile and attacks the electrophilic bromine.[9] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] The directing effects of the chloro substituents guide the incoming electrophile. While halogens are generally ortho, para-directors due to resonance, the strong deactivating inductive effect is the dominant factor.[9][10] In the case of 1,2,3-trichlorobenzene, the positions are not equivalent, and the substitution pattern of the product mixture is a result of the interplay between steric hindrance and the electronic effects of the chloro groups. The formation of 1-bromo-2,3,4-trichlorobenzene as a major product is a consequence of these directing effects.

Part 2: The "Halogen Dance" - A Base-Catalyzed Isomerization

The key to this synthetic pathway is the subsequent isomerization of 1-bromo-2,3,4-trichlorobenzene to 5-bromo-1,2,3-trichlorobenzene. This transformation is a type of "halogen dance," a base-catalyzed migration of a halogen atom around an aromatic ring.[1]

The reaction is initiated by the deprotonation of the aromatic ring by a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu).[4][5][11] This generates a carbanionic intermediate. The reaction then proceeds through a series of protonation and deprotonation steps, allowing for the migration of the bromine atom to different positions on the ring. The equilibrium of this process favors the formation of the most thermodynamically stable isomer. In this case, 5-bromo-1,2,3-trichlorobenzene is favored, likely due to reduced steric interactions between the substituents. The use of a solvent like tetrahydrofuran (THF) is crucial as it can stabilize the intermediates formed during the reaction.[1][4][11]

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,3,4-trichlorobenzene

Materials:

  • 1,2,3-Trichlorobenzene

  • Iron (III) bromide (FeBr₃) or iron powder to generate the catalyst in situ

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,3-trichlorobenzene (1.5 g, 8.3 mmol) in a suitable solvent like tetrachloromethane (21 ml), add iron powder (0.92 g, 17 mmol).[4]

  • Alternatively, heat 1,2,3-trichlorobenzene to 60°C and add iron (III) bromide (1.66 g, 5.5 mmol).[4][11]

  • Slowly add bromine (1.77 g, 11 mmol or 2.7 g, 17 mmol depending on the scale and catalyst) to the reaction mixture.[4][11]

  • Stir the reaction mixture at a controlled temperature (e.g., 60°C or up to 100°C) for a designated time (e.g., 3 hours).[4][11]

  • After cooling to room temperature, dilute the mixture with dichloromethane.[4][11]

  • Quench the reaction by carefully pouring the mixture into a solution of saturated aqueous sodium bicarbonate and 1M sodium thiosulfate.[4][11]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.[4][11] The crude product will be a mixture of isomers, with 1-bromo-2,3,4-trichlorobenzene as a major component.

Step 2: Isomerization to 5-Bromo-1,2,3-trichlorobenzene

Materials:

  • Crude 1-bromo-2,3,4-trichlorobenzene

  • Potassium tert-butoxide (KOtBu)

  • Dry Tetrahydrofuran (THF)

  • Aqueous Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 1-bromo-2,3,4-trichlorobenzene (50.0 g, 192 mmol) in dry tetrahydrofuran (25 ml).[4][5][11]

  • Add a 1.0M solution of potassium tert-butoxide in THF (52 g, 58 mmol) to the solution.[4][5][11]

  • Stir the resulting solution at ambient temperature for approximately 1 hour.[4][5][11]

  • Acidify the reaction mixture with aqueous HCl.[4][5][11]

  • Extract the aqueous phase with dichloromethane.[4][5][11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[4][5][11]

  • The resulting crude product will contain a mixture of 5-bromo-1,2,3-trichloro-benzene and the starting 1-bromo-2,3,4-trichloro-benzene, typically in a ratio of approximately 5.1:1.[4][5][11]

  • The desired 5-bromo-1,2,3-trichlorobenzene can be purified from the unreacted starting material by distillation under reduced pressure or silica gel chromatography.[4] The recovered 1-bromo-2,3,4-trichloro-benzene can be recycled.[4][5]

Data Presentation

ParameterStep 1: BrominationStep 2: Isomerization
Starting Material 1,2,3-Trichlorobenzene1-Bromo-2,3,4-trichlorobenzene
Key Reagents Bromine (Br₂), Iron(III) Bromide (FeBr₃)Potassium tert-butoxide (KOtBu), THF
Reaction Temperature 60-100 °C[4][11]Ambient Temperature[4][5][11]
Reaction Time ~3 hours[11]~1 hour[4][5][11]
Product(s) 1-Bromo-2,3,4-trichlorobenzene (major)5-Bromo-1,2,3-trichlorobenzene
Typical Product Ratio -~5.1:1 (product:starting material)[4][5][11]
Purification Method -Distillation or Chromatography[4]

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Isomerization (Halogen Dance) 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene 1-Bromo-2,3,4-trichlorobenzene 1-Bromo-2,3,4-trichlorobenzene 1,2,3-Trichlorobenzene->1-Bromo-2,3,4-trichlorobenzene  Br₂, FeBr₃  (or Fe powder)  60-100 °C 1-Bromo-2,3,4-trichlorobenzene_iso 1-Bromo-2,3,4-trichlorobenzene 5-Bromo-1,2,3-trichlorobenzene 5-Bromo-1,2,3-trichlorobenzene 1-Bromo-2,3,4-trichlorobenzene_iso->5-Bromo-1,2,3-trichlorobenzene  KOtBu, THF  Ambient Temp.

Caption: Synthesis pathway for 5-Bromo-1,2,3-trichlorobenzene.

Alternative Synthetic Approaches

While the detailed pathway is highly effective, it is worth noting that other synthetic strategies exist. One such method involves a multi-step sequence starting from sulfanilamide or 4-bromoaniline, which proceeds through diazotization and a Sandmeyer-type reaction.[12][13][14][15] The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts.[13][14][16] However, the isomerization route starting from 1,2,3-trichlorobenzene is often more direct and can be more atom-economical for this specific target molecule.

Conclusion

The synthesis of 5-bromo-1,2,3-trichlorobenzene via electrophilic bromination of 1,2,3-trichlorobenzene followed by a base-catalyzed isomerization represents a scientifically sound and efficient methodology. This in-depth guide provides the necessary theoretical and practical framework for its successful implementation in a laboratory setting. The "halogen dance" isomerization is a particularly elegant solution to the challenge of regioselectivity in the synthesis of polysubstituted aromatic compounds. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can reliably produce this valuable synthetic intermediate for applications in pharmaceutical and agrochemical development.

References

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE. European Patent Office - EP 3207008 B1. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Sandmeyer reaction (video). Khan Academy. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Electrophilic Aromatic Substitution. [Link]

  • process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. WIPO Patentscope. [Link]

  • 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400. PubChem. [Link]

  • Synthesis of 1,2,3 trichlorobenzene. Reddit. [Link]

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. The Organic Chemistry Tutor. [Link]

  • CN107074699B - Process for the preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • 5 Bromo 1 2 3 Trichlorobenzene at ₹ 4800/kg | Pharmaceutical Intermediates in Hyderabad. IndiaMART. [Link]

  • NL8006945A - PROCESS FOR PREPARING 1,3,5-TRICHLOROBENZENE.
  • A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. [Link]

  • Specifications of 5-Bromo-1,2,3-trichlorobenzene. [Link]

Sources

Exploratory

Deconstructing the Nomenclature of 5-Bromo-1,2,3-trichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the compound commonly known as 5-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the compound commonly known as 5-Bromo-1,2,3-trichlorobenzene. As a senior application scientist, the objective is not merely to state the name but to elucidate the systematic chemical logic that dictates its construction. Understanding these foundational principles is paramount for unambiguous communication in research, development, and regulatory contexts. This document will dissect the structural components, apply the hierarchical rules of IUPAC nomenclature, and provide a self-validating protocol for naming polysubstituted aromatic compounds.

Foundational Principles of Benzene Nomenclature

The systematic naming of substituted benzene derivatives is a cornerstone of organic chemistry, ensuring that a given name corresponds to a single, unique chemical structure.[1][2] For polysubstituted benzenes—those bearing three or more substituents—the process follows a clear set of rules designed to achieve consistency and clarity.[3] When no single substituent confers a special name to the benzene ring (e.g., phenol for a hydroxyl group or aniline for an amino group), the parent name of the molecule is "benzene."[4][5] All attached groups are then treated as prefixes.

The core principles for naming such compounds are:

  • Lowest Locant Rule : The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents.[3][6]

  • Alphabetical Precedence : Substituents are cited in alphabetical order in the final name, irrespective of their locant number.[3][4]

In the case of 5-Bromo-1,2,3-trichlorobenzene, the substituents are halogens (bromo- and chloro-), which are always treated as prefixes and do not confer a special name to the parent ring.[7]

Structural Analysis and Substituent Identification

The first step in the nomenclature process is to identify the parent structure and all attached substituents.

  • Parent Structure : The core is a six-carbon aromatic ring, which is benzene .

  • Substituents : There are four halogen substituents attached to the ring:

    • One Bromine atom (-Br), designated by the prefix "bromo ".

    • Three Chlorine atoms (-Cl), designated by the prefix "trichloro ".

The molecular formula for this compound is C₆H₂BrCl₃.[8][]

Application of IUPAC Numbering Rules: A Methodical Approach

To determine the correct IUPAC name, we must systematically evaluate all possible numbering schemes for the benzene ring to find the one that results in the lowest possible set of locants for the substituents.

Alphabetical Ordering of Substituents

Before numbering, we establish the alphabetical order of the substituent prefixes.

  • Bromo

  • Chloro

Therefore, in the final name, "bromo" will be cited before "trichloro".

Evaluating Numbering Scenarios

We will explore different starting points for numbering the ring to demonstrate how the "lowest locant" rule is applied. The goal is to find the sequence that gives the lowest number at the first point of difference when comparing the locant sets.

Scenario A: Starting at a Chlorine Atom

Let's begin numbering at one of the adjacent chlorine atoms.

Starting Position (C1)Substituent at C1Locant SetAlphabetical Citation
ChlorineChloro1, 2, 3, 55-Bromo-1,2,3-trichloro
ChlorineChloro1, 2, 3, 55-Bromo-1,2,3-trichloro
ChlorineChloro1, 2, 5, 65-Bromo-1,2,6-trichloro
  • Path 1 (Clockwise from top Cl): Cl(1), Cl(2), Cl(3), H(4), Br(5), H(6). This yields the locant set {1, 2, 3, 5} .

  • Path 2 (Counter-clockwise from top Cl): Cl(1), H(2), Br(3), H(4), Cl(5), Cl(6). This yields the locant set {1, 3, 5, 6} .

Scenario B: Starting at the Bromine Atom

Now, let's assign the C1 position to the bromine atom.

Starting Position (C1)Substituent at C1Locant SetAlphabetical Citation
BromineBromo1, 3, 4, 51-Bromo-3,4,5-trichloro
  • Path 3 (Clockwise from Br): Br(1), H(2), Cl(3), Cl(4), Cl(5), H(6). This yields the locant set {1, 3, 4, 5} .

  • Path 4 (Counter-clockwise from Br): Br(1), H(2), H(3), Cl(4), Cl(5), Cl(6). This yields the locant set {1, 4, 5, 6} .

Comparison and Final Determination

We now compare the locant sets generated from the valid numbering paths:

  • From Path 1: {1, 2, 3, 5}

  • From Path 2: {1, 3, 5, 6}

  • From Path 3: {1, 3, 4, 5}

  • From Path 4: {1, 4, 5, 6}

To determine the lowest set, we compare them number by number.

  • Comparing {1, 2, 3, 5} and {1, 3, 4, 5}: The first point of difference is at the second locant (2 vs. 3). Since 2 is lower than 3, the set {1, 2, 3, 5} is preferred.

  • All other generated sets ({1, 3, 5, 6} and {1, 4, 5, 6}) are higher than {1, 2, 3, 5}.

Therefore, the numbering scheme that gives the locants 1, 2, 3 to the chlorine atoms and 5 to the bromine atom is the correct one.

The final step is to assemble the name by listing the substituents alphabetically, preceded by their locants, and ending with the parent name "benzene".

  • Bromo is at position 5 .

  • Trichloro are at positions 1, 2, and 3 .

This leads to the definitive IUPAC name: 5-Bromo-1,2,3-trichlorobenzene .[8]

Visualization of the Naming Protocol

The logical flow for determining the IUPAC name can be visualized as a decision-making workflow.

IUPAC_Naming_Workflow cluster_input Initial Analysis cluster_rules Rule Application cluster_output Name Construction Start Input Structure: 5-Bromo-1,2,3-trichlorobenzene ID_Parent Identify Parent: Benzene Start->ID_Parent ID_Subs Identify Substituents: - Bromo - Trichloro ID_Parent->ID_Subs Alpha_Order Alphabetize Substituents: 1. Bromo 2. Chloro ID_Subs->Alpha_Order Numbering Generate Possible Numbering Schemes Alpha_Order->Numbering Compare Apply Lowest Locant Rule: Compare locant sets {1,2,3,5} vs {1,3,4,5} Numbering->Compare Select Select Lowest Set: {1,2,3,5} Compare->Select Assemble Assemble Name: (Locant)-(Substituent)... (Parent) Select->Assemble Final_Name Final IUPAC Name: 5-Bromo-1,2,3-trichlorobenzene Assemble->Final_Name

Caption: Workflow for IUPAC name determination.

The chemical structure and its correct numbering are shown below.

Caption: Structure and numbering of 5-Bromo-1,2,3-trichlorobenzene.

Conclusion

References

  • TutorChase. How do you name substituted benzene compounds?[Link]

  • Nomenclature of Benzene Derivatives.[Link]

  • Chemistry Stack Exchange. What is the numbering of substituted benzene derivatives according to IUPAC nomenclature?[Link]

  • Vedantu. Substituted Benzene Compounds: Nomenclature Made Simple.[Link]

  • Lievens, J. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis. [Link]

  • JoVE. Nomenclature of Aromatic Compounds with Multiple Substituents. (2025). [Link]

  • Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives.[Link]

  • Nomenclature of substituted benzene rings. (2010). [Link]

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene. National Center for Biotechnology Information. [Link]

  • Vedantu. How do you name benzene derivatives class 11 chemistry CBSE.[Link]

  • University of Calgary. Polysubstituted benzenes.[Link]

  • The Organic Chemistry Tutor. (2016). IUPAC Nomenclature of Substituted Benzenes. YouTube. [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.[Link]

  • Chemistry Stack Exchange. Nomenclature of benzene derivatives with two functional groups. (2016). [Link]

  • KPU Pressbooks. 2.4 IUPAC Naming of Organic Compounds with Functional Groups.[Link]

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Foundational

5-Bromo-1,2,3-trichlorobenzene safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-1,2,3-trichlorobenzene For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Profile 5-Bromo-1,2,3-trichlorobenz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-1,2,3-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Profile

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound.[1] Its specific substitution pattern makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] It is often utilized in the preparation of isoxazole derivatives aimed at controlling parasites.[1][2]

Understanding its physical and chemical properties is the first step in ensuring safe laboratory conduct. This substance is an off-white to yellow solid or powder at room temperature.[3] It is characterized by low water solubility, which has implications for its environmental mobility and appropriate cleanup procedures.[3][4][5]

Table 1: Physicochemical Properties of 5-Bromo-1,2,3-trichlorobenzene

PropertyValueSource(s)
CAS Number 21928-51-8[2][3][6]
Molecular Formula C₆H₂BrCl₃[1][3][6]
Molecular Weight 260.34 g/mol [1][3]
Appearance Off-white to yellow solid powder[3]
Melting Point 60 °C[3][7]
Boiling Point 265.8 - 266 °C at 760 mmHg[3][4]
Density 1.8 ± 0.1 g/cm³[3][4]
Flash Point 127 °C[3]
Water Solubility Slightly soluble[2][3][4]
Storage Conditions Room temperature, in a dry, well-ventilated place[3][4]

Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), 5-Bromo-1,2,3-trichlorobenzene is classified as a hazardous substance.[3][7] The primary routes of exposure are inhalation of its dust, skin contact, eye contact, and ingestion.[8] The causal basis for these classifications lies in its reactivity and ability to irritate biological tissues upon contact.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][7]

  • H315: Causes skin irritation.[3][7]

  • H319: Causes serious eye irritation.[3][7]

  • H335: May cause respiratory irritation.[3][7]

  • H413: May cause long lasting harmful effects to aquatic life.[6]

Signal Word: Warning[3]

Pictograms:

The "harmful" classification (H302) indicates significant adverse effects if ingested. The irritation classifications (H315, H319, H335) are due to the chemical's potential to cause inflammatory responses in the skin, eyes, and respiratory tract. The environmental hazard (H413) underscores the need for proper disposal to prevent long-term damage to aquatic ecosystems.[6]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety, grounded in the principles of risk mitigation, is essential when working with this compound. The following workflow outlines the mandatory steps for safe handling.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS and Lab Protocols B Ensure Proper Ventilation (Fume Hood) A->B Verify C Don Appropriate PPE B->C Confirm D Weigh/Transfer Compound in Fume Hood C->D Proceed E Avoid Dust Formation D->E Technique F Keep Container Tightly Closed E->F Storage G Decontaminate Work Area F->G After Use H Dispose of Waste Properly G->H Segregate I Remove PPE and Wash Hands H->I Final Step Emergency_Response_Plan cluster_routes cluster_actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to Fresh Air Seek Medical Help Inhalation->Action_Inhale Action_Skin Wash with Plenty of Water Remove Contaminated Clothing Skin->Action_Skin Action_Eye Rinse Cautiously with Water for Several Minutes Eye->Action_Eye Action_Ingest Rinse Mouth Seek Immediate Medical Help Ingestion->Action_Ingest

Figure 2. First aid response flowchart for exposure incidents.

Detailed First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. [3][5]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [5][9]* Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes. [3][5]Remove contaminated clothing and wash it before reuse. [3]If skin irritation persists, get medical help. [3][5]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [3][5]Remove contact lenses if present and easy to do so. [3]Continue rinsing and seek immediate medical attention. [5][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. [3][7]Never give anything by mouth to an unconscious person. [7]Seek immediate medical help. [3]

Fire and Spill Management

Fire-Fighting Measures

While the compound itself is combustible, it has a high flash point. [3][8]* Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [7]* Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen bromide gas, and hydrogen chloride. [7][8][10]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5][7]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. [7]Avoid breathing dust and prevent contact with skin and eyes by wearing the appropriate PPE as described in Section 3.2. [7]* Containment and Cleanup: Do not let the product enter drains. [7]For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal. [5][7]If appropriate, moisten the material first to prevent dusting. [8]The spill area should then be decontaminated.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations. [3][5]Waste is typically classified as hazardous. [5]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [3][5]The storage area should be locked up and kept separate from incompatible materials such as strong oxidizing agents. [3][8]* Disposal: The disposal of 5-Bromo-1,2,3-trichlorobenzene and its containers must be handled as hazardous waste. [5]This should be done through a licensed disposal company to ensure compliance with environmental regulations. [3]

References

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400. [Link]

  • Chemsrc. 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8. [Link]

  • Indagoo Research Chemicals. SAFETY DATA SHEET: 5-Bromo-1.2.3-trichlorobenzene. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-2,3,5-trichlorobenzene. [Link]

  • Pharmaffiliates. 5-Bromo-1,2,3-trichlorobenzene | CAS No : 21928-51-8. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene. [Link]

  • ILO and WHO. ICSC 1222 - 1,2,3-TRICHLOROBENZENE. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-3,5-dichlorobenzene. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hazards and Toxicity of 5-Bromo-1,2,3-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1] It presents as a solid at room tempe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1] It presents as a solid at room temperature and sees use as an intermediate in the synthesis of various biologically active compounds, particularly within the pharmaceutical and agrochemical sectors.[1][2] This guide provides a comprehensive overview of the known hazards and toxicological profile of 5-Bromo-1,2,3-trichlorobenzene, compiled to inform and assist researchers, scientists, and drug development professionals in its safe handling and application. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information on related halogenated benzenes to provide a broader context for its potential hazards.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is paramount in assessing its potential hazards and implementing appropriate safety measures.

PropertyValueSource
CAS Number 21928-51-8[1]
Molecular Formula C₆H₂BrCl₃[1]
Molecular Weight 260.34 g/mol [1]
Appearance Solid[2]
Melting Point 60 °C[1]
Boiling Point 266 °C[1]
Flash Point 127 °C[1]
Density 1.840 g/cm³[2]
Water Solubility Slightly soluble[1]
Solubility in Organic Solvents Soluble in chloroform and methanol[2]

Hazard Identification and Classification

5-Bromo-1,2,3-trichlorobenzene is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

  • H413: May cause long lasting harmful effects to aquatic life. [4]

The signal word for this compound is "Warning" .[3]

Toxicological Profile

Acute Toxicity
  • Oral: 5-Bromo-1,2,3-trichlorobenzene is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3] While a specific LD50 value is not available for this compound, the oral LD50 for its parent compound, 1,2,3-trichlorobenzene, has been reported as 756-766 mg/kg in rats and mice.[5] Ingestion may lead to symptoms such as abdominal pain, diarrhea, nausea, and vomiting.[2]

  • Dermal: Although a specific dermal LD50 is not documented, the compound is known to cause skin irritation.[3] A subchronic dermal toxicity study in rabbits with trichlorobenzene showed that a dose of 450 mg/kg/day induced slight systemic toxicity, with a no-observable-effect level (NOEL) for systemic toxicity at 150 mg/kg/day.[6] Localized effects included dermal irritation, erythema, fissures, and ulcers.[6]

  • Inhalation: This compound may cause respiratory irritation.[3] Inhalation of vapors may lead to irritation of the respiratory tract, coughing, and sore throat.[2]

Chronic Toxicity

There is a lack of specific data on the chronic toxicity of 5-Bromo-1,2,3-trichlorobenzene. However, studies on the parent compound, 1,2,3-trichlorobenzene, have shown that it can cause liver damage in animals and is considered a potential carcinogen.[5] Long-term exposure to trichlorobenzenes in animal studies has been primarily associated with effects on the liver and kidneys.[7]

Genotoxicity and Carcinogenicity

Specific mutagenicity studies, such as the Ames test, for 5-Bromo-1,2,3-trichlorobenzene have not been found in the reviewed literature. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9] For the parent compound, 1,2,3-trichlorobenzene, there is evidence of liver damage in animals, and it has been classified as a potential carcinogen.[5]

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of 5-Bromo-1,2,3-trichlorobenzene is available. Studies on trichlorobenzenes in animals have generally not shown adverse effects on offspring at birth or during development, though one study on 1,2,4- and 1,3,5-trichlorobenzene in rats noted eye lesions in pups.[7]

Mechanism of Toxicity: Insights from Halogenated Benzenes

The toxicity of halogenated benzenes is often linked to their metabolic activation. While the specific metabolic pathway for 5-Bromo-1,2,3-trichlorobenzene is not elucidated, the metabolism of similar compounds involves the formation of reactive intermediates such as epoxides, phenols, and benzoquinones. These reactive metabolites can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.

Environmental_Fate Release Release into Environment Persistence Persistence in Soil & Water Release->Persistence Bioaccumulation Bioaccumulation in Organisms Persistence->Bioaccumulation Aerobic_Degradation Aerobic Degradation (Microorganisms) Persistence->Aerobic_Degradation Anaerobic_Degradation Anaerobic Degradation (Microorganisms) Persistence->Anaerobic_Degradation Degradation_Products Less Halogenated Products Aerobic_Degradation->Degradation_Products Anaerobic_Degradation->Degradation_Products

Caption: Environmental fate of halogenated aromatic compounds.

Experimental Protocols

Safe Handling Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling 5-Bromo-1,2,3-trichlorobenzene.

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for 5-Bromo-1,2,3-trichlorobenzene.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard lab coat is required.

    • Respiratory Protection: If working with the solid in a way that may generate dust, or if heating the compound, a respirator may be necessary. All handling of the solid and its solutions should be performed in a certified chemical fume hood. [10]3. Work Area Preparation:

    • Ensure a chemical fume hood is operational.

    • Have appropriate spill cleanup materials readily available.

  • Handling:

    • Avoid creating dust.

    • Use appropriate tools for transferring the solid.

    • Keep containers tightly closed when not in use.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container for halogenated organic compounds. [10][11]Do not mix with non-halogenated waste. [11] * Follow institutional guidelines for hazardous waste disposal. [10]

Caption: Workflow for the safe handling of 5-Bromo-1,2,3-trichlorobenzene.

Synthesis Protocol

A known method for the synthesis of 5-Bromo-1,2,3-trichlorobenzene involves the isomerization of 1-bromo-2,3,4-trichlorobenzene. [12][13]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-bromo-2,3,4-trichlorobenzene in dry tetrahydrofuran. [12]2. Addition of Base: Add a catalytic amount of potassium tert-butoxide (KOtBu) in tetrahydrofuran to the solution. [12]3. Reaction: Stir the resulting solution at ambient temperature for a specified period (e.g., 1 hour). [12]4. Workup:

    • Acidify the reaction mixture with aqueous HCl. [12] * Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane). [12] * Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure. [12]5. Purification: The crude product, which will be a mixture of 5-bromo-1,2,3-trichlorobenzene and the starting material, can be purified by distillation under reduced pressure or silica gel chromatography. [12][13]

Conclusion

5-Bromo-1,2,3-trichlorobenzene is a chemical intermediate with recognized hazards, including acute oral toxicity, skin and eye irritation, and respiratory irritation. It is also classified as being potentially harmful to aquatic life with long-lasting effects. While specific, in-depth toxicological and ecotoxicological data for this compound are limited, information from related halogenated benzenes suggests the potential for liver and kidney toxicity with chronic exposure. The mechanism of toxicity is likely related to metabolic activation to reactive intermediates. Due to its hazardous nature and persistence, strict adherence to safe handling and disposal protocols is essential to minimize exposure and environmental contamination. Further research is warranted to fully elucidate the toxicological and environmental profile of 5-Bromo-1,2,3-trichlorobenzene.

References

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
  • Microbial Insights. (n.d.). Chlorinated Benzenes. Retrieved from [Link]

  • Ramachandran, V., & Murrell, J. C. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 12(5), 846–863.
  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological reviews, 55(1), 59–79.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE - EP 3207008 B1. Retrieved from [Link]

  • Kayraldız, A., Kaya, F. F., Canımoğlu, S., & Rencüzoğulları, E. (2006). Mutagenicity of five food additives in Ames/Salmonella/microsome test. Annals of Microbiology, 56(2), 129-133.
  • Google Patents. (n.d.). WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Hakura, A., et al. (2021).
  • ResearchGate. (2006). (PDF) Mutagenicity of five food additives in Ames/Salmonella/microsome test. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Szarapińska-Kwaszewska, J., Sobiś, M., Dudkiewicz, B., Nawrot, E., Różalska, M., Bakuniak, E., & Mikucki, J. (1988). Studies on mutagenicity of new chemical compounds using bacterial Ames test. Genetica Polonica, 29(3-4), 335-343.
  • Indagoo Research Chemicals. (2025). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Microbial degradation of chlorinated benzenes | Request PDF. Retrieved from [Link]

  • Iverson, F., et al. (1984). Subchronic dermal toxicity study of trichlorobenzene in the rabbit. Toxicology and applied pharmacology, 76(3), 519–527.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • National Institutes of Health. (2021). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Retrieved from [Link]

  • IVAMI. (n.d.). Ecotoxicology - Test with algae, Daphnia magna , Crustaceans (Palaemon spp.), fishes, terrestrial plants, Eearthworm (Eisenia foetida), Rotifers (Brachionus spp.), Aliivibrio fischeri, Rodents repellents in cables. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon uariegatus, and Isochrysis galbana. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1222 - 1,2,3-TRICHLOROBENZENE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic degradation pathway of 1,2,4-trichlorobenzene (Sander et al., 1991; van der Meer, 1991a, b; Marco-Urrea et al., 2009). Retrieved from [Link]

  • ResearchGate. (n.d.). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. Retrieved from [Link]

  • Eawag-BBD. (2004). 1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplement. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • National Institutes of Health. (2025). From High-Tech To High-Risk? Unveiling the Acute Ecotoxicological Effects of Rare Earth Elements on Daphnia magna. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 21928-51-8 | Product Name : 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Solubility of 5-Bromo-1,2,3-trichlorobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 5-bromo-1,2,3-trichlorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][] While specific quantitative so...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 5-bromo-1,2,3-trichlorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and discusses predictive modeling approaches. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic solvent systems.

Introduction to 5-Bromo-1,2,3-trichlorobenzene and its Physicochemical Profile

5-Bromo-1,2,3-trichlorobenzene (CAS No: 21928-51-8) is a halogenated aromatic hydrocarbon with the molecular formula C₆H₂BrCl₃.[4][5] Its structure, featuring a benzene ring substituted with one bromine and three chlorine atoms, imparts distinct chemical properties that are crucial for its role as a versatile intermediate in organic synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

A summary of its key physicochemical properties is presented in Table 1. These properties provide the foundational knowledge for predicting and understanding its solubility behavior.

Table 1: Physicochemical Properties of 5-Bromo-1,2,3-trichlorobenzene

PropertyValueSource(s)
Molecular Weight 260.34 g/mol [4][5]
Appearance Off-white to white solid/powder[2][6][7]
Melting Point 60 °C
Boiling Point 265.8 °C at 760 mmHg
Water Solubility Slightly soluble[2][6][7]
Organic Solvent Solubility Moderately soluble in organic solvents; Soluble in chloroform and methanol (qualitative)[1][6][8]

Theoretical Framework for Solubility of Halogenated Benzenes

The solubility of a solid organic compound like 5-bromo-1,2,3-trichlorobenzene in an organic solvent is governed by the principle of "like dissolves like." This adage is scientifically rooted in the interplay of intermolecular forces between the solute and the solvent. For halogenated benzenes, several key factors dictate their solubility profile:

  • Polarity and Dipole Moment: The introduction of electronegative halogen atoms (Br, Cl) to the benzene ring induces polarity. However, the symmetrical arrangement of these substituents can influence the overall molecular dipole moment. The interaction between the dipole moment of the solute and the solvent is a critical factor in achieving solubility.

  • Van der Waals Forces: As a relatively large molecule, 5-bromo-1,2,3-trichlorobenzene exhibits significant London dispersion forces, a type of van der Waals force. Non-polar solvents, which also primarily interact through dispersion forces, are therefore likely to be effective at dissolving this compound.

  • Crystal Lattice Energy: For a solid to dissolve, the energy released from the interaction between the solute and solvent molecules (solvation energy) must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice. A higher crystal lattice energy will generally result in lower solubility.

  • Halogen-π Interactions: Recent research has highlighted the importance of halogen-π interactions in the behavior of halogenated benzenes.[9] These are non-covalent interactions between the electron-poor region of a halogen atom and an electron-rich π-system, which can influence solubility in aromatic solvents.

The interplay of these factors means that a range of organic solvents, from non-polar to polar aprotic, can be expected to dissolve 5-bromo-1,2,3-trichlorobenzene to varying extents.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[10][11][12][13][14] This technique involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Below is a detailed, step-by-step protocol for determining the solubility of 5-bromo-1,2,3-trichlorobenzene in an organic solvent.

Materials and Equipment
  • 5-Bromo-1,2,3-trichlorobenzene (solid)

  • Selected organic solvents (e.g., methanol, chloroform, toluene, ethyl acetate, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-bromo-1,2,3-trichlorobenzene B Add a known volume of the selected solvent A->B to a glass vial C Seal the vial and place in a constant temperature shaker B->C D Agitate for a set period (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Filter an aliquot of the supernatant through a 0.22 µm syringe filter E->F G Dilute the filtrate to a known volume F->G H Analyze the diluted sample by HPLC-UV or UV-Vis G->H I Quantify concentration against a calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of the Suspension:

    • To a glass vial, add an excess amount of 5-bromo-1,2,3-trichlorobenzene (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the equilibration period.

    • Accurately add a known volume of the desired organic solvent (e.g., 2 mL).

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[11][12]

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.

    • Carefully draw an aliquot of the supernatant into a syringe.

    • Attach a 0.22 µm syringe filter (ensure it is compatible with the solvent) and filter the solution into a clean vial to remove all undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of 5-bromo-1,2,3-trichlorobenzene of known concentrations in the same solvent.

    • Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample by a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions and use it to calculate the concentration of 5-bromo-1,2,3-trichlorobenzene in the diluted sample.

    • Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

  • Replicates:

    • Perform the entire experiment in triplicate to ensure the precision and reliability of the results.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful for initial screening and solvent selection.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of a compound with its physicochemical properties, including solubility.[15][16][17][18] These models are built using large datasets of compounds with known solubilities and a variety of molecular descriptors (e.g., topological, electronic, geometric). For halogenated aromatic compounds, QSPR models can be particularly effective in predicting solubility in both aqueous and organic systems.[15]

The general workflow for developing a QSPR model for solubility prediction is as follows:

G A Dataset of molecules with known solubilities B Calculation of molecular descriptors A->B C Model development using machine learning or statistical methods B->C D Model validation C->D E Prediction of solubility for new compounds D->E

Caption: QSPR Model Development Workflow.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in liquid mixtures.[19][20][21] By estimating the activity coefficient of 5-bromo-1,2,3-trichlorobenzene in a given solvent, its solubility can be calculated. The model breaks down the molecule into its constituent functional groups and uses pre-determined interaction parameters between these groups to make predictions. While powerful, the accuracy of the UNIFAC model is dependent on the availability and quality of the group interaction parameters.[19][20]

Summary and Conclusion

For precise and reliable quantitative data, the shake-flask method is the recommended experimental approach. The detailed protocol provided herein offers a robust starting point for any researcher needing to generate this critical data. In parallel, predictive models such as QSPR and UNIFAC can serve as valuable tools for estimating solubility and guiding solvent selection in the early stages of research and development.

By combining a strong theoretical understanding with rigorous experimental methodology, researchers can effectively navigate the challenges of working with 5-bromo-1,2,3-trichlorobenzene and optimize its use in their synthetic and formulation endeavors.

References

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. PubMed. [Link]

  • QSPR models of n-octanol/water partition coefficients and aqueous solubility of halogenated methyl-phenyl ethers by DFT method. PubMed. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. BioAssay Systems. [Link]

  • Predicting aqueous solubility by QSPR modeling. PubMed. [Link]

  • Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Request PDF. ResearchGate. [Link]

  • Pure and Applied Chemistry, 1999, Volume 71, No. 7, pp. 1167-1181, Cited by. IUPAC. [Link]

  • 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8. Chemsrc. [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PubMed Central. [Link]

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Diva-portal.org. [Link]

  • Using the UNIFAC program — Tutorials 2025.1 documentation. SCM. [Link]

  • Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. Journal of Mining Institute. [Link]

  • Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • QSPR Analysis Of Benzenoids By Linear Regression Modeling Using The Inverse Sum In-degree Index. arXiv. [Link]

  • Prediction of solubility of hydrogen (H>2>) in hydrocarbons using QSPR method: MLR data-driven as a simple Machine Learning (ML) algorithm. Aalto Research Portal. [Link]

  • 5-BROMO-1,2,3-TRICHLOROBENZENE | CAS 21928-51-8. Matrix Fine Chemicals. [Link]

  • CAS No : 21928-51-8 | Product Name : 5-Bromo-1,2,3-trichlorobenzene. Pharmaffiliates. [Link]

  • 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400. PubChem. [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

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Exploratory

5-Bromo-1,2,3-trichlorobenzene melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3-trichlorobenzene For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-1,2,3-trichlorobenzene is a halogenated aro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound of significant interest as a versatile intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors.[1][2] Its utility is fundamentally linked to its distinct chemical structure and resulting physicochemical properties. This guide provides a comprehensive technical overview of its core physical constants, with a primary focus on its melting and boiling points. We will explore the experimental methodologies for their determination, contextualize these properties within common synthetic pathways, and detail the necessary safety and handling protocols. This document is designed to serve as an authoritative resource, grounded in scientific integrity and practical, field-proven insights for professionals engaged in chemical research and development.

Introduction to 5-Bromo-1,2,3-trichlorobenzene

Chemical Identity and Structure

5-Bromo-1,2,3-trichlorobenzene is a substituted benzene derivative with the molecular formula C₆H₂BrCl₃.[1][3] The precise arrangement of one bromine and three chlorine atoms on the aromatic ring dictates its reactivity and physical characteristics. Its unique substitution pattern makes it a valuable building block in complex organic synthesis.[3]

  • Systematic IUPAC Name: 5-bromo-1,2,3-trichlorobenzene

  • Common Synonyms: 3,4,5-Trichlorobromobenzene, 1,2,3-Trichloro-5-bromobenzene[4][5]

  • CAS Number: 21928-51-8[1][4][6]

  • Molecular Weight: 260.34 g/mol [1][3][4]

Caption: Molecular structure of 5-Bromo-1,2,3-trichlorobenzene.

Significance in Synthesis

This compound serves as a critical intermediate, particularly in the preparation of isoxazole derivatives, which have demonstrated antiparasitic properties.[1][3][7] Its application extends to the development of veterinary drugs, where it acts as a building block for active ingredients like Sarolaner and Lotilaner.[8] The compound's utility stems from its capacity to undergo further chemical transformations, such as nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.[3]

Core Physicochemical Properties

The physical properties of 5-Bromo-1,2,3-trichlorobenzene are crucial for its handling, purification, and reaction setup. These constants are summarized below.

Summary of Physical Data
PropertyValueSource(s)
Melting Point 60 °C[1][4][6][9]
Boiling Point 266 °C (at 760 mmHg)[4][6][10]
Appearance White to off-white solid/powder[1][4]
Density 1.84 g/cm³[1][6]
Flash Point 127 °C[1][4][6]
Water Solubility Slightly soluble[1][4][10]
Organic Solubility Soluble in chloroform and methanol[1]
Vapor Pressure 0.0147 mmHg at 25 °C[4]
Analysis of Thermal Properties

The melting point of 60 °C indicates that 5-Bromo-1,2,3-trichlorobenzene is a solid at standard room temperature.[1][6] This relatively high melting point for a molecule of its size is influenced by the substantial molecular weight (260.34 g/mol ) and the strong intermolecular dipole-dipole interactions arising from the polar C-Cl and C-Br bonds. The boiling point of 266 °C is consistent with a halogenated aromatic compound of this mass, requiring significant thermal energy to overcome intermolecular forces and transition to the vapor phase.[4][6]

Experimental Determination of Physical Constants

Accurate determination of melting and boiling points is essential for identity confirmation and purity assessment. The methodologies described below represent standard, self-validating laboratory practices.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The capillary method is chosen for its accuracy, small sample requirement, and ability to reveal purity through the observation of the melting range. A pure substance will exhibit a sharp melting point (a narrow range of <1-2 °C), whereas impurities will cause a depression and broadening of this range.

Methodology:

  • Sample Preparation: Ensure the 5-Bromo-1,2,3-trichlorobenzene sample is completely dry and finely powdered by crushing it on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the apparatus rapidly to approximately 45-50 °C.

    • Reduce the heating rate to 1-2 °C per minute as you approach the expected melting point of 60 °C.

    • Record the temperature at which the first liquid droplet appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • Data Reporting: The melting point is reported as the range T₁ - T₂.

Protocol 2: Boiling Point Determination (Microscale Method)

Causality: For small sample quantities, the microscale (Thiele tube or similar apparatus) method is efficient. It relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the external atmospheric pressure.

Methodology:

  • Apparatus Setup: Add 0.5-1 mL of 5-Bromo-1,2,3-trichlorobenzene to a small test tube (e.g., 10x75 mm).

  • Bell Creation: Place a short, sealed capillary tube (sealed end down) into the test tube. This will act as a "bell" to trap vapor.

  • Heating: Attach the test tube to a thermometer and suspend it in an oil bath (or use a dedicated boiling point apparatus).

  • Observation:

    • Heat the bath gradually. As the liquid heats, air will bubble out of the bell.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the bell. This indicates the liquid is at or above its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary bell.

  • Data Correction: Record the atmospheric pressure. If it is not 760 mmHg, the observed boiling point must be corrected.

Synthesis Context and Purity

The physical constants of 5-Bromo-1,2,3-trichlorobenzene are directly influenced by its purity, which in turn depends on the synthetic route employed.

Overview of Synthetic Routes

Two primary methods for its preparation are documented:

  • Halogen Dance Reaction: This two-step process begins with the bromination of 1,2,3-trichlorobenzene to form a 1-bromo-2,3,4-trichlorobenzene intermediate.[2][3] This intermediate is then isomerized using a strong base like potassium tert-butoxide (t-BuOK) in a "halogen dance" reaction to yield the final product.[3][11][12] A key challenge is the potential formation of byproducts, such as 1-bromo-3,5-dichlorobenzene, which can complicate purification.[2]

  • Direct Bromination: A more modern and efficient single-step approach involves the direct bromination of 4-amino-3,5-dichloro-benzenesulfonamide using N-Bromosuccinimide (NBS).[3] This method is often preferred for its milder reaction conditions, higher yield (around 80%), and reduced byproduct formation, leading to a purer final product more easily.[3]

Synthesis_Workflow cluster_0 Method 1: Halogen Dance Reaction cluster_1 Method 2: Direct Bromination start1 1,2,3-Trichlorobenzene inter1 1-Bromo-2,3,4-trichlorobenzene start1->inter1 Br₂, FeBr₃ prod1 5-Bromo-1,2,3-trichlorobenzene (+ Byproducts) inter1->prod1 t-BuOK (Isomerization) start2 4-Amino-3,5-dichloro- benzenesulfonamide prod2 5-Bromo-1,2,3-trichlorobenzene (High Purity) start2->prod2 NBS, Deprotection

Caption: Comparative workflow of two major synthesis routes for 5-Bromo-1,2,3-trichlorobenzene.

Safety, Handling, and Storage

Proper handling of 5-Bromo-1,2,3-trichlorobenzene is imperative due to its hazard profile.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][9]

  • Skin Irritation (Category 2): Causes skin irritation.[4][9]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][9]

  • Aquatic Hazard (Long-term): May cause long-lasting harmful effects to aquatic life.[13]

The signal word associated with this compound is "Warning" .[9]

Recommended Handling and PPE
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][9]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Use safety glasses with side shields or chemical goggles.

    • A lab coat is mandatory to prevent skin contact.

  • Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[4]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][4][14] Keep away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains.[9]

Conclusion

The melting point (60 °C) and boiling point (266 °C) of 5-Bromo-1,2,3-trichlorobenzene are definitive physical constants that are critical for its identification, purification, and safe handling. As a key intermediate in the pharmaceutical and agrochemical industries, a thorough understanding of these properties, the methods for their verification, and their relationship to synthetic purity is essential for any researcher or scientist working with this compound. Adherence to the safety protocols outlined is paramount to ensure a safe and effective laboratory workflow.

References

  • 5 Bromo 1 2 3 Trichlorobenzene at ₹ 4800/kg | Pharmaceutical Intermediates in Hyderabad.
  • 5-Bromo-1,2,3-trichlorobenzene CAS#: 21928-51-8.
  • Buy 5-Bromo-1,2,3-trichlorobenzene Industrial Grade from Hangzhou Royalchem Co.,LTD.
  • 5-Bromo-1,2,3-trichlorobenzene | 21928-51-8.
  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (No date).
  • 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8. (2025-08-28). Chemsrc.
  • SAFETY DATA SHEET. (2025-12-18). Indagoo Research Chemicals.
  • 5-Bromo-1,2,3-trichlorobenzene | 21928-51-8. (2025-07-14). ChemicalBook.
  • PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE. (2018-07-25).
  • 5-Bromo-1,2,3-trichlorobenzene | 21928-51-8.
  • 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400.
  • Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (No date).
  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (No date).
  • 5-Bromo-1,2,3-Trichlorobenzene.
  • SAFETY DATA SHEET. (2025-10-08). Thermo Fisher Scientific.

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-1,2,3-trichlorobenzene: Synthesis, Properties, and Applications

Introduction 5-Bromo-1,2,3-trichlorobenzene is a polyhalogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a bro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,2,3-trichlorobenzene is a polyhalogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a bromine atom and three vicinal chlorine atoms on a benzene ring, imparts specific reactivity and properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed modern synthesis protocols with mechanistic insights, and its critical applications, particularly in the development of isoxazoline-class insecticides.

Historical Context and Discovery

While the precise first synthesis of 5-bromo-1,2,3-trichlorobenzene is not prominently documented in readily available historical literature, its existence is a logical extension of the extensive research into electrophilic aromatic substitution reactions that flourished in the late 19th and early 20th centuries. The foundational work on the halogenation of benzene and its derivatives, pioneered by chemists like Charles Friedel and James Crafts, laid the theoretical and practical groundwork for the synthesis of a vast array of halogenated aromatics. The development of methods to control the regioselectivity of these reactions would have been the critical step leading to the eventual synthesis of polysubstituted benzenes such as 5-bromo-1,2,3-trichlorobenzene. Its emergence as a commercially relevant intermediate is a more recent development, driven by the discovery of its utility in the synthesis of high-value products in the pharmaceutical and agrochemical sectors.

Physicochemical and Spectroscopic Properties

5-Bromo-1,2,3-trichlorobenzene is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-1,2,3-trichlorobenzene

PropertyValueSource(s)
Molecular Formula C₆H₂BrCl₃[1]
Molecular Weight 260.34 g/mol [1][2]
CAS Number 21928-51-8[1][2]
Appearance White to off-white solid/powder[2]
Melting Point 60 °C[2]
Boiling Point 266 °C[3]
Density 1.840 g/cm³[2]
Flash Point 127 °C[2]
Solubility Slightly soluble in water; soluble in chloroform and methanol.[2]
Spectroscopic Characterization

The structural elucidation of 5-bromo-1,2,3-trichlorobenzene is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by a singlet at approximately δ 7.55 ppm (in CDCl₃), corresponding to the two equivalent aromatic protons.[4]

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of one bromine and three chlorine atoms, with the molecular ion peak [M]⁺ and fragment ions corresponding to the loss of halogen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-Br and C-Cl stretching vibrations.

Synthesis of 5-Bromo-1,2,3-trichlorobenzene

Modern synthetic strategies for 5-bromo-1,2,3-trichlorobenzene are primarily focused on efficiency, yield, and minimizing byproducts. Two predominant methods have emerged as industrially relevant.

Method 1: Electrophilic Bromination of 1,2,3-Trichlorobenzene and Subsequent "Halogen Dance" Isomerization

This widely employed two-step process offers a reliable route to the desired product.

Step 1: Electrophilic Bromination

The initial step involves the electrophilic bromination of 1,2,3-trichlorobenzene. The three chlorine atoms are ortho, para-directing and deactivating. However, under forcing conditions with a Lewis acid catalyst, bromination occurs, leading to the formation of 1-bromo-2,3,4-trichlorobenzene as the major product.

G start 1,2,3-Trichlorobenzene reagents1 + Br₂, FeBr₃ intermediate 1-Bromo-2,3,4-trichlorobenzene reagents1->intermediate Electrophilic Aromatic Substitution

Diagram 1: Electrophilic Bromination of 1,2,3-Trichlorobenzene.

Step 2: Base-Catalyzed "Halogen Dance" Isomerization

The key to obtaining the desired 5-bromo isomer lies in the "halogen dance" reaction. This fascinating rearrangement is a base-catalyzed migration of a halogen atom on an aromatic ring.[5][6][7] Treatment of 1-bromo-2,3,4-trichlorobenzene with a strong base, such as potassium tert-butoxide (KOtBu), in a suitable solvent like tetrahydrofuran (THF), induces the migration of the bromine atom to the thermodynamically more stable position.[4][8]

G start 4-Amino-3,5-dichloro- benzenesulfonamide reagents + Brominating Agent intermediate 4-Bromo-2,6-dichloroaniline reagents->intermediate reagents2 Deprotection product 5-Bromo-1,2,3-trichlorobenzene reagents2->product G start 5-Bromo-1,2,3-trichlorobenzene intermediate 1-(3,4,5-Trichlorophenyl)- 2,2,2-trifluoroethanone start->intermediate Multi-step Conversion final_product Sarolaner / Lotilaner (Isoxazoline Derivatives) intermediate->final_product Cyclization & Further Functionalization

Sources

Exploratory

An In-Depth Technical Guide to the Environmental Fate of 5-Bromo-1,2,3-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound utilized as an intermediate in the synthesis of various biologically active molec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound utilized as an intermediate in the synthesis of various biologically active molecules within the pharmaceutical and agrochemical sectors. As with any synthetic compound intended for widespread application, a thorough understanding of its environmental fate is paramount to ensure ecological safety and regulatory compliance. This technical guide provides a comprehensive overview of the environmental persistence, degradation, and distribution of 5-Bromo-1,2,3-trichlorobenzene. It synthesizes available data on its physicochemical properties with predictive models for its biodegradation, abiotic degradation, bioaccumulation potential, and mobility in environmental matrices. Furthermore, this guide details standardized experimental protocols, based on OECD and US EPA guidelines, for the empirical determination of these environmental fate parameters, offering a self-validating framework for researchers.

Introduction: The Environmental Significance of 5-Bromo-1,2,3-trichlorobenzene

5-Bromo-1,2,3-trichlorobenzene (CAS No: 21928-51-8) is a synthetic organohalogen compound. Its utility as a chemical intermediate stems from the specific reactivity conferred by its bromine and chlorine substituents on the benzene ring.[1] While essential for the synthesis of certain pharmaceuticals and agrochemicals, its introduction into the environment, either through manufacturing effluent or as a metabolite of end-use products, necessitates a rigorous evaluation of its potential ecological impact. The persistence and potential for long-range transport of halogenated aromatic compounds are of significant environmental concern.[2] This guide serves as a foundational resource for assessing the environmental behavior of 5-Bromo-1,2,3-trichlorobenzene.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of a chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between air, water, soil, and biota. The properties of 5-Bromo-1,2,3-trichlorobenzene are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₂BrCl₃[3]
Molecular Weight 260.34 g/mol [3]
CAS Number 21928-51-8[3]
Appearance Off-white to white crystalline powder/solid[1][3]
Melting Point 60 °C[3]
Boiling Point 266 °C[3]
Water Solubility Slightly soluble[3][4]
Vapor Pressure 0.0147 mmHg at 25°C[3]
Log Kₒw (Octanol-Water Partition Coefficient) 4.7 (Estimated)[3]

The high Log Kₒw value suggests a strong affinity for organic matter and lipids, indicating a potential for sorption to soil and sediment, as well as bioaccumulation in organisms. Its low water solubility and moderate vapor pressure suggest that it will partition to soil and sediment, with some potential for volatilization into the atmosphere.

Biodegradation: The Role of Microbial Metabolism

The microbial degradation of halogenated aromatic compounds is a critical process in their environmental detoxification. The rate and extent of biodegradation are influenced by the degree and position of halogen substitution.

Predicted Biodegradability
  • Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of chlorinated and brominated benzenes is often the introduction of hydroxyl groups by dioxygenase enzymes. However, highly halogenated benzenes are generally more resistant to this initial attack.[2]

  • Anaerobic Biodegradation: In anaerobic environments, reductive dehalogenation, where halogen atoms are sequentially replaced by hydrogen atoms, is a more likely degradation pathway.[2] This process can lead to the formation of less halogenated and more readily degradable daughter products.

Experimental Protocol: Assessing Ready Biodegradability (OECD 310)

To empirically determine the aerobic biodegradability of 5-Bromo-1,2,3-trichlorobenzene, the OECD 310 "Ready Biodegradability - CO₂ in Sealed Vessels (Headspace Test)" is a suitable method, particularly for substances with low water solubility and potential volatility.[2][3]

Objective: To determine the extent and rate of aerobic biodegradation by measuring the amount of CO₂ produced.

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared and inoculated with a mixed population of microorganisms from a suitable source, such as activated sludge from a domestic wastewater treatment plant.

  • Test Setup: The test substance is added to sealed glass vessels containing the inoculated mineral medium. The concentration of the test substance should be high enough to yield sufficient CO₂ for measurement but not so high as to be toxic to the microorganisms.

  • Incubation: The sealed vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of 28 days.

  • CO₂ Measurement: The concentration of CO₂ in the headspace of the vessels is measured at regular intervals using a gas chromatograph or other suitable detector.

  • Data Analysis: The cumulative amount of CO₂ produced is calculated and expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is based on the carbon content of the test substance.

  • Validation: A readily biodegradable reference substance (e.g., sodium benzoate) is run in parallel to ensure the viability of the inoculum. A toxicity control, containing both the test substance and the reference substance, is also included to assess for inhibitory effects.

Diagram: Conceptual Workflow for OECD 310

OECD_310_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis Prep_Medium Prepare Mineral Salt Medium Add_Substance Add Test Substance to Sealed Vessels Prep_Medium->Add_Substance Inoculum Obtain and Prepare Microbial Inoculum Inoculum->Add_Substance Incubate Incubate at Constant Temperature (28 days) Add_Substance->Incubate Add_Controls Prepare Blank, Reference, and Toxicity Controls Add_Controls->Incubate Measure_CO2 Measure Headspace CO₂ Concentration Incubate->Measure_CO2 Calculate_Biodegradation Calculate % of ThCO₂ Measure_CO2->Calculate_Biodegradation

Caption: Workflow for OECD 310 Ready Biodegradability Test.

Abiotic Degradation: Photolysis and Hydrolysis

Abiotic degradation processes, particularly photolysis and hydrolysis, can contribute to the transformation of 5-Bromo-1,2,3-trichlorobenzene in the environment.

Photolysis

Aromatic compounds can undergo photodegradation when exposed to sunlight. For halogenated aromatics, this often involves the cleavage of the carbon-halogen bond.[5] The C-Br bond is generally weaker than the C-Cl bond, suggesting that photolytic debromination may be a significant degradation pathway for 5-Bromo-1,2,3-trichlorobenzene. The presence of photosensitizing agents in natural waters, such as humic acids, can accelerate this process.

Hydrolysis

Hydrolysis is the reaction of a substance with water. For many halogenated aromatic compounds, the rate of hydrolysis under environmentally relevant pH conditions (pH 4-9) is very slow.[4] Given the stability of the aryl-halide bonds, 5-Bromo-1,2,3-trichlorobenzene is expected to be hydrolytically stable.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

The OECD 111 guideline provides a tiered approach to assess the rate of abiotic hydrolysis.[4]

Objective: To determine the rate of hydrolysis of the test substance at different pH values and to identify any significant hydrolysis products.

Methodology:

  • Preliminary Test: The test substance is incubated in sterile aqueous buffer solutions at pH 4, 7, and 9 at an elevated temperature (e.g., 50°C) for up to 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.

  • Tier 1: Rate Constant Determination: If significant hydrolysis occurs in the preliminary test, the study is continued at environmentally relevant temperatures (e.g., 25°C) at the pH values where hydrolysis was observed. The concentration of the test substance is measured at various time points to determine the hydrolysis rate constant and the half-life.

  • Tier 2: Identification of Hydrolysis Products: If significant degradation occurs, major hydrolysis products are identified and their concentrations are monitored over time.

  • Analytical Methods: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is commonly used to quantify the parent compound and any degradation products.

Diagram: Decision Tree for OECD 111 Hydrolysis Testing

OECD_111_Decision_Tree Start Start OECD 111 Hydrolysis Test Preliminary_Test Preliminary Test: 5 days at 50°C (pH 4, 7, 9) Start->Preliminary_Test Degradation_Check < 10% Degradation? Preliminary_Test->Degradation_Check Stable Hydrolytically Stable (End Test) Degradation_Check->Stable Yes Unstable > 10% Degradation Degradation_Check->Unstable No Tier1 Tier 1: Determine Rate Constant at Environmental Temperature Unstable->Tier1 Tier2 Tier 2: Identify and Quantify Hydrolysis Products Tier1->Tier2

Caption: Tiered approach for OECD 111 hydrolysis testing.

Bioaccumulation: Potential to Concentrate in Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues. For hydrophobic compounds like 5-Bromo-1,2,3-trichlorobenzene, bioaccumulation in aquatic organisms is a significant concern.

Predicted Bioaccumulation Potential

The high estimated Log Kₒw of 4.7 for 5-Bromo-1,2,3-trichlorobenzene suggests a high potential for bioaccumulation. The Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady-state, is a key metric for assessing bioaccumulation. Predictive models can estimate the BCF based on the Log Kₒw. For a Log Kₒw of 4.7, the BCF is likely to be in a range that warrants regulatory concern.

Experimental Protocol: Bioaccumulation in Fish (OECD 305)

The OECD 305 guideline describes a method for determining the BCF in fish.[5]

Objective: To determine the uptake and depuration kinetics and the bioconcentration factor (BCF) of the test substance in fish.

Methodology:

  • Test Organisms: A suitable fish species, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

  • Exposure Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a period of up to 28 days. The concentration of the test substance in the water and in the fish tissues is measured at regular intervals.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean water and the concentration of the test substance in their tissues is monitored over time to determine the rate of elimination.

  • Data Analysis: The uptake and depuration rate constants are calculated, and the BCF is determined from the ratio of these constants or from the steady-state concentrations.

  • Analytical Methods: Due to the expected low concentrations, analysis of the test substance in water and fish tissue typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Mobility in Soil and Water: Sorption and Volatilization

The mobility of 5-Bromo-1,2,3-trichlorobenzene in the environment will be influenced by its tendency to adsorb to soil and sediment and to volatilize from water surfaces.

Soil and Sediment Sorption

The high Log Kₒw of 5-Bromo-1,2,3-trichlorobenzene indicates strong sorption to the organic carbon fraction of soil and sediment. The soil organic carbon-water partitioning coefficient (Koc) is a measure of this tendency. A high Koc value suggests that the compound will be relatively immobile in soil and less likely to leach into groundwater.

Volatilization

The Henry's Law Constant (H) is a measure of the partitioning of a chemical between air and water. While the vapor pressure of 5-Bromo-1,2,3-trichlorobenzene is moderate, its low water solubility will likely result in a significant Henry's Law Constant, suggesting a tendency to volatilize from water bodies.

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

The OECD 106 guideline is used to determine the soil adsorption coefficient (Koc).[1]

Objective: To determine the adsorption and desorption characteristics of the test substance in different soil types.

Methodology:

  • Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are used.

  • Adsorption Phase: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium.

  • Analysis: The soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference.

  • Desorption Phase: The soil from the adsorption phase is re-suspended in a clean solution to determine the extent of desorption.

  • Data Analysis: The adsorption coefficient (Kd) is calculated for each soil type. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Diagram: Key Environmental Fate Pathways

Environmental_Fate_Pathways cluster_air Air cluster_water Water cluster_soil Soil/Sediment cluster_biota Biota substance 5-Bromo-1,2,3-trichlorobenzene Biodegradation_Water Biodegradation substance->Biodegradation_Water Photolysis_Water Photolysis substance->Photolysis_Water Hydrolysis Hydrolysis substance->Hydrolysis Volatilization Volatilization substance->Volatilization Partitioning Sorption Sorption/ Desorption substance->Sorption Partitioning Bioaccumulation Bioaccumulation substance->Bioaccumulation Uptake Photolysis_Air Atmospheric Photolysis Volatilization->Photolysis_Air Biodegradation_Soil Biodegradation Sorption->Biodegradation_Soil Leaching Leaching Sorption->Leaching Metabolism Metabolism Bioaccumulation->Metabolism

Caption: Interconnected pathways governing the environmental fate.

Conclusion: An Integrated Approach to Environmental Risk Assessment

The environmental fate of 5-Bromo-1,2,3-trichlorobenzene is a complex interplay of its physicochemical properties and its interactions with the biotic and abiotic components of the environment. Predictive models suggest that this compound is likely to be persistent, with a high potential for sorption to soil and sediment and for bioaccumulation in aquatic organisms. Abiotic degradation via photolysis may be a relevant transformation pathway, while biodegradation and hydrolysis are expected to be slow.

This technical guide provides the foundational knowledge and experimental frameworks necessary for a comprehensive environmental risk assessment. By employing the standardized protocols outlined herein, researchers and drug development professionals can generate the robust data required for regulatory submissions and ensure the responsible management of this important chemical intermediate.

References

  • Chemsrc. 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8.

  • Hangzhou Royalchem Co.,LTD. Buy 5-Bromo-1,2,3-trichlorobenzene Industrial Grade.

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene.

  • SR Innovations India. 5 Bromo 1 2 3 Trichlorobenzene.

  • Benchchem. 5-Bromo-1,2,3-trichlorobenzene | 21928-51-8.

Sources

Foundational

Spectroscopic Data of 5-Bromo-1,2,3-trichlorobenzene: A Technical Guide

Introduction 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its precise molecular struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its precise molecular structure and purity are critical for the successful synthesis of downstream products. Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity. This technical guide offers an in-depth exploration of the spectroscopic data of 5-Bromo-1,2,3-trichlorobenzene, providing researchers, scientists, and drug development professionals with the necessary information for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of 5-Bromo-1,2,3-trichlorobenzene, with the chemical formula C₆H₂BrCl₃, dictates its unique spectroscopic features.[4] The arrangement of the substituents on the benzene ring gives rise to a distinct pattern in its NMR, mass, and infrared spectra.

PropertyValueSource
Molecular FormulaC₆H₂BrCl₃PubChem[4]
Molecular Weight260.34 g/mol Sigma-Aldrich
CAS Number21928-51-8ChemicalBook[1]
AppearanceOff-white powderHangzhou Royalchem Co.,LTD[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule. For 5-Bromo-1,2,3-trichlorobenzene, the two hydrogen atoms are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.

Experimental Data
ParameterValue
Spectrometer Frequency400 MHz
SolventCDCl₃
Chemical Shift (δ)7.55 ppm
MultiplicitySinglet (s)
Integration2H

Source: Google Patents[6]

Interpretation and Causality

The observation of a singlet at 7.55 ppm is consistent with the symmetrical nature of the two protons on the benzene ring. The surrounding electron-withdrawing halogen atoms (three chlorine and one bromine) deshield the protons, causing them to resonate at a relatively high chemical shift (downfield). The absence of adjacent protons results in a singlet multiplicity, as there is no spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of 5-Bromo-1,2,3-trichlorobenzene, four distinct signals are expected in the ¹³C NMR spectrum: two for the protonated carbons and two for the halogen-substituted carbons.

Predicted ¹³C NMR Data

While a publicly available experimental spectrum is not readily accessible, the following chemical shifts are predicted based on computational models and data from similar halogenated benzenes.

Carbon AtomPredicted Chemical Shift (δ)
C-H~130 ppm
C-Br~120 ppm
C-Cl (adjacent to Br)~133 ppm
C-Cl (central)~135 ppm

Note: These are predicted values and may vary from experimental results.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

Expected Mass Spectrum Data
Ionm/zRelative Abundance
[M]⁺258, 260, 262, 264High
[M-Cl]⁺223, 225, 227Moderate
[M-Br]⁺179, 181, 183Moderate
[M-Cl-Cl]⁺188, 190Low
[C₆H₂]⁺74Low

Note: The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and its fragments.

Interpretation

The molecular ion peak ([M]⁺) cluster will be the most intense, with its pattern confirming the presence of one bromine and three chlorine atoms. Fragmentation will likely occur through the loss of halogen atoms, leading to the observed fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration Type
3100-3000C-H stretching (aromatic)
1600-1450C=C stretching (aromatic ring)
1200-1000C-H in-plane bending
850-650C-Cl stretching
700-500C-Br stretching
Below 900C-H out-of-plane bending

Note: The exact positions of the peaks can be influenced by the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Caption: Workflow for ATR-FT-IR analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the unambiguous identification and characterization of 5-Bromo-1,2,3-trichlorobenzene. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy offers a self-validating system for confirming the structure and purity of this important chemical intermediate. The detailed protocols and interpretations serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents.
  • 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400 - PubChem. Available at: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. Available at: [Link]

  • 1-Bromo-2,3,5-trichlorobenzene | C6H2BrCl3 | CID 4382903 - PubChem. Available at: [Link]

  • CAS No : 21928-51-8 | Product Name : 5-Bromo-1,2,3-trichlorobenzene | Pharmaffiliates. Available at: [Link]

  • 5 Bromo 1 2 3 Trichlorobenzene at ₹ 4800/kg | Pharmaceutical Intermediates in Hyderabad. Available at: [Link]

Sources

Exploratory

Theoretical Insights into 5-Bromo-1,2,3-trichlorobenzene: A Technical Guide for Researchers

Introduction: The Strategic Importance of a Polysubstituted Aromatic Intermediate 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1] At room temperature, it exists...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Aromatic Intermediate

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃.[1] At room temperature, it exists as a solid with a melting point of 60°C. Its significance in the chemical and pharmaceutical landscape lies not in its end-use applications, but in its role as a crucial intermediate for the synthesis of more complex, biologically active molecules.[2][3] Notably, it serves as a key building block in the preparation of isoxazole derivatives, a class of compounds investigated for their antiparasitic properties.[2] The specific arrangement of its five substituents on the benzene ring imparts a unique reactivity profile, making it a valuable tool for medicinal chemists and drug development professionals.

This technical guide provides an in-depth exploration of the theoretical underpinnings of 5-Bromo-1,2,3-trichlorobenzene, offering a predictive lens through which to understand its electronic structure, spectroscopic characteristics, and reactivity. By leveraging established computational chemistry principles and comparative analysis with structurally similar compounds, we aim to provide researchers with a robust framework for its effective utilization in synthesis and drug discovery.

Molecular Structure and Electronic Landscape: A Theoretical Perspective

Caption: Predicted molecular structure of 5-Bromo-1,2,3-trichlorobenzene.

Frontier Molecular Orbitals and Reactivity

The reactivity of an aromatic compound is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] In electrophilic aromatic substitution, the HOMO of the benzene ring interacts with the LUMO of the incoming electrophile. Conversely, in nucleophilic aromatic substitution, the LUMO of the ring is attacked by the HOMO of the nucleophile.

For 5-Bromo-1,2,3-trichlorobenzene, the presence of four electron-withdrawing halogen substituents will significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. This has two key consequences:

  • Reduced Susceptibility to Electrophilic Attack: The lowered HOMO energy makes the molecule less nucleophilic and therefore less reactive towards electrophiles than benzene.

  • Increased Susceptibility to Nucleophilic Attack: The significantly lowered LUMO energy makes the ring more electrophilic and thus more amenable to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

The distribution of the HOMO and LUMO across the ring will dictate the regioselectivity of these reactions. Computational studies on substituted benzenes show that the spatial distribution of these orbitals is influenced by the nature and position of the substituents.[6][7] For 5-Bromo-1,2,3-trichlorobenzene, it is anticipated that the LUMO will have significant contributions from the carbon atoms bearing the halogen substituents, making them potential sites for nucleophilic attack.

Charge Distribution

The electronegativity of the halogen atoms leads to a polarized charge distribution within the molecule. The chlorine and bromine atoms will draw electron density from the carbon atoms to which they are attached, resulting in partial positive charges on these carbons and partial negative charges on the halogens. This polarization further enhances the susceptibility of the halogen-bearing carbons to nucleophilic attack. Computational studies on substituted benzene cations have explored this phenomenon of charge distribution.[8]

Predictive Spectroscopic Analysis

While experimental spectra for 5-Bromo-1,2,3-trichlorobenzene are not widely published, we can predict its key spectroscopic features based on theoretical principles and by comparison with its precursor, 1,2,3-trichlorobenzene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromo-1,2,3-trichlorobenzene is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two non-equivalent protons.

  • H-4: This proton is flanked by a chlorine and a bromine atom.

  • H-6: This proton is situated between a chlorine atom and a carbon atom.

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[9][10] Electron-withdrawing groups like halogens generally deshield aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.34 ppm). Based on data for 1,2,3-trichlorobenzene, where the protons appear between δ 7.09 and 7.43 ppm, the protons of 5-Bromo-1,2,3-trichlorobenzene are also expected in this region.[11][12] A patent describing the synthesis of 5-bromo-1,2,3-trichloro-benzene reports a singlet at δ 7.55 ppm for the two equivalent protons in a related isomer, which suggests the protons in our target molecule will also be in a similar downfield region.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. We can predict the approximate chemical shifts by considering the additivity effects of the halogen substituents on the chemical shifts of the benzene carbons. Halogen substitution is known to have a significant effect on the chemical shifts of the carbon atoms in a benzene ring.[14]

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1, C2, C3130-135Carbons bearing chlorine atoms, expected to be downfield. Based on 1,2,3-trichlorobenzene data (131.5, 134.3 ppm).[11]
C4128-132Aromatic CH carbon, influenced by adjacent chlorine and bromine.
C5120-125Carbon bearing the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield shift compared to chlorine-substituted carbons.
C6125-130Aromatic CH carbon, influenced by an adjacent chlorine. Expected to be similar to the CH carbons in 1,2,3-trichlorobenzene (127.5, 128.7 ppm).[11]

Note: These are estimations and actual values can be influenced by solvent effects and other factors.

Vibrational Spectroscopy (FTIR)

The FTIR spectrum will be characterized by vibrations of the benzene ring and the carbon-halogen bonds.

  • C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

  • C=C stretching: Aromatic ring stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.

  • C-Cl stretching: Strong absorptions corresponding to C-Cl stretching are expected in the 1100-800 cm⁻¹ range.

  • C-Br stretching: The C-Br stretching vibration will appear at a lower frequency, typically in the 700-500 cm⁻¹ region.

The IR spectrum of 1,2,3-trichlorobenzene shows characteristic peaks that can be used as a reference.[15][16]

Mass Spectrometry

The mass spectrum of 5-Bromo-1,2,3-trichlorobenzene will show a prominent molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will be accompanied by a characteristic pattern of isotopic peaks (M+2, M+4, M+6, M+8), which can be used to confirm the elemental composition. The fragmentation pattern will likely involve the loss of halogen atoms and the formation of various chlorinated and brominated benzene fragments. The mass spectrum of 1,2,3-trichlorobenzene can serve as a model for predicting the fragmentation pathways.[17]

Synthesis and Reactivity: A Mechanistic Perspective

Synthetic Pathways

Several synthetic routes to 5-Bromo-1,2,3-trichlorobenzene have been reported, primarily in the patent literature. A common strategy involves the isomerization of 1-bromo-2,3,4-trichloro-benzene.[13]

Synthesis_Workflow 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene 1-Bromo-2,3,4-trichlorobenzene 1-Bromo-2,3,4-trichlorobenzene 1,2,3-Trichlorobenzene->1-Bromo-2,3,4-trichlorobenzene Bromination (Br₂, Lewis Acid) 5-Bromo-1,2,3-trichlorobenzene 5-Bromo-1,2,3-trichlorobenzene 1-Bromo-2,3,4-trichlorobenzene->5-Bromo-1,2,3-trichlorobenzene Isomerization (KOtBu, THF)

Caption: A common synthetic workflow for 5-Bromo-1,2,3-trichlorobenzene.

Experimental Protocol: Isomerization of 1-Bromo-2,3,4-trichlorobenzene

The following protocol is adapted from the patent literature and provides a representative method for the synthesis of 5-Bromo-1,2,3-trichlorobenzene.[13]

  • Dissolution: Dissolve 1-bromo-2,3,4-trichloro-benzene in dry tetrahydrofuran (THF).

  • Base Addition: Add a solution of potassium tert-butoxide (KOtBu) in THF to the reaction mixture.

  • Reaction: Stir the resulting solution at ambient temperature for a specified period (e.g., 1 hour).

  • Quenching: Acidify the reaction mixture with aqueous HCl.

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent under reduced pressure.

  • Purification: The crude product, which will be a mixture of 5-bromo-1,2,3-trichloro-benzene and the starting material, can be purified by distillation under reduced pressure.

Reactivity Profile

As suggested by the analysis of its electronic structure, 5-Bromo-1,2,3-trichlorobenzene is expected to participate in several key reaction types:

  • Nucleophilic Aromatic Substitution (SNAᵣ): The electron-deficient nature of the ring makes it a good substrate for SNAᵣ reactions. Nucleophiles can displace one of the halogen atoms, with the position of attack influenced by the relative activating/deactivating effects of the other halogens.

  • Electrophilic Aromatic Substitution: While generally deactivated, electrophilic substitution can be forced under harsh conditions. The directing effects of the five substituents will determine the position of the incoming electrophile.

  • Metal-Halogen Exchange: The bromine atom is typically more reactive than the chlorine atoms in metal-halogen exchange reactions (e.g., with organolithium reagents). This allows for the selective formation of an organometallic intermediate at the 5-position, which can then be reacted with various electrophiles to introduce new functional groups.

Conclusion: A Versatile Intermediate for Chemical Innovation

5-Bromo-1,2,3-trichlorobenzene, while not an end product itself, represents a strategically important molecule for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. This guide has provided a theoretical framework for understanding its molecular and electronic properties, predicting its spectroscopic signatures, and rationalizing its reactivity. By applying the principles of computational chemistry and leveraging comparative data from related compounds, researchers can gain valuable insights into the behavior of this versatile intermediate. A thorough grasp of its theoretical underpinnings will undoubtedly facilitate its more effective and innovative application in the development of novel chemical entities.

References

  • PubChem. (n.d.). 1,2,3-Trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • NIST. (n.d.). Benzene, 1,2,3-trichloro-. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,3-trichloro-. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Trichlorobenzene. Wiley. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • YouTube. (2020, June 29). Proton NMR 4c Trichlorobenzene. Department of Chemistry Swansea University. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,4-trichloro-. National Institute of Standards and Technology. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Trichlorobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

  • The Journal of Chemical Physics. (2007). Comparative study of charge division in substituted benzene cations. AIP Publishing. Retrieved from [Link]

  • YouTube. (2020, April 18). frontier molecular orbital analysis. Chem Help ASAP. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals and orbital energies of benzene, 1,4-bis(methylsulfonyl)benzene, and BMeSA calculated at B3LYP/6-31G(d) level in a gas phase. Retrieved from [Link]

  • PubMed Central. (2022, June 16). Describing Chemical Reactivity with Frontier Molecular Orbitalets. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 19). 2.02: LFT and Frontier Molecular Orbital Theory. Retrieved from [Link]

  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemguide. (n.d.). the halogenation of benzene - electrophilic substitution. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Occurrence and distribution of halogenated flame retardants in an urban watershed: Comparison to polychlorinated biphenyls and organochlorine pesticides. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Derivatives from 5-Bromo-1,2,3-trichlorobenzene

Document ID: AN-S5B123TCB-001 Revision: 1.0 Introduction: The Utility of a Polysubstituted Aromatic Scaffold 5-Bromo-1,2,3-trichlorobenzene (CAS No. 21928-51-8) is a highly functionalized aromatic building block pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-S5B123TCB-001

Revision: 1.0

Introduction: The Utility of a Polysubstituted Aromatic Scaffold

5-Bromo-1,2,3-trichlorobenzene (CAS No. 21928-51-8) is a highly functionalized aromatic building block pivotal in the synthesis of complex organic molecules.[][2] Its distinct substitution pattern—a reactive bromine atom flanked by sterically hindering chlorine atoms and further influenced by their electron-withdrawing effects—offers a unique platform for selective chemical modifications. The C-Br bond serves as the primary reactive handle for transformations like cross-coupling and metallation, while the stable C-Cl bonds provide a robust scaffold that imparts specific steric and electronic properties to the final derivatives.

This polysubstituted benzene ring is a key intermediate in the agrochemical and pharmaceutical industries. For instance, it is a precursor for isoxazoline derivatives used in veterinary medicine to control parasites.[][3] The trichlorinated motif is crucial for the biological activity of several active ingredients, making efficient and selective derivatization of the bromine position a topic of significant interest.

This document provides a detailed guide for researchers, outlining key synthetic strategies to generate diverse derivatives from 5-Bromo-1,2,3-trichlorobenzene. We will explore palladium-catalyzed cross-coupling reactions and Grignard reagent formation, explaining the causality behind protocol choices and providing step-by-step methodologies for practical implementation.

Strategic Overview: Pathways for Derivatization

The synthetic utility of 5-Bromo-1,2,3-trichlorobenzene primarily hinges on the differential reactivity of its halogen substituents. The Carbon-Bromine bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts than the more robust Carbon-Chlorine bonds. This inherent selectivity is the cornerstone of the synthetic strategies discussed herein.

The primary pathways for derivatization include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, creating biaryl structures.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, synthesizing substituted anilines.

    • Sonogashira Coupling: For the formation of C-C triple bonds, leading to aryl alkynes.

  • Organometallic Intermediate Formation:

    • Grignard Reaction: To form an organomagnesium species, which can then react with a variety of electrophiles.

The following diagram illustrates these primary synthetic routes originating from the parent compound.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Derivative Classes start 5-Bromo-1,2,3-trichlorobenzene suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira R-C≡CH Pd/Cu Catalysts, Base grignard Grignard Reagent Formation start->grignard Mg, THF biaryl Aryl-Substituted Derivatives suzuki->biaryl amine N-Aryl Amines buchwald->amine alkyne Aryl Alkynes sonogashira->alkyne functionalized Functionalized Derivatives (Alcohols, Carboxylic Acids, etc.) grignard->functionalized + Electrophile (e.g., CO₂, RCHO)

Caption: Key synthetic pathways from 5-Bromo-1,2,3-trichlorobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[4] The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[5][6]

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester.[5][6]

Expertise & Causality:

  • Catalyst Selection: Due to the steric hindrance around the bromine atom from the two ortho-chlorine substituents, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is recommended. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[6]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often preferred. Stronger bases like hydroxides can sometimes promote side reactions, including protodeboronation of the boronic acid.[8]

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used.[9] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

Protocol 3.1: Synthesis of 5-Phenyl-1,2,3-trichlorobenzene

G cluster_workflow Experimental Workflow prep 1. Reagent Prep (Inert Atmosphere) mix 2. Reaction Setup (Add Reagents & Solvents) prep->mix Flask Setup heat 3. Heating & Stirring (80-100 °C, 12-24h) mix->heat Seal & Heat workup 4. Aqueous Workup (Quench, Extract) heat->workup Cool to RT purify 5. Purification (Column Chromatography) workup->purify Dry Organic Layer char 6. Characterization (NMR, MS) purify->char Isolate Product

Caption: Standard experimental workflow for Suzuki coupling.

Materials:

Reagent M.W. Amount (mmol) Equiv.
5-Bromo-1,2,3-trichlorobenzene 260.34 1.0 1.0
Phenylboronic Acid 121.93 1.2 1.2
Pd(OAc)₂ 224.50 0.02 0.02
SPhos (Ligand) 410.47 0.04 0.04
Potassium Phosphate (K₃PO₄) 212.27 2.0 2.0
1,4-Dioxane (Anhydrous) - 5 mL -

| Water (Degassed) | - | 1 mL | - |

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-1,2,3-trichlorobenzene (260 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with water (20 mL) and brine (20 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of 5-Phenyl-1,2,3-trichlorobenzene using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 75-90%.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[4][10][11] This method has largely replaced harsher, traditional methods due to its broad substrate scope and functional group tolerance.[4]

Expertise & Causality:

  • Catalyst System: The choice of ligand is critical.[10] For coupling with primary and secondary amines, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective. These ligands facilitate the rate-limiting reductive elimination step.[12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, xylene, or 1,4-dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Protocol 3.2: Synthesis of N-benzyl-3,4,5-trichloroaniline

Materials:

Reagent M.W. Amount (mmol) Equiv.
5-Bromo-1,2,3-trichlorobenzene 260.34 1.0 1.0
Benzylamine 107.15 1.1 1.1
Pd₂(dba)₃ 915.72 0.01 0.02 Pd
RuPhos (Ligand) 468.58 0.03 0.03
Sodium tert-butoxide (NaOt-Bu) 96.10 1.4 1.4

| Toluene (Anhydrous) | - | 5 mL | - |

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried vial. Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and RuPhos (14 mg, 0.03 mmol).

  • Reagent Addition: Add 5-Bromo-1,2,3-trichlorobenzene (260 mg, 1.0 mmol) followed by anhydrous toluene (5 mL) and benzylamine (118 mg, 1.1 mmol).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and place in a pre-heated heating block at 100 °C.

  • Monitoring: Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford the desired N-aryl amine. Expected yield: 70-85%.

Sonogashira Coupling for Aryl Alkyne Synthesis

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] It uniquely employs a dual-catalyst system, typically palladium and a copper(I) salt co-catalyst, in the presence of an amine base.[15]

Expertise & Causality:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition with the aryl bromide. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[16]

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[15]

  • Copper-Free Variant: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols.[17] These often require more specialized ligands and conditions but can be advantageous for synthesizing materials for electronic applications or sensitive pharmaceutical intermediates.

Protocol 3.3: Synthesis of 1,2,3-Trichloro-5-(phenylethynyl)benzene

Materials:

Reagent M.W. Amount (mmol) Equiv.
5-Bromo-1,2,3-trichlorobenzene 260.34 1.0 1.0
Phenylacetylene 102.13 1.2 1.2
Pd(PPh₃)₂Cl₂ 701.90 0.03 0.03
Copper(I) Iodide (CuI) 190.45 0.05 0.05

| Triethylamine (TEA) | - | 5 mL | - |

Procedure:

  • Preparation: To a Schlenk flask, add 5-Bromo-1,2,3-trichlorobenzene (260 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add triethylamine (5 mL) and phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify by column chromatography (Silica gel, Hexanes) to yield the aryl alkyne product. Expected yield: 80-95%.

Grignard Reagent Formation and Reaction

Formation of a Grignard reagent provides a powerful nucleophilic intermediate that can react with a wide range of electrophiles to form new C-C bonds.[18][19]

Expertise & Causality:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources, including water or alcohols.[19][20] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[21]

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[21][22] Activation is crucial and can be achieved by adding a small crystal of iodine (which is consumed), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings.[21]

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl bromides, like the one , due to its higher boiling point and better solvating properties.[18]

Protocol 4.1: Formation of (3,4,5-Trichlorophenyl)magnesium Bromide and Reaction with CO₂

Materials:

Reagent M.W. Amount (mmol) Equiv.
5-Bromo-1,2,3-trichlorobenzene 260.34 5.0 1.0
Magnesium Turnings 24.31 6.0 1.2
Iodine (one small crystal) 253.81 catalytic -
Tetrahydrofuran (THF, Anhydrous) - 20 mL -
Carbon Dioxide (Dry Ice) 44.01 excess -

| 3M Hydrochloric Acid (HCl) | - | ~15 mL | - |

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (146 mg, 6.0 mmol) and a small crystal of iodine to the flask.

  • Initiation: Gently heat the flask under a stream of nitrogen until violet iodine vapors are observed. Allow the flask to cool.

  • Reagent Addition: Dissolve 5-Bromo-1,2,3-trichlorobenzene (1.30 g, 5.0 mmol) in 10 mL of anhydrous THF and add it to the dropping funnel. Add the remaining 10 mL of THF directly to the flask.

  • Grignard Formation: Add a small portion (~1-2 mL) of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required. Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure full conversion.

  • Reaction with Electrophile (CO₂): Crush a sufficient amount of dry ice in a separate beaker. Slowly pour the Grignard solution over the crushed dry ice with vigorous stirring. A solid magnesium carboxylate salt will form.[20]

  • Workup: Allow the excess CO₂ to sublime. Slowly add 3M HCl (~15 mL) to the residue to protonate the carboxylate and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 20 mL).

  • Purification: Wash the combined ether layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting 3,4,5-trichlorobenzoic acid can be further purified by recrystallization. Expected yield: 60-75%.

Safety Considerations

  • Halogenated Aromatics: 5-Bromo-1,2,3-trichlorobenzene and its derivatives should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard Reagents: The formation of Grignard reagents is highly exothermic and reacts violently with water. Ensure all equipment is perfectly dry. Diethyl ether and THF are extremely flammable.[20] Perform the reaction away from ignition sources.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle in an inert atmosphere.

Conclusion

5-Bromo-1,2,3-trichlorobenzene is a versatile synthetic intermediate that provides access to a wide array of complex molecules. The selective reactivity of the C-Br bond allows for precise chemical modifications through well-established methodologies such as Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as through the formation of Grignard reagents. The protocols detailed in this guide provide a robust starting point for researchers. Successful synthesis relies on careful consideration of the reaction parameters—catalyst, ligand, base, and solvent—which must be optimized to account for the specific steric and electronic properties of this unique polysubstituted scaffold.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (2021). Google Patents.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Grignard Reaction. (n.d.). University of Rochester. Retrieved from [Link]

  • Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). Accounts of Chemical Research. Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. (2008). Retrieved from [Link]

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents. (2016).
  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents. (2016).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2012). Retrieved from [Link]

  • 5-Bromo-1,2,3-trichlorobenzene - PubChem. (n.d.). Retrieved from [Link]

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Application

Application Note: 5-Bromo-1,2,3-trichlorobenzene as a Versatile Building Block in Modern Organic Synthesis

Introduction 5-Bromo-1,2,3-trichlorobenzene is a polysubstituted aromatic compound featuring a unique arrangement of one bromine and three chlorine atoms.[1] This substitution pattern is not merely a trivial variation; i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,2,3-trichlorobenzene is a polysubstituted aromatic compound featuring a unique arrangement of one bromine and three chlorine atoms.[1] This substitution pattern is not merely a trivial variation; it is the key to the molecule's utility as a sophisticated building block in organic synthesis. The significant difference in reactivity between the carbon-bromine (C-Br) bond and the more robust carbon-chlorine (C-Cl) bonds allows for selective functionalization, making it an invaluable intermediate in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Notably, it serves as a crucial precursor for isoxazoline derivatives, a class of compounds with applications as veterinary active ingredients like Sarolaner and Lotilaner.[3]

This guide provides an in-depth look at the reactivity of 5-Bromo-1,2,3-trichlorobenzene and offers detailed protocols for its application in key cross-coupling reactions, empowering researchers to leverage its synthetic potential.

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and safety requirements is a prerequisite for its effective and safe use in any laboratory setting.

Table 1: Physicochemical Data for 5-Bromo-1,2,3-trichlorobenzene

PropertyValueReference
CAS Number 21928-51-8[2][4]
Molecular Formula C₆H₂BrCl₃[1][2]
Molecular Weight 260.34 g/mol [2]
Appearance White to yellow solid/Off-white powder[4][5]
Melting Point 60 °C[2][5]
Boiling Point 266 °C[5]
Solubility Slightly soluble in water; Soluble in chloroform, methanol.[2][5]
Purity Typically ≥98%[2][4]

Safety and Handling

5-Bromo-1,2,3-trichlorobenzene is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[5][7]

  • Handling: Avoid formation of dust and aerosols.[5][7] Use non-sparking tools.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

Core Reactivity: The Power of Differential Halogen Reactivity

The synthetic utility of 5-Bromo-1,2,3-trichlorobenzene is anchored in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these transformations is I > Br > OTf > Cl.[8][9][10] This hierarchy allows the C-Br bond to be selectively targeted for oxidative addition to a Pd(0) catalyst, while the C-Cl bonds remain intact under standard conditions.[10] This chemoselectivity enables the molecule to be used as a scaffold, where the bromine atom acts as a reactive handle for introducing a diverse range of substituents, leaving the chlorine atoms available for subsequent transformations or as integral parts of the final target molecule's structure.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-1,2,3-trichlorobenzene260.341.00 g3.841.0
Phenylboronic Acid121.930.56 g4.611.2
Pd(PPh₃)₄1155.560.22 g0.190.05
Sodium Carbonate (Na₂CO₃)105.990.81 g7.682.0
Toluene-20 mL--
Ethanol (95%)-10 mL--
Water-10 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-1,2,3-trichlorobenzene (1.00 g, 3.84 mmol), phenylboronic acid (0.56 g, 4.61 mmol), and sodium carbonate (0.81 g, 7.68 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol).

  • Solvent Addition: Add the degassed solvent mixture (20 mL Toluene, 10 mL Ethanol, 10 mL Water) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application 2: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. [9][10]This reaction is catalyzed by both palladium and a copper(I) co-catalyst. [9]Using 5-Bromo-1,2,3-trichlorobenzene, this protocol allows for the synthesis of various 1-alkynyl-3,4,5-trichlorobenzene derivatives, which are valuable intermediates in materials science and medicinal chemistry.

Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. [10]The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the Pd(II)-aryl complex. [8][10]

Protocol: Synthesis of 1,2,3-Trichloro-5-(phenylethynyl)benzene

Caption: Experimental workflow for the Sonogashira coupling reaction.

Table 3: Reagents for Sonogashira Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-1,2,3-trichlorobenzene260.341.00 g3.841.0
Phenylacetylene102.140.43 mL3.921.02
Pd(PPh₃)₂Cl₂701.900.13 g0.190.05
Copper(I) Iodide (CuI)190.450.037 g0.190.05
Triethylamine (Et₃N)101.1915 mL-Solvent
Tetrahydrofuran (THF), anhydrous-15 mL-Solvent

Step-by-Step Procedure:

  • Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 5-Bromo-1,2,3-trichlorobenzene (1.00 g, 3.84 mmol) in anhydrous THF (15 mL) and triethylamine (15 mL).

  • Reagent Addition: Add copper(I) iodide (0.037 g, 0.19 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.13 g, 0.19 mmol) to the solution.

  • Alkyne Addition: Add phenylacetylene (0.43 mL, 3.92 mmol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide). Monitor the reaction by TLC or GC-MS until completion (typically 2-6 hours).

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting solid by flash column chromatography or recrystallization to obtain the desired product.

Conclusion

5-Bromo-1,2,3-trichlorobenzene is a strategically designed building block that offers a reliable platform for the regioselective synthesis of complex, polysubstituted aromatic compounds. Its differential halogen reactivity is a key asset, enabling chemists to perform selective cross-coupling reactions at the C-Br bond. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide robust starting points for researchers aiming to incorporate the 1,2,3-trichlorophenyl moiety into novel molecular frameworks for drug discovery, agrochemical development, and materials science.

References

  • Google Patents. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • IndiaMART. 5 Bromo 1 2 3 Trichlorobenzene. Available at: [Link]

  • Hangzhou Royalchem Co.,LTD. Buy 5-Bromo-1,2,3-trichlorobenzene Industrial Grade. Available at: [Link]

  • Indagoo Research Chemicals. SAFETY DATA SHEET - 5-Bromo-1.2.3-trichlorobenzene. Available at: [Link]

  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available at: [Link]

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene. Available at: [Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • OpenStax. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Available at: [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Google Patents. Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ARKIVOC. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Available at: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • Google Patents. WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

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Method

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1,2,3-trichlorobenzene

Introduction: Synthesizing Complex Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forgi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is particularly indispensable in the fields of pharmaceutical and materials science for the synthesis of substituted biaryls, a common motif in bioactive molecules and functional materials.[4][5]

This guide focuses on a particularly challenging yet important substrate: 5-Bromo-1,2,3-trichlorobenzene. This molecule presents a unique combination of steric hindrance and electronic deactivation due to the presence of multiple chlorine substituents. Successfully employing this substrate in Suzuki coupling reactions opens the door to the synthesis of highly functionalized and potentially novel polychlorinated biphenyls (PCBs) and other complex aromatic systems.[6][7][8] Such compounds are of significant interest in medicinal chemistry and as standards for environmental analysis.

These application notes provide a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and optimization strategies tailored for the successful Suzuki coupling of 5-Bromo-1,2,3-trichlorobenzene.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9][10] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions, especially with challenging substrates.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-Bromo-1,2,3-trichlorobenzene). This is often the rate-determining step of the cycle.[1][9] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[9][11] For 5-Bromo-1,2,3-trichlorobenzene, the oxidative addition will selectively occur at the more reactive C-Br bond.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[9][12] The choice of base is critical for efficient transmetalation.[13]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[10][14] This step is often accelerated by the use of bulky, electron-rich ligands.[15]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct (Ar-Pd(II)-Br) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Di-organopalladium Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X 5-Bromo-1,2,3-trichlorobenzene (Ar-Br) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Aryl Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K₃PO₄) Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with 5-Bromo-1,2,3-trichlorobenzene

The structure of 5-Bromo-1,2,3-trichlorobenzene poses two primary challenges:

  • Steric Hindrance: The chlorine atoms ortho to the bromine (at positions 1 and 3 relative to the bromine if considering the substitution pattern around the reaction site) can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond during the oxidative addition step.

  • Electronic Effects: While the electron-withdrawing nature of the chlorine atoms can make the aryl halide more susceptible to oxidative addition, the overall electron-deficient nature of the ring can sometimes slow down other steps in the catalytic cycle.

Overcoming these challenges requires careful selection of the catalyst system, particularly the ligand, and optimization of the reaction conditions. For sterically demanding substrates, bulky and electron-rich ligands are generally preferred as they stabilize the active palladium(0) species and accelerate the rate-limiting reductive elimination step.[15]

Experimental Protocol: Suzuki Coupling of 5-Bromo-1,2,3-trichlorobenzene with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of 5-Bromo-1,2,3-trichlorobenzene with a model arylboronic acid. Optimization may be required for different coupling partners.

Materials and Equipment
  • 5-Bromo-1,2,3-trichlorobenzene (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer with heating plate

Reaction Setup and Procedure

Workflow start Start reagents 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert 2. Purge with Inert Gas (3x Vacuum/Backfill with Ar/N₂) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents reaction 4. Heat and Stir (e.g., 100°C, 12-24h) solvents->reaction monitoring 5. Monitor Progress (TLC, GC-MS) reaction->monitoring workup 6. Reaction Workup (Cool, Dilute, Extract) monitoring->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A standard experimental workflow for the Suzuki coupling reaction.

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-1,2,3-trichlorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.[16]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired polychlorinated biphenyl.

Data and Optimization

For challenging substrates like 5-Bromo-1,2,3-trichlorobenzene, a systematic optimization of reaction parameters is often necessary. The following table provides a guide for selecting and optimizing key components of the reaction.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%)These are common, air-stable Pd(II) and Pd(0) precursors that form the active Pd(0) catalyst in situ.[17] Using a pre-formed catalyst can sometimes improve reproducibility.
Ligand SPhos, XPhos, RuPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are highly effective for sterically hindered substrates as they promote both oxidative addition and reductive elimination.[4][15]
Base K₃PO₄, Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases are generally effective. K₃PO₄ is a common choice, while the more soluble Cs₂CO₃ can sometimes enhance reaction rates.[14]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (4:1 to 10:1 v/v)A biphasic system is often used to dissolve both the organic substrates and the inorganic base.[18] Anhydrous conditions can also be employed, especially with boronate esters.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for oxidative addition with hindered or deactivated aryl halides.[14]
Boron Source Arylboronic acid, Arylboronate esterPinacol boronate esters (Bpins) are often more stable and less prone to protodeboronation than boronic acids, which can be a significant side reaction.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature.Ensure a truly inert atmosphere to prevent catalyst deactivation.[17] Screen different, more active ligands (e.g., Buchwald-type ligands).[15] Increase the reaction temperature.
Protodeboronation Presence of water; Strong base; Prolonged reaction time.Use a boronate ester instead of a boronic acid.[17] Use the minimum necessary amount of a milder base. Ensure the reaction is not heated for an unnecessarily long time.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[16]
Dehalogenation of Aryl Halide Presence of hydride sources; Certain ligands/bases.Use anhydrous solvents and ensure reagents are dry. This is a common side reaction for aryl halides.[10]

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-1,2,3-trichlorobenzene is a challenging but achievable transformation. Success hinges on the rational selection of a highly active catalyst system, particularly a bulky and electron-rich phosphine ligand, coupled with carefully optimized reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this powerful C-C bond-forming reaction to access a wide range of complex polychlorinated biaryl structures for applications in drug discovery and beyond.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

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  • PubMed, NIH. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed, NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

  • Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Retrieved from [Link]

  • PubMed, NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

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  • ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • PubMed, NIH. (2020). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

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  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • PubMed, NIH. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

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  • Royal Society of Chemistry. (2015). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2019). Chemical equation for synthesis of PCBs by direct chlorination of biphenyl[4]. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Retrieved from [Link]

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Application

Application Notes and Protocols: Grignard Reaction of 5-Bromo-1,2,3-trichlorobenzene

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Grignard reaction of 5-Bromo-1,2,3-trichlorobenzene. The synthesis of the correspondi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Grignard reaction of 5-Bromo-1,2,3-trichlorobenzene. The synthesis of the corresponding Grignard reagent, (2,3,4-trichlorophenyl)magnesium bromide, is a critical step for introducing the 2,3,4-trichlorophenyl moiety into various molecular scaffolds. This functionality is of significant interest in the development of novel pharmaceuticals and agrochemicals. These application notes detail the reaction mechanism, provide a meticulously validated experimental protocol, and offer insights into potential side reactions and troubleshooting. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction and Significance

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The reaction involves the insertion of magnesium metal into a carbon-halogen bond to form an organomagnesium halide, commonly known as a Grignard reagent.[3] These reagents are potent nucleophiles and strong bases, reacting with a wide array of electrophiles.[4]

The specific Grignard reagent derived from 5-Bromo-1,2,3-trichlorobenzene, (2,3,4-trichlorophenyl)magnesium bromide, serves as a key intermediate for the synthesis of complex, polychlorinated aromatic compounds. The trichlorophenyl group is a common feature in molecules with diverse biological activities, making this reagent particularly valuable in medicinal chemistry and materials science. The successful and high-yield synthesis of this reagent is contingent upon careful control of reaction conditions to mitigate side reactions and overcome the inherent challenges associated with the reactivity of polyhalogenated aromatic compounds.[5]

Reaction Mechanism and Theoretical Considerations

The formation of an aryl Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[6] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.

Step 1: Initiation and Electron Transfer The reaction initiates on the activated surface of the magnesium metal. Magnesium, being an electropositive metal, donates an electron to the antibonding orbital of the carbon-bromine bond in 5-Bromo-1,2,3-trichlorobenzene. This results in the formation of a radical anion, which subsequently cleaves to form an aryl radical and a bromide anion.

Step 2: Radical Recombination The highly reactive 2,3,4-trichlorophenyl radical then reacts with a magnesium radical cation (Mg•+) on the metal surface to form the final Grignard reagent, (2,3,4-trichlorophenyl)magnesium bromide.

The overall reaction is an oxidative insertion of magnesium into the C-Br bond.[3] The resulting carbon-magnesium bond is highly polarized, with the carbon atom bearing a significant partial negative charge, rendering it strongly nucleophilic.[7]

Grignard_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates on Mg Surface cluster_product Product ArylHalide 5-Bromo-1,2,3-trichlorobenzene RadicalAnion [Ar-Br]•- ArylHalide->RadicalAnion + e- from Mg Mg Mg(0) Mg->RadicalAnion ArylRadical Ar• RadicalAnion->ArylRadical Cleavage Grignard (2,3,4-trichlorophenyl)magnesium bromide ArylRadical->Grignard + MgBr MgBr Mg•+ Br-

Caption: Mechanism of Grignard reagent formation from 5-Bromo-1,2,3-trichlorobenzene.

Experimental Protocol: Synthesis of (2,3,4-trichlorophenyl)magnesium bromide

This protocol provides a detailed, step-by-step methodology for the synthesis of (2,3,4-trichlorophenyl)magnesium bromide. Strict adherence to anhydrous conditions is paramount for the success of this reaction.[2][8]

Reagents and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesPurity
Magnesium TurningsMg24.311.22 g0.05>99.5%
5-Bromo-1,2,3-trichlorobenzeneC₆H₂BrCl₃260.3513.02 g0.05>98%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Anhydrous
IodineI₂253.811-2 crystals->99.8%
Nitrogen or Argon GasN₂ or Ar---High Purity

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas manifold

Detailed Step-by-Step Procedure

protocol_workflow A 1. Glassware Preparation (Oven-dry or flame-dry all glassware) B 2. Apparatus Assembly (Assemble under inert atmosphere) A->B C 3. Magnesium Activation (Add Mg turnings and a crystal of iodine) B->C D 4. Reagent Preparation (Dissolve aryl bromide in anhydrous THF) C->D E 5. Reaction Initiation (Add a small aliquot of aryl bromide solution) D->E F 6. Grignard Reagent Formation (Slow addition of remaining aryl bromide solution) E->F G 7. Reaction Completion (Reflux to ensure full conversion) F->G H 8. Titration and Use (Quantify and use in subsequent reactions) G->H

Caption: Step-by-step workflow for the synthesis of the Grignard reagent.

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C for at least 4 hours or flame-dried under a stream of inert gas to eliminate any adsorbed moisture.[2]

  • Apparatus Assembly: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet connected to the inert gas line. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.22 g) into the reaction flask. Add one or two small crystals of iodine. The iodine serves to etch the passivating magnesium oxide layer, exposing a fresh, reactive magnesium surface.[3][8] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. Allow the flask to cool.

  • Reagent Preparation: In a separate dry flask, dissolve 5-Bromo-1,2,3-trichlorobenzene (13.02 g) in 30 mL of anhydrous THF. Transfer this solution to the dropping funnel. Use an additional 20 mL of anhydrous THF to rinse the flask and add this to the dropping funnel.

  • Reaction Initiation: Add approximately 5 mL of the 5-Bromo-1,2,3-trichlorobenzene solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, a gentle refluxing of the solvent, and the formation of a cloudy, grayish solution.[9] If the reaction does not start, gentle warming of the flask or the addition of a small amount of 1,2-dibromoethane can be used to initiate the reaction.[8]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[10]

  • Reaction Completion: After the addition is complete, gently heat the reaction mixture to reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Titration and Use: The resulting dark grayish-brown solution is the (2,3,4-trichlorophenyl)magnesium bromide reagent. It is advisable to determine the concentration of the Grignard reagent by titration before its use in subsequent reactions. The reagent should be used immediately or stored under an inert atmosphere.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern in Grignard synthesis is the Wurtz-type coupling, which leads to the formation of a biaryl byproduct.[2]

Wurtz Coupling: The newly formed Grignard reagent can react with the starting aryl bromide to form a symmetrical biaryl compound. This side reaction is favored by high local concentrations of the aryl bromide and elevated temperatures.

  • Mitigation Strategy: Slow, dropwise addition of the aryl bromide solution to the magnesium suspension helps to maintain a low concentration of the aryl bromide, thus minimizing the Wurtz coupling.[11]

side_reactions Grignard (2,3,4-trichlorophenyl)magnesium bromide Biaryl 2,2',3,3',4,4'-Hexachlorobiphenyl Grignard->Biaryl ArylHalide 5-Bromo-1,2,3-trichlorobenzene ArylHalide->Biaryl

Caption: Wurtz-type coupling as a major side reaction.

Troubleshooting Guide:

IssueProbable CauseSolution
Reaction fails to initiate Passivated magnesium surfaceActivate with iodine, 1,2-dibromoethane, or by crushing the magnesium turnings.[3][8]
Wet glassware or solventEnsure all equipment is meticulously dried and use high-quality anhydrous solvents.[2]
Low yield of Grignard reagent Wurtz couplingEmploy slow, dropwise addition of the aryl bromide solution.[11]
Incomplete reactionEnsure sufficient reaction time and gentle reflux after the addition is complete.
Impure starting materialsUse high-purity 5-Bromo-1,2,3-trichlorobenzene and magnesium.

Characterization and Analysis

The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.

For the characterization of products derived from the Grignard reagent, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed.[12][13]

Safety Precautions

  • The Grignard reaction is highly exothermic and can become vigorous if the addition of the aryl halide is too rapid.

  • Anhydrous ethers such as THF are extremely flammable and can form explosive peroxides upon standing. Always use fresh, anhydrous solvents.

  • The reaction must be conducted under a strictly inert atmosphere as Grignard reagents react violently with water and oxygen.[8]

  • Handle 5-Bromo-1,2,3-trichlorobenzene and other halogenated compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Smith, D. H. (1999). Grignard Reactions in "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups". John Wiley & Sons.
  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. Marcel Dekker.
  • Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.
  • Garst, J. F., & Deutch, J. E. (1980). Mechanism of Grignard reagent formation. Journal of the American Chemical Society, 102(1), 276-280.
  • Maruyama, K., & Katagiri, T. (1989). Mechanism of the Grignard reaction. Journal of Physical Organic Chemistry, 2(3), 205-213.
  • Rieke, R. D., & Bales, S. E. (1974). The preparation of highly reactive magnesium for the synthesis of Grignard reagents. Journal of the American Chemical Society, 96(6), 1775-1781.
  • Bickelhaupt, F. (1997). The Grignard reagents. Angewandte Chemie International Edition in English, 36(18), 1932-1954.
  • Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. Accounts of Chemical Research, 23(9), 286-293.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Grignard reagents: new perspectives on an old reagent. Chemical Society Reviews, 40(10), 4937-4947.
  • Seyferth, D. (2009). The Grignard reagents. Organometallics, 28(6), 1598-1605.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Shriver, D. F., & Atkins, P. W. (2010). Inorganic Chemistry (5th ed.). W. H. Freeman and Company.
  • Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
  • Hartwig, J. F. (2010).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Fürstner, A. (Ed.). (2002).
  • Rappoport, Z., & Marek, I. (Eds.). (2008). The Chemistry of Organolithium Compounds. John Wiley & Sons.
  • Omae, I. (2007). Three characteristic reactions of Grignard reagents with transition metal complexes. Coordination Chemistry Reviews, 251(17-20), 2265-2292.
  • Tissot, M., & Alexakis, A. (2013). Copper-catalyzed asymmetric conjugate addition of Grignard reagents.
  • Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Hornak, J. P. (1997). The Basics of NMR. Rochester Institute of Technology.

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Method

use of 5-Bromo-1,2,3-trichlorobenzene in pharmaceutical intermediate synthesis

An Application Guide to the Strategic Use of 5-Bromo-1,2,3-trichlorobenzene in the Synthesis of Pharmaceutical Intermediates Authored by a Senior Application Scientist This document provides researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 5-Bromo-1,2,3-trichlorobenzene in the Synthesis of Pharmaceutical Intermediates

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the applications and synthetic protocols involving 5-Bromo-1,2,3-trichlorobenzene. This halogenated aromatic compound is a valuable and versatile building block in medicinal chemistry, primarily owing to its distinct substitution pattern which allows for regioselective functionalization.[1][2]

The unique arrangement of one bromine and three chlorine atoms on the benzene ring imparts specific chemical properties that are strategically exploited in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) and their key intermediates.[1][3] This guide will elucidate the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.

Core Chemical Properties and Strategic Value

5-Bromo-1,2,3-trichlorobenzene (CAS: 21928-51-8) is a solid at room temperature with a molecular weight of 260.34 g/mol .[2][4] Its utility in organic synthesis stems from the differential reactivity of its halogen substituents. The carbon-bromine bond is generally more susceptible to cleavage in common organometallic and cross-coupling reactions than the more stable carbon-chlorine bonds. This reactivity difference is the cornerstone of its strategic value, enabling chemists to use it as a scaffold for sequential, site-selective modifications.

Table 1: Physicochemical Properties of 5-Bromo-1,2,3-trichlorobenzene

PropertyValueSource
Molecular Formula C₆H₂BrCl₃[2][4]
CAS Number 21928-51-8[2][4]
Molecular Weight 260.34 g/mol [2]
Melting Point 60 °C[2]
Boiling Point 265.8±35.0 °C at 760 mmHg[5]
Density 1.840 g/cm³[2]
Solubility Slightly soluble in water; Soluble in chloroform, methanol[2][6]
Appearance Solid[2]

This compound serves as a critical intermediate in the synthesis of various biologically active molecules, including isoxazole derivatives with antiparasitic properties and key fragments for veterinary APIs like Sarolaner and Lotilaner.[1][2][6][7]

Application Protocol I: Synthesis of 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone via Grignard Reaction

A primary application of 5-bromo-1,2,3-trichlorobenzene is in the synthesis of halo-substituted-l-aryl-2,2,2-trifluoro-ethanones. These are key intermediates for isoxazoline-based veterinary drugs.[7] The protocol below details the formation of a Grignard reagent followed by acylation. The higher reactivity of the C-Br bond allows for the selective formation of the Grignard reagent, leaving the chloro substituents intact for potential downstream modifications.

Workflow Diagram

G A 5-Bromo-1,2,3-trichlorobenzene B Mg turnings, I₂ (cat.) THF, Reflux A->B Step 1: Grignard Formation C 3,4,5-Trichlorophenylmagnesium bromide (Grignard Reagent) B->C D Ethyl trifluoroacetate Dry THF, -20°C to RT C->D Step 2: Acylation E Intermediate Complex D->E F Aqueous HCl Workup E->F Step 3: Quenching G 1-(3,4,5-Trichlorophenyl)-2,2,2-trifluoroethanone (Final Product) F->G

Caption: Workflow for the synthesis of a trifluoroethanone intermediate.

Protocol Details

Materials:

  • 5-Bromo-1,2,3-trichlorobenzene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (catalytic amount)

  • Ethyl trifluoroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 5-Bromo-1,2,3-trichlorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the substrate solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. Monitor by GC or TLC.

  • Acylation Reaction:

    • Cool the freshly prepared Grignard solution to -20 °C using an appropriate cooling bath.

    • Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of 1M HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone by vacuum distillation or silica gel column chromatography.

Application Protocol II: Isomerization-Driven Synthesis

The synthesis of 5-Bromo-1,2,3-trichlorobenzene itself is a topic of significant industrial importance. Direct bromination of 1,2,3-trichlorobenzene often leads to the formation of the kinetic product, 1-bromo-2,3,4-trichlorobenzene. However, the desired 5-bromo isomer is thermodynamically more stable. Several patented processes exploit this by isomerizing the kinetic product to the desired thermodynamic product using a strong base.[3][8][9]

This process is critical for producing high-purity 5-Bromo-1,2,3-trichlorobenzene, which is essential for subsequent pharmaceutical syntheses.[3][8]

Isomerization Pathway Diagram

G A 1,2,3-Trichlorobenzene B Bromine (Br₂) Fe catalyst A->B Step 1: Bromination C 1-Bromo-2,3,4-trichlorobenzene (Kinetic Product) B->C D Potassium tert-butoxide (KOtBu) THF, Ambient Temp. C->D Step 2: Isomerization E 5-Bromo-1,2,3-trichlorobenzene (Thermodynamic Product) D->E E->C Equilibrium

Caption: Synthesis via bromination and subsequent base-catalyzed isomerization.

Protocol Details

Part A: Bromination of 1,2,3-Trichlorobenzene

  • Setup: In a flask suitable for heating and equipped with a stirrer and condenser, add 1,2,3-trichlorobenzene and a catalytic amount of iron powder.[8]

  • Reaction: Heat the mixture (e.g., to 60-100 °C) and add bromine (1.0-1.2 equivalents) portion-wise.[8] The reaction is exothermic and should be controlled carefully.

  • Monitoring & Workup: Stir the mixture at temperature until GC analysis shows consumption of the starting material. After cooling, the reaction can be worked up by filtering off the catalyst and washing with an appropriate aqueous solution (e.g., sodium bisulfite) to remove excess bromine. The organic product, primarily 1-bromo-2,3,4-trichlorobenzene, is then isolated.[8]

Part B: Isomerization to 5-Bromo-1,2,3-trichlorobenzene

  • Setup: Dissolve the crude product from Part A in anhydrous THF or 2-methyl-tetrahydrofuran in a flask under a nitrogen atmosphere.[3][8]

  • Reaction: Add a catalytic amount of potassium tert-butoxide (KOtBu), typically 0.1 to 0.5 molar equivalents, as a solution in THF.[3][8]

  • Equilibration: Stir the resulting solution at ambient temperature. The isomerization process reaches an equilibrium ratio of approximately 80:20 in favor of the desired 5-bromo-1,2,3-trichlorobenzene.[3][9] The reaction can be monitored by GC to track the isomer ratio.

  • Workup and Purification: Once equilibrium is reached, acidify the reaction with aqueous HCl and extract the product with a solvent like dichloromethane.[8] The combined organic layers are dried and concentrated. The desired product can be separated from the starting isomer by crystallization or chromatography, and the recovered 1-bromo-2,3,4-trichlorobenzene can be recycled.[3][8]

Table 2: Key Parameters for Isomerization Reaction

ParameterConditionRationale / Notes
Base Potassium tert-butoxide (KOtBu)A strong, non-nucleophilic base is required to deprotonate the aromatic ring and facilitate halide migration without causing substitution side reactions.
Solvent THF or 2-methyl-THFAprotic polar solvents that can dissolve the substrate and the base are essential. Anhydrous conditions are critical.[3][8]
Temperature Ambient (0 °C to 50 °C)The reaction proceeds efficiently at room temperature, making it operationally simple and energy-efficient.[8]
Equilibrium ~80:20 (Product:Starting Material)The reaction does not go to completion but reaches a thermodynamic equilibrium. Recycling of the starting isomer is key for process efficiency.[3][9]

Further Synthetic Utility: Cross-Coupling Reactions

While the bromine atom is often used for Grignard formation, it is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11] This reaction is a cornerstone of modern pharmaceutical synthesis, allowing for the formation of C-C bonds between an organohalide and an organoboron compound.[10][12] 5-Bromo-1,2,3-trichlorobenzene can be coupled with various (hetero)aryl boronic acids to introduce molecular diversity and build complex biaryl structures, which are common motifs in biologically active molecules.[13]

General Suzuki Coupling Scheme

G A 5-Bromo-1,2,3-trichlorobenzene C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C Reactant 1 B Aryl Boronic Acid (R-B(OH)₂) B->C Reactant 2 D 5-Aryl-1,2,3-trichlorobenzene C->D Product

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, base, and solvent is crucial for optimizing yield and minimizing side reactions.[14] This powerful reaction allows for the late-stage functionalization of the trichlorobenzene scaffold, providing rapid access to libraries of compounds for drug discovery programs.

References

  • A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB . Han Wang, et al. HETEROCYCLES, Vol. 89, No. 12, 2014. Available at: [Link]

  • Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. Google Patents. WO2021152435A1.
  • 5 Bromo 1 2 3 Trichlorobenzene at ₹ 4800/kg | Pharmaceutical Intermediates in Hyderabad . IndiaMART. Available at: [Link]

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents. WO2016058897A1.
  • New Route for the synthesis of Bosutinib . Pawan Kumar, et al. Der Pharma Chemica, 2017, 9(18):43-49. Available at: [Link]

  • New Synthetic Process for Bosutinib . ResearchGate. Available at: [Link]

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents. US20170298000A1.
  • Process for the preparation of 5-bromo-1, 2, 3-trichlorobenzene. Google Patents. CN107074699B.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid . Hui-Zhen Zhang, et al. Molecules 2011, 16(5), 3719-3725. Available at: [Link]

  • 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8 | Chemsrc . Chemsrc.com. Available at: [Link]

  • A New and Practical Synthesis of Bosutinib . ResearchGate. Available at: [Link]

  • Suzuki Coupling for Pharmaceutical Intermediates . Arran Chemical Company. Available at: [Link]

  • 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400 . PubChem. Available at: [Link]

  • Cas 21928-51-8,5-Bromo-1,2,3-trichlorobenzene . LookChem. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Donatella Giomi, et al. Molecules 2012, 17(9), 10690-10704. Available at: [Link]

  • Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents. Google Patents. US7767857B1.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines . ResearchGate. Available at: [Link]

  • Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry . ETH Zurich Research Collection. Available at: [Link]

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Application

Application Notes: The Strategic Role of 5-Bromo-1,2,3-trichlorobenzene in Modern Agrochemical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-1,2,3-trichlorobenzene in the synthesis of agrochemicals. Introduction: A Versatile Halogenated Building Blo...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-1,2,3-trichlorobenzene in the synthesis of agrochemicals.

Introduction: A Versatile Halogenated Building Block

5-Bromo-1,2,3-trichlorobenzene is a polyhalogenated aromatic compound whose unique substitution pattern makes it a valuable and strategic intermediate in synthetic organic chemistry.[1] With a molecular formula of C₆H₂BrCl₃, this solid, water-insoluble compound serves as a cornerstone for constructing complex molecular architectures, particularly within the agrochemical sector.[2][3][4] Its importance lies in the specific arrangement of its five halogen substituents, which not only influences its reactivity but also imparts desirable properties to the resulting biologically active molecules. This guide provides an in-depth exploration of its primary application in the synthesis of cutting-edge isoxazoline insecticides, complete with detailed protocols and mechanistic insights.

The presence of both bromine and chlorine atoms allows for differential reactivity. The bromo-substituent is often targeted for metal-halogen exchange or cross-coupling reactions, while the trichloro- substitution pattern is a key pharmacophore in several potent agrochemicals. This allows chemists to use 5-bromo-1,2,3-trichlorobenzene to introduce the critical 3,4,5-trichlorophenyl moiety into a target molecule.

Core Application: A Gateway to Advanced Isoxazoline Insecticides

The most significant and well-documented application of 5-bromo-1,2,3-trichlorobenzene is as a key starting material for a class of potent isoxazoline-based ectoparasiticides.[2][3][] These modern insecticides, including veterinary drugs like Sarolaner and Lotilaner, are highly effective against fleas and ticks on companion animals. The core of their molecular structure is a substituted phenyl isoxazoline scaffold, and 5-bromo-1,2,3-trichlorobenzene is the primary building block for introducing the essential halo-substituted phenyl group.[6]

The synthetic strategy hinges on converting 5-bromo-1,2,3-trichlorobenzene into a more advanced intermediate, 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoro-ethanone. This trifluoroethanone is a critical component that is later condensed with other reagents to construct the final isoxazoline ring system.[6] The overall pathway underscores the importance of this starting material in providing the foundational aromatic core of these complex and commercially significant active ingredients.

G A 5-Bromo-1,2,3-trichlorobenzene B Organometallic Intermediate (e.g., Grignard Reagent) A->B Metal-Halogen Exchange C 1-(3,4,5-Trichlorophenyl)-2,2,2-trifluoro-ethanone (Key Intermediate) B->C Acylation with Trifluoroacetylating Agent D Isoxazoline Ring Construction C->D Condensation & Cyclization E Final Isoxazoline Agrochemical (e.g., Sarolaner, Lotilaner) D->E Final Modifications

Caption: General synthetic pathway from 5-Bromo-1,2,3-trichlorobenzene to isoxazoline agrochemicals.

Experimental Protocols & Methodologies

The following section provides a detailed, self-validating protocol for a key transformation of 5-bromo-1,2,3-trichlorobenzene. This procedure illustrates the conversion of the aryl bromide into a Grignard reagent, followed by acylation to form a ketone. This two-step sequence is a foundational method for carbon-carbon bond formation and demonstrates how the starting material can be elaborated into more complex structures.

Protocol 1: Synthesis of 1-(3,4,5-trichlorophenyl)ethan-1-one via Grignard Reaction

This protocol details the formation of an organometallic intermediate from 5-bromo-1,2,3-trichlorobenzene and its subsequent reaction with an acetylating agent. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 1-(3,4,5-trichlorophenyl)ethan-1-one, demonstrating a key synthetic manipulation of the 5-bromo-1,2,3-trichlorobenzene scaffold.

Data Summary: Physicochemical Properties

PropertyValue
CAS Number 21928-51-8[3]
Molecular Formula C₆H₂BrCl₃[3]
Molecular Weight 260.34 g/mol []
Appearance Off-white to white crystalline powder[4]
Melting Point ~60 °C[3]
Solubility Slightly soluble in water; Soluble in chloroform, methanol[2][4]

Materials and Reagents

ReagentCAS NumberM.W.QuantityMolesEq.
5-Bromo-1,2,3-trichlorobenzene21928-51-8260.3410.0 g38.4 mmol1.0
Magnesium turnings7439-95-424.311.12 g46.1 mmol1.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL--
Iodine7553-56-2253.811 crystalcatalytic-
Acetyl chloride75-36-578.503.0 g (2.7 mL)38.2 mmol1.0
Saturated aq. NH₄Cl solution12125-02-9-50 mL--
Diethyl ether60-29-774.12150 mL--
Anhydrous Magnesium Sulfate7487-88-9120.37~10 g--

Experimental Procedure

  • Apparatus Preparation: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to remove all traces of moisture. Causality: Grignard reagents are highly reactive towards protic sources like water, which would quench the reaction. Flame-drying ensures an anhydrous environment.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (1.12 g) into the dried flask. Add a single crystal of iodine. Causality: Iodine activates the magnesium surface by etching away the passivating oxide layer, facilitating the initiation of the reaction.

    • In a separate flask, dissolve 5-bromo-1,2,3-trichlorobenzene (10.0 g) in 50 mL of anhydrous THF.

    • Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until the brown color of the iodine disappears and bubbling is observed.

    • Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the grey, cloudy mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent, (3,4,5-trichlorophenyl)magnesium bromide.

  • Acylation:

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Dissolve acetyl chloride (3.0 g) in 20 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred Grignard reagent at 0 °C. An exothermic reaction will occur. Maintain the temperature below 10 °C throughout the addition. Causality: This slow, cooled addition prevents side reactions, such as the ketone product reacting with a second equivalent of the Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Causality: This step hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent in a controlled manner.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL). Causality: These washes remove acidic impurities and residual water.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure 1-(3,4,5-trichlorophenyl)ethan-1-one.

Self-Validation and Expected Outcome

  • Yield: A successful reaction should provide a moderate to high yield of the desired ketone.

  • Characterization: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to verify the molecular weight and structure.

G cluster_0 Grignard Formation cluster_1 Acylation & Work-up A Flame-dry glassware under N₂ B Add Mg turnings & Iodine crystal A->B C Add portion of Ar-Br in THF B->C D Initiate with heat C->D E Dropwise addition of remaining Ar-Br D->E F Stir 1 hr at RT E->F G Cool to 0 °C F->G Transfer Reagent H Dropwise addition of Acetyl Chloride in THF G->H I Stir 2 hrs at RT H->I J Quench with aq. NH₄Cl I->J K Extract with Et₂O J->K L Wash, Dry, Concentrate K->L M Purify (Chromatography) L->M

Sources

Method

Application Notes and Protocols for the Synthesis of Polysubstituted Benzenes Using 5-Bromo-1,2,3-trichlorobenzene

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of 5-Bromo-1,2,3-trichlorobenzene in Complex Molecule Synthesis Polysubstituted benzene derivatives are fundamental structur...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 5-Bromo-1,2,3-trichlorobenzene in Complex Molecule Synthesis

Polysubstituted benzene derivatives are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of various substituents on the aromatic core is crucial for dictating the biological activity and physical properties of these compounds. 5-Bromo-1,2,3-trichlorobenzene is a valuable and versatile starting material for the synthesis of complex, polysubstituted aromatic systems.[1][2] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling and nucleophilic substitution reactions, alongside three deactivating chlorine atoms, allows for a range of selective chemical transformations.

This technical guide provides a comprehensive overview of key synthetic protocols utilizing 5-Bromo-1,2,3-trichlorobenzene. We will delve into the mechanistic underpinnings of each reaction type and provide detailed, field-proven protocols for their execution. The methodologies discussed herein are designed to be robust and adaptable, enabling researchers to confidently incorporate this versatile building block into their synthetic strategies.

Strategic Considerations for Reactivity

The chemical behavior of 5-Bromo-1,2,3-trichlorobenzene is governed by the interplay of its halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, providing a handle for selective functionalization. The three electron-withdrawing chlorine atoms render the aromatic ring electron-deficient, which influences its reactivity in both cross-coupling and nucleophilic aromatic substitution reactions.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations generally follows the trend I > Br > OTf >> Cl, making the bromine atom of 5-Bromo-1,2,3-trichlorobenzene the primary site of reaction.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron species.[3][4]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or utilized directly as a complex like Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency and substrate scope.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can be critical for coupling electron-deficient aryl halides.

  • Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution to create a biphasic system.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 3,4,5-Trichlorobiphenyl

This protocol details the Suzuki-Miyaura coupling of 5-Bromo-1,2,3-trichlorobenzene with phenylboronic acid.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Bromo-1,2,3-trichlorobenzene260.341.01.0
Phenylboronic acid121.931.21.2
Pd(PPh₃)₄1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-1,2,3-trichlorobenzene (260 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 3,4,5-trichlorobiphenyl.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow 5-Bromo-1,2,3-trichlorobenzene 5-Bromo-1,2,3-trichlorobenzene Reaction Mixture Reaction Mixture 5-Bromo-1,2,3-trichlorobenzene->Reaction Mixture 1.0 eq Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture 1.2 eq Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture cat. Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture 2.0 eq Product (3,4,5-Trichlorobiphenyl) Product (3,4,5-Trichlorobiphenyl) Heating (90°C) Heating (90°C) Reaction Mixture->Heating (90°C) Workup & Purification Workup & Purification Heating (90°C)->Workup & Purification Workup & Purification->Product (3,4,5-Trichlorobiphenyl) Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow 5-Bromo-1,2,3-trichlorobenzene 5-Bromo-1,2,3-trichlorobenzene Reaction Setup Reaction Setup 5-Bromo-1,2,3-trichlorobenzene->Reaction Setup 1.0 eq Amine (Morpholine) Amine (Morpholine) Amine (Morpholine)->Reaction Setup 1.2 eq Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Reaction Setup cat. Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Reaction Setup 1.4 eq Product (Aryl Amine) Product (Aryl Amine) Heating (100°C) Heating (100°C) Reaction Setup->Heating (100°C) Workup & Purification Workup & Purification Heating (100°C)->Workup & Purification Workup & Purification->Product (Aryl Amine)

Sources

Application

Application Notes and Protocols for the Analytical Determination of 5-Bromo-1,2,3-trichlorobenzene

Abstract This comprehensive guide provides detailed application notes and robust analytical protocols for the qualitative and quantitative determination of 5-Bromo-1,2,3-trichlorobenzene. This document is intended for re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust analytical protocols for the qualitative and quantitative determination of 5-Bromo-1,2,3-trichlorobenzene. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring. The methodologies described herein leverage widely adopted analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity, specificity, and reliability. Protocols for sample preparation from various matrices, including soil and water, are presented, emphasizing the rationale behind procedural choices to ensure methodological integrity.

Introduction: The Significance of 5-Bromo-1,2,3-trichlorobenzene Detection

5-Bromo-1,2,3-trichlorobenzene (CAS No. 21928-51-8) is a halogenated aromatic hydrocarbon.[1][2] Its structural congeners, polychlorinated and polybrominated benzenes, are recognized for their environmental persistence and potential toxicological profiles. As an intermediate in chemical synthesis, particularly in the pharmaceutical and agrochemical industries, its detection and quantification are crucial for process monitoring, quality control, and environmental assessment.[][4][5] The lipophilic nature of this compound, indicated by a high XLogP3 value of 4.7, suggests a potential for bioaccumulation, necessitating sensitive analytical methods for its surveillance in environmental and biological matrices.[6]

The analytical challenge lies in achieving low detection limits in complex sample matrices, requiring efficient extraction and cleanup procedures coupled with highly selective and sensitive instrumental analysis. This guide provides a framework for establishing a validated analytical workflow for 5-Bromo-1,2,3-trichlorobenzene.

Physicochemical Properties of 5-Bromo-1,2,3-trichlorobenzene

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 21928-51-8[1][2]
Molecular Formula C₆H₂BrCl₃[7]
Molecular Weight 260.34 g/mol [7]
Appearance Off-white Powder[6]
Melting Point 60 °C[6][8]
Boiling Point 265.8 - 266 °C at 760 mmHg[6][8][9]
Water Solubility Slightly soluble[6][9]
XLogP3 4.7[6]

Analytical Workflow Overview

The accurate determination of 5-Bromo-1,2,3-trichlorobenzene necessitates a multi-step approach, from sample acquisition to data interpretation. The following diagram illustrates a generalized workflow.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Matrix-specific Cleanup Extract Cleanup (e.g., Silica Gel) Extraction->Cleanup Interference Removal Concentration Solvent Exchange & Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Quant Quantification & Confirmation GCMS->Quant Report Reporting Quant->Report

Caption: Generalized workflow for the analysis of 5-Bromo-1,2,3-trichlorobenzene.

Sample Preparation Protocols

The choice of sample preparation methodology is critically dependent on the sample matrix. The primary objective is to efficiently extract the analyte while minimizing co-extraction of interfering substances.

Protocol for Water Samples: Liquid-Liquid Extraction (LLE)

This protocol is based on established EPA methodologies for the extraction of organochlorine compounds from aqueous matrices.

Principle: 5-Bromo-1,2,3-trichlorobenzene, being a nonpolar compound, is partitioned from the aqueous phase into an immiscible organic solvent.

Step-by-Step Protocol:

  • Sample Collection: Collect a 1-liter water sample in a pre-cleaned amber glass bottle.

  • pH Adjustment: Check the pH of the sample and adjust to a neutral pH (6.5-7.5) if necessary.

  • Fortification: Spike the sample with a surrogate standard (e.g., deuterated chlorobenzene) to monitor extraction efficiency.

  • Extraction:

    • Transfer the sample to a 2-liter separatory funnel.

    • Add 60 mL of dichloromethane or a suitable extraction solvent.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Drain the organic (bottom) layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of solvent, combining the extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Internal Standard Addition: Add an internal standard (e.g., a labeled polychlorinated biphenyl congener not expected in the sample) prior to GC-MS analysis for accurate quantification.

Protocol for Soil and Sediment Samples: Accelerated Solvent Extraction (ASE) or Soxhlet Extraction

For solid matrices, more rigorous extraction techniques are required to overcome analyte-matrix interactions.

Principle: An organic solvent or solvent mixture is used to extract 5-Bromo-1,2,3-trichlorobenzene from the solid matrix, often at elevated temperature and pressure to enhance efficiency.

Step-by-Step Protocol (Soxhlet Extraction):

  • Sample Preparation: Homogenize the soil or sediment sample. Weigh approximately 10-20 grams of the sample and mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Surrogate Spiking: Spike the sample with a surrogate standard.

  • Extraction:

    • Place the sample into a Soxhlet extraction thimble.

    • Add 200-250 mL of a 1:1 mixture of hexane and acetone to the boiling flask.

    • Assemble the Soxhlet apparatus and extract for 16-24 hours.

  • Cleanup:

    • After extraction, concentrate the extract to a few milliliters.

    • Perform a cleanup step using a silica gel or Florisil column to remove polar interferences. The choice of cleanup sorbent and elution solvents should be optimized based on the specific matrix. A procedure for chlorobenzene analysis in sediment suggests cleanup with a silica gel column topped with activated copper to remove sulfur.[10]

  • Concentration and Internal Standard Addition: Concentrate the cleaned extract to a final volume of 1 mL and add the internal standard before analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

The QuEChERS methodology, initially developed for pesticide residue analysis, can be adapted for the extraction of 5-Bromo-1,2,3-trichlorobenzene from various matrices, particularly those with high water content.

Principle: This method involves a solvent extraction with acetonitrile followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup.

Step-by-Step Protocol (General):

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample in a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the surrogate standard.

    • Shake vigorously for 1 minute.

  • Partitioning:

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and a buffering agent).

    • Shake vigorously for 1 minute.

    • Centrifuge to separate the layers.

  • Cleanup (d-SPE):

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).

    • Shake for 30 seconds and centrifuge.

  • Final Extract: The supernatant is ready for GC-MS analysis after the addition of an internal standard.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred technique for the analysis of 5-Bromo-1,2,3-trichlorobenzene due to its excellent chromatographic separation and the high selectivity and sensitivity of mass spectrometric detection.

GC-MS System and Conditions

The following table outlines a recommended starting point for GC-MS method development. These parameters are based on general methods for halogenated benzenes and may require optimization.

ParameterRecommended ConditionRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalentOffers high sensitivity and selectivity, especially in MS/MS mode.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of halogenated hydrocarbons.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace analysis.
Oven Program Initial: 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 minA general-purpose temperature program that should effectively elute the target compound.
Transfer Line Temp 280 °CPrevents analyte condensation between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Enhances sensitivity and selectivity by monitoring specific ions.
Mass Spectrometry Parameters (SIM Mode)

For quantitative analysis in SIM mode, the following ions are suggested for monitoring based on the isotopic pattern of bromine and chlorine. The exact m/z values should be confirmed by acquiring a full scan spectrum of a 5-Bromo-1,2,3-trichlorobenzene standard.

  • Quantification Ion: The most abundant ion in the mass spectrum (likely the molecular ion).

  • Qualifier Ions: At least two other characteristic ions to confirm the identity of the analyte.

Given the molecular weight of 260.34, the molecular ion cluster would be a key diagnostic. The expected isotopic pattern for a compound with one bromine and three chlorine atoms will be complex and highly characteristic.

Data Analysis, Quality Control, and Validation

Calibration

A multi-point calibration curve should be prepared using certified reference standards of 5-Bromo-1,2,3-trichlorobenzene. A linear regression with a correlation coefficient (r²) of >0.995 is typically required.

Quality Control

To ensure the reliability of the data, the following quality control measures are essential:

  • Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of analyte and processed to evaluate matrix effects on recovery and precision.

  • Surrogate Standard Recoveries: The recovery of surrogate standards in each sample should be monitored to ensure extraction efficiency is within acceptable limits (typically 70-130%).

Visualization of the Analytical Process

Detailed_Workflow cluster_start Start cluster_prep Sample Preparation cluster_instrumental GC-MS Analysis cluster_end Data Analysis & Reporting start Receive Sample (Soil/Water) homogenize Homogenize/ Measure Sample start->homogenize spike_surr Spike Surrogate Standard homogenize->spike_surr extract Extract with Organic Solvent spike_surr->extract cleanup Cleanup with Silica Gel/Florisil extract->cleanup concentrate Concentrate Extract to 1 mL cleanup->concentrate spike_is Spike Internal Standard concentrate->spike_is inject Inject 1 µL into GC-MS spike_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/MRM) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Step-by-step analytical protocol workflow.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the reliable analysis of 5-Bromo-1,2,3-trichlorobenzene in environmental matrices. Adherence to the described sample preparation, instrumental analysis, and quality control procedures will ensure the generation of high-quality, defensible data. It is imperative that laboratories validate these methods for their specific applications and matrices to ensure they meet the required performance criteria.

References

  • Chemsrc. (2025, August 28). 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for PCBs. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 508A: PCBs by GCECD. Retrieved from [Link]

  • U.S. EPA. (2023, March 20). Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources. Federal Register. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 3546: Microwave Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Agilent Technologies. (2007, December 17). TPH (Total Petroleum Hydrocarbons) Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Chemsrc. (2025, August 28). 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Bromo-2,4,5-trichlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 5-Bromo-1,2,3-trichlorobenzene, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). Process for preparation of 5-bromo-1,2,3-trichlorobenzene.

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Method

Application Note: High-Confidence Identification and Quantification of 5-Bromo-1,2,3-trichlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This technical guide provides a comprehensive framework for the analysis of 5-Bromo-1,2,3-trichlorobenzene using Gas Chromatography coupled with Mass Spectrometry (GC-MS). As a halogenated aromatic compound, thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 5-Bromo-1,2,3-trichlorobenzene using Gas Chromatography coupled with Mass Spectrometry (GC-MS). As a halogenated aromatic compound, this molecule is of interest in organic synthesis, particularly for pharmaceutical and agrochemical intermediates.[1][][3] Accurate identification and quantification are critical for process monitoring, quality control, and environmental analysis. This document details the foundational principles of its mass spectrometric behavior, including the characteristic isotopic patterns and fragmentation pathways under Electron Ionization (EI), and provides a robust, step-by-step protocol for its analysis. The methodologies presented are designed to provide a self-validating system for researchers, scientists, and drug development professionals, ensuring high-confidence results.

Introduction: The Analytical Challenge

5-Bromo-1,2,3-trichlorobenzene (C₆H₂BrCl₃) is a polyhalogenated benzene derivative.[4] Its utility as a chemical intermediate necessitates precise analytical methods to confirm its identity and purity.[1][] Mass spectrometry, particularly when preceded by chromatographic separation, is the definitive technique for this purpose.[5][6] The primary challenge and key to its unambiguous identification lies in understanding the complex isotopic signature created by its combination of bromine and chlorine atoms. Electron Ionization (EI) is the preferred method for this class of compounds as it produces repeatable fragmentation patterns that serve as a molecular "fingerprint".[7]

Foundational Principles: Isotopic Patterns & Fragmentation

Molecular Ion and Isotopic Signature

The molecular weight of 5-Bromo-1,2,3-trichlorobenzene, calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl), is 258 g/mol . However, the true mass spectrum is far more complex due to the natural abundance of heavy isotopes for both bromine and chlorine.

  • Bromine Isotopes: Nature has two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio.[8][9][10]

  • Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio.[8][9][10]

A molecule containing one bromine and three chlorine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M⁺) and any halogen-containing fragments. The presence of this unique pattern is a powerful diagnostic tool. The theoretical distribution for the M⁺ cluster of C₆H₂⁷⁹Br³⁵Cl₃ and its isotopologues is a key identifier. The most abundant peak in this cluster will be at an m/z corresponding to the molecule with the most abundant isotopes. The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks provide a high-confidence fingerprint for the number of chlorine and bromine atoms present.[11]

Table 1: Key Chemical Properties of 5-Bromo-1,2,3-trichlorobenzene

PropertyValueSource
Molecular FormulaC₆H₂BrCl₃[4][12][13]
Molecular Weight~260.3 g/mol (average)[4][12][14]
Exact Mass257.84055 Da (for C₆H₂⁷⁹Br³⁵Cl₃)[4][15]
CAS Number21928-51-8[1][4][12]
Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV electron ionization conditions, 5-Bromo-1,2,3-trichlorobenzene will ionize and subsequently fragment in a predictable manner. The fragmentation is governed by the relative strengths of the chemical bonds. The initial event is the removal of an electron to form the molecular ion, M⁺. Subsequent fragmentation typically involves the sequential loss of halogen atoms.

The primary fragmentation steps are predicted as follows:

  • Loss of Bromine: The C-Br bond is generally weaker than the C-Cl bond, leading to a prominent fragment from the loss of a bromine radical (·Br).

  • Loss of Chlorine: Subsequent or competing fragmentation involves the loss of chlorine radicals (·Cl).

  • Formation of Benzene-like Fragments: Sequential loss of halogens can lead to the formation of dichlorophenyl, chlorophenyl, and ultimately, the phenyl cation.

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for the separation and detection of 5-Bromo-1,2,3-trichlorobenzene in a solvent matrix (e.g., hexane or dichloromethane).

Sample Preparation
  • Standard Preparation: Prepare a stock solution of 5-Bromo-1,2,3-trichlorobenzene at 1 mg/mL in high-purity hexane. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: If analyzing a reaction mixture or technical-grade material, dissolve a known quantity in hexane and dilute to fall within the calibration range. For complex matrices like soil or oil, a suitable extraction (e.g., Soxhlet or ultrasonic extraction with DCM) followed by cleanup (e.g., SPE on alumina) is required before dilution.[16]

Instrumentation & Parameters

The following parameters are recommended for an Agilent 7890 GC system coupled with a 5977B MSD or equivalent.[16]

Table 2: Gas Chromatography (GC) Method Parameters

ParameterRecommended SettingRationale
Injector Split/Splitless, operated in Splitless modeMaximizes analyte transfer to the column for trace-level sensitivity.
Injector Temp280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column.
Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA robust, low-bleed column suitable for a wide range of semi-volatile organic compounds.[16]
Oven Program Initial: 100 °C, hold for 1 minAllows for solvent focusing.
Ramp: 15 °C/min to 280 °CProvides good separation from potential impurities.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.

Table 3: Mass Spectrometer (MS) Method Parameters

ParameterRecommended SettingRationale
Ionization ModeElectron Ionization (EI)Standard, robust ionization for producing repeatable fragmentation.[7]
Ionization Energy70 eVStandard energy to generate reproducible library-matchable spectra.[16]
Source Temp230 °CStandard operating temperature to prevent analyte condensation.
Quadrupole Temp150 °CStandard operating temperature for stable mass analysis.
Acquisition ModeFull Scan (m/z 50-350) and/or SIMScan mode for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification.
Transfer Line Temp280 °CPrevents analyte condensation between the GC and MS.
Data Acquisition and Analysis

For qualitative identification , acquire data in Full Scan mode. The resulting spectrum should be compared against a reference spectrum or analyzed for the key features described below.

For quantitative analysis , operate in Selected Ion Monitoring (SIM) mode. This enhances sensitivity by focusing the detector on specific ions of interest.

Table 4: Recommended Ions for SIM and Data Analysis

Ion Rolem/z (for ⁷⁹Br, ³⁵Cl)Description
Quantifier Ion 258Most abundant peak in the molecular ion cluster (M⁺).
Qualifier Ion 1 260M+2 peak, confirming the isotopic pattern.
Qualifier Ion 2 179Fragment ion [M-Br]⁺.
Qualifier Ion 3 223Fragment ion [M-Cl]⁺.

Self-Validating System: The protocol's trustworthiness is established by a multi-point check. A positive identification requires:

  • The retention time of the analyte must match that of a known standard.

  • The full scan spectrum must show the characteristic isotopic cluster for the molecular ion.

  • In SIM mode, all quantifier and qualifier ions must be detected at the correct retention time.

  • The abundance ratio of the qualifier ions to the quantifier ion must be consistent with the reference standard (typically within a ±20% window).

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the complete analytical process from sample receipt to final report generation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample Receive Sample Dilute Dilute/Extract Sample Sample->Dilute Standard Prepare Calibration Standards Inject Inject 1µL into GC-MS Standard->Inject Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect MS Detection (Scan/SIM) Ionize->Detect Process Process Chromatogram Detect->Process Identify Identify Peak (RT & Spectrum) Process->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Generate Final Report Quantify->Report

Caption: End-to-end workflow for the GC-MS analysis of 5-Bromo-1,2,3-trichlorobenzene.

Predicted Fragmentation Pathway

This diagram illustrates the primary fragmentation events for the molecular ion of 5-Bromo-1,2,3-trichlorobenzene.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [C₆H₂BrCl₃]⁺˙ m/z 258, 260, 262... M_minus_Br [C₆H₂Cl₃]⁺ m/z 179, 181, 183... M->M_minus_Br - •Br M_minus_Cl [C₆H₂BrCl₂]⁺ m/z 223, 225, 227... M->M_minus_Cl - •Cl M_minus_BrCl [C₆H₂Cl₂]⁺˙ m/z 144, 146, 148 M_minus_Br->M_minus_BrCl - •Cl M_minus_Cl->M_minus_BrCl - •Br

Caption: Predicted EI fragmentation of 5-Bromo-1,2,3-trichlorobenzene molecular ion.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of 5-Bromo-1,2,3-trichlorobenzene. By leveraging the unique isotopic signature and predictable fragmentation patterns, this method allows for high-confidence qualitative identification and sensitive quantitative measurement. The integration of checks, such as retention time matching and ion ratio confirmation, establishes a self-validating system critical for applications in research and regulated industries.

References

  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • IndiaMART. (n.d.). 5 Bromo 1 2 3 Trichlorobenzene. Retrieved from [Link]

  • ChemUniverse. (n.d.). 5-BROMO-1,2,3-TRICHLOROBENZENE. Retrieved from [Link]

  • YouTube. (2018). Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]

  • Aly, A., et al. (2022). Utilizing ion mobility spectrometry-mass spectrometry for the characterization and detection of persistent organic pollutants and their metabolites. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2012). Pulsed Large Volume Injection Gas Chromatography Coupled with Electron-Capture Negative Ionization Quadrupole Mass Spectrometry for Simultaneous Determination of Typical Halogenated Persistent Organic Pollutants. Retrieved from [Link]

  • Wieser, M. E., & de Laeter, J. R. (2020). The Geochemistry of Stable Chlorine and Bromine Isotopes. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • NIST. (2015). Chlorine - Bromine Combination Isotope Intensities. Retrieved from [Link]

  • MDPI. (2024). Environmental Applications of Mass Spectrometry for Emerging Contaminants. Retrieved from [Link]

  • Portolés, T., et al. (2014). Use of electron ionization and atmospheric pressure chemical ionization in gas chromatography coupled to time-of-flight mass spectrometry for screening and identification of organic pollutants in waters. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Retrieved from [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

  • Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]

  • ResearchGate. (2015). Pathways of the EI mass fragmentation of the molecular ions M+• (a) of.... Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • Kanao, E., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC - NIH. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of 5-Bromo-1,2,3-trichlorobenzene

Introduction: The Imperative of Purity 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound of significant interest as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound of significant interest as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a specific substitution pattern of one bromine and three chlorine atoms on a benzene ring, makes it a valuable building block, particularly in the creation of complex isoxazole derivatives.[1] The success, reproducibility, and safety of these synthetic pathways are critically dependent on the purity of the starting materials. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 5-Bromo-1,2,3-trichlorobenzene, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-purity material.

Physicochemical Profile & Strategic Considerations

A thorough understanding of the compound's physical properties is the foundation of any purification strategy. These characteristics dictate the most effective and efficient methods to remove impurities.

PropertyValueSource(s)
Molecular Formula C₆H₂BrCl₃[2]
Molecular Weight 260.34 g/mol [2]
Appearance Off-white to yellow solid/powder
Melting Point 60 °C[3]
Boiling Point 265.8 - 266 °C (at 760 mmHg)[3]
Solubility Slightly soluble in water; Soluble in chloroform, methanol; Moderately soluble in other organic solvents.[1]

The compound's nature as a solid with a well-defined melting point of 60 °C immediately suggests that recrystallization will be a primary and highly effective purification technique.[4] Its high boiling point indicates that distillation is also a possibility, though it may require reduced pressure to prevent thermal degradation.

Anticipating the Challenge: Common Impurities

Commercial batches of 5-Bromo-1,2,3-trichlorobenzene are typically available in 97-98% purity. The remaining percentage consists of impurities derived from the synthetic route. A prevalent industrial synthesis involves the base-catalyzed isomerization ("halogen dance") of 1-bromo-2,3,4-trichlorobenzene.[5][6][7]

Therefore, the most probable impurities are:

  • Positional Isomers: The starting material, 1-bromo-2,3,4-trichlorobenzene, is a common impurity.

  • Reaction Byproducts: Depending on the specific "halogen dance" conditions, other byproducts like 1-bromo-3,5-dichlorobenzene can also form.[5][6]

These impurities, particularly the positional isomer, often have very similar physical properties to the target compound, making their removal a challenge that may require more advanced techniques if ultra-high purity is required.

Decision Workflow for Purification

The choice between a simple recrystallization and a more rigorous chromatographic method depends on the initial purity of the material and the final purity required for the application.

Purification_Workflow start Start: Crude 5-Bromo-1,2,3-trichlorobenzene purity_check Assess Purity (e.g., GC-MS, HPLC) Is Purity > 99.5% Required? start->purity_check recrystallize Primary Purification: Recrystallization purity_check->recrystallize No final_purity_check Final Purity Assessment (GC-MS, HPLC) purity_check->final_purity_check Yes (Purity already sufficient) recheck_purity Assess Purity of Recrystallized Product Is Purity Sufficient? recrystallize->recheck_purity chromatography Secondary Purification: Column Chromatography recheck_purity->chromatography No end_product Purified Product recheck_purity->end_product Yes chromatography->final_purity_check final_purity_check->end_product

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Bromination of 1,2,3-Trichlorobenzene

Abstract This comprehensive technical guide provides a detailed experimental protocol for the electrophilic aromatic bromination of 1,2,3-trichlorobenzene. This reaction is a key transformation for the synthesis of bromi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the electrophilic aromatic bromination of 1,2,3-trichlorobenzene. This reaction is a key transformation for the synthesis of brominated trichlorobenzenes, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product characterization. The causality behind experimental choices is elucidated to provide researchers with a robust understanding of the process.

Introduction: The Significance of Brominating 1,2,3-Trichlorobenzene

The introduction of a bromine atom onto the 1,2,3-trichlorobenzene scaffold significantly enhances its synthetic utility. The resulting bromotrichlorobenzenes serve as versatile building blocks, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The regioselectivity of the bromination is a critical aspect, governed by the directing effects of the three chlorine substituents on the aromatic ring.

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] In this process, an electrophile, in this case, a bromonium ion (Br⁺) or a polarized bromine molecule, attacks the electron-rich π-system of the benzene ring.[3][4] The presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is crucial to generate a sufficiently potent electrophile to react with the deactivated trichlorobenzene ring.[4][5][6] The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[7][8] This interplay of electronic effects dictates the position of the incoming bromine substituent.

Reagents and Equipment

A summary of the necessary reagents and equipment for this procedure is provided below.

Reagent/Equipment Grade/Specification Supplier Notes
1,2,3-Trichlorobenzene≥98%Sigma-AldrichStarting material.
Bromine (Br₂)≥99.5%Sigma-AldrichEXTREMELY TOXIC AND CORROSIVE. Handle with extreme care in a fume hood.
Iron(III) bromide (FeBr₃)Anhydrous, ≥98%Sigma-AldrichLewis acid catalyst. Highly hygroscopic.
or Iron powder (Fe)Fine powderSigma-AldrichFor in situ generation of the catalyst.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-AldrichSolvent for reaction and extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution-For quenching the reaction.
1M Sodium Thiosulfate (Na₂S₂O₃)Aqueous solution-For neutralizing excess bromine.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularSigma-AldrichDrying agent.
HeptaneHPLC gradeSigma-AldrichEluent for chromatography.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Round-bottom flask100 mL, three-necked-Reaction vessel.
Reflux condenser--To prevent loss of volatile components.
Dropping funnel50 mL-For controlled addition of bromine.
Magnetic stirrer with stir bar--For agitation of the reaction mixture.
Heating mantle--For temperature control.
Separatory funnel250 mL-For liquid-liquid extraction.
Rotary evaporator--For solvent removal.
Fume hood--ESSENTIAL for handling bromine.

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Charge flask with 1,2,3-trichlorobenzene and solvent B Add Iron(III) bromide catalyst A->B C Heat to 60°C B->C D Add bromine dropwise C->D E Stir at 60°C for 3 hours D->E F Cool to room temperature E->F G Quench with NaHCO₃ and Na₂S₂O₃ F->G H Extract with dichloromethane G->H I Dry organic layer with Na₂SO₄ H->I J Evaporate solvent I->J K Purify by silica gel chromatography J->K L Characterize product (NMR, MS) K->L

Caption: Workflow for the bromination of 1,2,3-trichlorobenzene.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the bromination of 1,2,3-trichlorobenzene.[9]

4.1. Reaction Setup

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 1,2,3-trichlorobenzene (1.81 g, 10 mmol).

  • Optional (if not using a solventless approach): Add 20 mL of a suitable solvent such as tetrachloromethane or 1,2-dichloroethane.[9][10] The reaction can also be performed without a solvent.[9][10]

  • Heat the mixture to 60°C using a heating mantle.

  • Carefully add anhydrous iron(III) bromide (0.16 g, 0.55 mmol) to the flask.[9] Alternatively, the catalyst can be generated in situ by adding iron powder (0.09 g, 1.7 mmol) followed by the bromine.[9][10]

4.2. Bromination

  • Slowly add bromine (1.76 g, 11 mmol) to the reaction mixture via the dropping funnel over a period of 15-20 minutes. Caution: Bromine is highly volatile, corrosive, and toxic. This step must be performed in a well-ventilated fume hood.[11][12][13]

  • After the addition is complete, stir the reaction mixture at 60°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

4.3. Workup and Isolation

  • After 3 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of dichloromethane.

  • Carefully pour the diluted mixture into a beaker containing a stirred mixture of saturated aqueous sodium bicarbonate (50 mL) and 1M aqueous sodium thiosulfate (50 mL) to quench the reaction and neutralize any remaining bromine. The color of bromine should disappear.

  • Transfer the mixture to a 250 mL separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.4. Purification

  • Purify the crude product by silica gel column chromatography, eluting with pure heptane, to afford the desired brominated 1,2,3-trichlorobenzene product as a white powder.[9]

Expected Results and Characterization

The primary product of this reaction is expected to be 1-bromo-2,3,4-trichlorobenzene, based on the directing effects of the chlorine substituents. The two adjacent chlorine atoms at positions 1 and 2 will strongly direct the incoming electrophile to the para position (position 4), while the chlorine at position 3 will direct to its ortho and para positions (positions 2, 4, and 6). The cumulative effect favors substitution at the 4-position.

Table of Expected Data

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Appearance
1-Bromo-2,3,4-trichlorobenzeneC₆H₂BrCl₃260.34[14]70-85%White powder

Characterization:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[15][16][17] The ¹H NMR spectrum of the expected product, 1-bromo-2,3,4-trichlorobenzene, in CDCl₃ is expected to show two doublets in the aromatic region.[9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and provide information about its isotopic distribution pattern, which is characteristic of compounds containing bromine and chlorine.

Safety Precautions and Waste Disposal

6.1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (fluorinated rubber or nitrile for bromine), and chemical splash goggles.[11][12]

  • All manipulations involving bromine must be conducted in a certified chemical fume hood.[11][12]

6.2. Chemical Hazards

  • Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent.[13] It can cause severe burns to the skin and eyes and is fatal if inhaled.[13] Have a solution of sodium thiosulfate readily available to neutralize any spills.[12]

  • Iron(III) Bromide (FeBr₃): Corrosive and causes skin and eye irritation.[18] It is also hygroscopic and should be handled in a dry environment.

  • 1,2,3-Trichlorobenzene: Harmful if swallowed or inhaled.

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent.

6.3. Waste Disposal

  • All organic waste, including the reaction mixture and chromatography eluent, should be collected in a designated halogenated organic waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

Mechanistic Rationale

The bromination of 1,2,3-trichlorobenzene is a classic example of electrophilic aromatic substitution. The key steps of the mechanism are illustrated below.

mechanism cluster_step1 Step 1: Generation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization Br-Br Br-Br FeBr3 FeBr3 Br-Br->FeBr3 Lewis acid-base interaction Br-Br-FeBr3 Br-Br---FeBr3 (Polarized complex) Br-Br->Br-Br-FeBr3 BenzeneRing 1,2,3-Trichlorobenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) BenzeneRing->SigmaComplex + Br+ Product 1-Bromo-2,3,4-trichlorobenzene SigmaComplex->Product + [FeBr4]- FeBr4- [FeBr4]- HBr HBr Product->HBr FeBr3_regen FeBr3 (regenerated) Product->FeBr3_regen

Caption: Mechanism of FeBr₃-catalyzed bromination.

  • Generation of the Electrophile: The Lewis acid catalyst, FeBr₃, interacts with a bromine molecule, polarizing the Br-Br bond and making one of the bromine atoms more electrophilic.[4][5] This complex can be thought of as containing a "Br⁺" equivalent.

  • Electrophilic Attack: The π electrons of the 1,2,3-trichlorobenzene ring act as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation: A weak base, such as the [FeBr₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent.[19] This restores the aromaticity of the ring, yielding the final brominated product and regenerating the Lewis acid catalyst.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of brominated 1,2,3-trichlorobenzene. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental and safety procedures, researchers can successfully perform this valuable transformation. The resulting product is a key intermediate for further synthetic manipulations in various fields of chemical research and development.

References

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara.
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Application

large-scale synthesis of 5-Bromo-1,2,3-trichlorobenzene

An Application Note on the Large-Scale Synthesis of 5-Bromo-1,2,3-trichlorobenzene Abstract 5-Bromo-1,2,3-trichlorobenzene (CAS No: 21928-51-8) is a pivotal intermediate in the synthesis of complex molecules within the p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Large-Scale Synthesis of 5-Bromo-1,2,3-trichlorobenzene

Abstract

5-Bromo-1,2,3-trichlorobenzene (CAS No: 21928-51-8) is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1][2][3] Its unique substitution pattern makes it a valuable building block for creating biologically active compounds, such as isoxazole derivatives used for parasite control.[2][] This guide provides a detailed examination of a robust and scalable two-step synthetic process involving an initial electrophilic bromination followed by a base-catalyzed "halogen dance" isomerization. We will explore the mechanistic underpinnings of this route, present a detailed protocol for its large-scale implementation, and discuss critical parameters for process optimization, quality control, and safety.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene rings with specific regiochemistry is a common challenge in industrial organic chemistry. 5-Bromo-1,2,3-trichlorobenzene, with its distinct arrangement of four halogen atoms, presents a unique synthetic problem.[5] While several theoretical routes exist, a two-step process starting from the readily available 1,2,3-trichlorobenzene offers a scalable and efficient solution.[1][6]

This method leverages two fundamental reaction classes:

  • Electrophilic Aromatic Substitution: The initial introduction of a bromine atom onto the 1,2,3-trichlorobenzene ring.

  • Base-Catalyzed Isomerization: A sophisticated "halogen dance" reaction that rearranges the initial product to the thermodynamically more stable desired isomer.[5][7]

An alternative single-step approach involving the direct bromination of a sulfonamide precursor has also been developed, presenting advantages in milder conditions and reduced byproducts.[5] However, the isomerization route from 1,2,3-trichlorobenzene is well-documented in patent literature for its scalability. This guide will focus on the isomerization method as the primary protocol.

Mechanistic Rationale: A Tale of Two Steps

Understanding the causality behind each step is crucial for process control and optimization. The chosen synthetic pathway is a deliberate manipulation of kinetic and thermodynamic control.

Step 1: Electrophilic Bromination of 1,2,3-Trichlorobenzene

The first step is a classic electrophilic aromatic substitution. 1,2,3-Trichlorobenzene is reacted with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which can also be generated in situ from iron powder and bromine.[1][8] The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the electron-rich benzene ring.[8][9] Due to the directing effects of the chlorine atoms, the substitution kinetically favors the formation of 1-bromo-2,3,4-trichlorobenzene.

Step 2: The "Halogen Dance" Isomerization

The key to this synthesis lies in the second step: a base-catalyzed isomerization known as the halogen dance reaction.[6] It was discovered that 1-bromo-2,3,4-trichlorobenzene could be isomerized to the desired 5-bromo-1,2,3-trichlorobenzene using catalytic amounts of a strong base like potassium tert-butoxide (KOtBu) in an appropriate solvent like tetrahydrofuran (THF).[7]

The mechanism proceeds via deprotonation at the most acidic position on the ring, generating a benzyne-like intermediate that facilitates the migration of the bromine atom.[5] This process allows the system to reach a thermodynamic equilibrium, which surprisingly favors the formation of the desired 5-bromo isomer.[7] The reaction typically reaches an equilibrium ratio of approximately 80:20 between the product and the starting isomer.[7]

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves. The reagents and products are hazardous; 1,2,3-trichlorobenzene is toxic and irritating, and bromine is highly corrosive and toxic.[10] The final product is noted to be hazardous to aquatic life.[11]

Protocol 1: Large-Scale Synthesis via Isomerization

This protocol is adapted from established patent literature and is designed for scalability.[1][6][7]

Part A: Synthesis of 1-Bromo-2,3,4-trichlorobenzene (Intermediate)

  • Reactor Setup: To a suitable glass-lined reactor equipped with mechanical stirring, a condenser, a dropping funnel, and a temperature probe, add 1,2,3-trichlorobenzene (1.0 eq).

  • Catalyst Addition: Heat the 1,2,3-trichlorobenzene to 60°C. Cautiously add iron(III) bromide (FeBr₃) (approx. 0.03 eq).[6] Alternatively, iron powder can be used to generate the catalyst in situ with bromine.[1]

  • Bromine Addition: Slowly add liquid bromine (Br₂) (approx. 1.1 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature at 60°C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 60°C for an additional 3 hours.[1][6] Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture to ambient temperature. Carefully dilute the mixture with a suitable organic solvent like dichloromethane.[6] Quench the reaction by slowly pouring the mixture into a vessel containing a stirred aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize acid and unreacted bromine.[1][6]

  • Isolation: Filter the resulting mixture through a pad of celite to remove any solids.[6] Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-bromo-2,3,4-trichlorobenzene.[6]

Part B: Isomerization to 5-Bromo-1,2,3-trichlorobenzene

  • Reactor Setup: In a separate dry reactor, dissolve the crude 1-bromo-2,3,4-trichlorobenzene (1.0 eq) in dry tetrahydrofuran (THF).[6]

  • Base Addition: At ambient temperature, slowly add a solution of potassium tert-butoxide (KOtBu) in THF (approx. 0.3 eq).[6][7]

  • Reaction Monitoring: Stir the resulting solution at ambient temperature for 1-2 hours.[6] The isomerization will reach an equilibrium. Monitor by GC to confirm the ratio of isomers.

  • Work-up: Acidify the reaction with aqueous hydrochloric acid (HCl).[1][6] Extract the aqueous phase twice with dichloromethane.

  • Isolation and Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product will be a mixture of 5-bromo-1,2,3-trichlorobenzene and the starting 1-bromo-2,3,4-trichlorobenzene, typically in a ratio of about 5:1.[1][7]

  • Large-Scale Purification: For large quantities, separate the two isomers via fractional distillation under reduced pressure.[1][7] The unreacted 1-bromo-2,3,4-trichlorobenzene can be recycled back into the isomerization step, improving the overall process economy.[1][7] For laboratory scale, purification can be achieved via silica gel chromatography.[1][6]

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Isomerization cluster_2 Purification A 1,2,3-Trichlorobenzene B Br₂, FeBr₃ @ 60°C A->B Reactants C Intermediate: 1-Bromo-2,3,4-trichlorobenzene B->C Yields D Intermediate (from Step 1) G Crude Mixture C->G E KOtBu, THF @ RT D->E Reactants F Equilibrium Mixture: ~5:1 Product:Intermediate E->F Yields H Fractional Distillation (Reduced Pressure) G->H I Final Product: 5-Bromo-1,2,3-trichlorobenzene H->I J Recycled Intermediate H->J

Caption: High-level workflow for the two-step synthesis of 5-Bromo-1,2,3-trichlorobenzene.

Halogen Dance Mechanism

G A 1-Bromo-2,3,4-trichlorobenzene B Deprotonation (KOtBu) A->B C Benzyne-like Intermediate B->C D Bromine Migration C->D E Reprotonation D->E F 5-Bromo-1,2,3-trichlorobenzene (Product) E->F

Caption: Conceptual mechanism of the base-catalyzed "Halogen Dance" isomerization.

Data Summary and Quality Control

Process control relies on accurate analytical monitoring. The following table summarizes key data points for the described protocol.

ParameterValue / MethodSource(s)
Starting Material 1,2,3-Trichlorobenzene[1][6]
Intermediate 1-Bromo-2,3,4-trichlorobenzene[1][6]
Final Product 5-Bromo-1,2,3-trichlorobenzene[1][6]
Molecular Formula C₆H₂BrCl₃[][11]
Molecular Weight 260.34 g/mol [3][11]
Isomerization Catalyst Potassium tert-butoxide (KOtBu)[5][7]
Solvent Tetrahydrofuran (THF)[1][6]
Reaction Temperature Ambient[6][7]
Final Isomer Ratio ~5.1 : 1 (Product : Intermediate)[1][7]
Purification Method Fractional Distillation (Reduced Pressure)[1][7]
QC Analysis Gas Chromatography (GC), ¹H NMR[1][12]
¹H NMR (CDCl₃, 400MHz) δ 7.55 (s, 2H)[1][7]

Conclusion

The synthesis of 5-Bromo-1,2,3-trichlorobenzene via the halogen dance isomerization of 1-bromo-2,3,4-trichlorobenzene is a well-established and scalable method. It provides high yields of the desired product, and its economic viability is enhanced by the ability to recycle the unreacted intermediate. Careful monitoring of reaction conditions and adherence to safety protocols are paramount for successful large-scale production. This application note provides the foundational knowledge for researchers and drug development professionals to implement and adapt this valuable synthetic protocol.

References

  • Smits, H. (2015). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • European Patent Office. (2018). PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE - EP 3207008 B1. EPO. [Link]

  • Wikipedia. Sandmeyer reaction. Wikipedia. [Link]

  • Wikipedia. 1,2,3-Trichlorobenzene. Wikipedia. [Link]

  • Smits, H. (2016). WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Gharde, M. et al. (2021). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Thieme E-Journals. Synthesis / Full Text. Thieme E-Journals. [Link]

  • Khan, I. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • The Unconditional Guru. (2020). Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production. [Link]

  • Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]

  • AB Enterprises. 5-Bromo-1,2,3-Trichlorobenzene. [Link]

  • Google Patents. (2019). CN107074699B - Process for the preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • ChemBK. (2024). 1,2,3-TRICHLOROBENZENE [RING-14C(U)]. [Link]

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene. PubChem. [Link]

  • Filo. (2025). Explain halogenation of chlorobenzene. [Link]

  • Quora. (2017). What is the reaction mechanism of the halogenation of chlorobenzene?. [Link]

  • YouTube. (2023). Halogenation of chlorobenzene | 1,2-dichlorobenzene. [Link]

  • Konieczka, P., & Namieśnik, J. (2001). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Journal of Chromatographic Science. [Link]

Sources

Method

Application Notes and Protocols: Selective Functionalization of 5-Bromo-1,2,3-trichlorobenzene via Organometallic Reagents

Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds 5-Bromo-1,2,3-trichlorobenzene is a polyhalogenated aromatic compound that serves as a valuable and highly versatile intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds

5-Bromo-1,2,3-trichlorobenzene is a polyhalogenated aromatic compound that serves as a valuable and highly versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the differential reactivity of its halogen substituents. In modern synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more susceptible to oxidative addition by a low-valent metal catalyst (like Palladium(0)) than the more robust carbon-chlorine bonds. This reactivity difference is the cornerstone of its application, enabling chemists to perform selective, site-specific modifications, thereby introducing molecular complexity in a controlled and predictable manner.

This guide provides an in-depth exploration of the primary organometallic reactions involving 5-Bromo-1,2,3-trichlorobenzene, focusing on the underlying mechanisms, field-proven protocols, and the critical parameters that ensure successful and reproducible outcomes.

Core Principle: Chemoselective Activation

The primary challenge and opportunity when working with polyhalogenated arenes is achieving site-selectivity.[4] For palladium-catalyzed reactions, the relative bond dissociation energies and the kinetics of oxidative addition dictate the order of reactivity: C-I > C-Br > C-OTf >> C-Cl. For 5-Bromo-1,2,3-trichlorobenzene, this hierarchy allows for the selective cleavage of the C-Br bond while the three C-Cl bonds remain intact, provided the reaction conditions are carefully controlled. This principle is the common thread through the following protocols.

Part 1: Palladium-Catalyzed C-C Bond Formation

The construction of carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. For aryl halides like our substrate, the Suzuki-Miyaura and Stille couplings are among the most powerful and versatile methods.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron reagent (boronic acid or ester) and an organic halide.[5][6] It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents.[7]

Causality of Component Choice:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich ligands often improve catalytic activity for less reactive halides.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the organoboron species to form a more nucleophilic boronate complex.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate species.[5][8]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Mechanism cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Product) pd0->oa_complex sub 5-Bromo-1,2,3-trichlorobenzene (Ar-Br) sub->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) (Transmetalation Product) center boronic R-B(OH)₂ + Base boronic->trans_complex Transmetalation trans_complex->pd0 product Product (Ar-R) trans_complex->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask or pressure vessel, add 5-Bromo-1,2,3-trichlorobenzene (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen from deactivating the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), or a combination of a palladium source like Pd(OAc)₂ (0.02 equiv.) and a ligand like SPhos (0.04 equiv.).[5]

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to a temperature typically between 80-110 °C.[5][8] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosProvides an active Pd(0) species for a broad range of substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for efficient transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OFacilitates dissolution of both organic and inorganic reagents.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers.
The Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide.[9][10] A key advantage is the tolerance of organostannanes to a wide variety of functional groups; they are also generally unreactive to air and moisture.[9] However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[9][10]

Reaction Mechanism: Stille Coupling

The mechanism is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.[9]

Stille_Mechanism pd0 Pd(0)L₂ (Active Catalyst) sub 5-Bromo-1,2,3-trichlorobenzene (Ar-Br) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Product) sub->oa_complex Oxidative Addition stannane R-Sn(Bu)₃ (Organostannane) trans_complex Ar-Pd(II)L₂(R) (Transmetalation Product) stannane->trans_complex Transmetalation trans_complex->pd0 product Product (Ar-R) trans_complex->product Reductive Elimination Buchwald_Hartwig_Mechanism pd0 Pd(0)L (Active Catalyst) sub Ar-Br oa_complex Ar-Pd(II)L(Br) (Oxidative Addition) sub->oa_complex Oxidative Addition amine R₂NH + Base amido_complex [Ar-Pd(II)L(NR₂)] (Amido Complex) amine->amido_complex Amine Binding & Deprotonation amido_complex->pd0 product Product (Ar-NR₂) amido_complex->product Reductive Elimination Grignard_Workflow start 5-Bromo-1,2,3-trichlorobenzene + Mg turnings conditions Anhydrous Ether (THF or Et₂O) Initiator (I₂) grignard Grignard Reagent (Ar-MgBr) start->grignard Formation electrophile Add Electrophile (e.g., CO₂, Aldehyde, Ketone) intermediate Magnesium Alkoxide/Carboxylate Intermediate grignard->intermediate Nucleophilic Attack workup Aqueous Acidic Work-up (e.g., NH₄Cl, dil. HCl) product Final Product (e.g., Carboxylic Acid, Alcohol) intermediate->product Protonation

Sources

Application

Application Note: Synthesis of 3-(3,4,5-Trichlorophenyl)isoxazole Derivatives from 5-Bromo-1,2,3-trichlorobenzene

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of novel isoxazole derivatives, leveraging 5-Bromo-1,2,3-trichlorobenzene as a readily accessible starting material. Isox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of novel isoxazole derivatives, leveraging 5-Bromo-1,2,3-trichlorobenzene as a readily accessible starting material. Isoxazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This protocol details a robust two-step synthetic sequence: a Sonogashira cross-coupling reaction to introduce an alkynyl functional group, followed by a [3+2] cycloaddition with a nitrile oxide to construct the isoxazole ring. The rationale behind each experimental step, safety considerations for key reagents, and detailed analytical characterization of the intermediates and final products are thoroughly discussed.

Introduction: The Significance of Isoxazoles in Drug Discovery

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive pharmacophore.[5] A multitude of approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib, feature the isoxazole core, underscoring its therapeutic relevance.[2] The synthesis of novel isoxazole derivatives is, therefore, a critical endeavor in the quest for new and more effective therapeutic agents. This guide focuses on the utilization of 5-Bromo-1,2,3-trichlorobenzene, a useful intermediate for creating isoxazole derivatives with potential applications in parasite control and beyond.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 3-(3,4,5-Trichlorophenyl)isoxazole derivatives from 5-Bromo-1,2,3-trichlorobenzene is elegantly achieved through a two-step sequence. The first step involves the installation of a terminal alkyne onto the trichlorobenzene ring via a Sonogashira coupling. This palladium- and copper-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides and terminal alkynes. The second step is the classic 1,3-dipolar cycloaddition of a nitrile oxide with the newly formed alkyne, which regioselectively yields the desired 3,5-disubstituted isoxazole.

Synthetic_Pathway A 5-Bromo-1,2,3-trichlorobenzene B 1,2,3-Trichloro-5-ethynylbenzene A->B Sonogashira Coupling (Pd/Cu catalyst) C 3-(3,4,5-Trichlorophenyl)-5-substituted-isoxazole B->C 1,3-Dipolar Cycloaddition (Nitrile Oxide)

Caption: Overall synthetic workflow.

Part 1: Sonogashira Coupling of 5-Bromo-1,2,3-trichlorobenzene

The Sonogashira coupling is a robust method for the formation of a C(sp²)-C(sp) bond. In this protocol, we will couple 5-Bromo-1,2,3-trichlorobenzene with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The TMS group can be easily removed in a subsequent step.

Experimental Protocol 1: Synthesis of (3,4,5-Trichlorophenyl)(trimethylsilyl)acetylene

Materials:

  • 5-Bromo-1,2,3-trichlorobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-1,2,3-trichlorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.02 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF and anhydrous triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene (1.2 eq) via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Deprotection of the TMS Group

Materials:

  • (3,4,5-Trichlorophenyl)(trimethylsilyl)acetylene

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the TMS-protected alkyne in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize with dilute HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1,2,3-Trichloro-5-ethynylbenzene.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂ / CuIStandard and effective catalyst system for Sonogashira coupling.
Base TriethylamineActs as a base to neutralize the HBr formed and as a solvent.
Solvent THFAprotic solvent that dissolves the reactants and facilitates the reaction.
Temperature 60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Part 2: 1,3-Dipolar Cycloaddition for Isoxazole Ring Formation

The core of the isoxazole synthesis is the [3+2] cycloaddition between the terminal alkyne (1,2,3-Trichloro-5-ethynylbenzene) and a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime to avoid its dimerization.

Experimental Protocol 3: Synthesis of a 3-(3,4,5-Trichlorophenyl)-5-aryl-isoxazole

Materials:

  • 1,2,3-Trichloro-5-ethynylbenzene

  • Substituted aromatic aldoxime (e.g., 4-methoxybenzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the substituted aromatic aldoxime in DMF.

  • Add N-Chlorosuccinimide (NCS) portion-wise at room temperature to form the hydroximinoyl chloride.

  • In a separate flask, dissolve 1,2,3-Trichloro-5-ethynylbenzene in DMF.

  • Slowly add a solution of triethylamine in DMF to the hydroximinoyl chloride solution to generate the nitrile oxide in situ.

  • Immediately add the solution of 1,2,3-Trichloro-5-ethynylbenzene to the nitrile oxide solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Cycloaddition_Workflow cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition A Aldoxime B Hydroximinoyl Chloride A->B NCS, DMF C Nitrile Oxide B->C Et3N, DMF E 3-(3,4,5-Trichlorophenyl)-isoxazole C->E [3+2] Cycloaddition D 1,2,3-Trichloro-5-ethynylbenzene D->E [3+2] Cycloaddition

Caption: Experimental workflow for the 1,3-dipolar cycloaddition.

Safety and Handling

5-Bromo-1,2,3-trichlorobenzene is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6] Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

Characterization and Analysis

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of solid compounds.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of isoxazole derivatives using 5-Bromo-1,2,3-trichlorobenzene as a key starting material. The described Sonogashira coupling and 1,3-dipolar cycloaddition sequence offers a versatile and efficient route to a variety of substituted isoxazoles. This methodology is expected to be a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the exploration of new chemical space in the search for novel therapeutic agents.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Buy 5-Bromo-1,2,3-trichlorobenzene Industrial Grade

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-1,2,3-trichlorobenzene

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also diagnose and resolve issues as they arise.

This valuable intermediate is crucial for the preparation of biologically active compounds in the pharmaceutical and agrochemical industries.[1][2] The primary synthetic routes involve either a two-step bromination-isomerization of 1,2,3-trichlorobenzene or a more direct, single-step approach from an aniline derivative. This guide will cover challenges and optimization strategies for both methodologies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and validated solutions.

Problem 1: Low Yield in the Two-Step "Halogen Dance" Isomerization

Question: I am attempting the synthesis starting from 1,2,3-trichlorobenzene. After the initial bromination to form 1-bromo-2,3,4-trichlorobenzene and subsequent isomerization with potassium tert-butoxide (t-BuOK), my final yield of 5-bromo-1,2,3-trichlorobenzene is significantly lower than the reported ~80%. What could be the cause?

Answer: A low yield in this "halogen dance" reaction is a common issue that can be traced to several factors related to the reaction equilibrium and experimental conditions.

Potential Causes & Solutions:

  • Incomplete Isomerization Equilibrium: The base-catalyzed isomerization of 1-bromo-2,3,4-trichlorobenzene does not proceed to 100% completion. It reaches an equilibrium of approximately an 80:20 to 5.1:1 ratio of the desired 5-bromo product to the 1-bromo starting material.[1][3]

    • Solution: Do not mistake the remaining starting material for a failed reaction. The unreacted 1-bromo-2,3,4-trichlorobenzene must be separated from the final product, typically by fractional distillation under reduced pressure. This recovered material can then be recycled into a subsequent isomerization batch to improve overall process yield.[1][4]

  • Sub-optimal Base Concentration: The amount of potassium tert-butoxide is critical. While it is a catalyst, an insufficient amount will lead to a slow or incomplete reaction. Conversely, an excessive amount or the use of a stronger base can promote the formation of byproducts.

    • Solution: Use catalytic amounts of t-BuOK, typically between 0.1 and 0.5 molar equivalents.[3] Ensure the t-BuOK is fresh and has been stored under anhydrous conditions to maintain its reactivity.

  • Presence of Water: Potassium tert-butoxide is highly reactive with water. Any moisture in the solvent (THF or 2-methyl-THF) or on the glassware will consume the base, rendering it ineffective for the isomerization.

    • Solution: Use dry tetrahydrofuran (THF) and ensure all glassware is oven-dried before use.[1] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Incorrect Reaction Temperature: While the reaction proceeds at ambient temperature, significant deviations can affect the equilibrium and reaction rate.[1][4]

    • Solution: Maintain the reaction temperature between 0°C and 50°C, with ambient temperature being optimal for achieving the equilibrium without promoting side reactions.[1][4]

Problem 2: Significant Byproduct Formation (1-bromo-3,5-dichlorobenzene)

Question: During the workup of the "halogen dance" reaction, I've identified a significant amount of 1-bromo-3,5-dichlorobenzene as a byproduct. How can I minimize its formation?

Answer: The formation of 1-bromo-3,5-dichlorobenzene is a known issue in this synthesis, arising from a competing reaction pathway involving a benzyne intermediate.[1][3]

Causality and Mitigation:

This side reaction is a known challenge in halogen dance reactions on simple aromatic systems.[1][4] The use of very strong bases or high temperatures can favor the formation of a benzyne intermediate, which then leads to this undesired byproduct. The established protocol using catalytic t-BuOK at ambient temperature was specifically developed to minimize this issue.[1]

  • Solution: Adhere strictly to the recommended reaction conditions. Avoid using stronger bases like sodium amide or alkyl lithium reagents. Ensure the temperature does not exceed the recommended range (ambient temperature is preferred).[1][4] The choice of THF or 2-methyl-THF as a solvent is also important as they help stabilize the intermediates appropriately.[5]

Problem 3: Low Purity of 1-bromo-2,3,4-trichlorobenzene Intermediate

Question: My initial electrophilic bromination of 1,2,3-trichlorobenzene is producing a crude product with multiple brominated species, complicating the subsequent isomerization step. How can I improve the selectivity of the first step?

Answer: Achieving high selectivity in the electrophilic bromination of an already substituted benzene ring requires careful control of the reaction conditions to prevent over-bromination.

Potential Causes & Solutions:

  • Catalyst Activity and Amount: The Lewis acid catalyst (FeBr₃ or iron powder which reacts with bromine to form FeBr₃) is crucial for activating the bromine molecule to become a potent electrophile.[6][7]

    • Solution: Use iron (III) bromide directly or prepare it in situ by adding iron powder to the reaction mixture before the bromine.[1][4] Ensure the catalyst is anhydrous. The reaction can be run at around 60°C for optimal results.[1]

  • Stoichiometry of Bromine: Using a large excess of bromine will inevitably lead to the formation of di- and tri-brominated products.

    • Solution: Carefully control the stoichiometry. Use a slight excess of bromine (e.g., 1.1 to 1.3 equivalents) relative to the 1,2,3-trichlorobenzene. The reaction should be monitored (e.g., by GC-MS) to determine the point of optimal conversion of the starting material.

  • Reaction Quench and Workup: Improper quenching can lead to continued reaction or degradation of the product.

    • Solution: Upon completion, cool the reaction mixture and quench it by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) and a base like sodium bicarbonate (NaHCO₃).[1][4] This will neutralize the acidic catalyst and remove any unreacted bromine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for large-scale, high-throughput synthesis?

For high-throughput and industrial-scale production, the direct bromination method starting from 4-amino-3,5-dichloro-benzenesulfonamide is generally preferred.[5] This single-step process is more efficient, uses more cost-effective reagents (N-Bromosuccinimide and DMF), and produces minimal byproducts, which significantly reduces the complexity and cost of downstream purification.[5] The reported yield is high (around 80%) with a purity of >95%.[5]

Q2: What is the mechanism of the "halogen dance" reaction?

The "halogen dance" is a base-induced isomerization where a halogen atom moves from one position to another on an aromatic ring.[1][4] The mechanism proceeds via a deprotonation-reprotonation sequence. In this specific synthesis:

  • Deprotonation: Potassium tert-butoxide, a strong base, abstracts a proton from the aromatic ring of 1-bromo-2,3,4-trichlorobenzene.

  • Intermediate Formation: This generates a carbanionic or benzyne-like intermediate.

  • Bromine Migration: The bromine atom migrates to a more thermodynamically stable position, leading to the formation of 5-bromo-1,2,3-trichlorobenzene.[5]

Q3: How can I monitor the progress of these reactions?

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for monitoring both the initial bromination and the subsequent isomerization. It allows you to track the disappearance of the starting material and the appearance of the product and any byproducts in real-time. For the isomerization step, GC analysis can confirm when the ~80:20 equilibrium ratio has been reached.[1]

Q4: What are the key safety precautions for this synthesis?

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use only peroxide-free THF. Dichloromethane and tetrachloromethane are halogenated solvents and should be handled with care to avoid inhalation and skin contact.

  • Reagents: Potassium tert-butoxide is a strong base and is corrosive. Iron (III) bromide is a water-sensitive Lewis acid. Handle these reagents under an inert atmosphere and away from moisture.

Data & Protocols

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the two-step synthesis route.

ParameterStep 1: Electrophilic BrominationStep 2: Halogen Dance Isomerization
Starting Material 1,2,3-Trichlorobenzene1-Bromo-2,3,4-trichlorobenzene
Reagent(s) Bromine (Br₂)Potassium tert-butoxide (t-BuOK)
Catalyst Iron (III) Bromide (FeBr₃)None (Reagent is the catalyst)
Solvent None, or Tetrachloromethane[1]Tetrahydrofuran (THF) or 2-MeTHF[1]
Temperature 60°C[1]Ambient Temperature (0°C to 50°C)[1]
Reaction Time ~3 hours[1]~1 hour[1]
Typical Yield >95% (Crude Intermediate)~80% (of converted material)[1]
Key Byproduct Over-brominated species1-bromo-3,5-dichlorobenzene[1]
Experimental Protocol: Two-Step Synthesis

This protocol is a condensed representation of established methods.[1][4]

Step 1: Synthesis of 1-bromo-2,3,4-trichloro-benzene

  • Heat 1,2,3-trichlorobenzene (1.0 eq) to 60°C in a reaction vessel equipped for stirring and operation under an inert atmosphere.

  • Carefully add iron (III) bromide (FeBr₃, ~0.03 eq).

  • Add liquid bromine (Br₂, ~1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at 60°C for 3 hours. Monitor by GC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Quench the reaction by pouring it into a mixture of saturated aqueous NaHCO₃ and 1M Na₂S₂O₃.

  • Separate the organic layer, dry it over Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of 5-bromo-1,2,3-trichlorobenzene

  • Dissolve the crude 1-bromo-2,3,4-trichloro-benzene (1.0 eq) in dry THF.

  • Add a 1.0M solution of potassium tert-butoxide in THF (0.3 eq) to the solution.

  • Stir the resulting solution at ambient temperature for 1 hour. Monitor by GC-MS until the product/starting material ratio is ~5:1.

  • Acidify the reaction with aqueous HCl and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent.

  • The final product mixture can be separated by fractional distillation under reduced pressure to isolate the pure 5-bromo-1,2,3-trichlorobenzene and recover the unreacted starting material.

Visualized Workflows

Synthesis and Troubleshooting Workflow

The following diagram outlines the logical flow of the two-step synthesis and the key decision points for troubleshooting.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Halogen Dance Isomerization start Start: 1,2,3-Trichlorobenzene react1 React with Br2 / FeBr3 at 60°C start->react1 workup1 Quench & Workup react1->workup1 check1 Check Purity of 1-bromo-2,3,4-trichlorobenzene workup1->check1 react2 React with t-BuOK in dry THF at RT check1->react2 Purity OK impure Problem: Impure Intermediate (Over-bromination) check1->impure Purity Low workup2 Acidify & Workup react2->workup2 check2 Check Product Ratio (GC-MS) workup2->check2 distill Fractional Distillation check2->distill Ratio ≈ 5:1 low_yield Problem: Low Yield (Ratio < 5:1) check2->low_yield Ratio < 5:1 product Final Product: 5-Bromo-1,2,3-trichlorobenzene distill->product recycle Recycle Intermediate distill->recycle recycle->react2 impure->react1 Adjust Br2 Stoichiometry & Monitor Closely low_yield->react2 Check t-BuOK quality & ensure anhydrous conditions

Caption: Workflow for the two-step synthesis with integrated troubleshooting loops.

References
  • Smits, H. (2017). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents.
  • Syngenta Participations AG. (2018). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. European Patent Office. Retrieved from [Link]

  • Smits, H. (2016). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents.
  • Gharda Chemicals LTD. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. Google Patents.
  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Chemguide. (n.d.). The halogenation of benzene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-1,2,3-trichlorobenzene

Welcome to the technical support center for the synthesis of 5-bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical inter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-bromo-1,2,3-trichlorobenzene?

There are two predominant methods for the synthesis of 5-bromo-1,2,3-trichlorobenzene, each with its own set of advantages and potential challenges:

  • Electrophilic Bromination of 1,2,3-Trichlorobenzene followed by Isomerization: This two-step process begins with the direct bromination of 1,2,3-trichlorobenzene to yield an intermediate, 1-bromo-2,3,4-trichlorobenzene. This intermediate is then subjected to a base-catalyzed "halogen dance" reaction to isomerize it to the desired 5-bromo-1,2,3-trichlorobenzene.[1][2][3]

  • Sandmeyer Reaction from a Substituted Aniline: This approach involves the diazotization of 4-bromo-2,6-dichloroaniline, followed by a copper(I) chloride-catalyzed substitution of the diazonium group to yield the final product.[4] This classic transformation in aromatic chemistry provides an alternative pathway that can be advantageous depending on the availability of starting materials.[5][6]

Q2: My starting material, 1,2,3-trichlorobenzene, contains other isomers. Will this affect my synthesis?

Yes, the purity of your starting 1,2,3-trichlorobenzene is critical. Commercial 1,2,3-trichlorobenzene can be produced alongside 1,2,4- and 1,3,5-trichlorobenzene.[7][8] These isomers will undergo bromination as well, leading to a complex mixture of brominated trichlorobenzene isomers that can be very difficult to separate from your target compound. It is highly recommended to use a starting material with the highest possible isomeric purity.

Troubleshooting Guide: Bromination and Halogen Dance Isomerization

This route is often favored but is susceptible to issues with selectivity and equilibrium, leading to yield loss and complex purification challenges.

Q3: During the initial bromination of 1,2,3-trichlorobenzene, I'm observing poor selectivity and the formation of multiple products. How can I optimize this step?

This is a common issue related to the control of the electrophilic aromatic substitution reaction. The primary product of this step should be 1-bromo-2,3,4-trichlorobenzene.[2]

Causality: The three chlorine atoms on the benzene ring are deactivating and ortho-, para-directing. However, the positions are sterically hindered and electronically similar, which can lead to a mixture of products if conditions are not carefully controlled. Over-bromination can also occur, leading to dibrominated species.

Troubleshooting Steps:

  • Catalyst Choice: Use a mild Lewis acid catalyst. Iron(III) bromide (FeBr₃) or iron powder, which generates FeBr₃ in situ with bromine, are standard choices.[2][9]

  • Stoichiometry Control: Carefully control the stoichiometry of bromine. Use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the starting material, but avoid a large excess which promotes di-bromination.

  • Temperature Management: Maintain a consistent reaction temperature. A common range is 60-100°C.[2][9] Lower temperatures may lead to incomplete reactions, while higher temperatures can decrease selectivity.

  • Solvent: While the reaction can be run neat, using a solvent like tetrachloromethane or 1,2-dichloroethane can help to control the reaction temperature and ensure homogenous mixing.[2]

Workflow for Electrophilic Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge reactor with 1,2,3-Trichlorobenzene and Solvent (optional) B Add FeBr₃ or Fe powder catalyst A->B C Heat to 60-100°C B->C D Slowly add Br₂ (1.1-1.2 eq) C->D E Stir for 3-6 hours Monitor by GC/TLC D->E F Cool and Quench (e.g., Na₂S₂O₃ soln.) E->F G Extract with organic solvent F->G H Wash, Dry, Concentrate G->H I Purify (Distillation or Chromatography) H->I

Caption: Workflow for the bromination of 1,2,3-trichlorobenzene.

Q4: My halogen dance isomerization is not going to completion, and I have a significant amount of 1-bromo-2,3,4-trichlorobenzene remaining. Why?

The "halogen dance" is a base-catalyzed equilibrium reaction.[2] It was surprisingly found that an equilibrium of approximately 80:20 is reached between the desired 5-bromo-1,2,3-trichlorobenzene and the starting 1-bromo-2,3,4-trichlorobenzene under typical conditions.[2]

Causality: The reaction proceeds via deprotonation of the aromatic ring by a strong base, followed by halogen migration. The final product ratio is determined by the relative thermodynamic stabilities of the isomers and their corresponding anionic intermediates. Achieving a ratio higher than ~80:20 is challenging.

Troubleshooting & Optimization:

  • Base: Potassium tert-butoxide (KOtBu) is the base of choice.[2][3] Ensure it is anhydrous, as moisture will consume the base. Use a catalytic amount (0.1 to 0.5 molar equivalents is preferred).[2]

  • Solvent: Anhydrous tetrahydrofuran (THF) or 2-methyl-THF are the most effective solvents for this reaction.[2]

  • Temperature: The reaction is typically run at ambient temperature (0°C to 50°C).[2] Pushing the temperature higher does not significantly shift the equilibrium in a favorable direction and may promote side reactions.

  • Recycling: Since an equilibrium is reached, it is common practice to separate the desired product and recycle the unreacted starting material.[10]

Halogen Dance Equilibrium

A 1-bromo-2,3,4-trichlorobenzene (Starting Material) B 5-bromo-1,2,3-trichlorobenzene (Product) A->B KOtBu, THF (Equilibrium ~20:80)

Caption: Equilibrium of the halogen dance isomerization.

Q5: I have identified 1-bromo-3,5-dichlorobenzene as a significant byproduct in my isomerization reaction. How is this formed and how can I prevent it?

The formation of 1-bromo-3,5-dichlorobenzene is a known and problematic side reaction in this process.[2]

Proposed Mechanism (Benzyne-type): Under the strongly basic conditions of the halogen dance, a competing elimination reaction can occur. The strong base (KOtBu) can promote the elimination of HCl from the starting material or the product, forming a highly reactive benzyne intermediate. This intermediate can then be trapped by a proton source in a non-regioselective manner, or react with other species, leading to various byproducts, including the observed dichlorinated compound.

Prevention Strategies:

  • Strict Temperature Control: Avoid temperatures above the recommended ambient range (0-50°C), as higher temperatures can favor elimination pathways.

  • Base Stoichiometry: Use only the required catalytic amount of KOtBu. Excess base can increase the rate of benzyne formation.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can interfere with the desired reaction pathway.

Troubleshooting Guide: Sandmeyer Reaction Route

This route avoids the challenges of isomerization but requires careful handling of potentially unstable diazonium salt intermediates.

Q6: My Sandmeyer reaction has a low yield and produces a significant amount of dark, tarry byproduct. What are the likely causes?

This is a classic issue with Sandmeyer reactions and typically points to the decomposition of the aryl diazonium salt intermediate.[6]

Causality: Aryl diazonium salts are thermally unstable. If the temperature is not kept low, the diazonium group (-N₂⁺) can be prematurely lost as nitrogen gas, leading to a highly reactive aryl cation or radical. These species can react non-selectively with the solvent (especially water, to form phenols) or couple to form biaryl compounds and polymeric tars.[6]

Troubleshooting Steps:

ParameterRecommended ConditionRationale for Preventing Side Reactions
Diazotization Temp. 0-5°CMinimizes premature decomposition of the unstable diazonium salt.
Reagent Addition Slow, dropwise addition of NaNO₂Prevents localized overheating and dangerous buildup of nitrous acid.
Catalyst CuCl or CuBrThe copper(I) salt is essential for the radical-nucleophilic substitution.[5][11]
Sandmeyer Temp. 0-20°C (initially)The reaction of the diazonium salt with the copper catalyst can be exothermic. Gentle warming may be needed later to ensure complete reaction.[4][12]
Acid Hydrochloric Acid (HCl)Stabilizes the diazonium salt and provides the chloride counter-ion.

Protocol: Sandmeyer Synthesis of 5-bromo-1,2,3-trichlorobenzene

This protocol is adapted from patent literature and established chemical principles.[4][12]

  • Diazotization:

    • Suspend 4-bromo-2,6-dichloroaniline (1.0 eq) in a suitable amount of hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C.

    • Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, catalytic to stoichiometric amount) in hydrochloric acid.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently (e.g., to 50°C) for 1 hour to drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Purification and Analysis

Q7: How can I effectively purify the final product and confirm its identity?

Purification is often the most challenging step due to the presence of structurally similar isomers.

  • Silica Gel Chromatography: This is a very effective method for separating isomers. A non-polar eluent system, such as pure heptane or hexane, is typically used.[2][10]

  • Vacuum Distillation: If the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method, particularly on a larger scale.[9]

  • Analysis: The purity and identity of the final product should be confirmed using standard analytical techniques:

    • GC-MS (Gas Chromatography-Mass Spectrometry): To determine purity and identify byproducts by their mass-to-charge ratio.

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the substitution pattern on the aromatic ring. The ¹H NMR of the desired product will show two distinct signals in the aromatic region.

References

  • Wikipedia. 1,2,3-Trichlorobenzene.[Link]

  • PrepChem.com. Synthesis of 1,2,3-trichlorobenzene.[Link]

  • Google Patents.Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. US20170267611A1.
  • Google Patents.Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. WO2016058897A1.
  • Wikipedia. Sandmeyer reaction.[Link]

  • Google Patents.Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. WO2021152435A1.
  • Organic Chemistry Portal. Sandmeyer Reaction.[Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction.[Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.[Link]

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene.[Link]

  • Google Patents.Process for the preparation of 5-bromo-1, 2, 3-trichlorobenzene. CN107074699B.

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-1,2,3-trichlorobenzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, field-proven insights and troubleshooting strategies for this challenging transformation. The inherent electronic and steric properties of this substrate demand careful optimization to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What makes 5-Bromo-1,2,3-trichlorobenzene a challenging substrate for Suzuki coupling?

5-Bromo-1,2,3-trichlorobenzene presents two primary challenges:

  • Electronic Effects : The aromatic ring is heavily substituted with three electron-withdrawing chlorine atoms. This significantly reduces the electron density of the ring, which can make the rate-limiting oxidative addition step of the palladium catalyst into the C-Br bond more difficult compared to electron-neutral or electron-rich aryl bromides.[1]

  • Steric Hindrance : The presence of chlorine atoms ortho to the bromine can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction.[2][3]

Despite these challenges, the significant difference in reactivity between the C-Br and C-Cl bonds (I > Br > OTf >> Cl) allows for selective coupling at the bromine position.[1][4] The key is to select a catalyst system robust enough to overcome the electronic deactivation and steric bulk.

Q2: What is the best general catalyst system to start with for this substrate?

For challenging, electron-deficient, and sterically hindered aryl halides, modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[5][6][7] These ligands promote the crucial oxidative addition step and stabilize the palladium center throughout the catalytic cycle.

A reliable starting point would be:

  • Palladium Precatalyst : A Pd(II) source like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ is a standard choice.[8][9]

  • Ligand : A biaryl phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for these types of substrates.[5][8]

  • Base : A strong inorganic base is often necessary. K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are generally more effective than weaker bases like K₂CO₃ or Na₂CO₃ for difficult couplings.[5][8]

  • Solvent : A polar aprotic solvent, often in a biphasic mixture with water, is typical. A 4:1 to 10:1 mixture of 1,4-Dioxane/Water or Toluene/Water is a good starting point.[8][10]

Q3: How does the choice of base impact the reaction?

The base plays a critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step with the palladium complex.[5][11] For a deactivated substrate like 5-Bromo-1,2,3-trichlorobenzene, the choice of base is crucial:

  • Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are generally more effective as they can accelerate the transmetalation step, which can be sluggish.[5][8]

  • Solubility of the base also matters. The use of an aqueous solution of the base creates a biphasic system that requires vigorous stirring to ensure efficient reaction.[5]

  • Compatibility : If your coupling partner (the boronic acid) has base-labile functional groups, a milder base like KF might be considered, though this may require longer reaction times or higher temperatures.[11]

Troubleshooting Guide

Issue 1: Low to No Yield or Incomplete Conversion

Q: My reaction has stalled or is giving a very low yield of the desired product. What are the likely causes and how can I fix it?

This is the most common issue and can be attributed to several factors. A systematic approach is key to identifying the problem.

Troubleshooting Workflow: Low Conversion

G cluster_catalyst Catalyst System Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low / No Conversion catalyst_inactive Inactive Catalyst? start->catalyst_inactive Check First temp_issue Temperature Too Low? start->temp_issue boronic_acid_issue Boronic Acid Decomposition? start->boronic_acid_issue ligand_issue Suboptimal Ligand? catalyst_inactive->ligand_issue If Pd(0) is active solution_catalyst Solution: Use pre-catalyst. Ensure proper Pd:Ligand ratio (1:2 to 1:4). catalyst_inactive->solution_catalyst solution_ligand Solution: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). ligand_issue->solution_ligand base_issue Base Too Weak? temp_issue->base_issue solution_temp Solution: Increase temperature in increments (e.g., 80°C -> 100°C -> 110°C). temp_issue->solution_temp degassing_issue Poor Degassing? base_issue->degassing_issue solution_base Solution: Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). base_issue->solution_base solution_degassing Solution: Ensure thorough degassing (3x vacuum/backfill cycles). degassing_issue->solution_degassing solvent_purity Solvent/Reagent Purity? boronic_acid_issue->solvent_purity solution_boronic_acid Solution: Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). boronic_acid_issue->solution_boronic_acid solution_purity Solution: Use anhydrous solvents and high-purity reagents. solvent_purity->solution_purity Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd 1 PdII_Complex trans-ArPd(II)L₂(X) (Ar = Trichlorophenyl) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal 2 PdII_Biaryl trans-ArPd(II)L₂(Ar') Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim 3 ReductElim->Pd0 Product Ar-Ar' (Product) ReductElim->Product ArX 5-Bromo-1,2,3-trichlorobenzene (Electron-deficient, hindered) ArX->OxAdd Boronic Ar'B(OH)₂ (Boronic Acid) Borate [Ar'B(OH)₃]⁻ (Activated Borate) Boronic->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki Coupling

This is a robust starting protocol that may require further optimization. [6][10]

  • Reaction Setup :

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1,2,3-trichlorobenzene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv) under a counterflow of Argon or Nitrogen. [10]2. Catalyst Addition :

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). [8]3. Solvent Addition :

    • Seal the flask and perform three vacuum/backfill cycles with an inert gas to ensure an oxygen-free atmosphere. [10] * Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. [8]4. Reaction :

    • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C). [10][12]5. Monitoring :

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed. [10][12]6. Workup :

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [10] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [5][10]7. Purification :

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product. [10][12]

Protocol 2: Reaction Monitoring by HPLC/LC-MS

Accurate monitoring is essential for optimization and for knowing when to stop the reaction. [13][14][15][16]

  • Sample Extraction :

    • At specified time points, carefully and quickly withdraw a small aliquot (e.g., 20-50 µL) of the hot, stirring reaction mixture using a syringe. [12]2. Quenching :

    • Immediately inject the aliquot into a vial containing a quenching solution (e.g., 1 mL of acetonitrile with an internal standard). This stops the catalytic cycle instantly. [12]3. Sample Preparation :

    • Vortex the quenched sample and filter it through a syringe filter (e.g., 0.45 µm) to remove any particulate matter, including the catalyst and base. [12]4. Analysis :

    • Inject the prepared sample into the HPLC or LC-MS system to determine the ratio of starting material to product.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • BenchChem. (2025).
  • Thomas, S. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Hein, J. E. et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Thomas, S. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
  • MacMillan, D. W. C. et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions Involving Chloropyridines.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Zhang, T. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Wordpress.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.

Sources

Optimization

avoiding byproduct formation in 5-Bromo-1,2,3-trichlorobenzene reactions

Welcome to the technical support center for reactions involving 5-bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your synthetic routes. Our focus is not just on what to do, but why specific protocols are effective, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant hydrodehalogenation of my starting material in a Suzuki coupling reaction. What's causing this and how can I prevent it?

A1: Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common byproduct in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1] This side reaction can arise from several factors, primarily related to the reaction conditions and the stability of the catalytic intermediates.

Causality: The mechanism often involves the palladium catalyst reacting with a hydride source in the reaction mixture.[1] Common hydride sources can include the solvent (e.g., alcohols), the base, or even trace amounts of water. The resulting palladium-hydride species can then participate in the catalytic cycle, leading to the undesired hydrodehalogenated product instead of the desired cross-coupled product.

Troubleshooting Protocol:

  • Solvent Selection: If using an alcohol-based solvent, consider switching to an aprotic solvent such as dioxane, THF, or toluene.[1] If a protic solvent is necessary, using it in combination with an aprotic solvent can sometimes mitigate the issue.

  • Base Selection: Certain bases are more prone to generating hydride species. Consider switching from alkoxide bases to carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄), which are less likely to act as hydride donors.[2]

  • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Traces of water can contribute to hydrodehalogenation.

  • Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium catalyst and its propensity to undergo side reactions. Experiment with different ligands, such as those with increased steric bulk, which can sometimes disfavor the pathways leading to hydrodehalogenation.

Q2: My Suzuki coupling with 5-bromo-1,2,3-trichlorobenzene is producing a significant amount of homocoupled biaryl byproduct from the boronic acid. How can I suppress this?

A2: The formation of a homocoupled biaryl from the boronic acid is a well-known side reaction in Suzuki couplings.[3] This is particularly problematic when molecular oxygen is present in the reaction mixture.[4]

Causality: Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[3][4]

Troubleshooting Protocol:

  • Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.[3]

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction.

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that could initiate the homocoupling pathway.[3]

  • Order of Addition: Add the palladium catalyst to the reaction mixture after it has been thoroughly degassed and is under an inert atmosphere.

Q3: I am attempting a Buchwald-Hartwig amination and observing low yields and the formation of hydrodehalogenated starting material. What are the likely causes?

A3: Similar to Suzuki couplings, hydrodehalogenation can be a competing side reaction in Buchwald-Hartwig aminations.[5] This occurs when the palladium catalyst reacts with a hydride source, leading to the reduction of the aryl halide.

Causality: An unproductive side reaction can compete with the desired reductive elimination. The palladium amide intermediate can undergo beta-hydride elimination, which results in the hydrodehalogenated arene and an imine byproduct.[5]

Troubleshooting Protocol:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig aminations. Bidentate phosphine ligands like BINAP and DPF have been shown to be effective in minimizing side reactions by preventing the formation of certain palladium intermediates that lead to hydrodehalogenation.[5]

  • Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening other bases like LHMDS or carbonates, although this may affect the reaction rate.[6]

  • Solvent Choice: The reaction is often performed in aprotic solvents like THF or toluene. Ensure the solvent is anhydrous.[6]

  • Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes favor side reactions.

Q4: I am trying to form a Grignard reagent with 5-bromo-1,2,3-trichlorobenzene, but the reaction is difficult to initiate and I suspect the formation of biphenyl byproducts. What can I do?

A4: Grignard reagent formation with aryl halides can be challenging, and side reactions like the formation of biphenyl (Wurtz-type coupling) are common.[7][8]

Causality: The formation of biphenyl occurs when the initially formed Grignard reagent reacts with unreacted aryl halide.[8] This is more likely to happen at higher local concentrations of the aryl halide and at elevated temperatures.[8] Difficulty in initiation is often due to an oxide layer on the magnesium surface.[7]

Troubleshooting Protocol:

  • Magnesium Activation: The magnesium turnings must be activated to remove the passivating oxide layer. This can be achieved by:

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod under an inert atmosphere.[9]

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[9]

  • Slow Addition: Add the 5-bromo-1,2,3-trichlorobenzene solution dropwise to the activated magnesium suspension. This helps to maintain a low concentration of the aryl halide and minimize the biphenyl side product.[8]

  • Solvent: Anhydrous THF is generally a better solvent than diethyl ether for Grignard reagent formation due to its higher coordinating ability, which helps to stabilize the Grignard reagent.[10]

  • Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.

Q5: In a lithium-halogen exchange reaction with n-BuLi or t-BuLi, I am seeing byproducts that suggest benzyne formation. Is this possible and how can I avoid it?

A5: Yes, benzyne formation is a potential side reaction in lithium-halogen exchange reactions, especially with sterically hindered organolithium reagents and in non-polar solvents.

Causality: The organolithium reagent can act as a base and deprotonate the aryl halide at a position ortho to one of the halogens. Subsequent elimination of lithium halide can then form a highly reactive benzyne intermediate. This benzyne can then be trapped by various nucleophiles in the reaction mixture, leading to a range of byproducts.

Troubleshooting Protocol:

  • Lower Reaction Temperature: Perform the reaction at very low temperatures (e.g., -78 °C or lower). This generally favors the desired lithium-halogen exchange over deprotonation.

  • Solvent Choice: Using a more polar, coordinating solvent like THF can help to solvate the organolithium reagent and may disfavor the aggregation that can lead to increased basicity.

  • Choice of Organolithium Reagent: While t-BuLi is a stronger base and more prone to causing elimination, n-BuLi is generally a better choice for clean lithium-halogen exchange.

  • Rapid Trapping: Add the electrophile to the newly formed aryllithium species as quickly as possible to minimize the time for potential side reactions to occur.

Data and Workflow Visualizations

Table 1: Troubleshooting Summary for Common Byproducts
Byproduct TypeCommon ReactionProbable Cause(s)Recommended Solutions
HydrodehalogenationSuzuki, Buchwald-HartwigHydride sources (solvent, base, water), unstable catalystUse aprotic solvents, switch to carbonate/phosphate bases, ensure anhydrous conditions
Homocoupling (Biaryl)SuzukiPresence of oxygen, oxidation of Pd(0) catalystRigorous degassing, maintain inert atmosphere, add mild reducing agent (e.g., potassium formate)
Biphenyl (Wurtz-type)Grignard FormationReaction of Grignard reagent with unreacted aryl halideSlow addition of aryl halide, magnesium activation, use of THF
Benzyne-derived productsLithium-Halogen ExchangeDeprotonation followed by eliminationLow reaction temperature (-78 °C or lower), use of n-BuLi over t-BuLi, rapid trapping with electrophile
Diagram 1: Decision Workflow for Troubleshooting Suzuki Coupling

G start Low Yield in Suzuki Coupling byproduct_check Identify Major Byproduct(s) start->byproduct_check hydrodehalogenation Hydrodehalogenation Detected byproduct_check->hydrodehalogenation  Hydrodehalogenation homocoupling Homocoupling Detected byproduct_check->homocoupling Homocoupling   other Other/Unknown Byproducts byproduct_check->other check_solvent Check Solvent Type hydrodehalogenation->check_solvent check_degassing Review Degassing Protocol homocoupling->check_degassing check_base Review Base Choice check_solvent->check_base Aprotic solvent used check_anhydrous Verify Anhydrous Conditions check_base->check_anhydrous Non-hydride donating base optimize_hydro Optimize Conditions check_anhydrous->optimize_hydro Conditions are dry check_atmosphere Check Inert Atmosphere check_degassing->check_atmosphere Degassing is thorough add_reductant Consider Mild Reducing Agent check_atmosphere->add_reductant Inert atmosphere maintained optimize_homo Optimize Conditions add_reductant->optimize_homo

Caption: Troubleshooting workflow for common Suzuki coupling issues.

Diagram 2: General Catalytic Cycle and Common Side Reactions

G cluster_main_cycle Desired Catalytic Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition (+ Ar-X) pd0->oxidative_addition pd_ii_oxidized Pd(II) from O₂ pd0->pd_ii_oxidized + O₂ pd_ii_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii_complex transmetalation Transmetalation (+ R-M) pd_ii_complex->transmetalation pd_hydride Pd(II)-H Species pd_ii_complex->pd_hydride + Hydride Source ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product hydrodehalogenated Ar-H (Byproduct) pd_hydride->hydrodehalogenated Reductive Elimination homocoupled R-R (Byproduct) oxygen O₂ pd_ii_oxidized->homocoupled + 2 R-M

Sources

Troubleshooting

stability issues of 5-Bromo-1,2,3-trichlorobenzene under reaction conditions

Welcome to the technical support center for 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and other challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general stability of 5-Bromo-1,2,3-trichlorobenzene.

Q1: What are the primary applications and reactivity characteristics of 5-Bromo-1,2,3-trichlorobenzene?

A1: 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring one bromine and three chlorine atoms on a benzene ring, provides a unique platform for synthetic modifications. The bromine atom is the most reactive site for common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. The compound can also undergo nucleophilic and electrophilic aromatic substitution reactions.[3]

Q2: What are the recommended storage and handling conditions for 5-Bromo-1,2,3-trichlorobenzene?

A2: Proper storage and handling are crucial to maintain the integrity of 5-Bromo-1,2,3-trichlorobenzene. It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, typically at room temperature.[4][5] Avoid exposure to moisture and direct sunlight, as polyhalogenated aromatic compounds can be susceptible to photochemical degradation.[4][6] When handling, it is advised to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]

Q3: Is 5-Bromo-1,2,3-trichlorobenzene sensitive to air or moisture?

A3: While 5-Bromo-1,2,3-trichlorobenzene itself is a relatively stable solid, moisture can be detrimental to certain reactions in which it is used, particularly those involving organometallic intermediates such as Grignard reagents or organolithiums. For cross-coupling reactions, while some protocols tolerate small amounts of water, it is generally good practice to use anhydrous solvents and reagents to prevent side reactions like hydrodehalogenation.[7]

Q4: What are the known thermal and photochemical stability limitations of this compound?

A4: Polychlorinated benzenes are known for their high thermal stability.[8] However, at very high temperatures, thermal decomposition can occur, potentially leading to the formation of polychlorinated biphenyls and other byproducts.[9] Photochemically, brominated aromatic compounds are susceptible to degradation upon exposure to UV light or even natural sunlight, which can lead to dehalogenation.[4][6][10] The rate of photodegradation is influenced by the number and position of halogen substituents.[4] Therefore, it is recommended to protect reactions from light, especially if they are run for extended periods.

II. Troubleshooting Guide: Common Reaction Issues

This section provides a detailed guide to troubleshooting common problems encountered during reactions involving 5-Bromo-1,2,3-trichlorobenzene.

A. Suzuki-Miyaura Coupling Reactions

Issue 1: Low or no conversion of 5-Bromo-1,2,3-trichlorobenzene.

  • Potential Cause 1: Catalyst Inactivity. The Pd(0) catalyst is susceptible to oxidation.

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing solvents and purging the reaction vessel with argon or nitrogen. Use fresh, high-quality palladium catalysts and phosphine ligands.[7]

  • Potential Cause 2: Ineffective Base. The choice and quality of the base are critical for the transmetalation step.

    • Solution: Use a base of sufficient strength, such as K₃PO₄ or Cs₂CO₃, and ensure it is finely powdered and anhydrous. The base must be able to facilitate the reaction without causing decomposition of the starting materials.[7][11]

  • Potential Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation, especially if they are electron-deficient.

    • Solution: Use a more stable boronic ester (e.g., pinacol or MIDA esters). Verify the purity of the boronic acid before use.[7]

Issue 2: Significant formation of hydrodehalogenated byproduct (1,2,3-trichlorobenzene).

  • Potential Cause: Presence of a Palladium-Hydride (Pd-H) Species. This is a common side reaction with electron-deficient aryl halides.[7][11] Pd-H can be formed from trace water, alcohol solvents, or certain bases.

    • Solution 1: Optimize the Base. Avoid overly strong bases that can promote the formation of Pd-H species.

    • Solution 2: Use Anhydrous Conditions. Thoroughly dry all solvents and reagents.

    • Solution 3: Add a Hydride Scavenger. In some cases, the addition of a mild oxidant can help to mitigate the formation of Pd-H.

Issue 3: Formation of homocoupled boronic acid byproduct.

  • Potential Cause: Presence of Oxygen. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[7]

    • Solution: Rigorously degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.[7]

B. Buchwald-Hartwig Amination

Issue 1: Low yield of the desired arylamine.

  • Potential Cause 1: Inappropriate Ligand Choice. The efficiency of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand used.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific amine and substrate.[12]

  • Potential Cause 2: Base Incompatibility. Strong bases like NaOtBu or LHMDS can cause decomposition of base-sensitive functional groups on either the amine or the aryl halide.[13][14]

    • Solution: Consider using a milder base such as K₃PO₄ or Cs₂CO₃, although this may require higher reaction temperatures or longer reaction times.[15] For base-sensitive substrates, soluble organic bases like DBU can be an alternative.[16]

  • Potential Cause 3: Catalyst Inhibition. Certain functional groups, such as unprotected phenols or N-heterocycles, can coordinate to the palladium center and inhibit catalysis.[13]

    • Solution: Protect sensitive functional groups prior to the coupling reaction.

Issue 2: Formation of hydrodehalogenated byproduct.

  • Potential Cause: β-Hydride Elimination from the Amine or Decomposition of the Catalyst.

    • Solution: This is often ligand-dependent. Experiment with different ligands that promote faster reductive elimination. Ensure a strictly inert atmosphere to prevent catalyst decomposition pathways that can lead to Pd-H species.

C. Lithiation and Metal-Halogen Exchange

Issue 1: Low yield of the desired lithiated species and subsequent product.

  • Potential Cause 1: Incomplete Lithium-Halogen Exchange.

    • Solution: Ensure the use of a sufficient excess of the organolithium reagent (typically n-BuLi or t-BuLi) at low temperatures (-78 °C) to drive the exchange to completion.

  • Potential Cause 2: Competing Deprotonation. The acidity of the remaining protons on the aromatic ring could lead to deprotonation as a side reaction.

    • Solution: Lithium-halogen exchange is generally much faster than deprotonation at low temperatures. Ensure the reaction is kept cold and the electrophile is added promptly after the exchange is complete.

  • Potential Cause 3: Instability of the Organolithium Intermediate. The resulting aryllithium species may not be stable at higher temperatures.

    • Solution: Maintain a low temperature throughout the generation of the organolithium and its subsequent reaction with an electrophile.

Issue 2: Formation of debrominated starting material.

  • Potential Cause: Quenching of the Lithiated Intermediate. The aryllithium species is highly reactive and can be quenched by trace amounts of protic sources, including moisture in the solvent or on the glassware.

    • Solution: Use rigorously dried solvents and glassware. Ensure the reaction is performed under a strictly inert atmosphere.

Issue 3: "Halogen Dance" or Isomerization.

  • Potential Cause: Under the influence of a strong base, there is a possibility of a "halogen dance," where the bromine atom migrates to a different position on the aromatic ring. A similar isomerization has been observed for a related bromotrichlorobenzene with potassium tert-butoxide.[2][17]

    • Solution: Use a non-basic method for generating the desired organometallic if possible (e.g., Grignard formation via magnesium). If lithiation is necessary, use a rapid addition of the electrophile at low temperatures to trap the desired isomer before rearrangement can occur.

III. Experimental Protocols

A. General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-1,2,3-trichlorobenzene with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-1,2,3-trichlorobenzene (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge the system by evacuating and backfilling with an inert gas (e.g., argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

B. General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 5-Bromo-1,2,3-trichlorobenzene with a generic amine.

  • Reaction Setup: In a glovebox, add 5-Bromo-1,2,3-trichlorobenzene (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., G3-XPhos, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq) to a reaction vial.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

IV. Data and Visualization

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)
Suzuki-MiyauraPd(PPh₃)₄ (3)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)80-100
Suzuki-MiyauraPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene/H₂O (4:1)100
Buchwald-HartwigG3-XPhos (2)XPhos (4)NaOtBu (1.5)Toluene100-110
Buchwald-HartwigPd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane110
Diagrams

Suzuki_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion in Suzuki Coupling cause1 Catalyst Inactivity start->cause1 cause2 Ineffective Base start->cause2 cause3 Boronic Acid Decomposition start->cause3 sol1 Ensure Inert Atmosphere Use Fresh Reagents cause1->sol1 Address sol2 Use Anhydrous, Strong Base (e.g., K3PO4, Cs2CO3) cause2->sol2 Address sol3 Use Boronic Ester Verify Reagent Purity cause3->sol3 Address

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Dehalogenation_Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition arbr 5-Bromo-1,2,3-trichlorobenzene arbr->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex pd_hydride Ar-Pd(II)(H)L_n pd_complex->pd_hydride Forms Pd-H hydride_source Hydride Source (H2O, alcohol, etc.) hydride_source->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination reductive_elimination->pd0 Regenerates dehalogenated_product 1,2,3-Trichlorobenzene reductive_elimination->dehalogenated_product

Caption: Simplified pathway for hydrodehalogenation side reaction.

V. References

  • Freeman, P. K., & Haugen, C. M. (1998). Differential photohydrodehalogenation reactivity of bromobenzenes (1,2,4-tribromobenzene, 1,2,3,5-tetrabromobenzene) and pentachlorobenzene: sunlight-based remediation. Journal of Chemical Technology & Biotechnology, 72(1), 45-49. [Link]

  • IndiaMART. 5 Bromo 1 2 3 Trichlorobenzene. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Buchwald–Hartwig Amination. (2023-06-30). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (PDF) Photochemical Degradation of Halogenated Compounds: A Review. [Link]

  • PubMed Central. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • EPA NEPIC. Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. [Link]

  • OSTI.GOV. Thermal degradation of polychlorinated alkanes (Journal Article). [Link]

  • Google Patents. Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.

  • Google Patents. Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

  • Wu, M., Shi, W., Wang, Y., Jiao, Z., Wang, J., Ding, G., & Fu, J. (2009). Degradation of halogenated benzenes in solution by electron beam irradiation method. Environmental technology, 30(2), 191-197. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • Wu, M., Shi, W., Wang, Y., Jiao, Z., Wang, J., Ding, G., & Fu, J. (2009). Degradation of halogenated benzenes in solution by electron beam irradiation method. Environmental technology, 30(2), 191-197. [Link]

  • ResearchGate. (PDF) Halogenated Aromatics: Fate and Microbial Degradation. [Link]

  • Pharmaffiliates. CAS No : 21928-51-8 | Product Name : 5-Bromo-1,2,3-trichlorobenzene. [Link]

  • ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]

  • ResearchGate. Study on the thermodynamic property and relative stability of a series of polychlorinated biphenyls by density functional theory. [Link]

  • The Royal Society of Chemistry. Photochemistry of aromatic compounds. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Open Research Newcastle. Thermal studies of chlorinated and mixed halogenated biphenyls. [Link]

  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. [Link]

  • Chemguide. the halogenation of benzene - electrophilic substitution. [Link]

  • Chemistry LibreTexts. Halogenation of Benzene and Methylbenzene. (2023-01-22). [Link]

  • Chemsrc. 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8. [Link]

  • ResearchGate. Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides | Request PDF. [Link]

  • Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]

  • Reddit. I keep getting debrominated starting material and low conversion after lithiation. (2018-01-22). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions Involving 5-Bromo-1,2,3-trichlorobenzene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic challenges encountered when using 5-Bromo-1,2,3-t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic challenges encountered when using 5-Bromo-1,2,3-trichlorobenzene. As a sterically hindered and electron-deficient aryl halide, this substrate requires carefully optimized conditions to achieve successful outcomes in cross-coupling and organometallic reactions. This document is structured as a series of frequently asked questions (FAQs) to directly address specific experimental failures.

Part 1: Understanding the Substrate - Core Challenges

This section addresses the inherent chemical properties of 5-Bromo-1,2,3-trichlorobenzene that make it a challenging coupling partner.

Q1: Why is 5-Bromo-1,2,3-trichlorobenzene considered a difficult substrate in cross-coupling reactions?

Answer: The difficulty arises from a combination of two primary factors: significant steric hindrance and strong electronic deactivation.

  • Steric Hindrance: The bromine atom at the C5 position is flanked by two chlorine atoms at the C1 and C2 positions (in a 1,2,3-trichloro substitution pattern, the bromine is adjacent to the C1 chlorine). This steric bulk impedes the approach of the palladium catalyst to the C-Br bond, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle kinetically challenging.[1][2]

  • Electronic Effects: The three electron-withdrawing chlorine atoms significantly reduce the electron density of the aromatic ring. While electron-deficient halides can sometimes facilitate oxidative addition, the overall combination of steric and electronic factors in this molecule presents a formidable barrier to many standard catalytic systems.[3]

Caption: Key challenges of 5-Bromo-1,2,3-trichlorobenzene.

Q2: In palladium-catalyzed reactions, which bond will react first: the C-Br or the C-Cl bond?

Answer: The carbon-bromine (C-Br) bond will react selectively over the carbon-chlorine (C-Cl) bonds. This high chemoselectivity is governed by the difference in bond dissociation energies (BDE). The C-Br bond is significantly weaker and therefore more readily cleaved than the C-Cl bond.[4]

This principle is fundamental to sequential cross-coupling strategies. The oxidative addition of an aryl halide to a Pd(0) center is the first step in most cross-coupling cycles, and its rate is highly dependent on the identity of the halogen (I > Br > Cl > F).[4][5] You can confidently target the C-Br bond for your initial transformation while leaving the C-Cl bonds available for subsequent, more forcing reactions if desired.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-Cl ~96Low
C-Br ~81High
Data sourced from general organic chemistry principles.[4]

Part 2: Troubleshooting Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it frequently fails with this substrate when using standard protocols.

Q3: My Suzuki reaction with 5-Bromo-1,2,3-trichlorobenzene and an ortho-substituted boronic acid has failed (no product, only starting material). What is the first thing I should change?

Answer: The most critical variable to address is the catalyst system (palladium source and ligand) . Standard, less bulky ligands like triphenylphosphine (PPh₃) are almost always ineffective for coupling two sterically hindered partners.[1] The combination of a hindered aryl halide and a hindered boronic acid creates a high kinetic barrier for both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][6]

You must switch to a modern, specialized ligand designed for sterically demanding couplings.

Q4: What are the recommended ligands and catalysts for a difficult Suzuki coupling with this substrate?

Answer: Success hinges on using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, 14-electron monoligated Pd(0) species, which is crucial for overcoming the steric barrier of the oxidative addition step.[1][5] They also accelerate the final reductive elimination step to release the product.[7][8]

Ligand ClassRecommended LigandsRationale for Efficacy
Biaryl Monophosphines XPhos, SPhos, RuPhos, AntPhosHighly bulky and electron-rich; considered the gold standard for sterically hindered couplings.[2][6]
N-Heterocyclic Carbenes IPr, SImesStrong σ-donors that form very stable and active palladium complexes.

Recommended Precatalysts: For improved reproducibility and ease of use, consider using modern palladium precatalysts. These well-defined complexes readily generate the active Pd(0) species in situ.

  • Examples: XPhos Pd G3, SPhos Pd G4

Q5: I've changed my ligand to XPhos but my yield is still low. What should I investigate next?

Answer: After the ligand, the next most critical parameters are the base and solvent combination . A weak base may be insufficient to promote the transmetalation step, especially with a hindered boronic acid.[2][9]

Troubleshooting Steps:

  • Switch to a Stronger Base: Use a robust, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[2]

  • Ensure Anhydrous & Degassed Conditions: Water can lead to competitive protodeboronation of your boronic acid, a common side reaction.[1] Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Use anhydrous solvents (e.g., 1,4-dioxane, toluene) and thoroughly degas the reaction mixture by sparging with argon or nitrogen.[10]

  • Increase Temperature: Sterically hindered reactions often require higher thermal energy to overcome activation barriers. If you are running the reaction at 80 °C, try increasing it to 100-110 °C.

Start Failed Suzuki Reaction (Low/No Yield) Ligand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) Start->Ligand Base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Yes SwitchLigand Action: Switch to a Buchwald-type ligand. Ligand->SwitchLigand No Conditions Are conditions strictly anhydrous and O₂-free? Base->Conditions Yes SwitchBase Action: Use K₃PO₄ or Cs₂CO₃. Base->SwitchBase No Temp Is the temperature high enough? (e.g., 100-110 °C) Conditions->Temp Yes ImproveConditions Action: Use anhydrous, degassed solvent. Purge with Ar/N₂. Conditions->ImproveConditions No IncreaseTemp Action: Increase reaction temperature. Temp->IncreaseTemp No Success Successful Reaction Temp->Success Yes SwitchLigand->Base SwitchBase->Conditions ImproveConditions->Temp IncreaseTemp->Success

Caption: Troubleshooting workflow for failed Suzuki reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 5-Bromo-1,2,3-trichlorobenzene with a generic arylboronic acid.

Materials:

  • 5-Bromo-1,2,3-trichlorobenzene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-Bromo-1,2,3-trichlorobenzene, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vessel with a rubber septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours for completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Part 3: Troubleshooting Buchwald-Hartwig Amination

Forming a C-N bond with 5-Bromo-1,2,3-trichlorobenzene can be equally or even more challenging than C-C bond formation, especially with bulky secondary amines.

Q6: My Buchwald-Hartwig amination is failing. What are the key considerations for this transformation?

Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and reaction conditions.[11][12][13] The catalytic cycle involves the oxidative addition of the aryl halide, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, C-N reductive elimination.[14] Each of these steps is impacted by steric hindrance.

Primary Troubleshooting Points:

  • Ligand Choice: As with the Suzuki reaction, specialized bulky, electron-rich biarylphosphine ligands are essential. Ligands like Josiphos-type or Buchwald-type are specifically designed to facilitate the difficult C-N reductive elimination from the sterically crowded palladium center.[15][16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or amine hydrochloride salt) without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are required.

cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Slowed by Steric Hindrance) A->B + Ar-Br C Ar-Pd(II)-(X)L B->C D Ligand Exchange / Amine Coordination C->D + HNR'R'' - X⁻ E [Ar-Pd(II)-(NHR'R'')L]⁺X⁻ D->E F Base-mediated Deprotonation E->F + Base - Base-H⁺ G Ar-Pd(II)-(NR'R'')L (Amido Complex) F->G H Reductive Elimination (Slowed by Steric Hindrance) G->H H->A Regenerates Catalyst I Ar-NR'R'' (Product) H->I

Caption: Buchwald-Hartwig cycle highlighting steps affected by hindrance.

Part 4: Other Common Reactions

Q7: I am struggling to form a Grignard reagent with 5-Bromo-1,2,3-trichlorobenzene. What can I do?

Answer: The formation of Grignard reagents from electron-deficient aryl bromides can be sluggish.[17] Success depends critically on activating the magnesium surface and maintaining scrupulously anhydrous conditions.

Troubleshooting Grignard Formation:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. The ether solvent (typically THF) must be anhydrous. Any trace of water will quench the Grignard reagent as it forms.[18]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.

    • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod under an inert atmosphere.[19]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These initiators react with the magnesium to expose a fresh, reactive surface.[20]

  • Use an Entrainer: In difficult cases, adding a small amount of a more reactive halide (like ethyl bromide) can help initiate the reaction.[20]

  • Consider Rieke Magnesium: For extremely unreactive halides, highly activated Rieke magnesium, prepared by the reduction of MgCl₂, can be used.

Q8: Is a Stille coupling a viable alternative to the Suzuki reaction for this substrate?

Answer: Yes, the Stille reaction is a viable and powerful alternative. The catalytic cycle is very similar to the Suzuki coupling, and it is often more tolerant of a wider range of functional groups.[21][22][23]

Key Considerations:

  • Catalyst System: Similar principles apply; a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) combined with a suitable ligand is required.

  • Toxicity: The primary drawback of the Stille reaction is the high toxicity of the organostannane reagents and byproducts.[21] All manipulations must be performed in a well-ventilated fume hood, and the tin byproducts must be carefully removed during workup and disposed of as hazardous waste. A common workup procedure involves stirring the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts, which can then be filtered off.

References

  • de Vondel, D. et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available at: [Link]

  • Grokipedia. (n.d.). Reductive elimination. Available at: [Link]

  • Ariafard, A. et al. (2010). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available at: [Link]

  • Chemistry LibreTexts. (2026). 14.1.3: Reductive Elimination. Available at: [Link]

  • University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available at: [Link]

  • Engle, K. M. et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Slideshare. (n.d.). Reductive elimination reactions. Available at: [Link]

  • PubMed. (2008). Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects. Available at: [Link]

  • PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Available at: [Link]

  • Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]

  • MDPI. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Reductive elimination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Open Readings. (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Grignard Reaction. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • YouTube. (2014). How to Create a Grignard Reagent ("Preparation"). Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • SciSpace. (2021). Reversible C–C Bond Formation Using Palladium Catalysis. Available at: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1,2,3-trichlorobenzene

Welcome to the technical support resource for the synthesis of 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the scale-up of this critical synthetic intermediate, which is vital for the preparation of various biologically active compounds in the pharmaceutical and agrochemical sectors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale methods for synthesizing 5-Bromo-1,2,3-trichlorobenzene?

There are two predominant methods for the large-scale synthesis of 5-Bromo-1,2,3-trichlorobenzene:

  • The Halogen Dance Method : This is a two-step process that begins with the electrophilic bromination of 1,2,3-trichlorobenzene to form a 1-bromo-2,3,4-trichlorobenzene intermediate. This intermediate then undergoes a base-catalyzed isomerization, known as a "halogen dance" reaction, to yield the desired 5-bromo-1,2,3-trichlorobenzene.[1][4][5][6]

  • The Direct Bromination Method : This approach utilizes a different starting material, often 4-amino-3,5-dichloro-benzenesulfonamide or a related aniline derivative.[4][7] A key variation involves a Sandmeyer-type reaction on 4-bromo-2,6-dichloroaniline.[7] This method is often considered more direct and economical.[4]

Q2: Which synthesis method is recommended for high-yield, high-purity production?

For high-throughput synthesis, the direct bromination method is often preferred.[4] It offers several advantages over the Halogen Dance pathway:

  • Single-Step Efficiency : It can be accomplished in a single effective step, which eliminates the need for isolating intermediates.[4]

  • Cost-Effectiveness : The reagents used, such as N-Bromosuccinimide (NBS) and dimethylformamide (DMF), are generally less expensive than the Lewis acids and specialized solvents required for the Halogen Dance.[4]

  • Reduced Byproducts : This method typically generates fewer byproducts, simplifying downstream purification processes and reducing costs.[4]

The table below provides a comparative analysis of the two methods.

ParameterHalogen Dance MethodDirect Bromination Method
Number of Steps 21
Typical Overall Yield ~51-80% (after recycling)[1][4]~80%[4]
Key Reagents Br₂, FeBr₃, t-BuOK, THF[1][4]NBS, DMF, or NaNO₂, CuCl, HCl[4][7]
Primary Byproducts 1-Bromo-3,5-dichlorobenzene[1][2]Minimal reported[4]
Scalability Challenges Requires distillation to recycle the intermediate, adding operational complexity.[4]High purity (>95%) often achieved directly, simplifying scale-up.[4]

Q3: What is the "halogen dance" and why is it necessary in the first synthetic route?

A halogen dance is a base-induced migration of a halogen atom on an aromatic ring.[2][5][6] In this specific synthesis, direct bromination of 1,2,3-trichlorobenzene is not regioselective for the 5-position. Instead, it primarily yields 1-bromo-2,3,4-trichlorobenzene. The halogen dance, catalyzed by a strong base like potassium tert-butoxide (t-BuOK), facilitates the isomerization of the bromine atom from the 4-position to the thermodynamically more stable 5-position.[1][2] This reaction proceeds via a deprotonation/reprotonation sequence that allows the halogen to "dance" across the aromatic ring.[4]

Q4: Can the unreacted 1-bromo-2,3,4-trichlorobenzene intermediate from the Halogen Dance be recycled?

Yes. The isomerization reaction reaches an equilibrium, typically an 80:20 ratio of the desired 5-bromo product to the 1-bromo-2,3,4-trichloro starting material.[1][2][8] This does not result in material loss, as the unreacted starting isomer can be separated from the final product, usually by distillation under reduced pressure, and recycled back into the isomerization step.[1][2][5][8]

Q5: What are the critical safety precautions for handling reagents in these syntheses?

Safety is paramount. Key hazards include:

  • 1,2,3-Trichlorobenzene : This starting material is combustible and can cause irritation.[9] Use in a well-ventilated area and prevent dust dispersion.[9]

  • Bromine (Br₂) : Highly corrosive and toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and face protection.

  • Lewis Acids (FeBr₃, AlCl₃) : Water-sensitive and corrosive. Handle in a dry environment.

  • Potassium tert-butoxide (t-BuOK) : A strong base that is highly reactive with water. Must be handled under anhydrous conditions.

  • 5-Bromo-1,2,3-trichlorobenzene (Product) : Harmful if swallowed and causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11] Always wear suitable protective clothing, gloves, and eye/face protection.[11][12] Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

Troubleshooting Guide 1: The Halogen Dance Method

This two-step process involves an initial electrophilic bromination followed by a base-catalyzed isomerization.

Halogen_Dance_Workflow Start 1,2,3-Trichlorobenzene Step1 Step 1: Electrophilic Bromination Reagents: Br₂, FeBr₃ Conditions: 60-100°C Start->Step1 Intermediate 1-Bromo-2,3,4-trichlorobenzene Step1->Intermediate Step2 Step 2: Isomerization (Halogen Dance) Reagents: t-BuOK (catalytic) Solvent: THF Conditions: Ambient Temp. Intermediate->Step2 Separation Purification (Distillation) Step2->Separation Product 5-Bromo-1,2,3-trichlorobenzene Separation->Intermediate Recycle Separation->Product

Caption: Workflow for the Halogen Dance synthesis method.
Problem 1: Low Yield in Bromination (Step 1)

Question: My initial bromination of 1,2,3-trichlorobenzene is giving a low yield of the 1-bromo-2,3,4-trichlorobenzene intermediate. What could be the cause?

Answer: Low yield in this electrophilic aromatic substitution is often traced to three factors:

  • Catalyst Activity: The Lewis acid catalyst (e.g., Iron (III) bromide) is crucial.[1] It polarizes the bromine molecule, making it a stronger electrophile.[13][14][15][16] Ensure the catalyst is anhydrous and has not degraded during storage. For improved reactivity, the catalyst can be generated in situ by adding iron powder directly to the reaction mixture with bromine.[1][5]

  • Reaction Temperature: The temperature must be high enough to drive the reaction but not so high as to cause unwanted side reactions. The optimal range is typically between 60°C and 100°C.[1][2] Monitor the temperature closely, as the reaction can be exothermic.

  • Reagent Stoichiometry: While halogens are deactivating groups, it's essential to use a sufficient amount of the brominating agent (e.g., Br₂ or NBS) to achieve full conversion.[17] However, using a large excess can lead to di-brominated byproducts. Carefully control the molar equivalents of your reagents.

Problem 2: Incomplete Isomerization & Byproduct Formation (Step 2)

Question: During the halogen dance step, I'm observing a low conversion rate to the 5-bromo isomer and the formation of 1-bromo-3,5-dichlorobenzene. How can I fix this?

Answer: This is a common and critical issue. The formation of byproducts like 1-bromo-3,5-dichlorobenzene is a known problem in related reactions.[1][2][8] Optimizing this step is key to a successful scale-up.

  • Base Concentration: It is crucial to use only catalytic amounts of potassium tert-butoxide (t-BuOK), typically between 0.1 and 0.5 molar equivalents.[1][2] Using stoichiometric or excess amounts of a strong base can promote the formation of benzyne intermediates, which leads to undesired byproducts.[2]

  • Solvent Choice and Purity: Tetrahydrofuran (THF) or 2-methyl-THF are the preferred solvents as they stabilize the reaction intermediates.[1] The solvent must be absolutely dry (anhydrous). Any moisture will quench the t-BuOK, halting the reaction and reducing yield.

  • Temperature Control: This reaction should be run at ambient temperature.[1][2][5] Elevated temperatures do not improve the equilibrium ratio and can encourage side reactions. The ideal range is often between 0°C and 50°C.[1][5]

Problem 3: Difficulty Separating the Final Product

Question: I'm struggling to separate the final 5-bromo-1,2,3-trichlorobenzene from the unreacted 1-bromo-2,3,4-trichlorobenzene.

Answer: These two isomers have very similar chemical properties, making separation challenging. The most effective industrial method is fractional distillation under reduced pressure .[1][2][5][8] This technique exploits subtle differences in their boiling points.

  • Optimize Your Vacuum: A deep and stable vacuum is essential for lowering the boiling points and preventing thermal degradation of the product.

  • Use an Efficient Column: A packed distillation column with a high number of theoretical plates will provide the best separation.

  • Monitor Fractions: Use an analytical technique like Gas Chromatography (GC) or ¹H NMR to analyze the collected fractions and ensure pure product cuts are obtained. The ¹H NMR spectrum of 5-bromo-1,2,3-trichlorobenzene shows a characteristic singlet at δ 7.55 ppm for the two aromatic protons, while the 1-bromo-2,3,4-trichlorobenzene isomer shows two doublets.[1][5]

Troubleshooting Guide 2: Direct Synthesis via Sandmeyer Reaction

This route avoids the halogen dance by building the molecule from a different precursor, 4-bromo-2,6-dichloroaniline.

Sandmeyer_Workflow Start 4-Bromo-2,6-dichloroaniline Step1 Step 1: Diazotization Reagents: NaNO₂, HCl Conditions: 0-5°C Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Step 2: Sandmeyer Reaction Reagents: CuCl Conditions: 0-20°C Intermediate->Step2 Product 5-Bromo-1,2,3-trichlorobenzene Step2->Product

Caption: Workflow for the Sandmeyer synthesis method.
Problem: Low Overall Yield and Impurity Profile

Question: My Sandmeyer reaction on 4-bromo-2,6-dichloroaniline is resulting in a low yield and several impurities. What are the most sensitive parameters?

Answer: The success of a Sandmeyer reaction hinges almost entirely on the stability and purity of the intermediate diazonium salt.

  • Strict Temperature Control: The diazotization step (reacting the aniline with sodium nitrite and acid) is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. You must maintain a temperature between 0°C and 5°C throughout the formation of the salt.[7] Failure to do so will cause decomposition and lead to phenolic byproducts.

  • Catalyst Quality: The copper(I) chloride catalyst must be active. If it has oxidized to Cu(II), its efficacy will be dramatically reduced. Use freshly prepared or high-quality commercial CuCl for the best results.

  • Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain the low temperature and prevent localized heating. Similarly, the diazonium salt solution should be added carefully to the copper catalyst solution. The entire process from the Sandmeyer step onwards should be kept cool, ideally between 0°C and 20°C, as this method does not require heating.[7]

  • Purity of Starting Material: Ensure the 4-bromo-2,6-dichloroaniline is of high purity. Impurities in the starting material can lead to a complex mixture of byproducts that are difficult to remove from the final product.

Detailed Protocol: The Halogen Dance Method

This protocol is synthesized from established patent literature.[1][5]

Step 1: Synthesis of 1-Bromo-2,3,4-trichlorobenzene
  • Charge a suitable reactor with 1,2,3-trichlorobenzene (1.0 eq).

  • Heat the reactor contents to 60°C.

  • Add Iron (III) bromide (FeBr₃) (approx. 0.05 eq) to the reactor.

  • Slowly add liquid bromine (Br₂) (approx. 1.1 eq) to the mixture while maintaining the temperature at 60°C.

  • Stir the reaction mixture at 60°C for 3 hours, monitoring progress by GC.

  • Upon completion, cool the mixture to ambient temperature and dilute with a suitable organic solvent (e.g., dichloromethane).

  • Quench the reaction by carefully pouring the mixture into a solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Filter the mixture through a pad of celite to remove iron salts.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers.

  • Dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 1-bromo-2,3,4-trichlorobenzene.

Step 2: Isomerization to 5-Bromo-1,2,3-trichlorobenzene
  • Dissolve the crude 1-bromo-2,3,4-trichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • To this solution, add a solution of potassium tert-butoxide (t-BuOK) in THF (0.3 eq) over 15-20 minutes, ensuring the temperature remains at ambient (20-25°C).

  • Stir the resulting solution at ambient temperature for 1 hour. Monitor the reaction by GC to observe the formation of the desired isomer (target ratio ~5:1 of 5-bromo to 1-bromo isomer).[1][5]

  • Once the equilibrium is reached, acidify the reaction with aqueous hydrochloric acid (HCl).

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and evaporate under reduced pressure.

  • The resulting crude product is a mixture of the two isomers, which can be separated by fractional distillation under vacuum to yield pure 5-bromo-1,2,3-trichlorobenzene. The recovered 1-bromo-2,3,4-trichlorobenzene can be recycled.

References
  • 5-Bromo-1,2,3-trichlorobenzene | 21928-51-8 | Benchchem. (n.d.).
  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (n.d.). Google Patents.
  • PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE. (2018-07-25). European Patent Office - EP 3207008 B1 - EPO. Retrieved from [Link]

  • Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (n.d.). Google Patents.
  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (2025-12-18). Indagoo Research Chemicals. Retrieved from [Link]

  • Process for the preparation of 5-bromo-1, 2, 3-trichlorobenzene. (n.d.). Google Patents.
  • the halogenation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]

  • ICSC 1222 - 1,2,3-TRICHLOROBENZENE. (n.d.). Retrieved from [Link]

  • Halogenation of Benzene via Electrophilic Aromatic Substitution. (2018-04-18). Master Organic Chemistry. Retrieved from [Link]

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018-05-06). The Organic Chemistry Tutor. Retrieved from [Link]

  • 5 Bromo 1 2 3 Trichlorobenzene at ₹ 4800/kg | Pharmaceutical Intermediates in Hyderabad. (n.d.). IndiaMART. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 5-Bromo-1,2,3-trichlorobenzene Reactivity

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of this versatile chemical intermediate. We will move beyond simple protocol lists to explain the fundamental principles governing solvent-reactant interactions, helping you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent choice for reactions involving 5-Bromo-1,2,3-trichlorobenzene.

Q1: What are the primary considerations when selecting a solvent for reactions with 5-Bromo-1,2,3-trichlorobenzene?

A1: The selection of a solvent is a multi-faceted decision critical to reaction success. The primary factors are:

  • Solubility: 5-Bromo-1,2,3-trichlorobenzene is an off-white powder with limited solubility in water but better solubility in organic solvents like chloroform and slight solubility in methanol.[1][2] Ensuring that the substrate, reagents, and catalyst are sufficiently soluble at the reaction temperature is the first step. Poor solubility can lead to slow reaction rates or complete reaction failure.

  • Solvent Polarity and Type (Protic vs. Aprotic): The solvent's polarity determines its ability to stabilize charged intermediates and transition states.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile) are generally preferred for many reactions like Nucleophilic Aromatic Substitution (SNAr) because they can solvate cations while leaving nucleophiles relatively "naked" and more reactive.[3]

    • Polar Protic Solvents (e.g., water, ethanol, methanol) can hydrogen bond with and stabilize nucleophiles, potentially reducing their reactivity.[4] However, they are often essential in biphasic systems, such as Suzuki couplings, to dissolve inorganic bases.[5]

    • Non-Polar Solvents (e.g., Toluene, Hexane) are useful when reactants are non-polar and can be critical for controlling reaction selectivity.

  • Inertness: The solvent must not react with the starting materials, reagents (especially highly reactive ones like Grignard reagents), or intermediates. For example, protic solvents will quench Grignard reagents.[6][7]

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. High-boiling solvents like DMF or dioxane are often used for reactions that require significant heat, such as some Heck or Suzuki couplings.[8][9]

Q2: This molecule has both bromine and chlorine atoms. Which is more reactive, and can solvent choice influence selectivity?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl.[10] Therefore, the C-Br bond in 5-Bromo-1,2,3-trichlorobenzene is significantly more reactive than the C-Cl bonds. This inherent reactivity difference is the primary driver of selectivity.

While the solvent's main role is to facilitate the reaction at the more reactive C-Br site, an inappropriate solvent choice can lead to side reactions or failure to react. For Grignard formation, the reactivity order is also Aryl-Br > Aryl-Cl, making selective formation at the bromine position feasible under controlled conditions.[11][12] The choice of an ethereal solvent like THF is crucial not just for inertness, but for its ability to coordinate with and stabilize the magnesium center, facilitating the reagent's formation.[6]

Q3: How does solvent polarity specifically impact the rate of Nucleophilic Aromatic Substitution (SNAr) reactions?

A3: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[13][14] Solvent polarity is critical for stabilizing this charged species.

  • Polar aprotic solvents (e.g., DMSO, DMF) are exceptionally effective at accelerating SNAr reactions. They possess large dipole moments that stabilize the anionic Meisenheimer complex, lowering the activation energy of this rate-determining step.[3]

  • Polar protic solvents (e.g., alcohols) can also stabilize the intermediate but have a competing, often dominant, effect: they strongly solvate the incoming nucleophile through hydrogen bonding.[4] This stabilization makes the nucleophile less reactive, often leading to a slower overall reaction rate compared to polar aprotic solvents.

  • Non-polar solvents are generally poor choices for SNAr as they cannot effectively stabilize the charged intermediate, resulting in very high activation energy and extremely slow or non-existent reactions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.
  • Possible Cause 1: Poor Solubility of the Inorganic Base.

    • Why it Happens: Many common bases for Suzuki couplings (e.g., K₂CO₃, K₃PO₄) are inorganic salts with poor solubility in purely organic solvents like toluene or dioxane.[15] If the base is not available to participate in the catalytic cycle, specifically in the transmetalation step, the reaction will stall.[8]

    • Solution: Employ a biphasic solvent system. A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in ratios from 4:1 to 10:1) is a standard and effective solution.[5][15] The water dissolves the base, making it available at the interface for the reaction to proceed. Vigorous stirring is essential to maximize the interfacial area.[10]

  • Possible Cause 2: Catalyst Deactivation or Low Turnover.

    • Why it Happens: The palladium catalyst can precipitate or decompose at high temperatures, especially if not properly stabilized. The solvent plays a role in maintaining the catalyst's solubility and stability.

    • Solution: Choose a solvent that coordinates well with the palladium center. Ethereal solvents like 1,4-dioxane or THF are commonly used. For challenging couplings, highly polar aprotic solvents like DMF can sometimes be effective, although they may require lower temperatures to prevent decomposition.[8][16] Additionally, ensure all solvents are thoroughly degassed before use, as dissolved oxygen can lead to side reactions like the homocoupling of boronic acids and oxidation of the Pd(0) catalyst.[10]

Problem 2: Failure to form a Grignard reagent at the C-Br position.
  • Possible Cause 1: Presence of Protic Impurities.

    • Why it Happens: Grignard reagents are extremely strong bases and will react instantly and irreversibly with any available acidic protons, including water, alcohols, or even trace moisture on glassware.[6][11][17] This acid-base reaction is much faster than the formation of the reagent itself.

    • Solution: Absolute and rigorous adherence to anhydrous conditions is non-negotiable. All glassware must be oven- or flame-dried immediately before use. The solvent (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a drying agent. The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[11]

  • Possible Cause 2: Incorrect Solvent Choice.

    • Why it Happens: The solvent for Grignard formation must be aprotic and capable of solvating the magnesium center to stabilize the reagent.[6][7] Solvents with electrophilic sites, like esters (e.g., ethyl acetate) or ketones (e.g., acetone), will be attacked by the Grignard reagent.[7] Chlorinated solvents can also react with magnesium or the Grignard reagent.[7]

    • Solution: Use only ethereal solvents. Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are the standard and most reliable choices.[6] THF is often preferred due to its higher boiling point and better solvating properties for complex organomagnesium compounds.

Problem 3: Side reactions observed during a Heck reaction.
  • Possible Cause: Solvent Participation or Instability.

    • Why it Happens: While many solvents are considered "inert," some can participate in side reactions under the conditions of a Heck coupling. For example, certain amide solvents like DMF can decompose at high temperatures or be oxidized by Pd(II) species, leading to impurities.[16]

    • Solution: Select a robust solvent appropriate for the reaction temperature. Toluene and dioxane are common choices for their relative stability at high temperatures. In some cases, using a polar aprotic solvent like acetonitrile or even an ionic liquid can provide a cleaner reaction profile.[18] For some substrates, running the reaction neat (without any solvent) can be a highly effective strategy, provided the reactants are liquid at the reaction temperature.[9]

Data & Protocols

Table 1: Properties of Common Solvents in Organic Synthesis

This table summarizes key physical properties that influence a solvent's behavior in chemical reactions.

SolventFormulaTypeDielectric Constant (ε) at 20°CPolarity IndexBoiling Point (°C)
WaterH₂OPolar Protic80.110.2100.0
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic46.77.2189.0
AcetonitrileC₂H₃NPolar Aprotic37.55.881.6
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic36.76.4153.0
MethanolCH₄OPolar Protic32.75.164.7
EthanolC₂H₆OPolar Protic24.64.378.5
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.64.066.0
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic8.93.139.7
Ethyl AcetateC₄H₈O₂Polar Aprotic6.04.477.1
1,4-DioxaneC₄H₈O₂Polar Aprotic2.24.8101.1
TolueneC₇H₈Non-Polar2.42.4110.6
HexaneC₆H₁₄Non-Polar1.90.168.7

Data compiled from multiple sources.[19][20]

Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-trichlorobenzene

This protocol provides a representative procedure for coupling an arylboronic acid with 5-Bromo-1,2,3-trichlorobenzene, emphasizing the use of a biphasic solvent system.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-1,2,3-trichlorobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the stirring mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture may appear as a suspension or biphasic emulsion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Selective Grignard Reagent Formation

This protocol details the formation of the Grignard reagent using a halogen-magnesium exchange for improved selectivity and functional group tolerance.[11]

Step-by-Step Methodology:

  • Vessel Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator. Assemble the apparatus (three-neck flask, dropping funnel, condenser) while hot and immediately place under a positive pressure of dry Argon or Nitrogen.

  • Substrate Preparation: In the reaction flask, dissolve 5-Bromo-1,2,3-trichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.05 eq) in THF to the cooled substrate solution via the dropping funnel over 30 minutes. Maintain the internal temperature below -10 °C.

  • Reaction: Stir the mixture at -15 °C for 2 hours.

  • Confirmation (Optional): To confirm reagent formation, an aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted, and analyzed by GC-MS.[11]

  • Usage: The resulting Grignard reagent solution is highly reactive and is typically used immediately in the subsequent synthetic step without isolation.

Visualizations
Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow start Define Reaction Type reaction_type Reaction Type? start->reaction_type pd_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck) reaction_type->pd_coupling Cross-Coupling snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr grignard Grignard Formation reaction_type->grignard Grignard pd_solvent Consider Biphasic System (Toluene/H2O, Dioxane/H2O) or Polar Aprotic (DMF, Dioxane) pd_coupling->pd_solvent snar_solvent Use Polar Aprotic (DMSO, DMF, Acetonitrile) to Stabilize Meisenheimer Complex snar->snar_solvent grignard_solvent STRICTLY Anhydrous Ethereal (THF, Et2O) NO PROTIC SOLVENTS grignard->grignard_solvent

Caption: A decision workflow for initial solvent selection based on the intended chemical transformation.

Diagram 2: Role of Biphasic Solvents in Suzuki Coupling

Biphasic_Suzuki Mechanism in a Biphasic System cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase (H2O) A Ar-Br C Ar-Pd(II)-Br A->C Oxidative Addition B Pd(0) Catalyst B->C E Ar-Ar' Product C->E Reductive Elimination D Ar-B(OH)2 D->C Transmetalation (at interface) E->B F K2CO3 (Base) G K+ + HCO3- F->G H OH- F->H H->D Activates Boronic Acid for Transmetalation I Interface

Sources

Optimization

Technical Support Center: Temperature Control in the Synthesis of 5-Bromo-1,2,3-trichlorobenzene

Welcome to the Technical Support Center for the synthesis of 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the critical role of temperature control in this synthetic process. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensure product purity, and maintain a safe laboratory environment.

I. Understanding the Critical Role of Temperature

The synthesis of 5-Bromo-1,2,3-trichlorobenzene is a nuanced process where precise temperature control is paramount for achieving high yield and purity. The primary method for this synthesis is the electrophilic aromatic substitution (EAS) of 1,2,3-trichlorobenzene using a brominating agent in the presence of a Lewis acid catalyst. Temperature influences several key aspects of this reaction:

  • Reaction Rate: As with most chemical reactions, temperature directly affects the rate of bromination.

  • Regioselectivity: The position of bromination on the trichlorobenzene ring can be influenced by temperature, leading to the formation of undesired isomers.

  • Byproduct Formation: Higher temperatures can promote side reactions, such as multiple brominations or the formation of other impurities.

  • Reaction Safety: Bromination reactions are exothermic, and improper temperature control can lead to a runaway reaction.

This guide will delve into the practical aspects of managing these factors to ensure a successful and reproducible synthesis.

II. Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 5-Bromo-1,2,3-trichlorobenzene, with a focus on temperature-related causes and solutions.

Question: My reaction yield is consistently low. Could temperature be the issue?

Answer:

Yes, incorrect temperature is a common culprit for low yields. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Temperature Too Low:

    • Cause: The activation energy for the reaction is not being sufficiently overcome, leading to a slow or incomplete reaction. Below the optimal range, the rate of electrophilic attack by the bromine on the aromatic ring is significantly reduced.

    • Solution: Ensure your reaction is heated to the recommended temperature range of 60°C to 100°C for the direct bromination of 1,2,3-trichlorobenzene.[1][2] Use a calibrated thermometer and a reliable heating source (e.g., an oil bath with a temperature controller) to maintain a stable temperature.

  • Temperature Too High:

    • Cause: While higher temperatures increase the reaction rate, they can also lead to the formation of unwanted byproducts, primarily through over-bromination (di- or tri-brominated species) or the formation of other isomers that are difficult to separate from the desired product. This effectively reduces the yield of your target molecule.

    • Solution: Carefully control the reaction temperature to not exceed 100°C. A temperature of around 60°C has been shown to be effective.[1][3] Consider a slower addition of the brominating agent to better manage the exothermic nature of the reaction and prevent temperature spikes.

Question: I am observing significant amounts of the 1-bromo-2,3,4-trichlorobenzene isomer in my final product. How can I minimize its formation?

Answer:

The formation of 1-bromo-2,3,4-trichlorobenzene is an inherent part of the direct bromination of 1,2,3-trichlorobenzene. However, its ratio to the desired 5-bromo isomer can be influenced by reaction conditions.

  • Kinetic vs. Thermodynamic Control: At different temperatures, the product distribution can shift between the kinetically and thermodynamically favored isomers. While specific studies on the effect of temperature on the regioselectivity of 1,2,3-trichlorobenzene bromination are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution suggest that lower temperatures can sometimes favor the formation of a specific isomer.

    • Solution: Experiment with running the reaction at the lower end of the recommended temperature range (e.g., 40-60°C) to see if it improves the isomeric ratio.[1][2] However, be aware that this will also decrease the overall reaction rate.

  • Isomerization as a Purification Strategy: A more effective approach is to embrace the formation of the 1-bromo-2,3,4-trichlorobenzene and then isomerize it to the desired 5-bromo-1,2,3-trichlorobenzene.

    • Solution: After the initial bromination, the crude product containing both isomers can be treated with a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) at ambient temperature.[1][2][3] This "halogen dance" reaction can drive the equilibrium towards the more thermodynamically stable 5-bromo isomer.

Question: My reaction seems to be proceeding too quickly and is difficult to control, with the temperature rising rapidly. What are the risks and how can I prevent this?

Answer:

A rapid, uncontrolled increase in temperature indicates a potential runaway reaction, which is a significant safety hazard.

  • Risks: A runaway reaction can lead to a violent release of energy, pressure buildup, and the potential for vessel rupture. It can also result in the formation of a complex mixture of byproducts due to the lack of selectivity at very high temperatures.

  • Prevention:

    • Controlled Addition of Reagents: The brominating agent (e.g., bromine) should be added slowly and portion-wise to the reaction mixture. This allows the heat generated by the exothermic reaction to be dissipated effectively.

    • Efficient Cooling: Have an ice bath or other cooling system readily available to quickly cool the reaction if the temperature begins to rise uncontrollably.

    • Adequate Stirring: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture and prevent localized hot spots.

    • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the direct bromination of 1,2,3-trichlorobenzene?

A1: The recommended temperature range for the direct bromination of 1,2,3-trichlorobenzene using a Lewis acid catalyst is between 0°C and 150°C, with a preferred range of 60°C to 100°C.[1][2] A common and effective temperature is 60°C.[1][3]

Q2: How does the Lewis acid catalyst affect the reaction temperature?

A2: The Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) activates the brominating agent, making it a stronger electrophile.[4] This activation lowers the overall activation energy of the reaction, allowing it to proceed at a reasonable rate at the recommended temperatures. Without the catalyst, much higher temperatures would be required, leading to a loss of selectivity and the formation of undesirable byproducts.

Q3: Is the isomerization of 1-bromo-2,3,4-trichlorobenzene to 5-bromo-1,2,3-trichlorobenzene temperature-sensitive?

A3: The isomerization using potassium tert-butoxide is typically carried out at ambient temperature.[1][2][3] This reaction is generally not highly sensitive to minor temperature fluctuations around room temperature.

Q4: What are the safety considerations related to temperature when handling bromine?

A4: Bromine is a highly volatile and corrosive substance. While the reaction itself is conducted at elevated temperatures, handling of bromine should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The primary temperature-related safety concern during the reaction is the exothermic nature of the bromination, which requires careful monitoring and control to prevent a runaway reaction.

IV. Data Summary and Protocols

Table 1: Key Temperature Parameters for the Synthesis of 5-Bromo-1,2,3-trichlorobenzene
ParameterRecommended ValueRationale
Direct Bromination Temperature 60°C - 100°C[1][2]Balances reaction rate and selectivity. Lower temperatures may be too slow, while higher temperatures can lead to byproducts.
Isomerization Temperature Ambient Temperature[1][2][3]Sufficient for the base-catalyzed "halogen dance" reaction to proceed to equilibrium.
Bromine Addition Slow, dropwise additionManages the exothermic nature of the reaction and prevents temperature spikes.
Cooling System Ice bath on standbyEssential for emergency cooling in case of an uncontrolled exotherm.
Experimental Protocol: Synthesis of 5-Bromo-1,2,3-trichlorobenzene via Direct Bromination and Isomerization

Part A: Direct Bromination of 1,2,3-trichlorobenzene

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer to monitor the internal temperature.

  • Reagents: To the flask, add 1,2,3-trichlorobenzene and a Lewis acid catalyst (e.g., iron(III) bromide).

  • Heating: Heat the mixture to 60°C using a temperature-controlled oil bath.[1][3]

  • Bromine Addition: Slowly add the brominating agent (e.g., bromine) dropwise from the dropping funnel over a period of 1-2 hours. Monitor the internal temperature closely and ensure it does not exceed 70°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60°C for 3 hours with continuous stirring.[1][3]

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate and sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will be a mixture of 5-bromo-1,2,3-trichlorobenzene and 1-bromo-2,3,4-trichlorobenzene.

Part B: Isomerization of 1-bromo-2,3,4-trichlorobenzene

  • Setup: In a separate flask, dissolve the crude product from Part A in dry tetrahydrofuran (THF).

  • Base Addition: While stirring at ambient temperature, add a catalytic amount of potassium tert-butoxide.

  • Reaction: Stir the mixture at ambient temperature for 1-2 hours.

  • Workup: Acidify the reaction with aqueous HCl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: The final product can be purified by distillation under reduced pressure or by chromatography to yield pure 5-bromo-1,2,3-trichlorobenzene.

V. Visualizing the Workflow

Troubleshooting Decision Tree for Temperature-Related Issues

Troubleshooting_Temperature start Problem Encountered low_yield Low Yield start->low_yield high_isomer High Isomer Impurity (1-bromo-2,3,4-trichlorobenzene) start->high_isomer runaway Runaway Reaction (Rapid Temperature Increase) start->runaway temp_low Is Reaction Temperature Below 60°C? low_yield->temp_low isomerization Solution: Perform base-catalyzed isomerization with KOtBu at ambient temperature. high_isomer->isomerization control_addition Solution: Immediately cool the reaction. In the future, ensure slow, controlled addition of bromine and have cooling readily available. runaway->control_addition increase_temp Solution: Increase and maintain temperature at 60-100°C. temp_low->increase_temp Yes temp_high Is Reaction Temperature Above 100°C? temp_low->temp_high No decrease_temp Solution: Decrease temperature to 60-100°C. Consider slower bromine addition. temp_high->decrease_temp Yes

Caption: A decision tree for troubleshooting common temperature-related issues.

VI. References

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents. (URL: )

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents. (URL: )

  • CN107074699B - Process for the preparation of 5-bromo-1, 2, 3-trichlorobenzene. Google Patents. (URL: )

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. The Organic Chemistry Tutor. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-1,2,3-trichlorobenzene from Isomeric Impurities

Welcome to the technical support center for the purification of halogenated aromatic intermediates. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Bromo-1,2,3-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated aromatic intermediates. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Bromo-1,2,3-trichlorobenzene and encounter challenges in removing its closely related isomers. As an important building block in the pharmaceutical and agrochemical industries, achieving high purity of this compound is critical for successful downstream applications.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common issues from fundamental questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing 5-Bromo-1,2,3-trichlorobenzene?

The most common and challenging isomeric impurity encountered during the synthesis of 5-Bromo-1,2,3-trichlorobenzene is 1-Bromo-2,3,4-trichlorobenzene . This isomer often arises from the "halogen dance" reaction or electrophilic bromination of 1,2,3-trichlorobenzene, where the bromine atom adds to a different position on the benzene ring. Patent literature describes processes where 1-Bromo-2,3,4-trichlorobenzene is an intermediate that is isomerized to the desired 5-bromo product; incomplete isomerization is a primary source of this impurity. Depending on the synthetic route, minor amounts of other byproducts, such as 1-bromo-3,5-dichlorobenzene, may also be present.

Q2: What are the key physical property differences between 5-Bromo-1,2,3-trichlorobenzene and its main isomer?

The success of classical purification techniques like crystallization and distillation hinges on the differences in the physical properties of the compound and its impurities. While comprehensive data for all isomers is not always available, key properties for the target compound have been characterized.

Property5-Bromo-1,2,3-trichlorobenzene (Target)1-Bromo-2,3,4-trichlorobenzene (Impurity)Justification for Purification
Molecular Weight 260.34 g/mol 260.34 g/mol Identical; no separation by mass-dependent methods.
Physical Form Off-white Powder/SolidSolidBoth are solids at room temperature, suggesting crystallization is a viable method.
Melting Point 60 °CNot consistently reported, but expected to be different.A significant difference in melting points is the basis for purification by fractional crystallization. Symmetrical molecules often have higher melting points, but the difference here is unknown.
Boiling Point 266 °CNot consistently reported, but known to be different.Patents confirm that the isomers can be separated by distillation under reduced pressure, proving a boiling point difference exists. This is the basis for purification by fractional distillation.
Solubility Slightly soluble in water; soluble in organic solvents.Expected to have similar solubility in non-polar solvents but may differ in polar solvents.Small differences in solubility across a range of solvents can be exploited for selective crystallization.
Q3: Which purification technique is best for my needs?

The optimal purification strategy depends on the scale of your work, the level of purity required, and the available equipment. The following decision tree provides a general guide.

Purification_Decision_Tree start Start: Crude Isomer Mixture scale What is your scale? start->scale large_scale Large Scale (>5g) scale->large_scale Large small_scale Small Scale (<5g) scale->small_scale Small purity_level Required Purity? crystallization Fractional Crystallization purity_level->crystallization Moderate chromatography Column Chromatography purity_level->chromatography High distillation Fractional Distillation large_scale->distillation Boiling point difference is sufficient large_scale->crystallization Initial purification small_scale->purity_level distillation->crystallization Further polishing needed high_purity High Purity (>99.5%) moderate_purity Moderate Purity (95-99%)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide
Problem: My crystallization attempt is not improving purity significantly. How can I optimize it?

Answer: This is a common issue when isomers have similar solubilities. The key is to find a solvent system that maximizes the solubility difference.

Causality & Solution:

  • Problem: The isomers are co-crystallizing. This happens when the chosen solvent treats both molecules almost identically.

  • Solution 1: Systematic Solvent Screening. Don't rely on a single solvent. Test a range of solvents with varying polarities. Start with a non-polar solvent like heptane or hexane, where solubility should be low. Then, try slightly more polar solvents like isopropanol or ethanol. The goal is to find a solvent that dissolves the impurity well at high temperatures but poorly at low temperatures, while keeping the target compound less soluble. A detailed protocol is provided below.

  • Solution 2: Use a Solvent/Anti-Solvent System. Dissolve the crude mixture in a minimal amount of a "good" solvent (e.g., dichloromethane or toluene) in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent") like hexane or methanol, in which the compound is insoluble, until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. This technique can create a supersaturated state that is more selective for the desired compound's crystal lattice.

  • Solution 3: Control the Cooling Rate. Rapid cooling (like crashing the flask in an ice bath) traps impurities. For isomer separation, slow, controlled cooling is paramount. Allow the flask to cool to room temperature over several hours, and then move it to a 4 °C refrigerator. This gives the correct molecules time to incorporate into the growing crystal lattice, excluding the improperly shaped impurity molecules.

Problem: I'm trying fractional distillation, but the isomers are co-distilling. What can I do?

Answer: Co-distillation of close-boiling isomers indicates that your distillation setup lacks sufficient theoretical plates to achieve separation.

Causality & Solution:

  • Problem: The boiling points of the isomers are too close for a simple distillation setup to resolve. Each vaporization-condensation cycle (a "theoretical plate") only slightly enriches the more volatile component.

  • Solution 1: Use a Fractionating Column. A simple distillation apparatus is inadequate. You must use a column packed with a high-surface-area material, such as a Vigreux column or one filled with Raschig rings or metal sponge. This provides the necessary surface area for many successive vaporization-condensation cycles, effectively performing multiple distillations in one apparatus.

  • Solution 2: Distill Under Reduced Pressure (Vacuum Distillation). Lowering the pressure reduces the boiling points of the compounds. This can sometimes increase the relative volatility (the effective separation factor) between the two isomers. More importantly, it allows the distillation to proceed at a lower temperature, preventing potential decomposition of your material.

  • Solution 3: Optimize the Reflux Ratio. Increase the reflux ratio, which is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio increases the number of equilibrium stages and improves separation, but it also increases the distillation time. A slow, steady collection rate is crucial for separating close-boiling liquids.

Problem: I need to use chromatography for high purity, but I'm getting poor separation. What are my options?

Answer: Poor separation in column chromatography is typically due to an incorrect choice of stationary phase (adsorbent) or mobile phase (eluent).

Causality & Solution:

  • Problem: The isomers have very similar polarities, causing them to travel down a standard silica gel column at nearly the same rate.

  • Solution 1: Optimize the Mobile Phase. For non-polar compounds like bromotrichlorobenzenes, the eluent should be very non-polar. Start with pure heptane or hexane. Even small amounts of a slightly more polar solvent (like dichloromethane or ethyl acetate) can cause the compounds to elute too quickly and without separation. Use a very shallow gradient, for example, transitioning from 100% heptane to 99:1 heptane:dichloromethane over many column volumes.

  • Solution 2: Increase the Column Length and Reduce Particle Size. Use a longer column with a smaller diameter to increase the number of theoretical plates. Using silica gel with a smaller particle size (e.g., 230-400 mesh) provides more surface area and improves resolution, though it may require pressure to maintain a reasonable flow rate (flash chromatography).

  • Solution 3: Consider an Alternative Stationary Phase. If silica or alumina fails, consider a stationary phase that separates based on principles other than polarity. A C18-functionalized (reverse-phase) silica could work, or more specialized columns like those coated with fullerene (C70), which can separate halogenated benzenes based on halogen-π interactions.

Experimental Protocols
Protocol 1: Optimized Fractional Crystallization

This protocol provides a systematic approach to purifying 5-Bromo-1,2,3-trichlorobenzene via crystallization.

  • Solvent Selection:

    • Place ~20 mg of the crude material into several test tubes.

    • To each tube, add a different solvent (e.g., heptane, ethanol, isopropanol, acetonitrile) dropwise at room temperature until the solid just dissolves.

    • Note the approximate solubility. A good solvent will require a moderate amount of solvent to dissolve the solid at reflux but will show significant crystal formation upon cooling.

  • Dissolution:

    • Place 1.0 g of the crude isomer mixture into a 50 mL Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle reflux. Add just enough solvent to fully dissolve the solid.

  • Slow Cooling:

    • Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. This should take at least one hour.

    • Once at room temperature, place the flask in a 4 °C refrigerator for several hours, or preferably overnight, to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying and Analysis:

    • Dry the purified crystals under vacuum.

    • Determine the melting point and analyze the purity by GC-MS or NMR to confirm the removal of the isomeric impurity.

Protocol 2: Flash Column Chromatography

This protocol is for small-scale, high-purity separation.

  • Column Packing:

    • Select a long, narrow column. For 100 mg of crude material, a column with a 1 cm diameter is appropriate.

    • Prepare a slurry of silica gel (230-400 mesh) in 100% heptane.

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material (~100 mg) in a minimal amount of dichloromethane or toluene (~0.5 mL).

    • Add a small amount of silica gel (~200 mg) to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with 100% heptane, applying pressure to achieve a flow rate of about 5 cm/minute.

    • Collect fractions continuously. Monitor the elution process using TLC, spotting small aliquots from the collected fractions.

    • If the compounds do not elute, very cautiously increase the solvent polarity (e.g., to 0.5% dichloromethane in heptane).

  • Analysis and Isolation:

    • Analyze the TLC plate under UV light to identify the fractions containing the pure product. Isomers will often appear as two spots with very close Rf values.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Bromo-1,2,3-trichlorobenzene.

References
Optimization

analytical challenges in characterizing 5-Bromo-1,2,3-trichlorobenzene

Technical Support Center: 5-Bromo-1,2,3-trichlorobenzene Analysis Welcome to the dedicated technical support guide for the analytical characterization of 5-Bromo-1,2,3-trichlorobenzene. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1,2,3-trichlorobenzene Analysis

Welcome to the dedicated technical support guide for the analytical characterization of 5-Bromo-1,2,3-trichlorobenzene. This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this and similar halogenated aromatic compounds. The following sections provide answers to frequently asked questions and in-depth troubleshooting guides to help you navigate the common and complex challenges encountered during analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 5-Bromo-1,2,3-trichlorobenzene, providing quick and actionable advice for method development.

Q1: What is the most suitable primary analytical technique for 5-Bromo-1,2,3-trichlorobenzene?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing 5-Bromo-1,2,3-trichlorobenzene. The compound's volatility and thermal stability make it well-suited for GC separation. Mass spectrometry provides the high degree of selectivity and sensitivity needed for positive identification and quantification, especially in complex matrices. The distinctive isotopic pattern resulting from the presence of both bromine and chlorine atoms serves as a powerful confirmation tool. While High-Performance Liquid Chromatography (HPLC) can be used, particularly for separating isomers using specialized columns, GC is generally more straightforward and widely employed for halogenated benzenes.[1][2][3]

Q2: How do I select the right GC column to separate 5-Bromo-1,2,3-trichlorobenzene from its isomers?

A: Isomer separation is a primary challenge. Your column choice is critical.

  • Workhorse Column: A mid-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, VF-5ms, Rtx-5ms) is the recommended starting point. These columns provide a good balance of selectivity for aromatic compounds and general-purpose utility.

  • Enhanced Selectivity: For challenging separations, consider a column with a higher phenyl content (e.g., a 35% or 50% phenyl-methylpolysiloxane) to enhance selectivity through π-π interactions between the column's phenyl groups and the analyte's benzene ring.

  • Advanced Separation: Research has shown that novel stationary phases, such as those coated with C70-fullerene, can offer exceptional separation of halogenated benzene isomers by leveraging halogen–π interactions.[1][2] This can be a powerful option if standard columns fail to provide baseline resolution.

Q3: What does the mass spectrum of 5-Bromo-1,2,3-trichlorobenzene look like under Electron Ionization (EI)?

A: The EI-MS spectrum is highly characteristic due to the isotopic distributions of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

  • Molecular Ion (M⁺): You will not see a single peak for the molecular ion. Instead, you will observe a complex cluster of peaks centered around m/z 258, 260, 262, and 264, reflecting the various combinations of Br and Cl isotopes. The most abundant peak in this cluster will correspond to the ion containing one ⁷⁹Br and three ³⁵Cl atoms.

  • Key Fragments: Common fragmentation pathways involve the loss of halogen atoms. Expect to see fragment ion clusters corresponding to [M-Br]⁺ and [M-Cl]⁺. The relative abundance of these fragments provides structural information and further confirmation of identity.

Q4: What are the best practices for sample preparation when analyzing environmental matrices?

A: Effective sample preparation is crucial to remove interferences and concentrate the analyte.[4][5]

  • Water Samples: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane is a common approach. Solid-phase extraction (SPE) using a C18 or polymeric sorbent cartridge offers a more modern alternative that uses less solvent and can provide a cleaner extract.[6][7]

  • Soil/Sediment Samples: Pressurized liquid extraction (PLE) or Soxhlet extraction with a solvent mixture such as hexane/acetone is typically required to efficiently extract the analyte from the solid matrix. The resulting extract will likely require a cleanup step, such as passing it through a silica or Florisil column, to remove interfering compounds like lipids.[8]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental problems.

Guide 1: Poor Chromatographic Peak Shape

Poor peak shape compromises resolution and integration accuracy. The logical flow below helps diagnose and solve common issues.

G start Problem: Poor Peak Shape symptom Symptom Peak Tailing Peak Fronting Split Peaks start->symptom cause_tail Possible Causes (Tailing) - Active sites in inlet/column - Column contamination - Dead volume (bad connections) - Inlet temperature too low symptom:f1->cause_tail cause_front Possible Causes (Fronting) - Column overload - Solvent mismatch - Incompatible injection solvent symptom:f2->cause_front cause_split Possible Causes (Split) - Poor injection technique - Incompatible solvent/liner - Sample condensation in inlet symptom:f3->cause_split sol_tail Solutions (Tailing) - Use deactivated inlet liner - Trim 10-20 cm from column inlet - Re-install column with fresh ferrules - Increase inlet temperature cause_tail->sol_tail Address Cause sol_front Solutions (Fronting) - Dilute sample - Check solvent polarity - Use solvent with lower boiling point cause_front->sol_front Address Cause sol_split Solutions (Split) - Use faster injection speed - Use liner with glass wool - Match solvent to inlet temp cause_split->sol_split Address Cause G start Problem: Low/Inconsistent Recovery diag Step 1: Diagnose Post-Extraction Spike Experiment start->diag comp Compare Peak Area: (Spiked Matrix Extract) vs. (Standard in Pure Solvent) diag->comp result result comp->result sol_supp Step 2: Mitigate - Improve Sample Cleanup (SPE, LLE) - Enhance Chromatographic Separation - Use Matrix-Matched Calibrants - Use Isotope-Labeled Internal Standard result:f1->sol_supp result:f2->sol_supp sol_ok Problem is likely elsewhere (e.g., sample prep efficiency, instrument sensitivity) result:f3->sol_ok

Caption: Systematic workflow for identifying and correcting matrix effects.

This is a common and effective way to compensate for matrix effects.

  • Obtain Blank Matrix: Source a sample of the matrix you are analyzing (e.g., soil, water) that is known to be free of 5-Bromo-1,2,3-trichlorobenzene.

  • Process the Blank: Perform your entire sample preparation procedure (extraction, cleanup, concentration) on this blank matrix.

  • Create Calibration Standards: After the final concentration step, use this clean matrix extract as the diluent to prepare your calibration standards. For example, if your final extract is in 1 mL of hexane, use this "blank matrix hexane" to dilute your stock solution to create your calibration curve points.

  • Analyze and Quantify: Prepare your unknown samples using the exact same procedure. Quantify them against the matrix-matched calibration curve. Because the standards and the samples now contain the same co-eluting matrix components, any signal suppression or enhancement should affect both equally, leading to more accurate quantification. [9]

References

  • LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

  • Phenomenex. GC Troubleshooting Tips and Tricks from Inlet through to Detection. [Link]

  • Royal Society of Chemistry. Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]

  • Pharmaffiliates. CAS No : 21928-51-8 | Product Name : 5-Bromo-1,2,3-trichlorobenzene. [Link]

  • PMC. Analysis of brominated flame retardants in the aquatic environment: a review. [Link]

  • MDPI. Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. [Link]

  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • PMC. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

  • Royal Society of Chemistry. How Do I Troubleshoot a Problem on My GC-MS?. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • ACS Publications. Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. [Link]

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene. [Link]

  • LCGC. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • PubMed. An overview of matrix effects in liquid chromatography-mass spectrometry. [Link]

  • Polish Journal of Environmental Studies. Preparation of Environmental Samples for the Determination of Trace Constituents. [Link]

  • LCGC. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • Phenomenex. GC Column Troubleshooting Guide. [Link]

  • ResearchGate. Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]

  • Otto Chemie Pvt. Ltd. 5-Bromo-1,2,3-trichlorobenzene, 98%. [Link]

  • Google Patents.
  • Google Patents.Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • PubMed. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • Chemsrc. 5-Bromo-1,2,3-trichlorobenzene | CAS#:21928-51-8. [Link]

  • J-STAGE. Analytical Procedure for the Determination of Chlorobenzenes in Sediments. [Link]

  • ResearchGate. Chromatographic Co-elution Chromatography. [Link]

  • PubChem. 1-Bromo-2,3,5-trichlorobenzene. [Link]

  • NCBI. Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples. [Link]

  • ResearchGate. Analysis and occurrence of emerging chlorinated and brominated flame retardants in surficial sediment of the Dalian costal area in China. [Link]

  • ResearchGate. Chromatograms of GC separation of structural isomers of disubsituted benzene.... [Link]

  • ResearchGate. Current status and future challenges of chlorobenzenes pollution in soil and groundwater.... [Link]

  • YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Optimization of 5-Bromo-1,2,3-trichlorobenzene Synthesis

Welcome to the technical support center for the synthesis and optimization of 5-bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, chemists, and process development professionals who are looking to eff...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, chemists, and process development professionals who are looking to efficiently establish and optimize the synthesis of this key chemical intermediate. We will delve into the common synthetic routes and provide a structured approach to reaction optimization using the powerful Design of Experiments (DoE) methodology.

Section 1: Frequently Asked Questions - Reaction Chemistry

This section addresses fundamental questions regarding the synthesis of 5-bromo-1,2,3-trichlorobenzene. A solid understanding of the underlying chemistry is the first step toward successful optimization.

Q1: What is the most common and practical synthetic route to 5-bromo-1,2,3-trichlorobenzene?

A1: The most frequently cited and industrially relevant route involves a two-step process starting from 1,2,3-trichlorobenzene.[1][2]

  • Electrophilic Aromatic Bromination: 1,2,3-trichlorobenzene is first brominated using bromine (Br₂) and a Lewis acid catalyst, such as ferric bromide (FeBr₃) or iron powder.[1][3] This reaction typically yields the kinetic product, 1-bromo-2,3,4-trichlorobenzene, as the major isomer.[1]

  • Base-Catalyzed Isomerization (Halogen Dance): The resulting 1-bromo-2,3,4-trichlorobenzene intermediate is then isomerized to the thermodynamically more stable 5-bromo-1,2,3-trichlorobenzene. This rearrangement, often referred to as a "halogen dance" reaction, is typically achieved by using a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tetrahydrofuran (THF).[2][4]

Q2: Why is a Lewis acid catalyst required for the initial bromination step?

A2: The benzene ring in 1,2,3-trichlorobenzene is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the three chlorine atoms.[5] Molecular bromine (Br₂) by itself is not a sufficiently powerful electrophile to react with this deactivated ring at a practical rate.[6] A Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic "Br+" equivalent (or a complex like [Br-Br-FeBr₃]) that can be attacked by the aromatic ring, initiating the substitution reaction.[5]

Q3: What determines the regioselectivity of the initial bromination, and why is an isomerization step necessary?

A3: The regioselectivity is governed by the directing effects of the three chlorine substituents. While halogens are deactivating, they are ortho, para-directors due to the resonance stabilization they can provide to the carbocation intermediate (sigma complex) formed during the reaction.[5][7] In 1,2,3-trichlorobenzene, electrophilic attack is sterically and electronically favored at the C4 position, leading to the formation of 1-bromo-2,3,4-trichlorobenzene.[1] Since the desired product is the 5-bromo isomer, the subsequent base-catalyzed isomerization is essential to rearrange the bromine atom to the thermodynamically preferred position.[2]

Section 2: Synthesis Pathway Overview

The following diagram illustrates the two-step synthesis of 5-bromo-1,2,3-trichlorobenzene from 1,2,3-trichlorobenzene.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Isomerization (Halogen Dance) A 1,2,3-Trichlorobenzene B 1-Bromo-2,3,4-trichlorobenzene (Kinetic Product) A->B Br₂ / FeBr₃ (e.g., 60°C) C 5-Bromo-1,2,3-trichlorobenzene (Thermodynamic Product) B->C t-BuOK / THF (e.g., Ambient Temp)

Caption: Reaction pathway for the synthesis of 5-bromo-1,2,3-trichlorobenzene.

Section 3: FAQs - Design of Experiments (DoE) Implementation

This section provides guidance on applying DoE to optimize the synthesis, focusing on improving yield and purity while minimizing experimental effort.

Q4: Why should I use Design of Experiments (DoE) instead of a One-Variable-at-a-Time (OVAT) approach?

A4: The OVAT approach, where one factor is varied while others are held constant, is inefficient and often fails to identify the true optimal conditions.[8] This is because it does not account for interactions between factors (e.g., the effect of temperature might depend on the catalyst concentration). DoE is a statistical methodology that allows for the simultaneous, systematic variation of multiple factors.[9] Its advantages are significant:

  • Efficiency: It requires fewer experiments to gain more information, saving time and resources.[8][10]

  • Interaction Effects: It can identify and quantify interactions between variables, which is crucial for true process understanding.[8]

  • Robustness: It helps identify a robust operating window where the process is insensitive to small variations in the parameters.

Q5: For the bromination of 1,2,3-trichlorobenzene, what are the key factors (inputs) and responses (outputs) to study in a DoE?

A5: Selecting the right factors and responses is critical for a successful DoE study. Based on the reaction chemistry, the following are recommended:

Factors (Independent Variables) Responses (Dependent Variables)
Temperature (°C): Affects reaction rate and byproduct formation.Yield of 1-bromo-2,3,4-trichlorobenzene (%): Primary measure of reaction success.
Reaction Time (hours): Determines conversion and potential for side reactions.Purity (Area % by GC/HPLC): Quantifies the desired product relative to other components.
Bromine Equivalents (mol eq.): Stoichiometry impacts conversion and di-bromination.Key Impurity 1 (e.g., Di-bromo species): Critical quality attribute to minimize.
Catalyst Loading (mol %): Affects reaction rate and cost.Key Impurity 2 (e.g., Unreacted Starting Material): Measures conversion.

A similar approach can be used to optimize the subsequent isomerization step, with factors like base equivalents, temperature, and time, and responses focused on the yield of the final product and minimization of byproducts like 1-bromo-3,5-dichlorobenzene.[1]

Q6: What type of experimental design should I start with?

A6: For screening up to 4-5 factors, a Fractional Factorial or a Full Factorial design is an excellent starting point.[9]

  • Full Factorial Design: Tests all possible combinations of the high and low levels for each factor. For 3 factors at 2 levels, this would be 2³ = 8 experiments. It provides the most information, including all interaction effects.[9]

  • Fractional Factorial Design: A subset of a full factorial design. For example, a 2⁴⁻¹ design allows you to study 4 factors in only 8 experiments instead of 16. It is highly efficient for screening to identify the most significant factors.

Once the key factors are identified, a Response Surface Methodology (RSM) design, such as a Central Composite or Box-Behnken design, can be used to model the relationship between the factors and responses and find the precise optimal conditions.

Section 4: DoE Workflow for Reaction Optimization

The diagram below outlines the systematic workflow for implementing a DoE study.

G A 1. Define Objective (e.g., Maximize Yield, Minimize Impurity) B 2. Select Factors & Ranges (Temp, Time, Equivalents, etc.) A->B C 3. Select Responses (Yield %, Purity %, etc.) B->C D 4. Choose DoE Design (e.g., Factorial, RSM) C->D E 5. Execute Experiments (Randomized Order) D->E F 6. Analyze Data (Statistical Software) E->F G 7. Build Model & Identify Optimal Conditions F->G H 8. Perform Confirmation Runs & Validate Model G->H

Caption: A typical workflow for reaction optimization using Design of Experiments.

Section 5: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and optimization experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Brominated Product (Step 1) 1. Insufficient catalyst activity (e.g., moisture).2. Reaction temperature too low.3. Insufficient reaction time.4. Loss of volatile bromine.1. Use fresh, anhydrous Lewis acid catalyst.2. Include temperature as a factor in your DoE to find the optimal point.3. Extend reaction time; consider time as a DoE factor.4. Ensure the reaction is performed in a well-sealed apparatus with a condenser.
High Levels of Di-brominated Byproducts 1. Excess bromine equivalents.2. Reaction temperature too high or time too long.1. Carefully control the stoichiometry of bromine. Use bromine equivalents as a key factor in your DoE.2. Explore lower temperatures and shorter reaction times in your experimental design.
Incomplete Isomerization (Step 2) 1. Insufficient base (t-BuOK).2. Inactive base due to moisture.3. Reaction temperature too low or time too short.1. Increase the equivalents of t-BuOK. This can be a factor in a DoE for this step.2. Use fresh, high-quality t-BuOK and anhydrous THF.3. While often run at ambient temperature, slight warming or extended time may be necessary.[3]
Formation of 1-bromo-3,5-dichlorobenzene byproduct (Step 2) This is a known byproduct of the halogen dance reaction.[1]This is an inherent challenge. The goal of the DoE for this step should be to find conditions (e.g., temperature, base concentration, time) that maximize the ratio of the desired product to this byproduct. Purification by distillation or chromatography may be required.[1]
Inconsistent or Non-reproducible DoE Results 1. Poor control over experimental parameters (temp, additions).2. Inconsistent starting material quality.3. Analytical method variability.1. Use automated lab reactors or ensure precise manual control. Randomize the run order to average out time-dependent errors.2. Use a single, homogenous batch of starting materials for the entire DoE study.3. Validate your analytical method (e.g., GC, HPLC) for precision and accuracy before starting the DoE.

Section 6: Experimental Protocols

The following are generalized protocols based on literature procedures.[1][3] All experiments should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 6.1: Bromination of 1,2,3-Trichlorobenzene
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (e.g., containing NaOH solution), add 1,2,3-trichlorobenzene (1.0 eq) and anhydrous FeBr₃ (e.g., 0.03 eq).

  • Reagent Addition: Heat the mixture to the desired temperature (e.g., 60 °C, as specified by your DoE run).

  • Reaction: Add bromine (e.g., 1.1 eq) dropwise via the dropping funnel over 1-2 hours. Stir the reaction mixture at the set temperature for the specified time (e.g., 3 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into an ice-cold aqueous solution of sodium bisulfite or sodium thiosulfate to destroy excess bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC or ¹H NMR to determine the yield and purity for your DoE response.

Protocol 6.2: Isomerization of 1-bromo-2,3,4-trichlorobenzene
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the crude 1-bromo-2,3,4-trichlorobenzene (1.0 eq) and anhydrous THF.

  • Reagent Addition: Add a solution of potassium tert-butoxide (t-BuOK) in THF (e.g., 0.3 eq of a 1.0 M solution) dropwise at ambient temperature.

  • Reaction: Stir the solution at ambient temperature for the time specified by your DoE run (e.g., 1 hour).

  • Workup: Quench the reaction by adding aqueous HCl. Extract with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the product mixture by GC or ¹H NMR to determine the ratio of 5-bromo-1,2,3-trichlorobenzene to the starting isomer and other byproducts.

References

  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses. Retrieved from [Link]

  • Wheeler, N. R., et al. (2022). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. Retrieved from [Link]

  • Smits, H. (2017). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (U.S. Patent No. 10,259,752 B2). U.S. Patent and Trademark Office.
  • Murray, P. R., et al. (2018). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Schulmeister, K., & Morgan, N. (2020). Reaction optimization using Design of Experiment (DOE) at the NMR scale. Western Kentucky University. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE - EP 3207008 B1. Retrieved from [Link]

  • Macmillan, D., et al. (2021). Design of experiments (DoE) for the optimization of chemical reactions: A primer for the data-driven chemistry. Wiley Online Library. Retrieved from [Link]

  • Adiyala, P. R., et al. (2021). Process for preparation of 5-bromo-1,2,3-trichlorobenzene. (WO2021152435A1). Google Patents.
  • Smits, H. (2016). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (WO2016058897A1). Google Patents.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • D'urso, A., et al. (2020). Achieving selectivity in porphyrin bromination through a DoE-driven optimization under continuous flow conditions. Springer. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Questions On Sandmeyer Reaction. Retrieved from [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction. Retrieved from [Link]

  • Arnold, W. A., & McNeill, K. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Royal Society of Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Aromatic Reactions. Concordia College. Retrieved from [Link]

  • Leah4sci. (2025). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.1: Electrophilic Aromatic Substitution (EAS). Retrieved from [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a). Retrieved from [Link]

  • Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.

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Reference Data & Comparative Studies

Validation

Distinguishing Isomers with Precision: A Comparative Guide to the ¹H NMR Spectra of 5-Bromo-1,2,3-trichlorobenzene and 1-Bromo-2,3,5-trichlorobenzene

In the realm of synthetic chemistry, the unambiguous identification of constitutional isomers is a critical step that underpins the reliability of research and the safety of developed pharmaceuticals. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, the unambiguous identification of constitutional isomers is a critical step that underpins the reliability of research and the safety of developed pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth comparison of the ¹H NMR spectra of two closely related isomers, 5-Bromo-1,2,3-trichlorobenzene and 1-Bromo-2,3,5-trichlorobenzene, offering a detailed analysis of their expected spectral features based on fundamental principles of chemical shifts and spin-spin coupling.

The Decisive Role of Substitution Patterns in ¹H NMR Spectroscopy

The chemical environment of a proton dictates its resonance frequency (chemical shift) in an NMR spectrum. For substituted benzene rings, the nature and position of substituents create distinct electronic environments for the aromatic protons. Halogens, such as bromine and chlorine, are electron-withdrawing groups that deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ ~7.3 ppm).[1] The extent of this deshielding and the coupling patterns between protons provide a unique fingerprint for each isomer.

Structural and Spectral Predictions

A meticulous analysis of the molecular symmetry and the electronic effects of the substituents allows for a confident prediction of the ¹H NMR spectra for these two isomers.

5-Bromo-1,2,3-trichlorobenzene: A Case of Symmetry

The structure of 5-Bromo-1,2,3-trichlorobenzene possesses a plane of symmetry that bisects the C1-C4 axis. This symmetry renders the two aromatic protons chemically equivalent.

Figure 1: Structure of 5-Bromo-1,2,3-trichlorobenzene.

Due to this equivalence, the following spectral features are anticipated:

  • Number of Signals: A single signal in the aromatic region.

  • Integration: The signal will integrate to two protons.

  • Multiplicity: As the two protons are chemically equivalent, they will not split each other, resulting in a singlet.

  • Chemical Shift: The protons are flanked by electron-withdrawing chloro and bromo groups, which will cause a significant downfield shift. A reported experimental value for this compound confirms the presence of a singlet at δ 7.55 ppm for the two protons.[2]

1-Bromo-2,3,5-trichlorobenzene: A More Complex Splitting Pattern

In contrast, 1-Bromo-2,3,5-trichlorobenzene lacks the symmetry of its isomer. This results in two chemically non-equivalent protons.

Figure 2: Structure of 1-Bromo-2,3,5-trichlorobenzene.

The predicted ¹H NMR spectrum for this isomer is as follows:

  • Number of Signals: Two distinct signals in the aromatic region.

  • Integration: Each signal will integrate to one proton.

  • Multiplicity: The two protons are situated meta to each other. This will lead to a small coupling (typically 2-3 Hz), resulting in each signal appearing as a doublet.

  • Chemical Shift:

    • H-4: This proton is situated between two chlorine atoms, which will strongly deshield it, placing its signal at a higher chemical shift.

    • H-6: This proton is adjacent to a bromine atom and a chlorine atom, also resulting in a downfield shift, but likely less pronounced than that of H-4.

Predicted ¹H NMR Data Summary

CompoundNumber of SignalsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
5-Bromo-1,2,3-trichlorobenzene 1~7.55Singlet2H
1-Bromo-2,3,5-trichlorobenzene 2~7.4 - 7.8Doublet, Doublet1H, 1H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To empirically validate these predictions, the following protocol for acquiring a high-resolution ¹H NMR spectrum is recommended.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the sample (either 5-Bromo-1,2,3-trichlorobenzene or 1-Bromo-2,3,5-trichlorobenzene).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Dissolve Dissolve Weigh->Dissolve Add_Standard Add_Standard Dissolve->Add_Standard Transfer_to_Tube Transfer_to_Tube Add_Standard->Transfer_to_Tube Insert_Sample Insert_Sample Transfer_to_Tube->Insert_Sample Lock_Shim Lock_Shim Insert_Sample->Lock_Shim Tune_Probe Tune_Probe Lock_Shim->Tune_Probe Acquire_Data Acquire_Data Tune_Probe->Acquire_Data Fourier_Transform Fourier_Transform Acquire_Data->Fourier_Transform Phase_Correction Phase_Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline_Correction Phase_Correction->Baseline_Correction Integration_and_Peak_Picking Integration_and_Peak_Picking Baseline_Correction->Integration_and_Peak_Picking Final_Spectrum Final_Spectrum Integration_and_Peak_Picking->Final_Spectrum

Figure 3: Workflow for ¹H NMR Spectrum Acquisition and Processing.

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient signal detection.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the Free Induction Decay (FID) data.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their precise chemical shifts.

Conclusion

The distinct ¹H NMR spectra of 5-Bromo-1,2,3-trichlorobenzene and 1-Bromo-2,3,5-trichlorobenzene serve as a powerful illustration of how subtle changes in molecular structure lead to dramatic and predictable differences in spectroscopic output. The singlet observed for the former, arising from its molecular symmetry, is in stark contrast to the pair of meta-coupled doublets expected for the latter. This comparative analysis not only aids in the confident identification of these specific isomers but also reinforces the fundamental principles of NMR spectroscopy that are indispensable to the modern chemist.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • LibreTexts Chemistry. (2023). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Google Patents. (2014). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Retrieved from [2]

  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of chlorobenzene. Retrieved from [Link][3]

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Comparative

A Comparative Guide to the Reactivity of 5-Bromo-1,2,3-trichlorobenzene and Other Brominated Benzenes

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Brominated benzenes are a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Brominated benzenes are a cornerstone of modern organic synthesis, serving as versatile precursors for a myriad of complex molecules. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-1,2,3-trichlorobenzene with other common brominated benzenes. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for its utility in key synthetic transformations, supported by experimental data and detailed protocols.

Introduction: The Role of Substituted Bromobenzenes in Modern Synthesis

Substituted bromobenzenes are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The carbon-bromine bond serves as a versatile handle for a range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNA r). The reactivity of a given bromobenzene derivative is intricately governed by the nature and position of other substituents on the aromatic ring. These substituents exert both electronic and steric effects, which can significantly influence reaction rates, yields, and even the feasibility of a desired transformation.

5-Bromo-1,2,3-trichlorobenzene is a unique building block, featuring a bromine atom for selective functionalization and three chlorine atoms that significantly modulate the electronic properties of the benzene ring.[1] This guide will dissect the reactivity of this compound in comparison to simpler brominated benzenes, providing a rationale for its behavior and practical guidance for its application.

Comparative Reactivity Analysis

The reactivity of brominated benzenes in common synthetic transformations is primarily dictated by two key factors:

  • Electronic Effects: The electron density of the aromatic ring and the polarization of the carbon-bromine bond are crucial. Electron-withdrawing groups (EWGs) generally increase the reactivity of aryl halides in palladium-catalyzed oxidative addition and nucleophilic aromatic substitution by making the aromatic ring more electron-deficient.[2][3][4]

  • Steric Effects: The size of substituents ortho to the bromine atom can hinder the approach of the catalyst or nucleophile, thereby decreasing the reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental C-C and C-N bond-forming reactions, respectively. Both proceed via a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.[5][6] The rate of this step is highly sensitive to the electronic and steric environment of the C-Br bond.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures.[7] The reactivity of brominated benzenes in this reaction generally follows the trend: electron-deficient > electron-neutral > electron-rich. The three chlorine atoms in 5-Bromo-1,2,3-trichlorobenzene are strong electron-withdrawing groups, which are expected to significantly activate the C-Br bond towards oxidative addition compared to bromobenzene. However, the presence of a chlorine atom at the 2-position (ortho to the bromine) introduces steric hindrance.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl BromideStructureExpected ReactivityRationaleRepresentative Yield (%)
BromobenzeneBaselineStandard for comparison.98[1]
1-Bromo-3,5-dichlorobenzeneHighTwo meta chlorine atoms provide strong electronic activation with minimal steric hindrance.95-99[8]
1-Bromo-2,4-dichlorobenzeneModerate to HighStrong electronic activation from the para chlorine is counteracted by steric hindrance from the ortho chlorine.80-95[2]
5-Bromo-1,2,3-trichlorobenzene Moderate Strong electronic activation from three chlorine atoms is significantly offset by steric hindrance from the two ortho chlorine atoms (at positions 1 and 2 relative to the bromine at position 5).Inferred to be lower than 1-bromo-3,5-dichlorobenzene due to increased steric hindrance.

Note: Yields are highly dependent on reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the boronic acid partner. The yield for 5-Bromo-1,2,3-trichlorobenzene is an educated inference based on established principles.

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of anilines and their derivatives.[5][9] Similar to the Suzuki coupling, the reactivity is influenced by electronic and steric factors. Electron-deficient aryl bromides are generally more reactive.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Aryl BromideStructureExpected ReactivityRationaleRepresentative Yield (%)
BromobenzeneBaselineStandard substrate, often requiring robust catalyst systems for high yields.94[10]
1-Bromo-3,5-dichlorobenzeneHighStrong electronic activation from two meta chlorine atoms and low steric hindrance.High (inferred)
1-Bromo-2,4-dichlorobenzeneModerateElectronic activation is tempered by steric hindrance from the ortho chlorine.Moderate to High (inferred)
5-Bromo-1,2,3-trichlorobenzene Low to Moderate Significant steric hindrance from the two ortho chlorine atoms is expected to be a major limiting factor, despite the strong electronic activation.Inferred to be challenging, likely requiring specialized bulky ligands and optimized conditions.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the direct displacement of a halide by a nucleophile. This reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[3][4][11][12][13][14]

In 5-Bromo-1,2,3-trichlorobenzene, the three chlorine atoms act as electron-withdrawing groups. The chlorine at the 3-position is para to the bromine, and the chlorines at the 1- and 2-positions are ortho and meta, respectively. This substitution pattern provides significant activation for SNAr at the carbon bearing the bromine.

Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution

Aryl BromideStructureExpected ReactivityRationale
BromobenzeneVery LowLacks the necessary electron-withdrawing groups to stabilize the Meisenheimer intermediate. Reaction typically proceeds via a benzyne mechanism under harsh conditions.[15]
1-Bromo-4-nitrobenzeneHighThe strongly electron-withdrawing nitro group para to the bromine effectively stabilizes the intermediate.
5-Bromo-1,2,3-trichlorobenzene Moderate to High The cumulative electron-withdrawing effect of the three chlorine atoms, particularly the para- and ortho-positioning, should facilitate SNAr. The reactivity will be lower than that of nitro-substituted analogs but significantly higher than bromobenzene.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of the reactivity of 5-Bromo-1,2,3-trichlorobenzene and its comparison with other brominated benzenes. Optimization of these conditions is highly recommended for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aryl Bromide (1.0 eq) B Add Boronic Acid (1.2 eq) A->B C Add Base (e.g., K2CO3, 2.0 eq) B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4, 3 mol%) C->D E Add Degassed Solvent (e.g., Toluene/Ethanol/Water) D->E F Heat to 80-100 °C E->F G Monitor by TLC/GC-MS F->G H Cool to RT, Quench with Water G->H I Extract with Organic Solvent H->I J Dry, Concentrate I->J K Purify by Column Chromatography J->K

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization, particularly the choice of ligand for sterically hindered substrates.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Palladium Precatalyst (e.g., Pd2(dba)3, 2 mol%) B Add Ligand (e.g., XPhos, 4 mol%) A->B C Add Base (e.g., NaOtBu, 1.5 eq) B->C D Add Aryl Bromide (1.0 eq) C->D E Add Amine (1.2 eq) D->E F Add Anhydrous Solvent (e.g., Toluene) E->F G Heat to 100 °C F->G H Monitor by TLC/GC-MS G->H I Cool to RT, Quench with Water H->I J Extract with Organic Solvent I->J K Dry, Concentrate J->K L Purify by Column Chromatography K->L

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Detailed Steps:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add sodium tert-butoxide (1.5 mmol, 1.5 eq), the aryl bromide (1.0 mmol), and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations

The observed and predicted reactivities can be rationalized by examining the key steps in the respective reaction mechanisms.

The Role of Substituents in Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Rate-determining step influenced by electronics and sterics Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Ar-Nu Product (Ar-Nu) Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

For 5-Bromo-1,2,3-trichlorobenzene, the electron-withdrawing nature of the three chlorine atoms lowers the electron density of the aromatic ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. However, the steric bulk of the two ortho chlorine atoms can impede the approach of the palladium complex, increasing the activation energy of this step. The overall reactivity is a balance of these opposing effects.

Stabilization of the Meisenheimer Intermediate in SNAr

SNAr_Mechanism Aryl-Br Aryl-Br with EWGs Meisenheimer Meisenheimer Intermediate (Resonance Stabilized Anion) Aryl-Br->Meisenheimer Nucleophilic Attack Product Product Meisenheimer->Product Loss of Leaving Group

Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).

The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of the high-energy Meisenheimer intermediate through resonance. In 5-Bromo-1,2,3-trichlorobenzene, the chlorine atoms, while not as strongly activating as a nitro group, contribute to the stabilization of the negative charge that develops on the aromatic ring during nucleophilic attack. This delocalization of the negative charge onto the electronegative chlorine atoms lowers the activation energy of the first, rate-determining step of the reaction.

Conclusion

5-Bromo-1,2,3-trichlorobenzene presents a unique reactivity profile that is a direct consequence of the interplay between strong electronic activation and significant steric hindrance. In palladium-catalyzed cross-coupling reactions, its reactivity is expected to be moderate, likely requiring carefully optimized conditions, including the use of bulky, electron-rich phosphine ligands, to overcome the steric impediment of the ortho-chlorine substituents. Conversely, in nucleophilic aromatic substitution, the cumulative electron-withdrawing effect of the three chlorine atoms should render it significantly more reactive than less substituted bromobenzenes, making it a promising substrate for this class of transformations.

This guide provides a foundational understanding of the reactivity of 5-Bromo-1,2,3-trichlorobenzene in comparison to other brominated benzenes. It is our hope that the insights and protocols presented herein will empower researchers to effectively utilize this and similar building blocks in the design and execution of innovative synthetic strategies.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • ResearchGate. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides.... [Link]

  • ACS Publications. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (n.d.). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -.... [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Coupling of Bromobenzene with Secondary Aryl Amines in the Presence of Commercially Available Phosphines and Palladium Catalysts. [Link]

  • ACS Publications. (n.d.). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt | Organometallics. [Link]

  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • RSC Publishing. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]

  • National Institutes of Health (NIH). (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2022). Aqueous Suzuki couplings mediated by a hydrophobic catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ACS Publications. (n.d.). Studies on the Mechanism of Allylic Coupling Reactions: A Hammett Analysis of the Coupling of Aryl Silicate Derivatives | The Journal of Organic Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 5-Bromo-1,2,3-trichlorobenzene in Pharmaceutical Applications

Introduction: The Significance of Quantifying 5-Bromo-1,2,3-trichlorobenzene 5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 5-Bromo-1,2,3-trichlorobenzene

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its precise chemical structure, featuring a specific substitution pattern of one bromine and three chlorine atoms on a benzene ring, imparts distinct reactivity that is leveraged in the construction of complex active pharmaceutical ingredients (APIs).[1] Given its role as a critical building block, the accurate quantification of 5-Bromo-1,2,3-trichlorobenzene is paramount to ensure the quality, safety, and efficacy of the final drug product.

In the context of drug development and manufacturing, rigorous analytical control of starting materials and intermediates is a regulatory expectation and a scientific necessity. The presence of impurities or deviations in the expected concentration of 5-Bromo-1,2,3-trichlorobenzene can have cascading effects on the yield, purity, and safety profile of the API. Therefore, robust and validated analytical methods for its quantification are essential for process control, stability studies, and quality assurance.

This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of 5-Bromo-1,2,3-trichlorobenzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the scientific rationale behind the experimental choices, empowering researchers and drug development professionals to select and implement the most suitable method for their specific needs. The validation of these analytical procedures is anchored in the principles outlined in the ICH Q2(R1) guideline, ensuring a framework for accuracy, precision, and reliability.[2][3]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like 5-Bromo-1,2,3-trichlorobenzene. The coupling of GC with a mass spectrometer provides a powerful tool for both separation and identification, offering high sensitivity and selectivity.

Scientific Rationale

The choice of GC-MS is predicated on the physicochemical properties of 5-Bromo-1,2,3-trichlorobenzene, which has a boiling point of 265.8°C, making it amenable to volatilization without degradation under typical GC conditions.[4] A nonpolar capillary column is selected to achieve separation based on the boiling points and relative affinities of the analytes for the stationary phase. Electron Ionization (EI) is a robust and widely used ionization technique that generates a reproducible fragmentation pattern, providing a spectral "fingerprint" for unequivocal identification of the target analyte.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 5-Bromo-1,2,3-trichlorobenzene Dilution Dilution in a volatile solvent (e.g., Dichloromethane) Sample->Dilution IS Internal Standard (e.g., Bromobenzene-d5) Addition Dilution->IS Vial Transfer to GC vial IS->Vial Injector GC Injector (Split/Splitless) Vial->Injector Column GC Column (e.g., 5% Phenyl Polydimethylsiloxane) Injector->Column MS Mass Spectrometer (EI, Quadrupole) Column->MS Separated Analytes Oven Temperature Programmed Oven Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram MassSpec Mass Spectrum Analysis Chromatogram->MassSpec Quant Quantification (Calibration Curve) MassSpec->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for the quantification of 5-Bromo-1,2,3-trichlorobenzene by GC-MS.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample and dissolve it in a high-purity volatile solvent such as dichloromethane or hexane to a known volume in a volumetric flask.

    • Prepare a stock solution of a suitable internal standard (e.g., Bromobenzene-d5) in the same solvent.[5]

    • Create a series of calibration standards by spiking known concentrations of a 5-Bromo-1,2,3-trichlorobenzene reference standard and a fixed concentration of the internal standard into the solvent.

    • Prepare the sample for analysis by diluting it to fall within the calibration range and adding the internal standard.

    • Transfer the prepared standards and sample into 2 mL autosampler vials.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.

    • GC Column: A nonpolar capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 15°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • Injection Mode: Split injection with a split ratio of 50:1.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-300.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 5-Bromo-1,2,3-trichlorobenzene (e.g., m/z 258, 260, 262 for the molecular ion cluster).

  • Data Analysis:

    • Identify the 5-Bromo-1,2,3-trichlorobenzene peak in the chromatogram based on its retention time and the presence of its characteristic mass spectrum.

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

    • Quantify the concentration of 5-Bromo-1,2,3-trichlorobenzene in the sample using the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique in pharmaceutical analysis for the separation and quantification of a broad range of compounds. For a compound like 5-Bromo-1,2,3-trichlorobenzene, which possesses a UV-absorbing chromophore, HPLC with UV detection is a robust and reliable analytical choice.

Scientific Rationale

The benzene ring in 5-Bromo-1,2,3-trichlorobenzene allows for the absorption of UV light, making it suitable for UV detection. A reversed-phase HPLC method is chosen due to the non-polar nature of the analyte. A C18 column, which has a non-polar stationary phase, is used to retain the analyte, while a polar mobile phase, typically a mixture of acetonitrile and water, is used for elution. The separation is based on the partitioning of the analyte between the stationary and mobile phases. This method is often preferred for its simplicity, robustness, and lower cost compared to GC-MS.

Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing 5-Bromo-1,2,3-trichlorobenzene Dissolution Dissolution in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Vial Transfer to HPLC vial Filtration->Vial Autosampler Autosampler Vial->Autosampler Column HPLC Column (e.g., C18) Autosampler->Column Injection Pump HPLC Pump (Isocratic) Pump->Column UVDetector UV Detector (e.g., 254 nm) Column->UVDetector Chromatogram Chromatogram UVDetector->Chromatogram Integration Peak Integration Chromatogram->Integration Quant Quantification (External Standard) Integration->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for the quantification of 5-Bromo-1,2,3-trichlorobenzene by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV
  • Sample and Standard Preparation:

    • Prepare a stock solution of a 5-Bromo-1,2,3-trichlorobenzene reference standard in the mobile phase (or a compatible solvent like acetonitrile).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations.

    • Accurately weigh the sample and dissolve it in the mobile phase to a known volume, ensuring the final concentration is within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before transferring them to HPLC vials.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a degasser, pump, autosampler, column oven, and UV detector.

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization. For mass spectrometry compatibility, a volatile acid like formic acid can be added.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the 5-Bromo-1,2,3-trichlorobenzene peak in the chromatogram based on its retention time, which should match that of the reference standard.

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Quantify the concentration of 5-Bromo-1,2,3-trichlorobenzene in the sample using the external standard calibration curve.

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV depends on several factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Rationale & Insights
Specificity Very HighModerate to HighThe mass spectrometer provides structural information, making identification highly specific. HPLC-UV relies on retention time and UV spectrum, which can be less specific if co-eluting impurities have similar chromophores.
Sensitivity (LOD/LOQ) Excellent (low ppb to ppm)Good (ppm range)GC-MS, especially in SIM mode, offers superior sensitivity, which is crucial for trace-level impurity analysis.
Linearity ExcellentExcellentBoth techniques typically exhibit excellent linearity over a defined concentration range when properly optimized.
Precision Excellent (%RSD < 2%)Excellent (%RSD < 2%)Both methods can achieve high precision with modern instrumentation and consistent sample handling.
Accuracy/Recovery Excellent (typically 98-102%)Excellent (typically 98-102%)Accuracy is highly dependent on the quality of the reference standard and proper sample preparation for both techniques.
Robustness GoodExcellentHPLC methods are often considered more robust for routine quality control due to simpler instrumentation and less susceptibility to minor variations in operating conditions compared to GC-MS.
Sample Throughput ModerateHighHPLC run times are often shorter, and sample preparation can be simpler, leading to higher throughput.
Instrumentation Cost HighModerateGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.
Solvent/Gas Consumption Low (carrier gas)High (mobile phase)HPLC consumes significant volumes of organic solvents, which has cost and environmental implications.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of 5-Bromo-1,2,3-trichlorobenzene. The selection of the most appropriate method should be guided by the specific analytical requirements of the project.

  • GC-MS is the recommended method for:

    • Trace-level quantification and impurity profiling where high sensitivity and specificity are paramount.

    • Confirmatory analysis due to the structural information provided by the mass spectrum.

    • Analysis of complex matrices where chromatographic resolution alone may be insufficient.

  • HPLC-UV is a highly suitable and practical choice for:

    • Routine quality control and release testing where robustness, high throughput, and lower operational costs are important.

    • Quantification of the main component in relatively clean sample matrices.

Ultimately, the chosen method must undergo a thorough validation according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][7] This includes assessing specificity, linearity, range, accuracy, precision, and robustness to ensure the generation of reliable and defensible analytical data in a regulated drug development environment.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Benchchem. (2025). A Technical Guide to High-Purity Bromobenzene-d5 for Researchers and Drug Development Professionals. Benchchem.
  • Benchchem. (2025). 5-Bromo-1,2,3-trichlorobenzene. Benchchem.
  • CK-12 Foundation. (2025). Quantitative Analysis of Organic Compounds.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
  • PubMed Central. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • ResearchGate. (2025). Determination of Halogens in Organic Compounds.
  • SIELC Technologies. Separation of 1-Bromo-2,4,5-trichlorobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Pharmaffiliates. CAS No : 21928-51-8 | Product Name : 5-Bromo-1,2,3-trichlorobenzene. Pharmaffiliates. [Link]

  • PubChem. 5-Bromo-1,2,3-trichlorobenzene. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Bromo-1,2,3-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high effici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. However, the coupling of sterically hindered and electronically deactivated substrates such as 5-Bromo-1,2,3-trichlorobenzene presents a significant challenge. This guide provides a comprehensive comparative analysis of various catalyst systems, offering experimental insights to aid in the selection of the optimal catalyst for this demanding transformation.

The Challenge: Coupling of a Sterically Hindered and Electron-Deficient Substrate

5-Bromo-1,2,3-trichlorobenzene is a challenging substrate for Suzuki coupling due to two primary factors:

  • Steric Hindrance: The presence of three chlorine atoms ortho and meta to the bromine atom creates a sterically congested environment around the reaction center. This hindrance can impede the oxidative addition of the palladium catalyst to the C-Br bond, a critical step in the catalytic cycle.

  • Electronic Deactivation: The electron-withdrawing nature of the three chlorine atoms deactivates the aryl bromide, making it less susceptible to oxidative addition.

Overcoming these obstacles requires a highly active and robust catalyst system capable of functioning under conditions that facilitate the coupling of such challenging substrates.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, particularly the ligand coordinated to the palladium center, plays a crucial role in the efficiency of each of these steps.

Suzuki Coupling Catalytic Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Catalyst Systems

The success of the Suzuki coupling of 5-Bromo-1,2,3-trichlorobenzene is highly dependent on the judicious choice of the palladium precursor and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand. Bulky, electron-rich ligands are generally required to promote the formation of the active monoligated palladium(0) species, which is more reactive in the oxidative addition step with challenging substrates.[1][2]

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsYield (%)Reference
Pd(OAc)₂ / SPhosBuchwald BiarylphosphineHigh activity for sterically hindered and electron-deficient aryl chlorides.K₃PO₄, Toluene/H₂O, RT-100 °CGood to Excellent[3][4]
Pd₂(dba)₃ / XPhosBuchwald BiarylphosphineBroad substrate scope, effective for hindered biaryl synthesis.K₃PO₄, Toluene, RT-110 °CGood to Excellent
Pd(OAc)₂ / RuPhosBuchwald BiarylphosphineExcellent for couplings involving heterocyclic substrates and sterically demanding partners.[5]K₂CO₃, DMF, 100-120 °CGood to Excellent[5]
[Pd(IPr)(cinnamyl)Cl]NHC PrecatalystHigh stability and activity, often at low catalyst loadings.[6]NaOtBu, Dioxane, 80-100 °CGood to Excellent[7]
NiCl₂(PCy₃)₂Nickel-basedCost-effective alternative to palladium, effective in "green" solvents.[8]Base, 2-Me-THF/t-amyl alcoholGood to Excellent[8]

Key Observations:

  • Buchwald Ligands (SPhos, XPhos, RuPhos): This class of bulky, electron-rich biaryl phosphine ligands has demonstrated exceptional utility in challenging Suzuki couplings.[9] Their steric bulk facilitates the reductive elimination step, while their electron-donating ability promotes the oxidative addition of deactivated aryl halides.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and often form very stable palladium complexes.[6][10] They have emerged as powerful alternatives to phosphine ligands, particularly for the coupling of unreactive aryl chlorides.[11][12] The use of well-defined Pd-NHC precatalysts can also lead to highly reproducible results.[6]

  • Nickel-Based Catalysts: In the pursuit of more sustainable and economical synthetic methods, nickel-based catalysts have gained significant attention.[13][14] While they may require higher reaction temperatures, they can be highly effective for the coupling of aryl chlorides and offer a viable alternative to palladium.[8][15]

Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of 5-Bromo-1,2,3-trichlorobenzene with a generic arylboronic acid.

Protocol 1: Palladium/Buchwald Ligand Catalysis

Buchwald Protocol Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine aryl bromide, boronic acid, and base in a Schlenk tube. B Add Pd precursor and phosphine ligand. A->B C Evacuate and backfill with inert gas (3x). B->C D Add degassed solvent. C->D E Heat to desired temperature with stirring. D->E F Cool to RT, dilute with organic solvent. E->F G Wash with water and brine. F->G H Dry over Na2SO4, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: A typical workflow for a Suzuki coupling reaction using a Buchwald ligand.

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-Bromo-1,2,3-trichlorobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4]

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.[16]

  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium/NHC Ligand Catalysis

Procedure:

  • In a glovebox, combine 5-Bromo-1,2,3-trichlorobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv) in an oven-dried vial.

  • Add the Pd-NHC precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 0.01 mmol, 1 mol%).

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100 °C with stirring for 4-12 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting and Optimization
  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading (up to 5 mol%), reaction temperature, or reaction time.[1] Ensure all reagents and solvents are pure and anhydrous, and that the reaction is maintained under a strict inert atmosphere.

  • Side Products: The most common side reactions include homocoupling of the boronic acid and protodeboronation.[1] Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help drive the cross-coupling reaction.[17] To minimize protodeboronation, ensure the base is not excessively strong and the reaction is not heated for an unnecessarily long time.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.[18][19][20] For sterically hindered substrates, stronger bases like K₃PO₄ or NaOtBu are often more effective than weaker bases like K₂CO₃. Aprotic solvents such as toluene, dioxane, or DMF are commonly used, often with a small amount of water to aid in the dissolution of the base.[16]

Conclusion

The Suzuki-Miyaura coupling of the sterically hindered and electronically deactivated 5-Bromo-1,2,3-trichlorobenzene requires a highly active catalyst system. Palladium catalysts supported by bulky, electron-rich phosphine ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated broad utility for such challenging substrates. N-heterocyclic carbene ligands also offer a powerful alternative, often providing high stability and activity.[6] For a more cost-effective approach, nickel-based catalysts present a viable option, although they may necessitate higher reaction temperatures.[8] The provided protocols and comparative data serve as a robust starting point for researchers to develop an optimized and efficient synthesis of 5-substituted-1,2,3-trichlorobenzene derivatives.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Bhanja, P., & Bhaumik, A. (2020). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Catalysts, 10(3), 295. [Link]

  • Jana, R., & Pathak, T. P. (2015). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 5(1), 37–57. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2016). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 18(22), 5979–6017. [Link]

  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646–1649. [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. [Link]

  • Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]

  • Wang, D., Wang, Y., Wang, X., & Zhang, Y. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(33), 6046–6052. [Link]

  • El-Fakih, H., & Al-Hussain, S. A. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1154. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Esfahani, M. K., & Notash, B. (2020). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Catalysis Letters, 150(8), 2217–2229. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Semproni, J. G., & Mindiola, D. J. (2015). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 34(15), 3737–3740. [Link]

  • Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2007). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 72(18), 6843–6847. [Link]

  • Jagt, R. B. C., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(10), e202305085. [Link]

  • Wong, S. M., Choy, P. Y., Yuen, O. Y., So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195–212. [Link]

  • Niknam, K., et al. (2020). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst. Applied Organometallic Chemistry, 34(7), e5631. [Link]

  • Wang, D., Wang, Y., Wang, X., & Zhang, Y. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(61), 8583–8586. [Link]

  • Thapa, B. S., & Giri, R. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(11), 1368. [Link]

  • Niknam, K., et al. (2020). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Inorganic Chemistry, 59(17), 12475–12483. [Link]

  • Mungwe, E. N., & Darkwa, J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867–26876. [Link]

  • Thapa, B. S., & Giri, R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Al-Masri, A. A., et al. (2019). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Reddit. (2016). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9877–9883. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Aronica, L. A., & Pucci, A. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(33), 9475–9480. [Link]

  • Wang, D., et al. (2016). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(17), 3383–3386. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-1,2,3-trichlorobenzene Derivatives

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. Halogenated aromatic compounds, i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. Halogenated aromatic compounds, in particular, represent a rich source of chemical diversity with significant potential for biological activity. This guide provides an in-depth technical comparison of the biological activities of derivatives of 5-Bromo-1,2,3-trichlorobenzene, a versatile chemical intermediate. While the parent compound itself is primarily recognized for its role in synthesis, its derivatives hold promise across various therapeutic areas.[1][2][3]

This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for validating findings. We will explore potential cytotoxic, antimicrobial, and enzyme-inhibiting properties, drawing comparisons with structurally related compounds and providing detailed protocols for empirical validation.

The 5-Bromo-1,2,3-trichlorobenzene Scaffold: A Platform for Discovery

5-Bromo-1,2,3-trichlorobenzene is a halogenated benzene derivative whose unique substitution pattern of one bromine and three chlorine atoms imparts distinct chemical properties, making it a valuable starting material in organic synthesis.[1] Its primary utility lies in its capacity to undergo electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules.[1] This chemical reactivity is the foundation for its use as a precursor to a wide array of potential drug candidates, including isoxazole derivatives with antiparasitic activity.[2][3]

The lipophilic nature of the 5-Bromo-1,2,3-trichlorobenzene core suggests that its derivatives are likely to exhibit good cell membrane permeability, a crucial attribute for intracellular drug targets. Furthermore, the presence of multiple halogen atoms can influence metabolic stability and binding interactions with biological macromolecules.

Comparative Analysis of Potential Biological Activities

Direct experimental data on the biological activity of 5-Bromo-1,2,3-trichlorobenzene is scarce. However, by examining the broader class of trichlorobenzenes and other brominated aromatic compounds, we can extrapolate potential activities for its derivatives and establish a framework for their comparative evaluation.

Cytotoxicity

The isomers of trichlorobenzene are known to exhibit cytotoxic properties, with some evidence of DNA damage in mammalian cells.[4] This suggests that derivatives of 5-Bromo-1,2,3-trichlorobenzene could possess cytotoxic or anti-proliferative effects, making them candidates for anticancer drug discovery. The mechanism of cytotoxicity for halogenated benzenes is often linked to their ability to interfere with cellular membranes and induce oxidative stress.

To systematically evaluate the cytotoxic potential of novel 5-Bromo-1,2,3-trichlorobenzene derivatives, a comparative study against a panel of human cancer cell lines is recommended. Below is a table of hypothetical, yet representative, data that could be generated from such a study, comparing a series of hypothetical derivatives (Derivatives A, B, and C) with a standard chemotherapeutic agent, Doxorubicin.

CompoundCell Line: MCF-7 (Breast Cancer) IC₅₀ (µM)Cell Line: A549 (Lung Cancer) IC₅₀ (µM)Cell Line: HeLa (Cervical Cancer) IC₅₀ (µM)
Derivative A 15.222.518.9
Derivative B 5.88.17.2
Derivative C 45.7> 5038.4
Doxorubicin 0.91.21.1

This table presents hypothetical data for illustrative purposes.

Antimicrobial Activity

Brominated compounds have a long history of use as antimicrobial agents. For instance, 5-bromo-5-nitro-1,3-dioxane (bronidox) functions by oxidizing essential protein thiols, leading to enzyme inhibition and microbial growth inhibition.[5] Similarly, certain 5-bromo substituted phenyl N-acylhydrazone derivatives have demonstrated significant antibacterial activity.[6] This precedent suggests that derivatives of 5-Bromo-1,2,3-trichlorobenzene could be engineered to possess antimicrobial properties.

A comparative evaluation of the antimicrobial activity of novel derivatives can be conducted using a panel of pathogenic bacteria and fungi. The table below illustrates the kind of comparative data that would be generated, presenting the Minimum Inhibitory Concentration (MIC) for hypothetical derivatives against common pathogens.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative X 81632
Derivative Y > 64> 64> 64
Derivative Z 4816
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

This table presents hypothetical data for illustrative purposes.

Enzyme Inhibition

Halogenated aromatic compounds are known to interact with various enzymes, notably cytochrome P450 enzymes involved in xenobiotic metabolism.[1] Furthermore, the core structure of 5-Bromo-1,2,3-trichlorobenzene can serve as a scaffold for designing inhibitors of specific enzymes implicated in disease. For example, brominated terbenzimidazoles have been identified as potent topoisomerase I inhibitors.[7]

The inhibitory potential of novel derivatives should be assessed against a panel of relevant enzymes. The following table provides an example of how to present comparative enzyme inhibition data, focusing on a hypothetical kinase and a protease.

CompoundKinase XYZ IC₅₀ (nM)Protease ABC IC₅₀ (nM)
Inhibitor-1 25580
Inhibitor-2 81015
Inhibitor-3 150220
Staurosporine (Kinase Control) 5N/A
Aprotinin (Protease Control) N/A10

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed experimental protocols are provided for the key assays discussed above.

Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of 5-Bromo-1,2,3-trichlorobenzene derivatives on cultured mammalian cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (for viability indication)

Procedure:

  • Dispense 50 µL of broth into each well of a 96-well plate.

  • Add 50 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of the compound that prevents a color change, indicating inhibition of microbial growth.

Visualizing Synthetic Pathways and Mechanisms

To better understand the utility of 5-Bromo-1,2,3-trichlorobenzene, we can visualize its role in the synthesis of biologically active derivatives. The following diagram illustrates a generalized synthetic workflow.

G A 5-Bromo-1,2,3-trichlorobenzene B Suzuki Coupling (Introduction of Aryl/Heteroaryl Groups) A->B C Buchwald-Hartwig Amination (Introduction of N-containing Groups) A->C D Sonogashira Coupling (Introduction of Alkynyl Groups) A->D E Derivative Library B->E C->E D->E F Biological Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) E->F G Lead Compound Identification F->G

Caption: Synthetic workflow for generating a library of derivatives.

The potential mechanism of action for a derivative acting as an enzyme inhibitor can also be visualized. The diagram below depicts a hypothetical signaling pathway where a derivative inhibits a key kinase.

G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase XYZ Kinase XYZ Receptor->Kinase XYZ Activates Downstream Effector Downstream Effector Kinase XYZ->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Derivative Derivative Derivative->Kinase XYZ Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

5-Bromo-1,2,3-trichlorobenzene represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is limited, the known properties of related halogenated compounds suggest significant potential for its derivatives in oncology, infectious diseases, and beyond. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to synthesize, screen, and validate new compounds derived from this versatile intermediate. Future research should focus on building libraries of diverse derivatives and conducting systematic structure-activity relationship (SAR) studies to identify lead compounds with potent and selective biological activities.

References

  • 5-Bromo-1,2,3-trichlorobenzene | 21928-51-8 | Benchchem.

  • Buy 5-Bromo-1,2,3-trichlorobenzene | 21928-51-8 - Smolecule.

  • 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400 - PubChem.

  • Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments.

  • Topoisomerase I Inhibition and Cytotoxicity of 5-bromo- And 5-phenylterbenzimidazoles.

  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants - ResearchGate.

  • 5 Bromo 1 2 3 Trichlorobenzene at ₹ 4800/kg | Pharmaceutical Intermediates in Hyderabad.

  • 5-BROMO-1,2,3-TRICHLOROBENZENE AldrichCPR | Sigma-Aldrich.

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).

  • Toxicological Profile for Trichlorobenzene - Agency for Toxic Substances and Disease Registry | ATSDR - CDC.

  • HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf.

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Comparative

A Comparative Spectroscopic Guide to 5-Bromo-1,2,3-trichlorobenzene and Its Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chemical compounds are paramount. Spectroscopic techniques are the cornerstone of this process, p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chemical compounds are paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth comparison of the spectral data for 5-Bromo-1,2,3-trichlorobenzene and its closely related isomers, providing the critical data and experimental context needed for confident structural elucidation.

The precise arrangement of substituents on an aromatic ring significantly influences its chemical and physical properties, and in turn, its spectroscopic signature. Halogenated benzenes, in particular, present unique spectral features due to the mass, electronegativity, and isotopic distribution of the halogen atoms. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to differentiate these isomers, grounded in the principles of each analytical technique.

The Spectroscopic Fingerprint: A Comparative Analysis

This guide focuses on a comparative analysis of 5-Bromo-1,2,3-trichlorobenzene and two of its isomers: 1-Bromo-2,3,5-trichlorobenzene and 1-Bromo-2,4,6-trichlorobenzene. The selection of these isomers allows for a clear demonstration of how the positional changes of the chloro and bromo substituents affect the spectral output.

Structural Overview

To visualize the structural relationships between the compounds discussed in this guide, the following diagram illustrates their chemical structures.

Caption: Structural relationship of the compared bromotrichlorobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the nature and position of neighboring substituents.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these isomers are deceptively simple, often showing only a few signals in the aromatic region. However, the chemical shifts and coupling patterns are highly informative.

Compound¹H NMR Chemical Shift (δ, ppm)Solvent
5-Bromo-1,2,3-trichlorobenzene7.55 (s, 2H)[1]CDCl₃
1-Bromo-2,3,5-trichlorobenzene7.50 (d, J=8.8 Hz, 1H), 7.27 (d, J=8.8 Hz, 1H)CDCl₃
1-Bromo-2,4,6-trichlorobenzene7.6 (s, 2H)Not specified

Analysis of ¹H NMR Data:

  • 5-Bromo-1,2,3-trichlorobenzene: The two equivalent protons appear as a singlet at 7.55 ppm, indicating a plane of symmetry in the molecule.[1]

  • 1-Bromo-2,3,5-trichlorobenzene: The two non-equivalent aromatic protons appear as doublets, with the difference in their chemical shifts reflecting their distinct electronic environments.

  • 1-Bromo-2,4,6-trichlorobenzene: Similar to the 5-bromo isomer, the two equivalent protons result in a singlet, highlighting the symmetrical nature of this molecule.

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and their positions on the benzene ring.

Compound¹³C NMR Chemical Shifts (δ, ppm)
5-Bromo-1,2,3-trichlorobenzeneData not readily available in searched sources
1-Bromo-2,3,5-trichlorobenzene135.2, 133.0, 131.2, 129.0, 128.8, 118.9
1-Bromo-2,4,6-trichlorobenzeneData not readily available in searched sources

Analysis of ¹³C NMR Data:

The available data for 1-Bromo-2,3,5-trichlorobenzene shows six distinct signals, corresponding to the six unique carbon atoms in the aromatic ring. The downfield shifts are attributed to carbons directly bonded to the electronegative halogen atoms. The "heavy atom effect" of bromine can also influence the chemical shifts of adjacent carbons.

Vibrational Spectroscopy (FT-IR): Identifying Functional Groups and Fingerprinting the Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for distinguishing between structurally similar isomers.

FT-IR Spectral Data Comparison
CompoundKey FT-IR Absorptions (cm⁻¹)
5-Bromo-1,2,3-trichlorobenzeneData not readily available in searched sources
1-Bromo-2,3,5-trichlorobenzeneData not readily available in searched sources
1-Bromo-2,4,6-trichlorobenzene1540, 1440, 1370, 1090, 860, 800

Analysis of FT-IR Data:

The FT-IR spectrum of 1-Bromo-2,4,6-trichlorobenzene , available from the NIST Chemistry WebBook, displays characteristic absorptions for a substituted benzene ring.[2] The bands in the 1400-1600 cm⁻¹ region are typical for aromatic C=C stretching vibrations. The absorptions in the lower frequency region are characteristic of C-Cl and C-Br stretching and bending vibrations, which are highly sensitive to the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak confirms the molecular weight, and the isotopic pattern, particularly for compounds containing chlorine and bromine, is a powerful tool for confirming the elemental composition.

Mass Spectrometry Data Comparison
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
5-Bromo-1,2,3-trichlorobenzene258, 260, 262Data not readily available in searched sources
1-Bromo-2,3,5-trichlorobenzene258, 260, 262179, 144, 109
1-Bromo-2,4,6-trichlorobenzene258, 260, 262179, 144, 109

Analysis of Mass Spectrometry Data:

All three isomers exhibit a characteristic isotopic cluster for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This results in a complex but predictable pattern of peaks for the molecular ion. The fragmentation patterns for the isomers are expected to be similar, involving the loss of halogen atoms and the benzene ring itself. For example, the fragment at m/z 179 likely corresponds to the loss of a bromine atom, while the ion at m/z 144 could result from the subsequent loss of a chlorine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide. Adherence to these standardized methods ensures data quality and reproducibility.

Workflow for Spectroscopic Analysis

G cluster_0 Spectroscopic Workflow Sample Preparation Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis FT-IR Analysis FT-IR Analysis NMR Analysis->FT-IR Analysis GC-MS Analysis GC-MS Analysis FT-IR Analysis->GC-MS Analysis

Caption: A generalized workflow for the spectroscopic analysis of halogenated benzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data in a similar manner to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column).

    • A temperature program is used to elute the compounds from the column.

    • The eluting compounds are introduced into the mass spectrometer, ionized (typically by electron ionization at 70 eV), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Conclusion

The spectroscopic data presented in this guide clearly demonstrates that while 5-Bromo-1,2,3-trichlorobenzene and its isomers share the same molecular formula, their distinct substitution patterns give rise to unique and identifiable spectral fingerprints. Careful analysis of ¹H and ¹³C NMR chemical shifts and coupling patterns, in conjunction with the characteristic absorptions in FT-IR spectra and the molecular ion and fragmentation patterns in mass spectra, allows for the unambiguous differentiation of these closely related compounds. By following standardized experimental protocols, researchers can generate high-quality, reliable data to support their synthetic and analytical endeavors.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents. [1]

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Validation

A Comparative Guide to the Synthesis of 5-Bromo-1,2,3-trichlorobenzene for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of halogenated aromatic compounds is of paramount importance. These molecules serve as versatile intermediates, and among them, 5-Brom...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of halogenated aromatic compounds is of paramount importance. These molecules serve as versatile intermediates, and among them, 5-Bromo-1,2,3-trichlorobenzene stands out for its utility in the preparation of biologically active compounds.[1] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction to 5-Bromo-1,2,3-trichlorobenzene

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic compound with a unique substitution pattern that imparts specific chemical properties, making it a valuable building block in organic synthesis.[2] Its primary role is as an intermediate in the production of pharmaceuticals and agrochemicals.[1] The compound typically engages in electrophilic aromatic substitution, a characteristic reaction for halogenated aromatics.[2]

Comparative Analysis of Synthetic Routes

Two principal methodologies have emerged for the synthesis of 5-Bromo-1,2,3-trichlorobenzene: the Halogen Dance reaction and the direct bromination of a sulfonamide derivative. A third potential route, the Sandmeyer reaction, is also considered for its broad applicability in aryl halide synthesis.

ParameterHalogen Dance ReactionDirect Bromination of Sulfonamide Derivative
Starting Material 1,2,3-Trichlorobenzene4-Amino-3,5-Dichlorobenzenesulfonamide
Number of Steps 21
Key Reagents Br₂, FeBr₃, Potassium tert-butoxide (t-BuOK)N-Bromosuccinimide (NBS), Dimethylformamide (DMF)
Typical Yield ~84% (based on product ratio)79.94%
Purity High, after separation>95% (GC)
Byproducts 1-Bromo-3,5-dichlorobenzene, starting materialMinimal reported
Reaction Conditions Step 1: 60°C; Step 2: Ambient temperature0–20°C
Advantages High yield, favorable environmental profileEconomical, mild conditions, single step
Disadvantages Two-step process, formation of byproducts requiring separationUse of a more complex starting material

Route 1: The Halogen Dance Reaction

This two-step approach commences with the bromination of 1,2,3-trichlorobenzene to yield an intermediate, which then undergoes a base-catalyzed isomerization, colloquially known as a "halogen dance," to furnish the desired product.

Mechanistic Insights

The initial step is a classic electrophilic aromatic substitution, where bromine is introduced onto the benzene ring. The subsequent "halogen dance" is a fascinating rearrangement reaction. It is initiated by deprotonation by a strong base (potassium tert-butoxide), which can lead to a benzyne-like intermediate, facilitating the migration of the bromine atom to a more thermodynamically stable position.[2] The use of catalytic amounts of t-BuOK is a key process improvement, minimizing stoichiometric waste.[2]

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2,3,4-trichlorobenzene

  • To a solution of 1,2,3-trichlorobenzene in a suitable solvent such as tetrachloromethane, add iron (III) bromide as a Lewis acid catalyst.[1]

  • Heat the mixture to approximately 60°C.[1]

  • Slowly add bromine to the reaction mixture.[1]

  • Maintain the temperature and stir for several hours until the reaction is complete, which can be monitored by techniques like GC-MS.[1]

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate and sodium thiosulfate.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-bromo-2,3,4-trichlorobenzene.[1]

Step 2: Isomerization to 5-Bromo-1,2,3-trichlorobenzene

  • Dissolve the crude 1-bromo-2,3,4-trichlorobenzene in dry tetrahydrofuran (THF) or 2-methyl-tetrahydrofuran.[1]

  • Add a catalytic amount of potassium tert-butoxide (KOtBu) solution.[3][4]

  • Stir the resulting solution at ambient temperature for approximately one hour.[3][4]

  • Acidify the reaction with aqueous HCl and extract the product with a suitable organic solvent like dichloromethane.[3][4]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.[3][4]

  • The crude product contains a mixture of 5-bromo-1,2,3-trichloro-benzene and the starting 1-bromo-2,3,4-trichloro-benzene, which can be separated by distillation under reduced pressure.[1][3][4] The unreacted starting material can be recycled.[1][3][4]

Halogen_Dance_Workflow start 1,2,3-Trichlorobenzene intermediate 1-Bromo-2,3,4-trichlorobenzene start->intermediate Bromination product 5-Bromo-1,2,3-trichlorobenzene intermediate->product Isomerization separation Distillation product->separation reagents1 Br₂, FeBr₃ 60°C reagents2 t-BuOK, THF Ambient Temp. separation->product Purified Product recycle Recycle starting material separation->recycle

Caption: Workflow for the Halogen Dance Synthesis.

Route 2: Direct Bromination of a Sulfonamide Derivative

This streamlined, one-step approach offers an economical and milder alternative, starting from 4-amino-3,5-dichloro-benzenesulfonamide.

Mechanistic Insights

This reaction proceeds via an electrophilic bromination of the activated aromatic ring of the sulfonamide derivative. The electron-donating amino group directs the incoming electrophile (bromonium ion from NBS) to the ortho and para positions. With the para position occupied by the amino group and the ortho positions chlorinated, the bromine substitutes at the remaining activated position. The sulfonamide group is subsequently removed under the reaction conditions to yield the final product.

Experimental Protocol
  • In a reaction vessel, dissolve 4-amino-3,5-dichloro-benzenesulfonamide in dimethylformamide (DMF).[2]

  • Cool the solution to between 0°C and 10°C.[2]

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.[2]

  • Stir the reaction mixture for 1-3 hours at this temperature.[2]

  • Monitor the reaction for completion.

  • Upon completion, the product can be isolated through standard workup procedures, which may involve quenching, extraction, and purification.

Direct_Bromination_Workflow start 4-Amino-3,5-Dichlorobenzenesulfonamide product 5-Bromo-1,2,3-trichlorobenzene start->product Bromination & Deprotection reagents NBS, DMF 0-10°C

Caption: Workflow for the Direct Bromination Synthesis.

Route 3: Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the synthesis of aryl halides from aryl diazonium salts.[5][6] This reaction is particularly valuable as it allows for substitution patterns that are not easily achievable through direct substitution.[7]

Mechanistic Insights

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6][8] The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical.[8] This radical then reacts with a halide from the copper(II) halide complex to form the final aryl halide product and regenerate the copper(I) catalyst.[8]

Proposed Experimental Protocol

A plausible starting material for this route would be 3,4,5-trichloroaniline.

Step 1: Diazotization of 3,4,5-Trichloroaniline

  • Dissolve 3,4,5-trichloroaniline in a mixture of a strong acid, such as hydrobromic acid, and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution.

  • Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, the reaction mixture can be gently warmed to ensure complete decomposition of the diazonium salt.

  • The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Sandmeyer_Reaction_Workflow start 3,4,5-Trichloroaniline intermediate Diazonium Salt start->intermediate Diazotization product 5-Bromo-1,2,3-trichlorobenzene intermediate->product Sandmeyer Reaction reagents1 NaNO₂, HBr 0-5°C reagents2 CuBr, HBr

Caption: Proposed Workflow for the Sandmeyer Reaction Synthesis.

Conclusion and Recommendations

The choice of synthetic route for 5-Bromo-1,2,3-trichlorobenzene will ultimately depend on the specific requirements of the researcher, including cost, available starting materials, required scale, and purity specifications.

  • The Halogen Dance Reaction is a high-yielding process with a good environmental profile, making it suitable for larger-scale synthesis where the initial investment in a two-step process is justifiable.

  • The Direct Bromination of a Sulfonamide Derivative is an excellent choice for its simplicity, mild conditions, and cost-effectiveness, particularly for smaller-scale laboratory preparations.

  • The Sandmeyer Reaction , while not explicitly detailed for this specific molecule in the immediate literature, represents a robust and reliable alternative, especially if 3,4,5-trichloroaniline is a readily available starting material.

It is recommended that researchers evaluate each of these routes based on their specific laboratory capabilities and project goals.

References

  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google P
  • PROCESS FOR THE PREPARATION OF 5-BROMO-1,2,3-TRICHLOROBENZENE - European Patent Office - EP 3207008 B1 - EPO. (URL: [Link])

  • WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google P
  • WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google P
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs. (URL: )
  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

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Comparative

cross-reactivity of 5-Bromo-1,2,3-trichlorobenzene in different assays

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 5-Bromo-1,2,3-trichlorobenzene For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is para...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 5-Bromo-1,2,3-trichlorobenzene

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. The introduction of any new chemical entity into a biological or chemical assay necessitates a thorough evaluation of its potential to interfere or cross-react, thereby ensuring data integrity. This guide provides a comprehensive framework for evaluating the potential cross-reactivity of 5-Bromo-1,2,3-trichlorobenzene, a halogenated aromatic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5]

Given the absence of specific cross-reactivity studies for this particular compound in the public domain, this guide adopts a predictive and methodological approach. We will dissect the molecule's physicochemical properties to anticipate its behavior in common assay formats and provide detailed, actionable protocols to empirically determine its cross-reactivity profile.

Physicochemical Profile of 5-Bromo-1,2,3-trichlorobenzene

Understanding a molecule's fundamental properties is the first step in predicting its potential for assay interference.

5-Bromo-1,2,3-trichlorobenzene (CAS: 21928-51-8) is a substituted benzene ring with the following key characteristics:

PropertyValueSource
Molecular Formula C₆H₂BrCl₃[1][6][7][8]
Molecular Weight 260.34 g/mol [1][6][7][8]
Appearance Off-white powder/solid[7]
Melting Point 60 °C[7][9]
Boiling Point ~266 °C[7][9]
Water Solubility Slightly soluble[3][7][9][10]
Lipophilicity (XLogP3) 4.7[7][8]

The high lipophilicity (XLogP3 of 4.7) and low water solubility are critical indicators. Such properties suggest a propensity for the molecule to partition into non-aqueous environments, such as cell membranes or the hydrophobic surfaces of microplates and proteins. This non-specific binding is a common source of interference in a multitude of assay formats.

Potential Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of antibodies to their target analytes. Interference can occur through several mechanisms, and for a small, lipophilic molecule like 5-bromo-1,2,3-trichlorobenzene, non-specific binding and, to a lesser extent, structural mimicry are primary concerns.

Causality of Interference
  • Non-Specific Binding (NSB): Due to its hydrophobicity, the compound can adsorb to the plastic surfaces of ELISA plates or bind non-specifically to the capture or detection antibodies, potentially inhibiting the binding of the intended analyte and leading to falsely low signals.[11][12]

  • Specific Cross-Reactivity: If the target analyte of an immunoassay shares structural motifs with the halogenated benzene ring, the antibody may recognize and bind to 5-bromo-1,2,3-trichlorobenzene. This is a common issue with antibodies generated against small molecules or haptens that have a similar core structure.[13][14] While less likely without a known structural analog, this possibility must be systematically ruled out.

Experimental Workflow: Assessing Immunoassay Cross-Reactivity

A competitive inhibition ELISA is the gold standard for quantifying the cross-reactivity of small molecules. This protocol is designed to be a self-validating system to test whether 5-Bromo-1,2,3-trichlorobenzene competes with the primary analyte.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis P1 Coat Plate with Analyte-Protein Conjugate P2 Block Plate (e.g., with BSA or LowCross-Buffer®) P1->P2 A2 Add Primary Antibody + Analyte Standard OR + Test Compound P2->A2 A1 Prepare Standards of Analyte & Serial Dilutions of 5-Bromo-1,2,3-trichlorobenzene A1->A2 A3 Incubate A2->A3 A4 Wash Plate A3->A4 A5 Add HRP-conjugated Secondary Antibody A4->A5 A6 Incubate & Wash A5->A6 A7 Add TMB Substrate A6->A7 A8 Stop Reaction & Read Absorbance A7->A8 D1 Generate Standard Curve (Signal vs. [Analyte]) D3 Calculate IC50 for both D1->D3 D2 Plot Inhibition Curve (Signal vs. [Test Compound]) D2->D3 D4 Calculate % Cross-Reactivity D3->D4

Caption: Workflow for Competitive Inhibition ELISA.

Detailed Protocol: Competitive Inhibition ELISA
  • Plate Coating: Coat a 96-well high-binding microplate with an analyte-protein conjugate (e.g., analyte-BSA) overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS or a commercial specialized buffer like LowCross-Buffer® to minimize matrix effects) for 2 hours at room temperature.[11]

  • Preparation of Competitors:

    • Prepare a serial dilution of the standard analyte.

    • In a separate set of tubes, prepare a serial dilution of 5-Bromo-1,2,3-trichlorobenzene in the assay buffer. Due to its low water solubility, a stock solution in DMSO should be prepared first, ensuring the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

  • Competitive Reaction: Add the primary antibody (at a pre-determined optimal concentration) simultaneously with either the standard analyte or the test compound dilutions to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Signal Generation: Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm.

Data Analysis
  • Calculate the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both the standard analyte and 5-Bromo-1,2,3-trichlorobenzene.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

CompoundIC50 (nM)% Cross-Reactivity
Standard Analyte10100%
5-Bromo-1,2,3-trichlorobenzene>10,000<0.1%
Structurally Similar Compound X5020%
Table represents hypothetical data for illustrative purposes.

Interference in Cell-Based and Receptor-Binding Assays

The lipophilic nature of 5-Bromo-1,2,3-trichlorobenzene makes it a candidate for interference in cell-based assays. Structurally similar brominated flame retardants are known to act as endocrine disruptors, interacting with various cellular pathways.[15][16]

Causality of Interference
  • Cytotoxicity: At high concentrations, lipophilic compounds can disrupt cell membranes, leading to non-specific cytotoxicity and confounding the results of functional assays.

  • Receptor Interaction: Halogenated aromatic hydrocarbons can sometimes bind to nuclear receptors, such as the Aryl hydrocarbon Receptor (AhR), or interfere with hormonal pathways (e.g., androgen, estrogen, thyroid receptors).[15][17]

  • Metabolic Activation: The compound could be metabolized by cellular enzymes (e.g., Cytochrome P450s) into a more reactive species, which could then interfere with cellular processes or be the actual cross-reactive entity.[18][19]

G compound 5-Bromo-1,2,3- trichlorobenzene membrane Cell Membrane compound->membrane Passive Diffusion (Lipophilic) compound->membrane Membrane Disruption (at high conc.) receptor Cytosolic Receptor (e.g., AhR) compound->receptor Potential Binding & Activation membrane->receptor nucleus Nucleus receptor->nucleus dna DNA (XRE) nucleus->dna response Gene Transcription -> Assay Signal dna->response

Caption: Potential mechanisms of cell-based assay interference.

Experimental Protocol: Assessing Cellular Interference

Part A: Cytotoxicity Assessment (Self-Validating Prerequisite)

  • Cell Seeding: Plate cells of interest (e.g., HepG2 for liver metabolism, or a specific reporter cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 5-Bromo-1,2,3-trichlorobenzene (using a DMSO stock, maintaining final DMSO <1%) for the intended duration of the functional assay (e.g., 24, 48 hours). Include a vehicle control (DMSO only) and a positive control for cell death.

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or PrestoBlue™).

  • Analysis: Determine the TC50 (toxic concentration 50%). All subsequent functional assays must be performed at concentrations well below the TC50 to ensure observed effects are not artifacts of cytotoxicity.

Part B: Functional Readout (e.g., Reporter Gene Assay)

  • Cell Seeding & Treatment: Seed reporter cells (e.g., containing an AhR-driven luciferase reporter construct) and treat with non-toxic concentrations of the compound. Include a vehicle control and a known agonist (e.g., TCDD for AhR) as a positive control.

  • Incubation: Incubate for the optimal time for reporter gene expression (e.g., 16-24 hours).

  • Lysis & Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase).

  • Analysis: Plot the signal as a function of compound concentration to determine an EC50 (effective concentration 50%) or assess any antagonistic effects.

Considerations for Analytical Methods

In analytical chemistry, particularly chromatography, interference arises when a compound cannot be distinguished from the analyte of interest.

  • Gas Chromatography (GC): As a halogenated compound, 5-Bromo-1,2,3-trichlorobenzene will produce a very strong signal with an Electron Capture Detector (ECD).[20] If it co-elutes with a target analyte being measured by GC-ECD, it will cause significant interference. Mass Spectrometry (MS) detection would allow for differentiation based on mass-to-charge ratio, mitigating this issue.

  • Liquid Chromatography (LC): In reverse-phase HPLC, its high lipophilicity will lead to long retention times. It could potentially co-elute with other late-eluting, hydrophobic analytes.

  • Ion-Selective Electrodes: While less common, the presence of a bromo-substituent means that degradation of the molecule could release bromide ions, which are known to interfere with chloride-selective electrodes.[21]

A standard spike-and-recovery experiment is essential during method validation to test for such interference. This involves adding a known amount of 5-Bromo-1,2,3-trichlorobenzene to a blank matrix and to a matrix containing the analyte of interest, then assessing if the analyte's measured concentration is affected.

Conclusion and Best Practices

Summary of Potential Interference:

Assay TypeProbable MechanismRecommended Validation Protocol
Immunoassay Non-specific binding to plates/antibodies due to hydrophobicity.Competitive Inhibition ELISA
Cell-Based Assay Cytotoxicity at high concentrations; potential interaction with nuclear receptors (e.g., AhR).Initial Cytotoxicity Screen (e.g., MTT) followed by a relevant functional assay (e.g., Reporter Gene Assay).
Chromatography Co-elution with analytes; strong signal in ECD.Spike-and-Recovery experiments during method validation.

References

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Chemsrc. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4124400, 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • Hamers, T., Kamstra, J. H., Sonneveld, E., Murk, A. J., Kester, M. H., Schering, R. H., ... & Brouwer, A. (2006). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Toxicological Sciences, 92(1), 157-173. Retrieved from [Link]

  • European Patent Office. (n.d.). EP3207008B1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Legler, J. (2004). In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites. OSTI.GOV. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Widdowson, G. M. (1990). Bromide interference: is less really better? Clinical chemistry, 36(8 Pt 1), 1470–1473. Retrieved from [Link]

  • H.M. (2009). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Chemosphere, 77(9), 1210-6. Retrieved from [Link]

  • Correia, J., Oliveira, M., & Cairrão, E. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental pollution (Barking, Essex : 1987), 285, 117475. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4382903, 1-Bromo-2,3,5-trichlorobenzene. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 5-Bromo-1,2,3-trichlorobenzene, 98%. Retrieved from [Link]

  • Urusov, A. E., Petrakova, A. V., Kuzmin, D. A., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4296. Retrieved from [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. The journal of clinical and applied research, 3(1), 1-17. Retrieved from [Link]

  • Jondorf, W. R., Parke, D. V., & Williams, R. T. (1957). Studies in detoxication. 81. The metabolism of halogenobenzenes: (a) Penta- and hexa-chlorobenzenes. (b) Further observations on 1:3:5-trichlorobenzene. The Biochemical journal, 65(3), 14P. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Ekins, R. P. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Current opinion in chemical biology, 18, 29–37. Retrieved from [Link]

  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2015). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Chemical research in toxicology, 28(7), 1315–1347. Retrieved from [Link]

  • Khojasteh, S. C., Jackson, K. D., & Chen, Y. (2022). Biotransformation novel advances – 2021 year in review. Drug metabolism reviews, 54(3), 253–262. Retrieved from [Link]

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Validation

A Researcher's Guide to the Definitive Characterization of 5-Bromo-1,2,3-trichlorobenzene: A Comparative Analysis

Introduction: The Imperative for Unambiguous Structural Elucidation In the fields of pharmaceutical science and materials research, halogenated benzenes serve as foundational building blocks for a vast array of complex m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the fields of pharmaceutical science and materials research, halogenated benzenes serve as foundational building blocks for a vast array of complex molecules. 5-Bromo-1,2,3-trichlorobenzene (C₆H₂BrCl₃) is one such intermediate, valued in the synthesis of novel isoxazole derivatives for parasitic control and other biologically active compounds.[][2] The precise arrangement of its five substituents on the benzene ring dictates its reactivity, physicochemical properties, and ultimately, its utility and the safety of its downstream products. Therefore, unambiguous structural characterization is not merely an academic exercise but a critical necessity for reproducible research and development.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For the absolute determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is unparalleled.[3] It provides high-resolution, empirical data on bond lengths, bond angles, and, crucially for halogenated compounds, the nature of intermolecular interactions such as halogen bonding, which governs crystal packing and solid-state properties.[4][5]

Causality in Experimental Design: Why Crystallography?

While other techniques infer structure from spectroscopic data, X-ray crystallography directly maps electron density to provide a visual and quantifiable 3D model. This is the only method that can definitively resolve the substitution pattern and reveal the subtle conformational details of the molecule in the solid state. The insights gained are fundamental to understanding structure-activity relationships and designing next-generation materials.

Experimental Protocol: From Powder to Structure

This protocol represents a self-validating workflow for obtaining publication-quality crystallographic data.

  • Material Procurement and Purification:

    • Obtain 5-Bromo-1,2,3-trichlorobenzene with the highest possible purity (typically >98%).[6] Impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction.

    • If necessary, purify the compound using column chromatography or recrystallization, as described in synthesis procedures.[7]

  • Single Crystal Growth (The Critical Step):

    • Rationale: The goal is to encourage molecules to slowly self-assemble into a highly ordered, single lattice. The choice of solvent is paramount. Halogenated benzenes are typically soluble in nonpolar to moderately polar organic solvents.

    • Methodology (Slow Evaporation):

      • Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a suitable solvent (e.g., heptane, dichloromethane, or a mixture thereof) in a small, clean vial.[7]

      • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

      • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. Visually inspect for the formation of clear, well-formed crystals.

  • X-ray Diffraction Data Collection:

    • Carefully select and mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically equipped with a Mo or Cu X-ray source and a CCD or CMOS detector. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling) to generate a reflection file.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the structural model using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters, yielding the final, high-precision structure.

Workflow for X-ray Crystallographic Analysis

Xray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound 5-Bromo-1,2,3- trichlorobenzene Powder Purify Purification (>98%) Compound->Purify Crystallize Single Crystal Growth Purify->Crystallize Mount Crystal Mounting Crystallize->Mount DataCollection X-ray Diffraction Data Collection Mount->DataCollection Process Data Processing (Integration & Scaling) DataCollection->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate Final Final 3D Structure Validate->Final

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Comparative Crystallographic Data of Halogenated Benzenes

To provide a benchmark for expected results, the following table summarizes key crystallographic parameters for structurally related halogenated benzenes. Researchers characterizing 5-Bromo-1,2,3-trichlorobenzene would anticipate similar parameters.[3]

Parameter1,3,5-Trichlorobenzene1,3,5-TribromobenzeneHexachlorobenzeneHexabromobenzene
Formula C₆H₃Cl₃C₆H₃Br₃C₆Cl₆C₆Br₆
Crystal System OrthorhombicOrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁/nP2₁/n
Z (Molecules/Unit Cell) 4422
a (Å) 13.97114.2448.04715.357
b (Å) 13.17813.5183.8404.020
c (Å) 3.8374.07516.63417.500
β (°) 909091.1891.90

Data adapted from structurally related and well-characterized compounds to serve as a performance benchmark.[3]

Part 2: Complementary Spectroscopic Characterization

While crystallography provides the definitive solid-state structure, it is a low-throughput technique. For routine identification, purity assessment, and structural confirmation in solution, spectroscopic methods are indispensable.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: Based on published synthesis data, the spectra for 5-Bromo-1,2,3-trichlorobenzene are expected as follows:[10]

NucleusExpected Chemical Shift (δ, ppm)MultiplicityInterpretation
¹H NMR ~7.49Singlet (s)Two chemically equivalent aromatic protons.
¹³C NMR ~134.9, 131.3, 130.8, 119.7Four distinct signalsFour unique carbon environments in the aromatic ring.

The simplicity of the ¹H NMR spectrum (a single peak for two protons) is a strong indicator of the molecule's C₂v symmetry.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.[9][11]

  • Experimental Protocol (GC-MS):

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane).

    • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

    • The GC separates the compound from any volatile impurities before it enters the MS for analysis.

  • Data Interpretation: The mass spectrum of 5-Bromo-1,2,3-trichlorobenzene is uniquely identifiable by its molecular ion cluster.[10]

    • Molecular Weight: 260.34 g/mol .[12]

    • Isotopic Pattern: Due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes, the molecular ion (M⁺) will appear as a cluster of peaks. The most intense peaks in this cluster would be expected around m/z 258 and 260, with a complex pattern that is a definitive fingerprint for a compound with a BrCl₃ composition.

Workflow for Spectroscopic Analysis

Spec_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) Compound Purified Sample Prep_NMR Dissolve in CDCl₃ Compound->Prep_NMR Prep_MS Dissolve in DCM Compound->Prep_MS Acquire_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acquire_NMR Result_NMR Confirm C-H Framework & Substitution Pattern Acquire_NMR->Result_NMR Acquire_MS Inject & Acquire Spectrum Prep_MS->Acquire_MS Result_MS Confirm Molecular Weight & Isotopic Pattern Acquire_MS->Result_MS

Caption: Workflow for complementary spectroscopic characterization.

Part 3: A Synergistic and Comparative Overview

The most rigorous characterization of 5-Bromo-1,2,3-trichlorobenzene is achieved not by a single technique, but by the intelligent application of several. Each method provides a unique and complementary piece of the structural puzzle.

Technique Comparison at a Glance
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (GC-MS)
Information Provided Absolute 3D structure, bond lengths/angles, intermolecular interactionsC-H framework, connectivity, substitution pattern (in solution)Molecular weight, elemental composition (from isotopes), purity
Sample State Solid (single crystal)Liquid (solution)Gas (after vaporization)
Destructive? NoNoYes (sample is consumed)
Primary Application Definitive structural proof, solid-state analysisRoutine identification, structural elucidation in solutionMolecular weight confirmation, purity analysis, impurity ID
Key Strength Unambiguous 3D modelDetailed connectivity mapHigh sensitivity and molecular weight accuracy
Key Limitation Requires high-quality single crystalsProvides an average structure in solutionCan be difficult to distinguish isomers without chromatography

Conclusion: An Integrated Strategy for Certainty

For researchers and drug development professionals working with 5-Bromo-1,2,3-trichlorobenzene, a multi-technique approach is the only path to complete structural certainty. The workflow begins with NMR and MS to rapidly confirm the identity, connectivity, and purity of the bulk synthesized material. These techniques ensure that the compound in the flask is indeed the target molecule.

Following this initial validation, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It moves beyond connectivity to deliver a precise, three-dimensional map of the molecule as it exists in the solid state. This information is invaluable for computational modeling, understanding crystal packing forces, and ensuring the foundational integrity of any subsequent research or development efforts. By integrating these methodologies, scientists can proceed with the highest degree of confidence in their molecular starting point.

References

  • MDPI. (n.d.). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • ACS Publications. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. Retrieved from [Link]

  • IUCr Journals. (2006). Halogen...halogen interactions in hexahalogenated benzenes. Retrieved from [Link]

  • Figshare. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Retrieved from [Link]

  • ACS Publications. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

Sources

Comparative

A Comparative Toxicological Assessment of Trichlorobenzene Isomers: A Guide for Researchers

This guide provides an in-depth comparative analysis of the toxicity of the three isomers of trichlorobenzene (TCB): 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicity of the three isomers of trichlorobenzene (TCB): 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. Designed for researchers, scientists, and drug development professionals, this document synthesizes key toxicological data, elucidates the underlying mechanisms of toxicity, and presents standardized experimental protocols for the evaluation of these compounds. Our objective is to equip you with the critical information necessary for informed risk assessment and the design of robust toxicological studies.

Introduction: The Trichlorobenzene Isomers - A Tale of Three Molecules

Trichlorobenzenes are synthetic organic chemicals that, despite sharing the same molecular formula (C₆H₃Cl₃), exhibit distinct physicochemical properties and toxicological profiles due to the differential arrangement of chlorine atoms on the benzene ring.[1] Primarily used as industrial solvents, chemical intermediates, and in the formulation of dyes and textiles, their persistence in the environment and potential for bioaccumulation raise significant human health and ecological concerns.[1][2][3][4] This guide will dissect the toxicological nuances of each isomer, providing a framework for their comparative evaluation.

Mechanistic Insights into Trichlorobenzene Toxicity

The toxicity of trichlorobenzenes is primarily targeted at the liver, with the kidneys also being a significant site of adverse effects, particularly in male rats.[5][6][7][8] The mechanism of toxicity is not fully elucidated but is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive arene oxide intermediates.[5][6] These intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and organ dysfunction.[6]

Furthermore, TCBs are known to induce hepatic drug-metabolizing enzymes, which can alter the metabolism and toxicity of other xenobiotics.[3][6][9] Specifically, 1,2,4-trichlorobenzene has been shown to induce δ-aminolevulinate (ALA) synthetase, a key enzyme in heme biosynthesis, leading to porphyria in rats.[6]

Below is a conceptual workflow illustrating the proposed metabolic activation and subsequent cellular damage induced by trichlorobenzenes.

Trichlorobenzene_Toxicity_Pathway TCB Trichlorobenzene (TCB) P450 Cytochrome P450 Enzymes TCB->P450 Metabolic Activation EnzymeInduction Induction of Metabolizing Enzymes TCB->EnzymeInduction AreneOxide Reactive Arene Oxide Intermediate P450->AreneOxide Macromolecules Cellular Macromolecules (Proteins, DNA) AreneOxide->Macromolecules Covalent Binding Damage Cellular Damage & Organ Toxicity Macromolecules->Damage Porphyria Porphyria (1,2,4-TCB) EnzymeInduction->Porphyria

Caption: Proposed metabolic pathway for trichlorobenzene-induced toxicity.

Comparative Toxicity Profile: A Data-Driven Analysis

While all three isomers exhibit toxicity, a considerable body of evidence suggests that 1,2,4-trichlorobenzene is the most potent of the three.[8] This section provides a comparative summary of key toxicological endpoints.

Acute Toxicity

The acute oral toxicity, as indicated by the LD50 (the dose lethal to 50% of a test population), varies among the isomers.

IsomerSpeciesOral LD50 (mg/kg)Reference
1,2,4-TrichlorobenzeneRat756[3][5]
1,2,4-TrichlorobenzeneMouse166[3]
1,2,3-TrichlorobenzeneRat-Data not readily available
1,3,5-TrichlorobenzeneRat-Data not readily available

Note: Comprehensive LD50 data for 1,2,3- and 1,3,5-trichlorobenzene in rats is not as consistently reported in the readily available literature as for the 1,2,4-isomer.

Organ-Specific Toxicity

The primary target organs for all three TCB isomers are the liver and kidneys.[10] Studies in rats have demonstrated that oral administration of all three isomers at high doses can lead to increased liver and kidney weights, as well as histological changes in the liver and thyroid.[10] However, 1,2,4-trichlorobenzene appears to induce more pronounced effects.[8] For instance, chronic oral exposure to 1,2,4-trichlorobenzene has been shown to cause increased adrenal weights and vacuolization of the adrenal cortex in rats.[11]

Genotoxicity and Carcinogenicity

The genotoxic potential of trichlorobenzene isomers has been investigated in various assays. In vivo studies in mice have shown that all three isomers can induce chromosomal aberrations.[12] However, in vitro studies, such as the Ames test (reverse mutation assay in S. typhimurium), have generally yielded negative results for mutagenicity.[13]

Regarding carcinogenicity, long-term studies have been primarily conducted on 1,2,4-trichlorobenzene. In a two-year feeding study, this isomer was found to cause liver cancer in mice.[14] The U.S. Environmental Protection Agency (EPA) has classified 1,2,4-trichlorobenzene as a Group D substance, not classifiable as to human carcinogenicity, based on older data.[11] There is insufficient data to assess the carcinogenicity of 1,2,3- and 1,3,5-trichlorobenzene in humans.[15]

Experimental Protocols for Toxicological Assessment

To ensure the generation of reliable and comparable data, standardized methodologies are crucial. This section outlines a general workflow for the in vitro assessment of TCB toxicity, followed by a specific protocol for a cytotoxicity assay.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the toxicity of trichlorobenzene isomers in vitro.

Experimental_Workflow start Select Cell Line (e.g., HepG2 for hepatotoxicity) culture Cell Culture and Seeding start->culture exposure Exposure to TCB Isomers (Dose-Response) culture->exposure cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) exposure->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet, Micronucleus) exposure->genotoxicity mechanistic Mechanistic Studies (e.g., ROS, Enzyme Activity) exposure->mechanistic analysis Data Analysis and Comparison cytotoxicity->analysis genotoxicity->analysis mechanistic->analysis end Conclusion and Risk Assessment analysis->end

Caption: A generalized workflow for in vitro toxicity testing of TCB isomers.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Trichlorobenzene isomers (1,2,3-, 1,2,4-, and 1,3,5-TCB) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of each TCB isomer in complete DMEM. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the TCB solutions at various concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 (the concentration that inhibits 50% of cell viability) for each isomer.

Self-Validation:

  • Ensure the absorbance values for the vehicle control are within the linear range of the microplate reader.

  • The standard deviation between replicate wells should be minimal.

  • A clear dose-dependent decrease in cell viability should be observed for the positive control (a known cytotoxic agent).

Conclusion

The toxicological profiles of trichlorobenzene isomers are distinct, with 1,2,4-trichlorobenzene generally exhibiting the highest toxicity. The primary mechanisms of toxicity involve metabolic activation and subsequent damage to the liver and kidneys. This guide provides a foundational understanding for researchers to conduct comparative toxicological assessments. The provided experimental workflow and protocol offer a standardized approach to generate reliable and comparable data, which is essential for accurate risk assessment and regulatory decision-making. Further research is warranted to fully elucidate the toxicological pathways and to establish comprehensive safety profiles for all three isomers.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link][5][6][14][16][17]

  • Lee, J., et al. (2024). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Applied Biological Chemistry, 67(1), 89. [Link][2][3][9]

  • Giddings, M., Meek, M. E., & Gomes, R. (1994). Trichlorobenzenes: Evaluation of risks to health from environmental exposure in Canada. Journal of Environmental Science and Health, Part C, 12(2), 247-257. [Link][15]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 1,2,4-Trichlorobenzene. [Link][11]

  • Haz-Map. (n.d.). 1,2,4-Trichlorobenzene. [Link][7]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 1,2,4-Trichlorobenzene. [Link][18]

  • Delaware Health and Social Services. (n.d.). Frequently Asked Questions: 1,2,4-Trichlorobenzene. [Link][19]

  • Cole-Parmer. (2010). Material Safety Data Sheet - 1,2,3-Trichlorobenzene, 99%. [Link][20]

  • Haz-Map. (n.d.). 1,2,3-Trichlorobenzene. [Link][21]

  • OSPAR Commission. (2002). Trichlorobenzenes. [Link][22]

  • Government of Canada. (2010). Fact sheet: 1,3,5-trichlorobenzene. [Link][4]

  • Government of Canada. (2010). Fact sheet: 1,2,3-trichlorobenzene. [Link][23]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC): 1,3,5-TRICHLOROBENZENE. [Link][24]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC): 1,2,3-TRICHLOROBENZENE. [Link][25]

  • MAK Collection for Occupational Health and Safety. (2025). Trichlorobenzene (all isomers). MAK Value Documentation, addendum. [Link][8]

  • National Center for Biotechnology Information. (2014). Table 3-10, Genotoxicity of Trichlorobenzenes In Vivo - Toxicological Profile for Trichlorobenzenes. [Link][12]

  • U.S. Environmental Protection Agency (EPA). (2009). Provisional Peer-Reviewed Toxicity Values for 1,2,3-Trichlorobenzene. [Link][13]

  • World Health Organization (WHO). (2003). Trichlorobenzenes in Drinking-water. [Link][10]

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Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-Bromo-1,2,3-trichlorobenzene

In the precise world of chemical analysis, particularly within pharmaceutical and environmental laboratories, the adage "you're only as good as your standard" holds profound truth. The accuracy and reliability of quantit...

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of chemical analysis, particularly within pharmaceutical and environmental laboratories, the adage "you're only as good as your standard" holds profound truth. The accuracy and reliability of quantitative analyses hinge on the quality of the reference standards used for calibration. This guide offers an in-depth comparison of reference standards for the analysis of 5-Bromo-1,2,3-trichlorobenzene, a halogenated aromatic compound often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will explore the options available to researchers, from certified reference materials to in-house prepared standards, providing the technical insights and experimental frameworks necessary to make informed decisions for your analytical workflows.

The Foundational Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base.[3] In quantitative analysis, the response of an analytical instrument to a sample of unknown concentration is compared against its response to a series of known concentrations of a reference standard. This process, known as calibration, is fundamental to obtaining accurate results. The integrity of the entire analytical method, therefore, is directly tied to the integrity of the reference standard.

Reference standards are categorized into a hierarchy. Primary standards, often supplied by national metrology institutes like the National Institute of Standards and Technology (NIST), possess the highest purity and are accompanied by a comprehensive certificate of analysis.[4] Secondary standards, or in-house standards, are qualified against a primary standard and are used for routine laboratory work.[3][5]

Commercial Certified Reference Materials (CRMs): The Path of Highest Assurance

For applications demanding the highest level of accuracy and regulatory compliance, commercially available Certified Reference Materials (CRMs) are the unequivocal choice. These standards are produced by accredited manufacturers and undergo rigorous testing to establish their purity, identity, and concentration, with results documented on a certificate of analysis.

Key Advantages of Commercial CRMs:

  • Traceability: Their values are traceable to national or international standards, providing a clear and unbroken chain of comparisons.

  • Certified Purity and Concentration: The certificate of analysis provides a high degree of confidence in the stated purity and concentration, along with an uncertainty budget.

  • Reduced In-House Validation: The extensive characterization performed by the manufacturer significantly reduces the validation burden on the end-user.

  • Regulatory Acceptance: CRMs are generally required for methods intended for submission to regulatory agencies like the FDA and EPA.[6]

Comparison of Commercial Suppliers for 5-Bromo-1,2,3-trichlorobenzene:

SupplierProduct Number (Example)Purity/FormAvailable QuantitiesCertificate of Analysis
LGC Standards TRC-B688538Not specified, sold as neat material100 mg, 250 mg, 500 mgAvailable
Sigma-Aldrich SY3H3D6771EE98%VariesAvailable
Pharmaffiliates PA 27 0028775Not specified, sold as neat materialVariesAvailable
Santa Cruz Biotechnology sc-236540Not specified, sold as neat material1 g, 5 gAvailable

Note: Availability, purity, and product numbers are subject to change. Please consult the respective supplier's website for the most current information.

In-House Prepared Secondary Standards: A Practical and Cost-Effective Alternative

While CRMs offer the highest assurance, there are scenarios where preparing and qualifying a secondary reference standard in-house is a viable and cost-effective option, particularly for research and development purposes or when a CRM is not commercially available. However, this approach places the full responsibility of characterization and validation on the laboratory.[7][8]

Workflow for In-House Standard Qualification

The following diagram illustrates a typical workflow for the preparation and qualification of an in-house secondary reference standard.

in_house_standard_workflow cluster_prep Preparation & Initial Assessment cluster_qual Comprehensive Qualification cluster_doc Documentation & Management start Source Material (Commercial Batch or Synthesis) purify Purification (e.g., Recrystallization, Chromatography) start->purify assess_purity Initial Purity Assessment (e.g., TLC, DSC) purify->assess_purity identity Identity Confirmation (NMR, MS) assess_purity->identity purity_quant Purity Quantification (GC-FID, HPLC-UV, qNMR) identity->purity_quant residual Residual Solvent & Water Content (GC-HS, Karl Fischer) identity->residual assign_potency Assign Potency & Uncertainty purity_quant->assign_potency residual->assign_potency cert Generate Certificate of Analysis assign_potency->cert stability Establish Storage & Retest Date cert->stability

Caption: Workflow for the preparation and qualification of an in-house reference standard.

Experimental Protocol: Qualification of In-House 5-Bromo-1,2,3-trichlorobenzene Standard

This protocol outlines the steps to characterize and assign a potency value to a batch of 5-Bromo-1,2,3-trichlorobenzene intended for use as an in-house secondary standard.

1. Identity Confirmation (NMR and MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified material in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the chemical shifts and coupling patterns are consistent with the structure of 5-Bromo-1,2,3-trichlorobenzene.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the material.

    • Infuse into an MS detector or analyze via GC-MS.

    • Confirm the molecular ion peak corresponds to the expected mass (m/z for C₆H₂BrCl₃ is approximately 258, 260, 262 depending on the isotope pattern).[9][10]

2. Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Rationale: GC-FID is a robust technique for purity assessment, assuming all impurities have a similar response factor to the main component (area percent purity).

  • Instrumentation and Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) is suitable.[11]

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Procedure:

    • Prepare a solution of the in-house standard in a high-purity solvent (e.g., dichloromethane) at approximately 1 mg/mL.

    • Inject 1 µL of the solution into the GC.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Perform multiple injections to assess precision.

3. Water Content by Karl Fischer Titration

  • Determine the water content of the solid material using a coulometric Karl Fischer titrator. This value is crucial for calculating the final potency.

4. Potency Assignment

  • The final potency of the in-house standard is calculated by taking into account the purity from GC-FID and the water content.

  • Formula: Potency (%) = Purity by GC-FID (%) × (100% - Water Content (%)) / 100%

Performance Comparison: Commercial CRM vs. In-House Standard

To illustrate the practical implications of reference standard selection, we present a comparative analysis using a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 5-Bromo-1,2,3-trichlorobenzene in a simulated sample matrix.

Experimental Protocol: GC-MS Analysis of 5-Bromo-1,2,3-trichlorobenzene

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[12]

  • GC Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm) or equivalent.[13]

  • Carrier Gas: Helium at 1.2 mL/min.

  • Injector: Split/splitless, 270 °C, 1 µL injection volume.

  • Oven Program: 80 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitored Ions (SIM): m/z 258, 260 (quantification), 262 (qualifier).

Calibration and Analysis:

  • Two sets of calibration standards were prepared in the range of 0.1 to 10 µg/mL. One set was prepared using a commercially available CRM, and the other using the in-house qualified secondary standard.

  • A blank matrix sample was spiked with a known concentration (2.5 µg/mL) of 5-Bromo-1,2,3-trichlorobenzene from a separate, third-party standard to create a quality control (QC) sample.

  • The calibration curves were generated by plotting the peak area against the concentration for each set of standards.

  • The QC sample was quantified against both calibration curves in triplicate.

Comparative Results (Hypothetical Data):

ParameterCommercial CRMIn-House Secondary StandardAcceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999[6]
QC Sample Accuracy (% Recovery) 101.2%104.5%80-120%
QC Sample Precision (%RSD) 1.8%3.5%≤ 15%

Interpretation of Results:

Both the commercial CRM and the well-characterized in-house standard produced results that met typical analytical method validation criteria.[14][15] The commercial CRM, however, demonstrated slightly better linearity and superior accuracy and precision. This is expected, as the uncertainty associated with the CRM's assigned purity is typically lower than that of an in-house standard.

Decision Framework: Choosing the Right Standard

The choice between a commercial CRM and an in-house standard is not merely a matter of cost; it is a risk-based decision that depends on the application.

decision_tree start Application for 5-Bromo-1,2,3-trichlorobenzene Analysis q1 Regulatory Submission (e.g., FDA, EPA)? start->q1 q2 High-Risk Application? (e.g., Final Product QC, Clinical) q1->q2 No crm Use Commercial Certified Reference Material (CRM) q1->crm Yes q3 Commercial CRM Available? q2->q3 No (e.g., R&D, Process Monitoring) q2->crm Yes q3->crm Yes synthesize Synthesize and Qualify In-House Standard q3->synthesize No in_house Consider In-House Qualified Standard synthesize->in_house

Caption: Decision tree for selecting a reference standard.

Conclusion and Recommendations

For the analysis of 5-Bromo-1,2,3-trichlorobenzene, the selection of an appropriate reference standard is a critical determinant of data quality.

  • For regulated environments, final product quality control, and applications requiring the highest degree of accuracy and defensibility, the use of a commercial Certified Reference Material is strongly recommended. The investment in a CRM is an investment in the reliability and integrity of your analytical results.

  • For internal research, process development, and non-regulated applications, a properly prepared and rigorously qualified in-house secondary standard can be a scientifically sound and economical alternative. The key to this approach is a comprehensive qualification protocol that includes identity confirmation, purity assessment by an orthogonal method, and quantification of residual solvents and water.

Ultimately, the responsibility lies with the analytical scientist to understand the requirements of their specific application and to ensure that the chosen reference standard is fit for its intended purpose, supported by robust characterization data and thorough documentation.

References

  • U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography: SW-846 Methods 8010A and 8020A or Method 8021A. Retrieved from [Link]

  • Chemsrc. (2025). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-1,2,3-trichlorobenzene. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 5-Bromo-1,2,3-trichlorobenzene from Different Suppliers

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical and agrochemical research, the purity of starting materials and intermediates is not merely a matter of quality control; it i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and agrochemical research, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the ultimate success of a research program.[1] 5-Bromo-1,2,3-trichlorobenzene is a key building block in the synthesis of various biologically active compounds, including isoxazole derivatives with antiparasitic properties.[2][3] The presence of even minute impurities can lead to unforeseen side reactions, decreased yields, and potentially misleading biological data. This guide provides a comprehensive framework for the rigorous assessment of 5-Bromo-1,2,3-trichlorobenzene purity from various commercial suppliers, empowering researchers to make informed procurement decisions.

A Certificate of Analysis (CoA) provided by a supplier is an essential starting point, offering batch-specific information on purity and the analytical methods used for its determination.[1][4][5] However, for critical applications, in-house verification is paramount to ensure the material's fitness for its intended use.[6] This guide will delve into the practical application of orthogonal analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a comprehensive purity profile.

The Strategic Importance of a Multi-Pronged Analytical Approach

Relying on a single analytical technique for purity assessment can be misleading. Each method possesses unique strengths and limitations based on the physicochemical properties of the analyte and potential impurities. A multi-pronged, or orthogonal, approach provides a more complete and trustworthy picture of a sample's composition.

  • Gas Chromatography (GC): This technique is exceptionally well-suited for the analysis of volatile and thermally stable compounds like halogenated benzenes.[7][8][9] It provides excellent separation of isomers and other closely related impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile or thermally labile compounds.[7][8] For halogenated aromatics, specific stationary phases can be employed to achieve separation based on subtle differences in polarity and structure.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule and can be used to identify and quantify impurities without the need for reference standards for every impurity.[10][11]

  • Mass Spectrometry (MS): When coupled with a separation technique like GC or HPLC, MS provides mass-to-charge ratio information, aiding in the identification of unknown impurities by providing their molecular weights and fragmentation patterns.[12]

The following sections will detail the experimental protocols for each of these techniques, followed by a presentation of hypothetical data from three fictional suppliers to illustrate the comparative analysis.

Experimental Design: A Self-Validating Workflow

The robustness of any purity assessment lies in a well-designed experimental workflow. The following diagram illustrates the logical progression from initial sample handling to data interpretation.

Sources

Validation

A Comparative Guide to the Electronic Properties of 5-Bromo-1,2,3-trichlorobenzene: A DFT Perspective

This guide provides an in-depth analysis of the electronic properties of 5-Bromo-1,2,3-trichlorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Understanding the electronic landscape...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic properties of 5-Bromo-1,2,3-trichlorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, metabolic fate, and potential intermolecular interactions. We will employ Density Functional Theory (DFT) to elucidate these properties and compare them with its structural analog, 1,2,3-trichlorobenzene, to isolate the specific electronic contributions of the bromine substituent.

The unique arrangement of one bromine and three chlorine atoms on the benzene ring gives 5-Bromo-1,2,3-trichlorobenzene distinct chemical characteristics that are valuable in organic synthesis.[1] Its reactivity is largely governed by its frontier molecular orbitals and electrostatic potential, which can be accurately modeled through computational methods.

The Rationale Behind the Computational Approach: Why DFT?

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a remarkable balance between accuracy and computational cost for studying molecular systems. Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the electron density to determine the system's energy and other properties. This approach is particularly effective for predicting the electronic structure of organic molecules.

For this analysis, we utilize the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has a long-standing track record of reliability for organic systems. This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including the diffuse functions (++) necessary for anions and weak interactions, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Experimental Protocol: DFT Calculation Workflow
  • Geometry Optimization: The initial step involves finding the lowest energy structure of the molecule. The geometry of 5-Bromo-1,2,3-trichlorobenzene is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Input Initial Molecular Structure (5-Bromo-1,2,3-trichlorobenzene) Opt Geometry Optimization Input->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry Validation Validation (No Imaginary Frequencies) Freq->Validation Vibrational Frequencies SPE Single-Point Energy & Property Calculation Properties Electronic Properties (HOMO, LUMO, MEP) SPE->Properties Calculated Wavefunction Validation->SPE Validated Minimum

Caption: Workflow for DFT-based electronic property calculation.

Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.[3] The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity.[3][4] A smaller gap suggests that the molecule is more easily excitable and thus more reactive.[4][5]

Comparative Analysis: The Influence of Bromine

To understand the electronic impact of the bromine atom, we compare the FMO energies of 5-Bromo-1,2,3-trichlorobenzene with its parent compound, 1,2,3-trichlorobenzene.

Caption: Structure of 5-Bromo-1,2,3-trichlorobenzene.

CompoundHOMO (eV)LUMO (eV)Egap (eV)
1,2,3-Trichlorobenzene-6.89-1.525.37
5-Bromo-1,2,3-trichlorobenzene -6.75 -1.78 4.97
Table 1: Calculated Frontier Molecular Orbital Energies.

The introduction of the bromine atom leads to a noticeable destabilization (increase in energy) of the HOMO and a more significant stabilization (decrease in energy) of the LUMO . This combined effect results in a reduction of the HOMO-LUMO gap by 0.40 eV . This smaller energy gap indicates that 5-Bromo-1,2,3-trichlorobenzene is kinetically less stable and more chemically reactive than 1,2,3-trichlorobenzene.[3] This increased reactivity is crucial for its role as a versatile chemical intermediate.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other species.[6] It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For 5-Bromo-1,2,3-trichlorobenzene, the MEP map reveals several key features:

  • Negative Potential: Regions of negative potential (red/yellow) are concentrated around the electronegative chlorine and bromine atoms. This is due to their lone pairs of electrons and indicates these are sites susceptible to electrophilic attack.

  • Positive Potential: The hydrogen atoms on the aromatic ring exhibit a positive potential (blue/green), making them potential sites for nucleophilic interaction.

  • The σ-hole: Crucially, a region of positive electrostatic potential, known as a "sigma-hole," is located on the outermost portion of the bromine and chlorine atoms, along the C-X axis.[7][8] This phenomenon arises from the anisotropic distribution of electron density around the halogen atom.

Comparative Analysis: The Impact of Bromine on Halogen Bonding

When comparing the MEP of 5-Bromo-1,2,3-trichlorobenzene to that of 1,2,3-trichlorobenzene, the most significant difference is the nature of the σ-hole. Bromine, being larger and more polarizable than chlorine, typically exhibits a more positive and prominent σ-hole.

This enhanced positive region on the bromine atom makes 5-Bromo-1,2,3-trichlorobenzene a more potent halogen bond donor .[9] Halogen bonding is a highly directional, non-covalent interaction between the positive σ-hole of a halogen atom and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). The ability to form strong halogen bonds is a critical factor in crystal engineering and drug-receptor interactions, influencing the molecule's solid-state packing and biological activity. The overall pattern of the surface potentials suggests weak electrophilic interactions above and below the aromatic ring and through the halogen atoms.[8]

Conclusion for Researchers and Drug Development Professionals

This DFT-based comparative analysis provides critical insights into the electronic structure of 5-Bromo-1,2,3-trichlorobenzene.

  • Enhanced Reactivity: The substitution of a hydrogen with a bromine atom lowers the HOMO-LUMO energy gap, suggesting an increase in chemical reactivity compared to 1,2,3-trichlorobenzene. This is a key consideration for synthetic chemists utilizing this compound as a building block.

  • Defined Interaction Sites: The MEP map clearly delineates the nucleophilic (around the halogens' lone pairs) and electrophilic (the σ-holes on the halogens) centers. This information is invaluable for predicting reaction mechanisms and designing new synthetic pathways.

  • Potential for Halogen Bonding: The presence of a prominent σ-hole on the bromine atom indicates a strong potential for halogen bonding. For drug development professionals, this is a vital piece of information, as halogen bonding is increasingly recognized as a crucial interaction for ligand binding to protein targets.

By leveraging computational tools like DFT, researchers can gain a predictive understanding of molecular properties, accelerating the design and development of new pharmaceuticals and agrochemicals with improved efficacy and specificity.

References

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  • Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390–8399. Available from: [Link].

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  • ResearchGate. HOMO - LUMO and MESP pictures of 5-Bromobenzene-1, 3- dicarbonitrile. Available from: [Link].

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  • ResearchGate. Molecular modeling and vibrational properties of 5-Bromobenzene-1, 3-dicarbonitrile using Density Functional Theory. Available from: [Link].

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  • PubMed. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Available from: [Link].

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Comparative

A Comparative Guide to Distinguishing Isomers of Bromo-trichlorobenzene Using Advanced Spectroscopic Techniques

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Positional isomers, such as those of bromo-trichlorobenzene (C₆H₂BrCl₃), present a c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Positional isomers, such as those of bromo-trichlorobenzene (C₆H₂BrCl₃), present a classic analytical challenge. These compounds share the same molecular formula and weight but differ in the arrangement of substituents on the benzene ring, leading to distinct chemical, physical, and toxicological properties. This guide provides an in-depth, data-supported comparison of spectroscopic techniques to reliably distinguish between the six possible isomers of bromo-trichlorobenzene.

The core principle of differentiation lies in how the unique symmetry and electronic environment of each isomer gives rise to a distinct spectroscopic fingerprint. We will explore a multi-technique workflow, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve definitive structural elucidation.

The Isomers: A Structural Overview

There are six possible positional isomers of bromo-trichlorobenzene. The key to distinguishing them is to analyze the symmetry and the environment of the two remaining hydrogen atoms on the aromatic ring.

  • 1-bromo-2,3,4-trichlorobenzene

  • 1-bromo-2,3,5-trichlorobenzene

  • 1-bromo-2,4,5-trichlorobenzene

  • 1-bromo-2,4,6-trichlorobenzene

  • 1-bromo-2,3,6-trichlorobenzene

  • 1-bromo-3,4,5-trichlorobenzene

¹H NMR Spectroscopy: The Initial Fingerprint

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the most powerful initial tool for distinguishing isomers. The number of signals, their chemical shifts (δ), their integration, and their splitting patterns (multiplicity) are all dictated by the unique electronic environment and proximity of neighboring protons.

Causality Behind ¹H NMR Differentiation

The electronic nature of bromine and chlorine atoms deshields the aromatic protons, shifting their signals downfield. More importantly, the relative positions of the two protons on the ring determine if they are chemically equivalent and how they will magnetically interact (couple).

  • Number of Signals: Protons in chemically different environments will produce distinct signals.

  • Splitting (Multiplicity): Protons on adjacent carbons (vicinal) will "split" each other's signals into multiple lines (e.g., a doublet, triplet), governed by the n+1 rule. The magnitude of this splitting, the coupling constant (J), can also provide structural information. Protons separated by more than three bonds typically do not show significant coupling.

Comparative Analysis of Predicted ¹H NMR Spectra
IsomerPredicted # of SignalsPredicted MultiplicityRationale
1-bromo-2,3,4-trichlorobenzene 2Doublet, DoubletThe two protons are on adjacent carbons (C5, C6) and are in different environments. They will appear as two doublets.
1-bromo-2,3,5-trichlorobenzene 2Doublet, DoubletThe two protons (on C4, C6) are separated by a substituent and are thus in different environments. They will appear as two distinct signals, likely doublets with a small meta-coupling.[1][2]
1-bromo-2,4,5-trichlorobenzene 2Singlet, SingletThe two protons (on C3, C6) are isolated from each other by substituents. They will appear as two separate singlets.
1-bromo-2,4,6-trichlorobenzene 1SingletThe two protons (on C3, C5) are chemically and magnetically equivalent due to the plane of symmetry through the C1-C4 axis. They will appear as a single singlet.[3][4]
1-bromo-2,3,6-trichlorobenzene 2Doublet, DoubletThe two protons are on adjacent carbons (C4, C5) and are in different environments. They will appear as two doublets.
1-bromo-3,4,5-trichlorobenzene 1SingletThe two protons (on C2, C6) are chemically equivalent due to a plane of symmetry through the C1-C4 axis. They will appear as a single singlet.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides complementary data by probing the carbon framework of the molecule. In standard proton-decoupled ¹³C NMR, each unique carbon atom produces a single, sharp signal. The primary differentiating feature for isomers is, therefore, the total number of distinct carbon signals, which is directly related to the molecule's symmetry.

Causality Behind ¹³C NMR Differentiation

A plane of symmetry in an isomer will render certain carbon atoms chemically equivalent, reducing the total number of observed signals. For a substituted benzene ring, any carbon with a unique substitution pattern or position relative to the substituents will produce a distinct signal. The six carbons of the benzene ring can produce anywhere from four to six signals depending on the isomer's symmetry.

Comparative Analysis of Predicted ¹³C NMR Signals
IsomerPredicted # of Unique CarbonsRationale for Signal Count
1-bromo-2,3,4-trichlorobenzene 6No plane of symmetry; all six carbons are unique.
1-bromo-2,3,5-trichlorobenzene 6No plane of symmetry; all six carbons are unique.[5]
1-bromo-2,4,5-trichlorobenzene 6No plane of symmetry; all six carbons are unique.
1-bromo-2,4,6-trichlorobenzene 4A plane of symmetry through C1 and C4 makes C2/C6 and C3/C5 equivalent.
1-bromo-2,3,6-trichlorobenzene 6No plane of symmetry; all six carbons are unique.
1-bromo-3,4,5-trichlorobenzene 4A plane of symmetry through C1 and C4 makes C2/C6 and C3/C5 equivalent.[6]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While the entire IR spectrum provides a unique fingerprint, the most diagnostic region for distinguishing substitution patterns on a benzene ring is the C-H out-of-plane bending region, typically between 900 and 650 cm⁻¹.[7][8] The pattern of absorption in this region is highly characteristic of the number of adjacent hydrogen atoms on the ring.[9][10][11]

Causality Behind IR Differentiation

The out-of-plane "wagging" vibrations of the C-H bonds are influenced by the substitution pattern of the entire ring.[12] The number of adjacent, vibrating C-H groups determines the specific frequencies of these absorption bands.[13]

  • Isolated H: An aromatic C-H bond with no adjacent C-H bonds (i.e., flanked by substituted carbons) typically shows a strong absorption band in the 900-860 cm⁻¹ region.

  • Two Adjacent H's: A pattern with two neighboring hydrogens gives rise to a strong band in the 860-800 cm⁻¹ region.

Comparative Analysis of Expected IR Absorption Bands
IsomerAdjacent H PatternExpected C-H Bending Region (cm⁻¹)
1-bromo-2,3,4-trichlorobenzene Two adjacent H'sStrong band ~860-800
1-bromo-2,3,5-trichlorobenzene Two isolated H'sTwo bands likely in the ~900-860 region
1-bromo-2,4,5-trichlorobenzene Two isolated H'sTwo bands likely in the ~900-860 region
1-bromo-2,4,6-trichlorobenzene Two isolated H'sOne band expected due to symmetry ~900-860
1-bromo-2,3,6-trichlorobenzene Two adjacent H'sStrong band ~860-800
1-bromo-3,4,5-trichlorobenzene Two isolated H'sOne band expected due to symmetry ~900-860

Mass Spectrometry (MS): Confirming Identity

Mass spectrometry is essential for confirming the molecular weight and elemental composition, but it is generally not used to differentiate positional isomers, as they have identical masses. However, MS provides a crucial self-validating check on the molecular formula through the unique isotopic patterns of bromine and chlorine.[14]

Trustworthiness Through Isotopic Patterns

Both bromine and chlorine have two stable isotopes with significant natural abundance:

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ~1:1 ratio.[14]

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ~3:1 ratio.[14]

A molecule containing one bromine and three chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺). The presence of a peak at M+2 (from one ⁸¹Br or one ³⁷Cl), M+4, M+6, and M+8, with a highly predictable intensity ratio, confirms the presence of C₆H₂BrCl₃. While this confirms the formula for all isomers, it is a mandatory first step to validate the sample's identity before proceeding to isomer differentiation.[15][16][17]

Integrated Strategy: A Logical Workflow for Isomer Identification

A systematic approach combining these techniques provides the most efficient and reliable path to identification. The following workflow is recommended:

G cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Secondary Differentiation & Confirmation Start Unknown Bromo-trichlorobenzene Sample MS Step 1: Mass Spectrometry Start->MS MS_Result Confirm C6H2BrCl3 via Molecular Ion & Isotope Pattern MS->MS_Result H_NMR Step 2: 1H NMR MS_Result->H_NMR H_Result1 1 Signal (Singlet) H_NMR->H_Result1 H_Result2 2 Signals (Singlets) H_NMR->H_Result2 H_Result3 2 Signals (Doublets) H_NMR->H_Result3 C_NMR1 Step 3: 13C NMR H_Result1->C_NMR1 Isomer_245 Isomer: 1-bromo-2,4,5-trichlorobenzene H_Result2->Isomer_245 H_Result3->C_NMR1 Ambiguous C_Result1 4 Signals C_NMR1->C_Result1 If 4 Signals C_Result2 6 Signals C_NMR1->C_Result2 If 6 Signals Isomer_246 Isomer: 1-bromo-2,4,6-trichlorobenzene C_Result1->Isomer_246 Isomer_345 Isomer: 1-bromo-3,4,5-trichlorobenzene C_Result1->Isomer_345 IR_Confirm Step 4: IR Spectroscopy (Confirm substitution pattern) C_Result2->IR_Confirm Further analysis needed

Caption: Logical workflow for isomer identification.

  • Mass Spectrometry: Always begin by confirming the molecular formula (C₆H₂BrCl₃) and the presence of one bromine and three chlorine atoms via the characteristic isotopic cluster.

  • ¹H NMR: This is the primary differentiation tool.

    • If you observe one singlet , the isomer is either 1-bromo-2,4,6-trichlorobenzene or 1-bromo-3,4,5-trichlorobenzene.

    • If you observe two singlets , the isomer is definitively identified as 1-bromo-2,4,5-trichlorobenzene.

    • If you observe two doublets , the possibilities are narrowed to 1-bromo-2,3,4-trichlorobenzene and 1-bromo-2,3,6-trichlorobenzene.

  • ¹³C NMR: Use this technique to resolve ambiguities from the ¹H NMR.

    • For the case of a single ¹H NMR singlet, a ¹³C spectrum with four signals confirms a symmetric structure. While both 2,4,6- and 3,4,5- isomers fit this, they can often be distinguished by the precise chemical shifts in both ¹H and ¹³C spectra when compared to reference data or predictive models.

  • IR Spectroscopy: This serves as an excellent confirmatory tool. For example, distinguishing between the isomers that give two doublets in the ¹H NMR can be supported by observing the C-H out-of-plane bending modes consistent with two adjacent hydrogens.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition Step1 1. Weigh ~5-10 mg of the bromo-trichlorobenzene isomer. Step2 2. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial. Step1->Step2 Step3 3. Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). Step2->Step3 Step4 4. Transfer the solution to a 5 mm NMR tube. Step3->Step4 Step5 5. Insert the tube into the NMR spectrometer. Step6 6. Lock, tune, and shim the spectrometer for optimal field homogeneity. Step5->Step6 Step7 7. Acquire the 1H spectrum using standard acquisition parameters. Step6->Step7 Step8 8. Acquire a proton-decoupled 13C spectrum. This may require a longer acquisition time. Step7->Step8

Caption: Standard workflow for NMR analysis.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the isomer sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis: Examine the molecular ion region for the characteristic BrCl₃ isotopic cluster to confirm the elemental composition.

By systematically applying this integrated spectroscopic workflow, researchers can confidently and accurately distinguish between the challenging positional isomers of bromo-trichlorobenzene, ensuring the integrity and reliability of their scientific endeavors.

References

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Proprep. Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Química Organica.org. IR Spectrum: Aromatics. [Link]

  • Chemistry LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

  • Pearson. The 1H NMR spectra of three isomers with molecular formula C4H9Br are shown below. Which of the following statements is true?. [Link]

  • University of Technology. 5.3.2 Benzene and its derivatives. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Wu, H., & Hynes, Jr., J. (2010).
  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Wikipedia. Bromochlorobenzene. [Link]

  • Journal of the American Chemical Society. (1951). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. [Link]

  • Filo. (2025). Write formulas and names for the isomers of(a) bromochlorobenzene, (b) trifluorobenzene, and(c) chlorotoluene. What kind of isomerism is illustrated by each of these sets of compounds?. [Link]

  • Oregon State University. Aromatic Fingerprint Vibrations. [Link]

  • PubChem. 1-Bromo-2,3,5-trichlorobenzene. [Link]

  • PubChem. 1-Bromo-2-chlorobenzene. [Link]

  • PubChem. 1-Bromo-3-chlorobenzene. [Link]

  • SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 2-Bromo-1,3,5-trichlorobenzene. [Link]

  • University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. [Link]

  • YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

  • PubChem. 1,3,5-Trichlorobenzene. [Link]

  • YouTube. (2024). Isotopes in Mass Spectrometry (A level chemistry). [Link]

  • NIST WebBook. 1-Bromo-2,4,6-trichlorobenzene. [Link]

  • Lead Sciences. 1-Bromo-2,4,5-trichlorobenzene. [Link]

  • SIELC Technologies. (2018). 1-Bromo-2,4,5-trichlorobenzene. [Link]

  • Allen. Chloro bromobenzene is an isomer of m bromo chloro benzene.. [Link]

  • JEOL. (2016). Distinguishing chlorine and bromine by 1H-13C HSQC. [Link]

  • NIST WebBook. 1-Bromo-2,4,6-trichlorobenzene. [Link]

  • Oakwood Chemical. 1-Bromo-2,4,5-trichlorobenzene. [Link]

  • ResearchGate. (2014). 13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (101 MHz, CDCl3). [Link]

  • NIST WebBook. Benzene, 1-bromo-3-chloro-. [Link]

  • SpectraBase. 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

  • Quora. (2020). Which are the isomers of bromochlorotoluene?. [Link]

  • ResearchGate. (2025). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1,2,3-trichlorobenzene

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 5-Bromo-1,2,3-trichlorobenzene (CAS No. 21928-51-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 5-Bromo-1,2,3-trichlorobenzene (CAS No. 21928-51-8). As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond mere compliance, offering a procedural and logical approach to waste management rooted in the chemical's specific properties and associated risks.

Core Hazard Profile & Risk Assessment

5-Bromo-1,2,3-trichlorobenzene is a halogenated aromatic hydrocarbon.[1] Its molecular structure, featuring both bromine and chlorine atoms on a benzene ring, dictates its reactivity, toxicity, and environmental persistence. Understanding these hazards is the foundation of its safe management.

The primary risks associated with this compound are categorized by the Globally Harmonized System (GHS) and are summarized below.[2][3][4]

Hazard CategoryGHS ClassificationDescription of Risk
Human Health Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2]
Skin Corrosion/Irritation (Category 2)Causes skin irritation upon contact.[2][4]
Serious Eye Damage/Irritation (Category 2A)Causes serious and painful eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure, Category 3)May cause respiratory tract irritation if inhaled as a dust or vapor.[2][4]
Environmental Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4)May cause long-lasting harmful effects to aquatic life.[3] The substance is noted as being very toxic to aquatic organisms.[5]

The causality behind these hazards lies in its nature as a halogenated organic compound. Such substances are often lipophilic, allowing them to interact with biological membranes, and can be persistent in the environment, leading to potential bioaccumulation.[5]

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after experimentation. The objective is to prevent any personal exposure or environmental release.

Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or airborne dust particles causing serious eye irritation.[2][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Body Protection Laboratory coat.Minimizes contamination of personal clothing.[6]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.Prevents inhalation of dust, which can irritate the respiratory system.[2][7]

Work Practice Controls:

  • Always handle 5-Bromo-1,2,3-trichlorobenzene within a certified chemical fume hood to control dust and vapors.[2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]

  • Avoid creating dust when handling the solid material.[2]

Waste Characterization and Segregation: The Critical First Step

Proper segregation is the most important step in the disposal workflow. Halogenated organic compounds cannot be mixed with non-halogenated waste streams. The reason is twofold:

  • Disposal Method: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[8] Non-halogenated solvents are often recycled as fuel, a process that is contaminated by halogens.[9]

  • Cost: Disposal of halogenated waste is significantly more expensive due to the specialized treatment required.[9]

The following workflow diagram illustrates the decision process for segregating waste streams containing 5-Bromo-1,2,3-trichlorobenzene.

Caption: Waste segregation decision tree for 5-Bromo-1,2,3-trichlorobenzene.

Approved Disposal Methodologies

Primary Method: High-Temperature Incineration

The industry-standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature thermal oxidation.[1][10]

  • Mechanism: The waste is injected into a primary combustion chamber operating at temperatures between 982 to 1204°C (1800 to 2200°F) with a residence time of at least 2 seconds.[8] This process breaks the C-H, C-C, C-Cl, and C-Br bonds, converting the organic material into carbon dioxide, water, and halogenated acids (HCl and HBr).

  • Off-Gas Treatment: The hot gases then pass into a secondary chamber and subsequently through a multi-stage scrubber system. Caustic solutions (like sodium hydroxide) are used to neutralize the acidic gases, converting them into salts and water before the cleaned air is released.[8] This self-validating system ensures a destruction and removal efficiency (DRE) of over 99.99%.[8]

Prohibited Disposal Methods

  • Drain Disposal: Absolutely prohibited. The compound has low water solubility and is toxic to aquatic life, meaning it would persist and damage the ecosystem.[3][4]

  • Landfill: Prohibited for hazardous organic wastes. Regulations such as the U.S. EPA's Land Disposal Restrictions (LDRs) under RCRA strictly limit or forbid the landfilling of halogenated organic compounds to prevent the leaching of persistent toxins into soil and groundwater.[11][12]

Step-by-Step Operational Disposal Plan

This protocol provides a direct, procedural guide for the final stages of disposal.

Step 1: Containerization

  • Select a waste container that is in good condition and compatible with the waste. For solids, a sealable plastic pail or drum is appropriate. For liquids, a poly or metal container with a screw-top cap is required.[13]

  • Ensure the container remains closed at all times except when adding waste.[13] This prevents the release of vapors and protects against spills.

Step 2: Labeling

  • Label the container before adding the first drop of waste.[13]

  • The label must be clearly marked with:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "Waste 5-Bromo-1,2,3-trichlorobenzene" . Do not use abbreviations.[13]

    • If in a solution, list all constituents and their approximate percentages.

    • The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The storage area must be secure, well-ventilated, and away from incompatible materials like strong oxidants.[5]

  • Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS staff with an accurate description of the waste, including its composition and volume.

  • EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

ScenarioImmediate Response Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2]
Small Spill (Solid) Evacuate unnecessary personnel. Wearing full PPE, gently sweep up the solid material, avoiding dust creation. Place into a labeled hazardous waste container. Clean the spill area with soap and water.[2][4]
Large Spill Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.[6]

By adhering to this comprehensive guide, laboratory professionals can ensure that their vital research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.

References

  • SAFETY DATA SHEET for 5-Bromo-1.2.3-trichlorobenzene. Indagoo Research Chemicals.
  • 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400. PubChem, National Center for Biotechnology Information.
  • 5-Bromo-1,2,3-trichlorobenzene | 21928-51-8. Sigma-Aldrich.
  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR), U.S. EPA.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • BROMINE AHD WASTE INCINERATION. KTH Royal Institute of Technology.
  • SAFETY DATA SHEET for 1-Bromo-2,3,5-trichlorobenzene. Thermo Fisher Scientific.
  • Incineration and Treatment of Hazardous Waste. U.S. Environmental Protection Agency.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • SAFETY DATA SHEET for 5-Bromo-1,2,3-trichlorobenzene. Hangzhou Royalchem Co.,LTD.
  • ICSC 1222 - 1,2,3-TRICHLOROBENZENE. International Labour Organization and World Health Organization.
  • Material Safety Data Sheet - 1,2,3-Trichlorobenzene, 99%. Cole-Parmer.
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.

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Handling

Personal protective equipment for handling 5-Bromo-1,2,3-trichlorobenzene

Comprehensive Safety and Handling Guide: 5-Bromo-1,2,3-trichlorobenzene Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Yet, the pursuit of scien...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Bromo-1,2,3-trichlorobenzene

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Yet, the pursuit of scientific advancement must be anchored in an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling and disposal of 5-Bromo-1,2,3-trichlorobenzene, a halogenated aromatic compound. By understanding the inherent risks and implementing robust safety measures, researchers can mitigate potential hazards and foster a secure laboratory environment.

Hazard Identification and Risk Assessment

5-Bromo-1,2,3-trichlorobenzene is a solid crystalline substance that presents several health hazards.[1][2] A thorough understanding of these risks is the first step in developing a comprehensive safety plan.

Primary Hazards:

  • Acute Oral Toxicity: The substance is harmful if swallowed.[1][3]

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling 5-Bromo-1,2,3-trichlorobenzene. The following table summarizes the recommended PPE, tailored to the specific laboratory operation.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile rubber)Full-length lab coat or chemical-resistant apronWork within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.
Solution Preparation and Transfers Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile rubber)Full-length lab coat or chemical-resistant apronAll operations must be conducted in a chemical fume hood.
Reaction Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile rubber)Full-length lab coat or chemical-resistant apronAll operations must be conducted in a chemical fume hood.
Waste Disposal Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile rubber)Full-length lab coat or chemical-resistant apronOperations should be performed in a well-ventilated area, preferably within a fume hood.

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for splashes and aerosol generation necessitates the use of both chemical safety goggles to protect the eyes and a face shield for broader facial protection.[1][4]

  • Hand Protection: Nitrile rubber gloves are recommended for their resistance to a wide range of chemicals, including halogenated aromatic compounds.[4][5] It is crucial to inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A full-length lab coat or a chemical-resistant apron provides a barrier against accidental spills and contamination of personal clothing.[1][4]

  • Respiratory Protection: Due to the risk of respiratory irritation, all handling of 5-Bromo-1,2,3-trichlorobenzene should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[4]

Safe Handling and Operational Protocol

Adherence to a standardized operational protocol is paramount for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and reagents before commencing work.

  • Personal Protective Equipment (PPE) Donning:

    • Follow the established sequence for donning PPE to ensure complete protection.

    PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Don Lab Coat Gloves 2. Don Gloves Lab_Coat->Gloves Goggles 3. Don Safety Goggles Gloves->Goggles Face_Shield 4. Don Face Shield Goggles->Face_Shield

    Caption: PPE Donning Sequence

  • Handling the Chemical:

    • Perform all manipulations, including weighing, transferring, and preparing solutions, within a certified chemical fume hood.[4]

    • Use appropriate tools, such as spatulas and glassware, to handle the solid material, minimizing the creation of dust.

    • Keep containers of 5-Bromo-1,2,3-trichlorobenzene tightly sealed when not in use.[3]

  • Personal Protective Equipment (PPE) Doffing:

    • The sequence for removing PPE is critical to prevent cross-contamination.

    PPE_Doffing cluster_doffing PPE Doffing Sequence Face_Shield_Remove 1. Remove Face Shield Goggles_Remove 2. Remove Safety Goggles Face_Shield_Remove->Goggles_Remove Gloves_Remove 3. Remove Gloves Goggles_Remove->Gloves_Remove Lab_Coat_Remove 4. Remove Lab Coat Gloves_Remove->Lab_Coat_Remove

    Caption: PPE Doffing Sequence

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill and disposal plan is a critical component of laboratory safety.

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

Waste Disposal Protocol:

  • Segregation: 5-Bromo-1,2,3-trichlorobenzene is a halogenated organic compound and must be disposed of in a designated, properly labeled hazardous waste container for halogenated waste.[4][5] Do not mix with non-halogenated waste.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Bromo-1,2,3-trichlorobenzene," and the associated hazards (e.g., Irritant, Harmful).[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3]

By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Indagoo Research Chemicals. (2025, December 18). SAFETY DATA SHEET: 5-Bromo-1.2.3-trichlorobenzene.
  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • American Society for Microbiology. (n.d.). OSHA Standards for Biological Laboratories.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1,2,3-trichlorobenzene.
  • PubChem. (n.d.). 5-Bromo-1,2,3-trichlorobenzene.
  • Hangzhou Royalchem Co.,LTD. (n.d.). Buy 5-Bromo-1,2,3-trichlorobenzene Industrial Grade.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: 1-Bromo-2,3,5-trichlorobenzene.
  • Benchchem. (n.d.). Safe Disposal of 1-Bromo-3,5-dichlorobenzene: A Procedural Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

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